Mannanase
Beschreibung
Eigenschaften
CAS-Nummer |
37288-54-3 |
|---|---|
Molekularformel |
C48H84O6 |
Molekulargewicht |
757.2 g/mol |
IUPAC-Name |
15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |
InChI |
InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |
InChI-Schlüssel |
YVLRMFRJNUXZQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mannanase Enzyme Classification and Families
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-β-1,4-mannanases (EC 3.2.1.78), commonly referred to as mannanases, are a class of glycoside hydrolases that catalyze the random cleavage of β-1,4-mannosidic linkages within the backbone of mannans, galactomannans, and glucomannans. These complex polysaccharides are major components of hemicellulose in plant cell walls, particularly abundant in softwoods, and also serve as storage carbohydrates in the seeds of many leguminous plants. The enzymatic degradation of mannans is of significant interest in various industrial applications, including the production of biofuels, food and feed processing, and in the pharmaceutical industry for the development of prebiotics and therapeutics. This guide provides a detailed overview of the classification of mannanase enzymes, their respective families, key biochemical properties, and the experimental protocols used for their characterization.
This compound Classification: The Glycoside Hydrolase Families
Based on amino acid sequence similarities, mannanases are primarily classified into several Glycoside Hydrolase (GH) families within the Carbohydrate-Active enZYmes (CAZy) database. The principal families containing endo-β-1,4-mannanases are GH5, GH26, GH113, and GH134. These families exhibit distinct structural features and catalytic mechanisms.
dot
Caption: Hierarchical classification of endo-β-1,4-mannanases into major Glycoside Hydrolase families.
Glycoside Hydrolase Family 5 (GH5)
The GH5 family is a large and diverse family of glycoside hydrolases that includes enzymes with various specificities, such as cellulases, xylanases, and mannanases. Mannanases within this family, particularly in subfamily 8 (GH5_8), are found in a wide range of organisms, including bacteria, fungi, and plants.[1][2] They typically possess a classic (β/α)8-barrel fold and employ a retaining catalytic mechanism.[3]
Glycoside Hydrolase Family 26 (GH26)
Primarily composed of endo-β-1,4-mannanases, the GH26 family also contains some enzymes with β-1,3:1,4-glucanase and β-1,3-xylanase activities.[4] These enzymes are predominantly of bacterial origin. Structurally, GH26 mannanases also adopt a (β/α)8 TIM barrel fold and utilize a retaining catalytic mechanism, belonging to the GH-A clan.[4][5] Recent studies have highlighted the specificity of GH26 mannanases for mannose at both the -1 and -2 subsites of the active site.[5]
Glycoside Hydrolase Family 113 (GH113)
GH113 is a more recently characterized family of β-mannanases. Members of this family also belong to the GH-A clan, sharing the (β/α)8-barrel fold and a retaining catalytic mechanism with GH5 and GH26 enzymes.[6][7] However, they exhibit distinct substrate-binding features.[8] For instance, some GH113 mannanases have a preference for glucomannan (B13761562) over galactomannan.[6]
Glycoside Hydrolase Family 134 (GH134)
In contrast to the aforementioned families, GH134 β-mannanases are characterized by an inverting catalytic mechanism.[7] This family was more recently discovered and its members have been identified in fungi and bacteria.[9][10] Structurally, they adopt a lysozyme-like fold, which is distinct from the (β/α)8-barrel structure of the other major this compound families.[11]
Comparative Biochemical Properties of this compound Families
The different this compound families exhibit a range of biochemical properties, including optimal pH, optimal temperature, and kinetic parameters. These properties are crucial for their industrial applicability.
| Family | Organism Example | Optimal pH | Optimal Temperature (°C) | Substrate | K_m (mg/mL) | V_max (μmol/min/mg) | Reference |
| GH5 | Trichoderma asperellum ND-1 | 4.0 | 65 | Locust Bean Gum | 1.34 | 749.14 | [12] |
| Penicillium aculeatum APS1 | 5.5 | 70 | Locust Bean Gum | 2.17 | 250 | [13] | |
| Aspergillus niger ATCC 26011 | 5.0 | 70 | Guar Gum | 2.67 | - | [11] | |
| GH26 | Symbiotic protist of Reticulitermes speratus (RsMan26C) | 5.5 | - | Glucomannan | - | - | [5][14] |
| Bacillus sp. | - | 50-60 | - | - | - | [3] | |
| GH113 | Alicyclobacillus sp. A4 (Man113A) | - | - | Mannohexaose | 3.9 mM | - | [7] |
| GH134 | Aspergillus oryzae (AoMan134A) | Neutral to Alkaline | - | Locust Bean Gum | - | - | [15][16] |
| Streptomyces sp. NRRL B-24484 (SsGH134) | 4.0-6.5 | - | Glucomannan | - | - | [9] |
Note: Direct comparison of K_m and V_max values should be done with caution due to variations in assay conditions and substrates used in different studies.
Catalytic Mechanism of Retaining Mannanases
Mannanases belonging to families GH5, GH26, and GH113 utilize a retaining double-displacement catalytic mechanism. This mechanism involves two key carboxylic acid residues in the active site: a general acid/base catalyst and a nucleophile. The reaction proceeds in two steps, resulting in the net retention of the anomeric configuration of the newly formed reducing end.
dot
Caption: The double-displacement catalytic mechanism of retaining β-mannanases.
Experimental Protocols
This compound Activity Assay using the Dinitrosalicylic Acid (DNS) Method
This colorimetric assay is widely used to quantify the amount of reducing sugars released from a mannan (B1593421) substrate by the action of this compound.
Principle: 3,5-dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars under alkaline conditions and heat. The resulting colored compound absorbs light at 540 nm, and the absorbance is proportional to the concentration of reducing sugars.
Materials:
-
Substrate solution: 0.5% (w/v) locust bean gum or other mannan substrate in an appropriate buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).
-
Enzyme solution: Suitably diluted this compound in the same buffer.
-
DNS reagent.
-
D-mannose standard solutions (for calibration curve).
-
Spectrophotometer.
Procedure:
-
Pre-incubate 100 µL of the enzyme solution and 900 µL of the substrate solution separately at the desired reaction temperature (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by mixing the enzyme and substrate solutions.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the reaction temperature.
-
Stop the reaction by adding 1.5 mL of DNS reagent and boiling for 5-10 minutes.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm.
-
Prepare a standard curve using D-mannose to determine the concentration of reducing sugars released.
-
One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the specified assay conditions.[17][18][19]
Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for the qualitative analysis of the products of mannan hydrolysis, allowing for the visualization of the different manno-oligosaccharides produced.
Principle: The components of the hydrolysis reaction mixture are separated based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel on a TLC plate) and a mobile phase (eluent).
Materials:
-
Silica gel TLC plates.
-
Developing chamber.
-
Eluent (e.g., a mixture of butanol, acetic acid, and water).[20]
-
Visualization reagent (e.g., orcinol/sulfuric acid spray).[20]
-
Manno-oligosaccharide standards (mannose, mannobiose, mannotriose, etc.).
-
Heat gun or oven for visualization.
Procedure:
-
Spot a small volume (e.g., 2 µL) of the hydrolysis reaction mixture and the manno-oligosaccharide standards onto the baseline of a TLC plate.[21]
-
Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the eluent level.
-
Allow the eluent to ascend the plate until it nears the top.
-
Remove the plate from the chamber and dry it completely.
-
Spray the plate with the visualization reagent and heat until the spots become visible.
-
Compare the migration of the hydrolysis products with the standards to identify the composition of the hydrolysate.[22][23]
Analysis of Hydrolysis Products by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and quantitative method for the separation and detection of carbohydrates, including manno-oligosaccharides, without the need for derivatization.
Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. The separated carbohydrates are then detected electrochemically using a gold electrode in a pulsed amperometric detector.
Materials:
-
HPAEC system equipped with a PAD detector.
-
Anion-exchange column (e.g., CarboPac series).
-
High-purity water.
-
Sodium hydroxide (B78521) and sodium acetate solutions for the mobile phase.
-
Manno-oligosaccharide standards.
Procedure:
-
Prepare the mobile phase eluents (e.g., water, sodium hydroxide, and sodium acetate solutions).
-
Equilibrate the HPAEC system with the initial mobile phase conditions.
-
Inject a filtered and diluted sample of the hydrolysis reaction mixture.
-
Separate the manno-oligosaccharides using a suitable gradient of the mobile phase.
-
Detect the eluted carbohydrates with the PAD detector.
-
Quantify the different manno-oligosaccharides by comparing their peak areas to those of known standards.[1][24]
Experimental Workflow for this compound Characterization
A typical workflow for the characterization of a novel this compound involves several key steps, from the initial screening to the detailed biochemical analysis.
dot
Caption: A generalized experimental workflow for the characterization of a novel this compound.
Conclusion
The classification of mannanases into distinct Glycoside Hydrolase families provides a framework for understanding their structure-function relationships. The differences in their catalytic mechanisms and biochemical properties are critical for selecting the appropriate enzyme for specific industrial or research applications. The detailed experimental protocols provided in this guide offer a practical resource for the characterization of these important enzymes, facilitating further research and development in the fields of biotechnology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of this compound-Producing Bacteria for Potential Synbiotic Application in Shrimp Farming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cazypedia.org [cazypedia.org]
- 4. Structural and Biochemical Analyses of Glycoside Hydrolase Family 26 β-Mannanase from a Symbiotic Protist of the Termite Reticulitermes speratus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Glycoside Hydrolase Family 113 Endo-β-1,4-Mannanase from Alicyclobacillus sp. Strain A4 and Insight into the Substrate Recognition and Catalytic Mechanism of This Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the catalytic mechanism of a novel glycoside hydrolase family 113 β-1,4-mannanase from Amphibacillus xylanus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization of pH-tolerant and thermostable GH 134 β-1,4-mannanase SsGH134 possessing carbohydrate binding module 10 from Streptomyces sp. NRRL B-24484 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel β-1,4-Mannanase Belonging to a New Glycoside Hydrolase Family in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Biochemical analyses of a novel acidophilic GH5 β-mannanase from Trichoderma asperellum ND-1 and its application in mannooligosaccharides production from galactomannans [frontiersin.org]
- 12. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical characterization of thermostable β-1,4-mannanase belonging to the glycoside hydrolase family 134 from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 19. erndim.org [erndim.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
β-Mannanase: A Technical Guide to Substrate Specificity and Binding Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Mannanases (EC 3.2.1.78) are a crucial class of glycoside hydrolase (GH) enzymes that catalyze the endo-hydrolysis of the β-1,4-D-mannosidic linkages within the backbone of mannans and related heteropolysaccharides. These polysaccharides are major components of hemicellulose in plant cell walls, particularly in softwoods and seeds, and also serve as storage carbohydrates.[1][2] The ability of β-mannanases to depolymerize these complex substrates makes them vital for various biological processes, including seed germination and microbial biomass conversion, and for a wide range of industrial applications in the food, feed, pulp and paper, and biofuel sectors.[3][4]
This technical guide provides an in-depth exploration of the substrate specificity and binding mechanisms of β-mannanases. It details the structural diversity of their substrates, the molecular basis for substrate recognition across different GH families, quantitative kinetic data, and the key experimental protocols used to elucidate these properties.
The Structural Diversity of β-Mannanase Substrates
The specificity of a β-mannanase is defined by its ability to recognize and cleave various mannan-based polysaccharides. These substrates are not uniform but vary significantly in their composition and structure.[1]
-
Linear Mannan (B1593421): A simple homopolymer consisting of β-1,4-linked D-mannopyranosyl residues. This is the fundamental backbone structure targeted by all β-mannanases.
-
Glucomannan (B13761562): A heteropolymer with a backbone of randomly distributed β-1,4-linked D-mannose and D-glucose residues.[5] The ratio and sequence of these sugars are critical determinants of enzyme specificity.
-
Galactomannan: A mannan backbone decorated with α-1,6-linked D-galactose side chains. The degree and distribution of galactose substitution influence enzyme accessibility.[5] Locust Bean Gum (LBG) and Guar Gum are common examples.
-
Galactoglucomannan: A complex heteropolymer combining the features of glucomannan and galactomannan, with a glucose-and-mannose backbone and galactose side chains.[5]
These structural variations present a significant challenge for enzymatic degradation, necessitating a diverse array of β-mannanases with distinct specificities.
Molecular Basis of Substrate Specificity and Binding
β-Mannanases are classified into several GH families, primarily GH5, GH26, GH113, and GH134, based on amino acid sequence similarity.[6][7] The enzymes within these families exhibit distinct structural folds and, consequently, different mechanisms for substrate recognition.
The active site of most endo-β-mannanases is a cleft or groove on the enzyme surface containing a series of subsites that accommodate individual sugar residues of the polysaccharide chain. These are numbered -n to -1 (the non-reducing side) and +1 to +n (the reducing side), with cleavage occurring between the -1 and +1 subsites.[5] Efficient hydrolysis typically requires the substrate to occupy a minimum of five of these binding sites.[3][4]
Specificity in GH5 and GH26 Families
The most studied β-mannanases belong to clan GH-A, which includes families GH5 and GH26. Both families share a canonical (β/α)8 TIM barrel fold but display key differences in substrate specificity.[6][7]
-
GH5 Family: Mannanases in this family often exhibit a "relaxed" or broader substrate specificity.[5][8] Their active site architecture, particularly at the -2 and +1 subsites, can accommodate the equatorial 2-OH group of a glucose residue as well as the axial 2-OH of mannose.[5][9] This makes them particularly efficient at degrading glucomannans, where mannosidic linkages may be flanked by glucose units.[8][9]
-
GH26 Family: In contrast, GH26 mannanases typically show tighter specificity for mannose residues, especially at the negative subsites (-2, -3, etc.).[5][9] The active site contains polar residues that form specific hydrogen bonds with the axial 2-OH of mannose, making the binding of glucose unfavorable.[5] The presence of ancillary carbohydrate-binding modules (CBMs) can further modulate specificity, with some CBMs contributing to a preference for galactomannan.[10]
Catalytic Mechanism of Retaining Mannanases (GH5 & GH26)
β-Mannanases of the GH5 and GH26 families employ a retaining, double-displacement catalytic mechanism.[5][6] This reaction proceeds in two steps and involves two critical, conserved glutamate (B1630785) residues: one acting as a nucleophile and the other as a general acid/base catalyst.[4]
-
Glycosylation: The acid/base catalyst (e.g., Glu-A) protonates the glycosidic oxygen, facilitating its departure. Simultaneously, the nucleophile (e.g., Glu-B) attacks the anomeric carbon (C1) of the sugar at the -1 subsite, forming a covalent glycosyl-enzyme intermediate. This first step proceeds with the inversion of stereochemistry at the anomeric carbon.
-
Deglycosylation: The now deprotonated Glu-A acts as a general base, activating a water molecule. This water molecule then attacks the anomeric carbon of the intermediate, displacing the enzymatic nucleophile (Glu-B) and hydrolyzing the bond. This second step also proceeds with inversion, resulting in a net retention of the original anomeric configuration in the product.
Quantitative Analysis of Enzyme-Substrate Interactions
The specificity and efficiency of β-mannanases are quantified by determining their kinetic parameters on various substrates.
Table 1: Relative Activity of β-Mannanases on Different Polysaccharide Substrates
| Enzyme Source | LBG | Guar Gum | Konjac Gum (Glucomannan) | Copra Mannan (Linear Mannan) | Reference |
| Aspergillus terreus | 100% | 86% | 52% | 8% | [11] |
| Bacillus subtilis BE-91 | 91.3% | 76.5% | 100% | 83.7% | [12] |
| Penicillium aculeatum APS1 | 100% | 78.8% | 61.2% | - | [13] |
Activity relative to the substrate with the highest activity (set to 100%). LBG = Locust Bean Gum.
Table 2: Kinetic Parameters of Selected β-Mannanases
| Enzyme Source | Substrate | K_m (mg/mL) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) | Reference |
| Aspergillus niger (free) | LBG | 8.44 | 55.36 | - | - | [14] |
| Aspergillus niger (immobilized) | LBG | 7.74 | 12.10 | - | - | [14] |
| Bacillus subtilis BE-91 | LBG | 2.11 | - | 1145.2 | 301.7 | [12] |
| Bacillus subtilis BE-91 | Konjac Gum | 0.87 | - | 1255.6 | 799.8 | [12] |
| Paenibacillus cineris PcMan113 (WT) | Mannopentaose (M5) | 1.15 | - | 47.1 | 22.8 | [15] |
| Paenibacillus cineris PcMan113 (Mutant) | Mannopentaose (M5) | 0.81 | - | 132.8 | 91.0 | [15] |
Note: Direct comparison of values should be done with caution due to differing experimental conditions. U = µmol of product per minute.
Key Experimental Methodologies
A combination of biochemical, biophysical, and structural methods is required to fully characterize β-mannanase specificity and binding.
Enzyme Activity Assay (DNS Method)
This is the most common method for quantifying mannanase activity by measuring the release of reducing sugars.
-
Principle: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with the free aldehyde or ketone group of reducing sugars (like mannose and mannooligosaccharides) under alkaline conditions and heat. This reaction reduces the dinitrosalicylate to 3-amino-5-nitrosalicylic acid, which produces a reddish-brown color that can be quantified spectrophotometrically at 540 nm.[11][12]
-
Materials:
-
β-mannanase enzyme solution.
-
Substrate solution (e.g., 0.5% w/v Locust Bean Gum in buffer).
-
Buffer (e.g., 50 mM Sodium Citrate, pH 5.0).
-
DNS Reagent.
-
Mannose standard solutions (for calibration curve).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the substrate solution and buffer. Pre-incubate at the optimal temperature (e.g., 50°C).
-
Initiate the reaction by adding a specific volume of the enzyme solution.
-
Incubate for a defined time (e.g., 10 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding DNS reagent. This also serves as the color development step.
-
Boil the mixture for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and add distilled water to a final volume if necessary.
-
Measure the absorbance at 540 nm against a blank (prepared by adding DNS before the enzyme).
-
Calculate the concentration of reducing sugars released using a mannose standard curve. One unit (U) of activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute.[11]
-
Analysis of Hydrolysis Products by HPAEC-PAD
To understand the precise cleavage pattern (endo- vs. exo-activity, preferred bond cleavage), the oligosaccharide products must be analyzed.
-
Principle: High-Performance Anion-Exchange Chromatography (HPAEC) separates carbohydrates based on their acidity. At high pH (>12), the hydroxyl groups of sugars become partially ionized, allowing them to bind to a strong anion-exchange column. Elution is achieved with a sodium acetate (B1210297) or sodium hydroxide (B78521) gradient. Pulsed Amperometric Detection (PAD) provides highly sensitive and direct detection of underivatized carbohydrates.
-
Procedure:
-
Perform a larger-scale enzymatic hydrolysis reaction and stop it at various time points.
-
Terminate the reaction (e.g., by boiling) and remove the enzyme (e.g., by ultrafiltration).
-
Inject the filtered supernatant containing the mannooligosaccharide (MOS) products directly into the HPAEC system.
-
Separate the MOS on a suitable anion-exchange column (e.g., Dionex CarboPac series) using an appropriate gradient.
-
Identify and quantify the products by comparing their retention times and peak areas to those of known MOS standards (e.g., mannobiose, mannotriose).
-
Binding Analysis by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of enzyme-substrate binding kinetics.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., the β-mannanase) is immobilized on the chip. A solution containing the other molecule (the analyte, e.g., a specific mannooligosaccharide) is flowed over the surface. Binding of the analyte to the ligand increases the mass on the surface, causing a measurable change in the refractive index, which is plotted on a sensorgram.[16][17]
-
Procedure:
-
Immobilize the purified β-mannanase onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Inject a series of different concentrations of the substrate (analyte) over the sensor surface (association phase).
-
Replace the analyte solution with buffer to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor surface to remove all bound analyte before the next injection.
-
Analyze the resulting sensorgrams using fitting models to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Structural Determination by X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the enzyme, revealing the precise architecture of the active site.
-
Principle: A highly pure and concentrated protein solution is induced to form a single, well-ordered crystal. This crystal is then exposed to an intense X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density of the protein can be calculated, and an atomic model of the enzyme can be built.[5][18]
-
Procedure:
-
Expression and Purification: Overexpress and purify large quantities (milligrams) of the β-mannanase to >95% homogeneity.
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find the optimal conditions for crystal growth. This is often done using hanging-drop or sitting-drop vapor diffusion methods.[18]
-
Data Collection: Cryo-protect the crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source, while rotating the crystal to collect a complete diffraction dataset.
-
Structure Solution and Refinement: Process the diffraction data and determine the phases (often by molecular replacement using a homologous structure). Build an atomic model into the resulting electron density map and refine it to best fit the experimental data. To study binding, crystals can be soaked with a substrate/inhibitor, or the protein can be co-crystallized with it.[5]
-
Conclusion
The substrate specificity and binding mechanisms of β-mannanases are complex and multifaceted, governed by the enzyme's evolutionary origin (GH family), the three-dimensional architecture of its active site cleft, and the intricate structural diversity of its polysaccharide substrates. A divergence in specificity is clearly observed between GH families, such as the broader acceptance of glucomannans by GH5 enzymes versus the stricter mannose preference of GH26 enzymes.[5][9] A comprehensive understanding, essential for both fundamental research and the strategic design of novel biocatalysts, can only be achieved through the integrated application of kinetic assays, advanced product analysis, biophysical binding studies, and high-resolution structural biology. This knowledge is paramount for optimizing enzymatic cocktails for biomass conversion and for developing targeted enzymatic solutions in the pharmaceutical and food industries.
References
- 1. A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the enzymatic hydrolysis of mannans and synergistic interactions between [beta]-mannanase, [beta]-mannosidase and [alpha]-galactosidase - ProQuest [proquest.com]
- 3. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]
- 4. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into Structure and Reaction Mechanism of β-Mannanases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spatially remote motifs cooperatively affect substrate preference of a ruminal GH26-type endo-β-1,4-mannanase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reshaping the binding channel of a novel GH113 family β-mannanase from Paenibacillus cineris (PcMan113) for enhanced activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of substrate-enzyme interaction between immobilized pyridoxamine and recombinant porcine pyridoxal kinase using surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 18. researchgate.net [researchgate.net]
Unraveling the Catalytic Machinery of Endo-β-1,4-Mannanase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Endo-β-1,4-mannanases (EC 3.2.1.78) are a crucial class of glycoside hydrolases (GH) that catalyze the random endo-hydrolysis of the β-1,4-D-mannosidic linkages in mannans, galactomannans, and glucomannans.[1][2] These enzymes play a vital role in the breakdown of hemicellulose, a major component of plant cell walls. Their applications span various industries, including food and feed, pulp and paper, and biofuels.[3] Furthermore, their involvement in microbial pathogenesis and human health underscores their significance as potential drug targets. This technical guide provides an in-depth exploration of the catalytic mechanism of endo-β-1,4-mannanase, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
The Core Catalytic Mechanism: A Retaining Double Displacement Reaction
Endo-β-1,4-mannanases, predominantly found in GH families 5 and 26, operate through a retaining double-displacement mechanism. This sophisticated catalytic process involves two key carboxylic acid residues, typically glutamic acid (Glu), located within the enzyme's active site. One glutamate (B1630785) residue functions as a general acid/base catalyst, while the other acts as a nucleophile. The entire catalytic cycle proceeds in two distinct steps, with the net result being the retention of the anomeric configuration of the newly formed reducing end.
Step 1: Glycosylation
The reaction is initiated by the nucleophilic attack of the deprotonated carboxylate of the first glutamate residue on the anomeric carbon (C1) of the mannose residue at the cleavage site. Concurrently, the second glutamate residue, in its protonated state, donates a proton to the glycosidic oxygen, facilitating the departure of the aglycone (the remainder of the mannan (B1593421) chain). This concerted action leads to the formation of a covalent glycosyl-enzyme intermediate and the release of the first product.
Step 2: Deglycosylation
In the second step, the glutamate residue that initially acted as the general acid now functions as a general base. It accepts a proton from a water molecule, activating it to become a potent nucleophile. This activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate. Simultaneously, the first glutamate residue, now acting as a general acid, donates a proton to the oxygen of its own carboxylate group as the covalent bond breaks. This results in the release of the second sugar product with a retained anomeric configuration and the regeneration of the enzyme to its initial state, ready for another catalytic cycle.
Quantitative Insights into Enzyme Kinetics
The catalytic efficiency of endo-β-1,4-mannanases can be quantified by determining their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as kcat/Km, where kcat (the turnover number) is derived from Vmax.
Below are tables summarizing the kinetic parameters of various endo-β-1,4-mannanases from different sources, acting on different mannan-based substrates.
Table 1: Kinetic Parameters of Fungal Endo-β-1,4-Mannanases
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mg) | Reference |
| Penicillium oxalicum GZ-2 | Locust Bean Gum | 7.6 | 1425.5 | [3] |
| Konjac Glucomannan | 2.1 | 154.8 | [3] | |
| Aspergillus niger | Locust Bean Gum | 8.44 | 55.36 | [4] |
| Aspergillus niger BK01 | Guar Gum | 2.67 | - | [5] |
| Konjac Gum | 3.25 | - | [5] | |
| Locust Bean Gum | 4.07 | - | [5] |
Table 2: Kinetic Parameters of Bacterial Endo-β-1,4-Mannanases
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (μmol/min/mg) | Reference |
| Kitasatospora sp. | Locust Bean Gum | 0.55 | 1054 | [6] |
| Salipaludibacillus agaradhaerens | Galactomannan | 1.8 | - | [7] |
| Glucomannan | 2.6 | - | [7] |
Experimental Protocols for Studying Catalytic Mechanisms
Understanding the catalytic mechanism of endo-β-1,4-mannanase relies on a combination of biochemical and biophysical techniques. The following sections detail the methodologies for key experiments.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in catalysis. By substituting the proposed catalytic glutamic acid residues with non-functional amino acids (e.g., alanine (B10760859) or glutamine), their essentiality can be confirmed by observing a drastic reduction or complete loss of enzymatic activity.
Detailed Methodology:
-
Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) of the primers should be ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type mannanase gene as the template and the mutagenic primers. The PCR cycles typically include an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI endonuclease. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies on an appropriate antibiotic-containing medium. Isolate the plasmid DNA from the selected colonies and verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli or Pichia pastoris) and purify it to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.[3][8]
Enzyme Activity Assay (DNS Method)
The dinitrosalicylic acid (DNS) method is a widely used colorimetric assay to determine the amount of reducing sugars released by the enzymatic hydrolysis of polysaccharides.
Detailed Methodology: [3]
-
Substrate Preparation: Prepare a solution of the mannan substrate (e.g., 0.5% w/v locust bean gum) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.0).
-
Enzyme Reaction:
-
Pre-incubate a known amount of purified enzyme solution at the optimal temperature (e.g., 80°C) for 5 minutes.
-
Initiate the reaction by adding the pre-incubated enzyme to the substrate solution.
-
Incubate the reaction mixture for a specific time (e.g., 10 minutes) at the optimal temperature.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development. The reducing sugars reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which results in a color change from yellow to reddish-brown.
-
-
Spectrophotometric Measurement: After cooling the mixture to room temperature, measure the absorbance at 540 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of D-mannose to quantify the amount of reducing sugars released in the enzymatic reaction.
-
Calculation of Enzyme Activity: One unit of endo-1,4-β-mannanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the specified assay conditions.
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of the enzyme, including the architecture of the active site and the precise positioning of the catalytic residues.
Detailed Methodology: [8][9][10]
-
Protein Crystallization:
-
Concentrate the purified endo-β-1,4-mannanase to a suitable concentration (e.g., 5-20 mg/mL).
-
Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various commercially available or custom-made crystallization screens. This involves mixing the protein solution with a precipitant solution and allowing vapor to equilibrate.
-
Optimize the initial hit conditions by varying the concentrations of the protein, precipitant, and additives, as well as pH and temperature, to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the space group and unit cell parameters.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model of the enzyme into the electron density map.
-
Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.
-
-
Structural Analysis: Analyze the final, refined structure to identify the key active site residues, their interactions with substrates or inhibitors, and the overall protein fold.
Visualizing the Catalytic Process and Experimental Logic
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the catalytic mechanism and a typical experimental workflow.
Caption: The retaining double displacement catalytic mechanism of endo-β-1,4-mannanase.
Caption: A typical experimental workflow for investigating the catalytic mechanism.
References
- 1. Mannan endo-1,4-β-mannosidase - Wikipedia [en.wikipedia.org]
- 2. endo-1-4 beta-Mannanase Aspergillus niger Enzyme | Megazyme [megazyme.com]
- 3. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mannan endo-1,4-β-mannosidase from Kitasatospora sp. isolated in Indonesia and its potential for production of mannooligosaccharides from mannan polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Preliminary X-ray diffraction analysis of thermostable β-1,4-mannanase from Aspergillus niger BK01 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfkek.jp [pfkek.jp]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Functions of Glycoside Hydrolase Family 26 Mannanases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoside Hydrolase Family 26 (GH26) comprises a significant group of enzymes, primarily endo-β-1,4-mannanases (EC 3.2.1.78), that play a crucial role in the degradation of mannan-based polysaccharides.[1][2] Mannans are major components of hemicellulose in plant cell walls, particularly abundant in softwoods.[3][4] These enzymes catalyze the random hydrolysis of the β-1,4-mannosidic linkages within the mannan (B1593421) backbone of various polysaccharides, including mannan, galactomannan (B225805), and glucomannan.[1][2][5] The enzymatic activity of GH26 mannanases is of considerable interest for various industrial applications, including in the food, feed, pulp and paper, and biofuel industries.[3][4] Furthermore, their role in the degradation of plant biomass makes them relevant in the context of microbial pathogenesis and symbiotic relationships.[6] This guide provides a comprehensive technical overview of the core functions of GH26 mannanases, including their catalytic mechanism, structure, substrate specificity, and key experimental protocols for their study.
Core Concepts: Structure and Catalytic Mechanism
GH26 mannanases belong to the GH-A clan, which is characterized by a canonical (β/α)8-barrel, also known as a TIM barrel fold.[6][7][8][9] The active site is situated in a cleft on the enzyme's surface.[2][10][11]
These enzymes employ a retaining, double-displacement mechanism for glycosidic bond hydrolysis.[7][8][12] This mechanism involves two key catalytic residues, both of which are glutamic acid residues.[6][8][12] One glutamate (B1630785) acts as a general acid/base catalyst, while the other functions as a nucleophile.[6][8][12] In the first step, the nucleophilic glutamate attacks the anomeric carbon of the scissile glycosidic bond, leading to the formation of a covalent glycosyl-enzyme intermediate. The acid/base glutamate protonates the glycosidic oxygen, facilitating the departure of the leaving group. In the second step, the acid/base glutamate activates a water molecule, which then hydrolyzes the glycosyl-enzyme intermediate, releasing the sugar product and regenerating the enzyme for another catalytic cycle.
Substrate Specificity and Recognition
GH26 mannanases exhibit specificity for β-1,4-linked mannan backbones but can also accommodate variations in the polysaccharide structure.[1] Many GH26 enzymes show high activity towards glucomannan, a heteropolymer of glucose and mannose, and galactomannan, where the mannan backbone is decorated with galactose side chains.[4][6][8]
The substrate recognition is dictated by a series of subsites within the active site cleft, designated as negative (non-reducing end) and positive (reducing end) subsites. GH26 mannanases typically display strict specificity for mannose at the -1 and -2 subsites.[6][8] However, some GH26 mannanases have been shown to possess unique structural features, such as extended loops or ancillary carbohydrate-binding modules (CBMs), that influence their substrate preference and mode of action.[4] For instance, a GH26 mannanase from a cattle rumen metagenome (CrMan26) exhibits a preference for galactomannan due to a unique orientation of its CBM35 module and specific residues in its distal negative subsites.[4]
Quantitative Data on GH26 this compound Activity
The catalytic efficiency and optimal conditions for GH26 mannanases vary depending on their source organism and the specific substrate. The following tables summarize key quantitative data for a selection of characterized GH26 mannanases.
| Enzyme (Source Organism) | Substrate | Km (mg/mL) | kcat (s-1) | Vmax (U/mg) | kcat/Km (s-1·mg-1·mL) | Optimal pH | Optimal Temperature (°C) | Reference |
| Man26E (Enterobacter aerogenes B19) | Locust Bean Gum | 7.16 | - | 508 | - | 6.0 | 55 | [7] |
| RsMan26C (Reticulitermes speratus protist) | Glucomannan | - | - | - | 9.1 x 103 (ml·mg-1·min-1) | - | - | [8] |
| RsMan26C (Reticulitermes speratus protist) | Locust Bean Gum | - | - | - | 8.5 x 103 (ml·mg-1·min-1) | - | - | [8] |
| RsMan26C (Reticulitermes speratus protist) | β-Mannan | - | - | - | 1.5 x 103 (ml·mg-1·min-1) | - | - | [8] |
| CrMan26 (Cattle Rumen Metatranscriptome) | Carob Galactomannan | 1.62 | 333 | - | - | 4.5 - 7.5 | 45 | [4] |
| CrMan26 (Cattle Rumen Metatranscriptome) | Konjac Glucomannan | 0.96 | 140 | - | - | 4.5 - 7.5 | 45 | [4] |
| CrMan26 (Cattle Rumen Metatranscriptome) | Linear Mannan | 6.09 | 46.58 | - | - | 4.5 - 7.5 | 45 | [4] |
| PpMan26A (Paenibacillus polymyxa KF-1) | Konjac Gum | 2.13 | 416.66 | - | - | - | - | [13] |
| KMAN (Klebsiella oxytoca KUB-CW2-3) | Mannotetraose (DP4) | - | - | - | - | - | - | [10] |
| KMAN (Klebsiella oxytoca KUB-CW2-3) | Mannopentaose (DP5) | - | - | - | - | - | - | [10] |
| KMAN (Klebsiella oxytoca KUB-CW2-3) | Mannohexaose (DP6) | - | - | - | 2571.26 (min-1·mM-1) | - | - | [2][10] |
| MtMan26A (Myceliophthora thermophila) | - | - | - | - | - | 6.0 | 60 | [3] |
Experimental Protocols
Enzyme Activity Assay using the Dinitrosalicylic Acid (DNS) Method
This protocol is widely used to quantify the amount of reducing sugars released by the enzymatic hydrolysis of polysaccharides.
Materials:
-
Purified GH26 this compound solution
-
Substrate solution (e.g., 0.5% w/v locust bean gum in a suitable buffer)
-
DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 1.6% NaOH)
-
Mannose or glucose standard solutions (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the enzyme solution and the substrate solution in a defined buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.0).[1] A typical reaction volume is 1 mL, containing 100 µL of appropriately diluted enzyme and 900 µL of substrate solution.[1]
-
Incubate the reaction mixtures at the optimal temperature for the enzyme for a specific time (e.g., 10 minutes at 50°C).[1]
-
Stop the reaction by adding 1.5 mL of DNS reagent.[1]
-
Boil the samples for 5-10 minutes to allow for color development.[1][14] The reducing sugars will reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown.[15]
-
Cool the samples to room temperature and measure the absorbance at 540 nm.[1][15]
-
Prepare a standard curve using known concentrations of mannose or glucose to determine the amount of reducing sugar released in the enzymatic reaction.
-
One unit of β-mannanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.[1]
Determination of Substrate Specificity
Materials:
-
Purified GH26 this compound
-
Various polysaccharide substrates (e.g., locust bean gum, guar (B607891) gum, konjac glucomannan, β-mannan, xylan, carboxymethyl cellulose)
-
DNS assay reagents (as described above)
Procedure:
-
Prepare solutions of each substrate at a fixed concentration (e.g., 0.5% w/v) in the optimal buffer for the enzyme.
-
Perform enzyme activity assays for each substrate using the DNS method as described above, ensuring the enzyme concentration and reaction time are within the linear range of the assay.
-
Measure the amount of reducing sugar released from each substrate.
-
Express the activity on different substrates as a percentage of the activity on a reference substrate (e.g., locust bean gum) to determine the relative substrate specificity.
Gene Cloning, Expression, and Purification of a Recombinant GH26 this compound
This workflow outlines the general steps for producing a recombinant GH26 this compound for characterization.
Procedure:
-
Gene Amplification: Amplify the gene encoding the GH26 this compound from the genomic DNA of the source organism using polymerase chain reaction (PCR) with specific primers.[16]
-
Vector Ligation: Clone the amplified PCR product into a suitable expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., a polyhistidine-tag).[16]
-
Transformation: Transform the expression vector into a suitable expression host, such as Escherichia coli BL21(DE3).[16]
-
Expression: Grow the transformed cells in a suitable medium (e.g., LB broth with the appropriate antibiotic) and induce protein expression with an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).[16]
-
Cell Lysis and Protein Extraction: Harvest the cells by centrifugation and lyse them using methods such as sonication or enzymatic digestion to release the intracellular proteins.
-
Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[16]
-
Purity Analysis: Assess the purity of the recombinant protein using SDS-PAGE.
Visualizations
Bacterial Mannan Degradation Pathway
Caption: A simplified pathway for bacterial degradation of galactomannan.
Experimental Workflow for GH26 this compound Characterization
Caption: A typical experimental workflow for the characterization of a GH26 this compound.
References
- 1. Assay of the enzymatic activity. [bio-protocol.org]
- 2. Crystallization, structural characterization and kinetic analysis of a GH26 β-mannanase from Klebsiella oxytoca KUB-CW2-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A thermostable GH26 endo-β-mannanase from Myceliophthora thermophila capable of enhancing lignocellulose degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatially remote motifs cooperatively affect substrate preference of a ruminal GH26-type endo-β-1,4-mannanase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. β-(1,4)-mannan degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Expression, Characterization and Structure Analysis of a New GH26 Endo-β-1, 4-Mannanase (Man26E) from Enterobacter aerogenes B19 | MDPI [mdpi.com]
- 8. Structural and Biochemical Analyses of Glycoside Hydrolase Family 26 β-Mannanase from a Symbiotic Protist of the Termite Reticulitermes speratus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of a Novel Low-Temperature-Active and Organic-Solvent-Stable this compound from the Intestinal Metagenome of Hermetia illucens [mdpi.com]
- 12. cazypedia.org [cazypedia.org]
- 13. Characterization of a novel GH26 β-mannanase from Paenibacillus polymyxa and its application in the production of mannooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 15. biogot.com [biogot.com]
- 16. Gene Cloning, DNA Sequencing, and Expression of Thermostable β-Mannanase from Bacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Microbial Sources of Novel Mannanase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, characterization, and production of novel mannanase enzymes from microbial sources. Mannanases (endo-1,4-β-mannanases, EC 3.2.1.78) are a class of glycoside hydrolases that catalyze the random hydrolysis of β-1,4-mannosidic linkages within the backbone of mannans, galactomannans, and glucomannans.[1][2] Their applications are diverse, ranging from pulp and paper bleaching, food and feed processing, and detergent formulations to the production of prebiotic manno-oligosaccharides (MOS) and potential roles in pharmaceutical development.[3][4][5][6] This document details the key microbial producers, methodologies for enzyme discovery and characterization, and workflows for genetic engineering.
Microbial Sources of this compound
A vast diversity of microorganisms, including bacteria, fungi, and actinomycetes, are known to produce extracellular mannanases, enabling them to utilize hemicellulose from plant biomass.[3][4][5]
-
Bacteria: The genus Bacillus is a prominent source of robust mannanases, with species like Bacillus subtilis, Bacillus circulans, and Paenibacillus species being extensively studied for producing thermostable and alkali-stable enzymes suitable for industrial applications.[7][8][9] Other bacterial sources include thermophiles such as Thermotoga sp. and gram-negative bacteria like Klebsiella oxytoca.[6][10]
-
Fungi: Fungi, particularly filamentous fungi from the genus Aspergillus (e.g., A. niger, A. terreus) and Trichoderma (e.g., T. reesei), are prolific producers of a wide array of hemicellulases, including mannanases.[6][11][12] Fungal mannanases often exhibit optimal activity in acidic pH ranges, making them suitable for applications like animal feed supplementation.[12]
-
Actinomycetes: This group of Gram-positive bacteria, particularly the genus Streptomyces, is also a valuable source of novel mannanases and other hydrolytic enzymes.[3]
Workflow for Discovery of Novel Mannanases
The process of discovering a novel this compound follows a structured workflow from microbial isolation to molecular characterization and heterologous expression. This pipeline is essential for identifying enzymes with desired properties for specific applications.
References
- 1. biogot.com [biogot.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Mannanases: microbial sources, production, properties and potential biotechnological applications | Semantic Scholar [semanticscholar.org]
- 4. Mannanases: microbial sources, production, properties and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. so06.tci-thaijo.org [so06.tci-thaijo.org]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Characterization of this compound from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biochemical properties of a native β-1,4-mannanase from Aspergillus aculeatus QH1 and partial characterization of its N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
Fungal Mannanase Genetic Diversity: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fungal mannanases are a diverse group of enzymes with significant biotechnological and pharmaceutical potential. Their ability to hydrolyze complex mannans, major components of plant hemicellulose and fungal cell walls, makes them valuable tools in various industries, including biofuel production, food and feed processing, and pharmaceuticals. This technical guide provides a comprehensive overview of the genetic diversity of fungal mannanases, detailing their classification, biochemical properties, and the molecular mechanisms that regulate their expression. Furthermore, this guide offers detailed experimental protocols for the study of these enzymes and visualizes key biological pathways and relationships to facilitate a deeper understanding of their function and evolution.
Genetic Diversity and Classification of Fungal Mannanases
The genetic diversity of fungal mannanases is vast, with these enzymes being classified into several Glycoside Hydrolase (GH) families based on their amino acid sequence similarities. The primary families containing fungal mannanases are GH5, GH26, and the more recently discovered GH134. This classification reflects not only evolutionary relationships but also variations in substrate specificity and catalytic mechanisms.
2.1 Glycoside Hydrolase Family 5 (GH5): This is one of the largest and most diverse GH families, encompassing a wide range of enzymes that act on β-linked polysaccharides. Fungal mannanases belonging to GH5 are widespread and have been identified in numerous species, including those from the genera Aspergillus, Trichoderma, and Penicillium. These enzymes typically feature a (β/α)8 barrel structural fold, a common architecture for glycoside hydrolases.
2.2 Glycoside Hydrolase Family 26 (GH26): While predominantly composed of bacterial mannanases, GH26 also includes enzymes from some fungal species. These mannanases share the same catalytic machinery and (β/α)8 barrel fold as GH5 enzymes, indicating a distant evolutionary relationship within the GH-A clan.
2.3 Glycoside Hydrolase Family 134 (GH134): This relatively new family of β-1,4-mannanases was identified in Aspergillus nidulans. Man134A, the first characterized member of this family, exhibits a unique catalytic mode, preferentially releasing small manno-oligosaccharides. This discovery highlights the previously unknown mechanisms of β-mannan degradation in fungi.
Biochemical Properties of Fungal Mannanases
The functional diversity of fungal mannanases is reflected in their varied biochemical properties. These properties, including optimal pH and temperature, and enzyme kinetics, are critical for their industrial and pharmaceutical applications.
Comparative Biochemical Properties of Fungal Mannanases
The following table summarizes the key biochemical properties of mannanases from various fungal species, providing a comparative overview for researchers.
| Fungal Species | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Substrate | K_m_ (mg/mL) | V_max_ (μmol/min/mg) | Reference |
| Aspergillus niger BK01 | GH5 | 4.5 | 80 | Locust Bean Gum | 7.6 | 1425.4 | [1] |
| Aspergillus aculeatus QH1 | GH5 | 4.6 | 60 | Locust Bean Gum | - | - | [2] |
| Aspergillus sulphureus | GH5 | 2.4 | 50 | Locust Bean Gum | 0.93 | 344.83 | [3] |
| Trichoderma reesei Man1 | GH5 | 5.0 | 75 | Galactomannan | 4.0 | - | [4][5] |
| Trichoderma reesei Man1ΔCBM | GH5 | 5.0 | - | Galactomannan | 2.5 | - | [4] |
| Penicillium oxalicum GZ-2 | GH5 | 4.0 | 80 | Locust Bean Gum | 7.6 | 1425.5 | [6] |
| Penicillium italicum | - | 5.0 | 70 | Locust Bean Gum | 0.26 | 0.12 (μmol/min/mL) | [2][7] |
| Aspergillus terreus | - | 7.0 | 70 | Locust Bean Gum | 5.9 | 39.42 (μmol/mL/min) | [8] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of fungal mannanases.
Mannanase Activity Assay using the 3,5-Dinitrosalicylic Acid (DNS) Method
This protocol describes the quantification of reducing sugars released from a mannan (B1593421) substrate by this compound activity.
Materials:
-
1% (w/v) substrate solution (e.g., Locust Bean Gum, Konjac Glucomannan) in 50 mM sodium acetate (B1210297) buffer (pH 5.0).
-
3,5-Dinitrosalicylic acid (DNS) reagent.
-
Enzyme solution (appropriately diluted).
-
Spectrophotometer.
Procedure:
-
Prepare the DNS reagent by dissolving 1 g of 3,5-dinitrosalicylic acid and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH, and then bring the final volume to 100 mL with distilled water.
-
In a microcentrifuge tube, mix 0.5 mL of the 1% substrate solution with 0.5 mL of the diluted enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Boil the mixture for 5-10 minutes.
-
Cool the tubes to room temperature and add 8.5 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
A standard curve using mannose is prepared to quantify the amount of reducing sugar released. One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.
Gene Cloning and Expression of Fungal this compound in Pichia pastoris
This protocol outlines the general steps for cloning a fungal this compound gene and expressing the recombinant protein in the yeast Pichia pastoris.
Materials:
-
Fungal mycelium for RNA extraction.
-
RNA extraction kit.
-
Reverse transcriptase and primers for cDNA synthesis.
-
PCR primers specific for the this compound gene.
-
pPICZα A expression vector.
-
Restriction enzymes and T4 DNA ligase.
-
E. coli competent cells.
-
Pichia pastoris X-33 competent cells.
-
Yeast extract Peptone Dextrose (YPD) medium.
-
Buffered Glycerol-complex Medium (BMGY).
-
Buffered Methanol-complex Medium (BMMY).
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from fungal mycelia grown under this compound-inducing conditions. Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) or gene-specific primer.
-
Gene Amplification: Amplify the full-length this compound coding sequence by PCR using gene-specific primers containing appropriate restriction sites for cloning into the expression vector.
-
Vector Ligation and Transformation into E. coli: Digest both the PCR product and the pPICZα A vector with the chosen restriction enzymes. Ligate the this compound gene into the vector and transform the ligation mixture into competent E. coli cells for plasmid amplification.
-
Plasmid Purification and Linearization: Isolate the recombinant plasmid from E. coli and linearize it with a suitable restriction enzyme to facilitate integration into the P. pastoris genome.
-
Transformation of Pichia pastoris: Transform the linearized plasmid into competent P. pastoris X-33 cells via electroporation.
-
Selection of Transformants: Select for positive transformants on YPD plates containing Zeocin™.
-
Protein Expression: Inoculate a selected transformant into BMGY medium and grow overnight. To induce protein expression, harvest the cells and resuspend them in BMMY medium (containing methanol). Continue incubation for several days, adding methanol (B129727) every 24 hours to maintain induction.
-
Protein Purification: Harvest the culture supernatant containing the secreted recombinant this compound for subsequent purification.
Purification of Recombinant Fungal this compound using FPLC
This protocol provides a general workflow for purifying a secreted recombinant this compound from the culture supernatant using a Fast Protein Liquid Chromatography (FPLC) system.
Materials:
-
Culture supernatant containing the recombinant this compound.
-
FPLC system (e.g., ÄKTA purifier).
-
Anion exchange chromatography column (e.g., Q-Sepharose).
-
Gel filtration chromatography column (e.g., Superdex 75).
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl).
-
SDS-PAGE equipment and reagents.
Procedure:
-
Sample Preparation: Centrifuge the Pichia pastoris culture to remove cells and collect the supernatant. Concentrate the supernatant and buffer-exchange into the binding buffer using ultrafiltration.
-
Anion Exchange Chromatography: Load the prepared sample onto a pre-equilibrated anion exchange column. Wash the column with binding buffer to remove unbound proteins. Elute the bound proteins with a linear gradient of the elution buffer.
-
Fraction Analysis: Collect fractions and assay for this compound activity. Analyze the active fractions by SDS-PAGE to assess purity.
-
Gel Filtration Chromatography: Pool the active fractions from the anion exchange step, concentrate, and load onto a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Final Purity Assessment: Collect fractions and analyze for this compound activity and purity by SDS-PAGE. Pool the pure fractions containing the this compound.
Visualization of Key Pathways and Relationships
Graphical representations of complex biological systems are invaluable for understanding their underlying logic. This section provides diagrams generated using Graphviz (DOT language) to illustrate key signaling pathways and relationships in fungal this compound biology.
Transcriptional Regulation of this compound and Cellulase (B1617823) Genes in Aspergillus oryzae
The expression of this compound and other hemicellulase (B13383388) genes in Aspergillus oryzae is tightly controlled by the transcription factor ManR. Interestingly, ManR also plays a role in the regulation of cellulase genes, suggesting a coordinated response to the presence of plant biomass.
Caption: Regulatory network of ManR in Aspergillus oryzae.
Experimental Workflow for Fungal this compound Research
This diagram illustrates a typical experimental workflow for the discovery, characterization, and engineering of novel fungal mannanases.
Caption: A typical workflow for fungal this compound research.
Evolutionary and Structural Relationships of Fungal this compound Families
This diagram depicts the evolutionary and structural relationships between the major Glycoside Hydrolase families that contain fungal mannanases.
Caption: Evolutionary relationships of fungal this compound GH families.
Conclusion and Future Perspectives
The genetic diversity of fungal mannanases presents a rich resource for scientific and industrial exploration. The continued discovery of novel mannanases from diverse fungal sources, coupled with advances in protein engineering and heterologous expression systems, will undoubtedly expand their applications. Future research should focus on elucidating the intricate regulatory networks that control this compound expression, exploring the synergistic actions of different mannanolytic enzymes, and engineering robust mannanases with tailored properties for specific industrial processes. A deeper understanding of their role in fungal pathogenesis may also open new avenues for the development of antifungal therapies. This guide serves as a foundational resource for researchers embarking on the study of these fascinating and versatile enzymes.
References
- 1. journalmrji.com [journalmrji.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of β-mannanase domain from Trichoderma reesei on its biochemical characters and synergistic hydrolysis of sugarcane bagasse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification, and characterization of a β-mannanase of Trichoderma reesei C-30 | Semantic Scholar [semanticscholar.org]
- 6. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalmrji.com [journalmrji.com]
- 8. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Bacterial Mannanase in Hemicellulose Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemicellulose, the second most abundant polysaccharide in nature after cellulose (B213188), represents a significant reservoir of renewable biomass.[1] Its complex structure, primarily composed of various sugar monomers, necessitates a diverse array of enzymes for complete degradation. Among these, bacterial β-mannanases (EC 3.2.1.78) play a critical role in the initial breakdown of mannan (B1593421), a major component of hemicellulose, particularly in softwoods.[1][2] This technical guide provides an in-depth exploration of the function of bacterial mannanase in hemicellulose degradation, detailing its biochemical properties, the experimental protocols used for its characterization, and the regulatory networks that govern its production. This information is crucial for harnessing the potential of mannanases in various industrial applications, including biofuel production, the food and feed industry, and pharmaceuticals.[2][3]
Biochemical Properties of Bacterial Mannanases
Bacterial mannanases are hydrolases that specifically target the β-1,4-D-mannopyranosyl linkages within the mannan backbone of hemicellulose.[4] These enzymes are produced by a wide range of bacteria, with those from the genus Bacillus being particularly well-studied.[5][6] The catalytic efficiency and substrate specificity of bacterial mannanases are influenced by several factors, including pH, temperature, and the presence of cofactors.
Data Presentation: Kinetic Parameters and Optimal Conditions
The following tables summarize the key quantitative data for a selection of bacterial mannanases, providing a comparative overview of their biochemical properties.
Table 1: Kinetic Parameters of Bacterial Mannanases
| Bacterial Source | Substrate | K_m_ (mg/mL) | V_max_ (μmol/min/mL or U/mg) | Reference(s) |
| Bacillus subtilis BE-91 | Locust Bean Gum | 7.14 | 107.5 μmol/min/mL | [5] |
| Bacillus subtilis BE-91 | Konjac Glucomannan (B13761562) | 1.749 | 33.45 μmol/min/mL | [5] |
| Bacillus licheniformis HDYM-04 | Glucomannan | 2.69 | 251.41 U/mg | [7] |
| Bacillus licheniformis HDYM-04 | Guar (B607891) Gum | 19.26 | 588.24 U/mg | [7] |
| Bacillus nealsonii PN-11 | Locust Bean Gum | 7.22 | 400.03 μmol/mL/min | [8] |
| Weissella cibaria F1 | Locust Bean Gum | 16.96 | 1119.05 μmol/min | [8] |
| Aspergillus niger (immobilized) | Locust Bean Gum | 7.74 | 12.10 U/mg | [9] |
| Psychrobacter pulmonis | - | 4.60 | - | [10] |
Table 2: Optimal pH and Temperature for Bacterial this compound Activity
| Bacterial Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Bacillus subtilis BE-91 | 6.0 | 65 | [5] |
| Aureobasidium pullulans NRRL 58524 | 4.0 | 55 | [11] |
| Providencia vermicola | 9.0 | 40 | [10] |
| Bacillus pumilus GBSW19 | 6.5 | 65 | [12] |
| Penicillium italicum | 5.0 - 6.0 | 30 | [3] |
| Weissella cibaria F1 | 6.5 | 50 | [8] |
Experimental Protocols
Accurate characterization of this compound activity is fundamental to understanding its function and potential applications. The following are detailed methodologies for key experiments.
This compound Activity Assay (DNS Method)
This protocol is adapted from the dinitrosalicylic acid (DNS) method, which quantifies the amount of reducing sugars released from the substrate.[13][14]
Materials:
-
DNS Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid and 300 g of sodium potassium tartrate in 800 mL of distilled water. Slowly add 200 mL of 2M NaOH while stirring.
-
Substrate solution: 1% (w/v) locust bean gum or konjac glucomannan in a suitable buffer (e.g., 50 mM citrate (B86180) buffer or phosphate (B84403) buffer, pH adjusted to the enzyme's optimum).
-
Enzyme solution: Purified or crude this compound preparation.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: In a test tube, mix 0.5 mL of the substrate solution with 0.5 mL of the enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the this compound for a specific time (e.g., 10-30 minutes).
-
Stopping the Reaction: Add 1.0 mL of DNS reagent to the reaction mixture to stop the enzymatic reaction.
-
Color Development: Heat the mixture in a boiling water bath for 5-10 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of mannose to determine the amount of reducing sugar released in the enzymatic reaction. One unit of this compound activity is typically defined as the amount of enzyme that releases 1 μmol of reducing sugar per minute under the assay conditions.
Substrate Specificity Determination
This protocol outlines the procedure to assess the hydrolytic activity of this compound on various polysaccharide substrates.[13][15]
Materials:
-
A variety of polysaccharide substrates (1% w/v solutions): Locust bean gum, guar gum, konjac glucomannan, carboxymethyl cellulose (CMC), xylan, etc.
-
Purified this compound solution.
-
DNS reagent and other reagents for the this compound activity assay.
Procedure:
-
Prepare 1% (w/v) solutions of each polysaccharide substrate in the optimal buffer for the this compound.
-
Perform the this compound activity assay as described above, using each of the different substrate solutions.
-
The activity on the primary substrate (e.g., locust bean gum) is typically set as 100%, and the activities on other substrates are expressed as a relative percentage.
Analysis of Hemicellulose Degradation Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to identify and quantify the mono- and oligosaccharides produced during hemicellulose degradation.[16][17]
Materials:
-
HPLC system equipped with a refractive index (RI) detector.
-
A suitable carbohydrate analysis column (e.g., Aminex HPX-87P or HPX-87H).
-
Standards for expected monosaccharides (e.g., mannose, glucose, galactose, xylose, arabinose) and oligosaccharides.
-
Filtered and degassed mobile phase (e.g., ultrapure water or dilute acid).
Procedure:
-
Sample Preparation: Terminate the enzymatic hydrolysis reaction at different time points. Centrifuge the samples to remove any insoluble material and filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Chromatogram Analysis: Identify the peaks in the chromatogram by comparing their retention times with those of the known standards.
-
Quantification: Quantify the concentration of each sugar by comparing the peak areas with the standard curves generated for each sugar.
Regulatory Mechanisms of Bacterial this compound Production
The expression of this compound genes in bacteria is tightly regulated to ensure that the enzyme is produced only when its substrate is present and more easily metabolizable carbon sources are absent. This regulation is primarily achieved through sophisticated signaling pathways.
Signaling Pathways and Regulatory Networks
Several key regulatory mechanisms govern this compound gene expression in bacteria:
-
Two-Component Systems (TCS): These systems are a common mechanism for bacteria to sense and respond to environmental stimuli.[18][19] A sensor histidine kinase in the cell membrane detects the presence of mannan or its degradation products and initiates a phosphorylation cascade that activates a response regulator. The phosphorylated response regulator then binds to the promoter regions of this compound genes, inducing their transcription.
-
Catabolite Repression: In the presence of a preferred carbon source like glucose, the expression of genes for the utilization of other carbon sources, including mannan, is repressed.[20][21] In Bacillus subtilis, this is mediated by the catabolite control protein A (CcpA). When glucose is available, a complex of phosphorylated HPr and CcpA binds to catabolite responsive elements (cre) in the promoter regions of this compound operons, inhibiting their transcription.[20]
-
Substrate Induction: The presence of mannan or its breakdown products, such as mannooligosaccharides, can induce the expression of this compound genes. In some Bacillus species, a transcriptional repressor, ManR, binds to the operator region of the mannan utilization operon in the absence of an inducer, blocking transcription.[4] When mannooligosaccharides are transported into the cell, they bind to ManR, causing a conformational change that releases it from the DNA, thereby allowing the transcription of the this compound genes.[4]
-
Quorum Sensing: This is a cell-density dependent gene regulation system.[22][23] Bacteria produce and release signaling molecules called autoinducers. When the concentration of these autoinducers reaches a certain threshold, it indicates a high cell density, which can trigger the expression of genes for cooperative behaviors, including the secretion of extracellular enzymes like this compound to efficiently break down complex polysaccharides.[22]
Visualizing Regulatory Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key regulatory pathways and a general experimental workflow for studying bacterial this compound.
References
- 1. Characterization of a Mannose Utilization System in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current models in bacterial hemicellulase-encoding gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of a β-mannanase from the Bacillus licheniformis HDYM-04 and its decolorization ability of twenty-two structurally different dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Production and characterization of thermostable acidophilic β-mannanase from Aureobasidium pullulans NRRL 58524 and its potential in mannooligosaccharide production from spent coffee ground galactomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Characterization of this compound-Producing Bacteria for Potential Synbiotic Application in Shrimp Farming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. saspublishers.com [saspublishers.com]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. osti.gov [osti.gov]
- 17. lcms.cz [lcms.cz]
- 18. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 19. Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catabolite repression - Wikipedia [en.wikipedia.org]
- 21. studenttheses.uu.nl [studenttheses.uu.nl]
- 22. Frontiers | Quorum Sensing Regulates the Hydrolytic Enzyme Production and Community Composition of Heterotrophic Bacteria in Coastal Waters [frontiersin.org]
- 23. Quorum sensing in bacteria [pubmed.ncbi.nlm.nih.gov]
Core Biochemical Properties of Thermophilic Mannanases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermophilic β-mannanases (endo-1,4-β-mannanase, EC 3.2.1.78) are a class of glycoside hydrolases that catalyze the random cleavage of β-1,4-mannosidic linkages within the backbone of mannans, glucomannans, and galactomannans. Their inherent stability at elevated temperatures makes them highly sought-after for a myriad of industrial applications, including in the feed, food, pulp and paper, and detergent industries, as well as for the production of mannooligosaccharides (MOS) which have prebiotic properties. This technical guide provides an in-depth overview of the core biochemical properties of thermophilic mannanases, complete with comparative data, detailed experimental protocols, and visual workflows to aid in their characterization and application.
I. Comparative Analysis of Biochemical Properties
The functional characteristics of thermophilic mannanases can vary significantly depending on their microbial source. The following tables summarize key quantitative data from a range of thermophilic mannanases to provide a comparative perspective.
Table 1: Optimal pH and Temperature of Various Thermophilic Mannanases
| Enzyme Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Coprinopsis cinerea (CcMan5C) | 8.0 - 9.0 | 70 | [1] |
| Bacillus subtilis BE-91 | 6.0 | 65 | [2] |
| Penicillium aculeatum APS1 | 5.5 | 70 | [3] |
| Neosartorya fischeri P1 | 4.0 | 80 | [4] |
| Paenibacillus thiaminolyticus | 7.0 | 60 | [5] |
| Aspergillus fumigatus HBFH5 | 6.0 | 60 | [6] |
| Aureobasidium pullulans NRRL 58524 | 4.0 | 55 | [7] |
| Bacillus sp. (isolate SM-1.4) | 7.0 | 60 | [8] |
Table 2: Thermostability and pH Stability of Selected Thermophilic Mannanases
| Enzyme Source Organism | Thermostability Profile | pH Stability Profile | Reference |
| Bacillus subtilis BE-91 | Stable up to 70°C. | Stable at pH 4.5 - 7.0. | [2] |
| Penicillium aculeatum APS1 | Highly stable at 50°C; >50% activity after 4h at 55-60°C. | Highly stable at pH 5.0 and 5.3, retaining 97% activity after 4h. | [3] |
| Neosartorya fischeri P1 | Highly stable at 60°C and below. | Stable over a broad range of pH 2.0 - 12.0. | [4] |
| Paenibacillus thiaminolyticus | Stable at 55°C for 24h; >50% activity after 3h at 60°C. | Stable in the pH range of 5.0 - 9.0. | [5] |
| Aspergillus fumigatus HBFH5 | No activity loss after 1h at 60°C; 65% initial activity after 1h at 70°C. | Maintained ~80% activity in the pH range of 3.0 - 9.0. | [6] |
| Aureobasidium pullulans NRRL 58524 | >75% activity remained after 12h at 55°C; half-lives of >8h at 60°C and 6h at 65°C. | Active over an acidic pH range of 3.0 - 6.0. | [7] |
Table 3: Effect of Metal Ions and Reagents on Thermophilic Mannanase Activity
| Enzyme Source Organism | Activating Ions/Reagents | Inhibiting Ions/Reagents | Reference |
| Bacillus subtilis BE-91 | Mn²⁺, Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Al³⁺ | Ba²⁺, Pb²⁺ | [2] |
| Penicillium aculeatum APS1 | Zn²⁺ | Mn²⁺, Hg²⁺, Co²⁺, N-bromosuccinimide | [3] |
| Aureobasidium pullulans NRRL 58524 | Cu²⁺ (126%), Mg²⁺ (110%), Ca²⁺ (116%) | - | [7] |
| Coprinopsis cinerea (CcMan5C) | Tween 20, Triton X-100 | EDTA, Mg²⁺, Ca²⁺, Cu²⁺, Co²⁺, Fe²⁺, Zn²⁺, Mn²⁺, Al³⁺, Fe³⁺ | [1][9] |
| Bacillus cereus | K⁺, Na⁺, Mg²⁺, Zn²⁺, Urea, EDTA, Cysteine | SDS, Mn²⁺ | [8] |
| Bacillus circulans NT 6.7 | Mn²⁺ (123.53%), Cu²⁺ (121.53%), Mg²⁺ (116.26%) | EDTA (45-65% inhibition) | [10] |
Table 4: Substrate Specificity of Thermophilic Mannanases
| Enzyme Source Organism | High Activity Substrates | Low/No Activity Substrates | Reference |
| Coprinopsis cinerea (CcMan5C) | Locust Bean Gum (Galactomannan) | α-Mannan, Avicel (Cellulose), Oat Spelt Xylan, Laminarin | [1] |
| Bacillus subtilis BE-91 | Locust Bean Gum, Konjac Glucomannan | - | [2] |
| Penicillium aculeatum APS1 | Locust Bean Gum (100%), Konjac Glucomannan (85.18%), Guar Gum (51.40%) | Filter paper, CMC, Avicel, Xylan, pNP-glycosides | [3] |
| Aureobasidium pullulans NRRL 58524 | Konjac Glucomannan, Spent Coffee Ground Galactomannan (B225805), Guar Gum | Xanthan Gum, Arabic Gum | [7] |
| Aspergillus oryzae (AoMan134A) | Locust Bean Gum Galactomannan, Konjac Flour Glucomannan | Guar Gum Galactomannan | [10] |
II. Detailed Experimental Protocols
Detailed and standardized protocols are crucial for the accurate characterization of thermophilic mannanases. The following sections provide step-by-step methodologies for key experiments.
This compound Activity Assay (DNS Method)
This protocol quantifies the amount of reducing sugars released from a mannan-containing substrate.
Materials:
-
Purified or crude enzyme solution
-
Substrate solution: 0.5% (w/v) Locust Bean Gum (LBG) or Konjac Glucomannan (KGM) in an appropriate buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
DNS (3,5-Dinitrosalicylic acid) reagent.
-
Mannose or glucose standard solutions (for calibration curve).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing 0.9 mL of the substrate solution and 0.1 mL of the appropriately diluted enzyme solution.
-
Incubate the reaction mixture at the enzyme's optimal temperature for a defined period (e.g., 10-30 minutes).[7][11]
-
Terminate the reaction by adding 1.5 mL of DNS reagent.[11]
-
Boil the mixture for 5-10 minutes in a water bath.[12]
-
Cool the tubes to room temperature and add 3 mL of distilled water.[12]
-
Measure the absorbance at 540 nm using a spectrophotometer.[11]
-
A blank is prepared by adding the DNS reagent before the enzyme solution.
-
A standard curve is generated using known concentrations of mannose or glucose.
-
One unit (U) of this compound activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
Determination of Optimal pH
This protocol identifies the pH at which the this compound exhibits maximum activity.
Materials:
-
Purified enzyme solution.
-
0.5% (w/v) LBG or KGM substrate solution.
-
A range of buffers (50 mM) covering a wide pH spectrum (e.g., citrate (B86180) buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl for pH 8-9).[7]
-
DNS reagent.
-
Spectrophotometer.
Procedure:
-
Prepare a series of reaction mixtures, each containing the substrate dissolved in a different pH buffer.
-
Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.
-
Incubate all reactions at a constant, optimal temperature for a fixed duration.
-
Terminate the reactions and measure the released reducing sugars using the DNS method as described above.
-
The pH at which the highest enzyme activity is observed is considered the optimal pH.
-
Relative activity at each pH is calculated as a percentage of the maximum activity.
Determination of Optimal Temperature
This protocol determines the temperature at which the this compound displays the highest catalytic activity.
Materials:
-
Purified enzyme solution.
-
0.5% (w/v) LBG or KGM substrate solution in the optimal pH buffer.
-
Water baths or incubators set at various temperatures (e.g., 40°C to 90°C).
-
DNS reagent.
-
Spectrophotometer.
Procedure:
-
Prepare identical reaction mixtures containing the substrate and enzyme in the optimal pH buffer.
-
Incubate each reaction mixture at a different temperature for a fixed period.
-
Terminate the reactions and quantify the reducing sugars using the DNS method.
-
The temperature that yields the highest enzyme activity is the optimal temperature.
-
Plot the relative activity (as a percentage of the maximum) against temperature.
Assessment of Thermostability and pH Stability
These protocols evaluate the enzyme's stability under various temperature and pH conditions over time.
Thermostability:
-
Pre-incubate aliquots of the enzyme solution (without substrate) at different temperatures for various time intervals.[13]
-
At each time point, withdraw a sample and cool it on ice.
-
Measure the residual enzyme activity using the standard this compound activity assay.
-
The activity of a non-incubated enzyme sample is considered 100%.
-
Plot the percentage of residual activity against the incubation time for each temperature.
pH Stability:
-
Pre-incubate aliquots of the enzyme solution in buffers of different pH values for a specified duration at a constant temperature (e.g., 4°C or the optimal temperature).[13]
-
After incubation, adjust the pH of each sample to the optimal pH for the activity assay.
-
Measure the remaining enzyme activity using the standard assay protocol.
-
The activity of the enzyme pre-incubated in the optimal pH buffer is taken as 100%.
-
Plot the percentage of residual activity against the pre-incubation pH.
Investigation of the Effect of Metal Ions and Reagents
This protocol assesses the influence of various compounds on this compound activity.
Materials:
-
Purified enzyme solution.
-
Substrate solution.
-
Stock solutions of various metal ions (e.g., CaCl₂, MgSO₄, CuSO₄, FeCl₃, ZnSO₄) and reagents (e.g., EDTA, SDS, Triton X-100) at desired concentrations.
-
DNS reagent.
-
Spectrophotometer.
Procedure:
-
Prepare reaction mixtures containing the substrate, buffer, and a specific metal ion or reagent at a final concentration (e.g., 1 mM or 5 mM).
-
Initiate the reaction by adding the enzyme.
-
A control reaction is run without any added metal ion or reagent.
-
Incubate at optimal conditions and measure the enzyme activity using the DNS method.
-
Calculate the relative activity as a percentage of the control (100%).
III. Visualization of Workflows and Pathways
Experimental Workflow for Biochemical Characterization
The following diagram illustrates a typical workflow for the biochemical characterization of a thermophilic this compound.
Mannan (B1593421) Hydrolysis Pathway
This diagram depicts the enzymatic breakdown of mannan into smaller oligosaccharides and monosaccharides.
Conclusion
The biochemical properties of thermophilic mannanases, particularly their optimal operating conditions, stability, and substrate specificity, are critical determinants of their suitability for various industrial and research applications. This guide provides a foundational framework for understanding and characterizing these robust enzymes. The presented data highlights the diversity of properties among mannanases from different microbial sources, underscoring the importance of thorough characterization for selecting the most appropriate enzyme for a specific purpose. The detailed protocols and visual workflows are intended to facilitate standardized and reproducible research in this dynamic field.
References
- 1. Purification and characterization of β-mannanase from Bacillus pumilus (M27) and its applications in some fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. β-Mannanase Activity Assay Kit - Profacgen [profacgen.com]
- 6. researchgate.net [researchgate.net]
- 7. Production and characterization of thermostable acidophilic β-mannanase from Aureobasidium pullulans NRRL 58524 and its potential in mannooligosaccharide production from spent coffee ground galactomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. Characterization of this compound from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of the enzymatic activity. [bio-protocol.org]
- 12. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 13. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cold-Active Mannanases from Marine Bacteria for Researchers and Drug Development Professionals
An in-depth exploration of the core biochemical properties, experimental protocols, and therapeutic potential of psychrophilic mannan-degrading enzymes.
The vast and extreme environments of the marine ecosystem harbor a rich diversity of microorganisms that have evolved unique enzymatic capabilities to thrive in cold, saline, and high-pressure conditions. Among these are cold-active mannanases, enzymes that efficiently hydrolyze mannan (B1593421), a major component of hemicellulose, at low temperatures. This technical guide provides a comprehensive overview of these remarkable biocatalysts, focusing on their biochemical characteristics, methods for their study, and their burgeoning applications in the pharmaceutical and drug development sectors.
Biochemical Properties of Cold-Active Mannanases
Cold-active mannanases from marine bacteria exhibit distinct biochemical properties that make them attractive for various biotechnological applications. These enzymes typically display high catalytic activity at low to moderate temperatures, a characteristic that is often accompanied by lower thermal stability compared to their mesophilic and thermophilic counterparts. This trade-off between high activity at cold temperatures and reduced stability is a hallmark of enzyme cold adaptation.
Below is a comparative summary of the biochemical properties of several cold-active mannanases isolated from different marine bacteria.
| Enzyme (Source Organism) | Optimal Temperature (°C) | Optimal pH |
| Mannanase from Sphingomonas sp. JB13 | 40 | 6.5 |
| ManDG1235 from Verrucomicrobiae DG1235 | 20 | 8.0 |
| ManAGN25 from Sphingobacterium sp. GN25 | 35-40 | 7.0 |
Table 1: Comparative Biochemical Properties of Cold-Active Mannanases from Marine Bacteria.
| Enzyme (Source Organism) | Km (mg/mL) | kcat (s-1) |
| This compound from Sphingomonas sp. JB13[1] | 5.0 | 211.9 |
| ManAGN25 from Sphingobacterium sp. GN25[2] | 4.2 | 0.4 |
Table 2: Kinetic Parameters of Selected Cold-Active Mannanases. The kinetic parameters were determined using locust bean gum as the substrate.
Experimental Protocols
A thorough understanding and characterization of cold-active mannanases require robust and reproducible experimental protocols. This section details the methodologies for the expression and purification of recombinant mannanases, as well as the standard assay for determining their enzymatic activity.
Expression and Purification of Recombinant His-tagged Cold-Active this compound
The production of pure and active this compound is crucial for its detailed characterization. The following protocol describes the expression of a His-tagged recombinant this compound in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
I. Expression in E. coli
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the this compound gene fused to a polyhistidine tag (His-tag).
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of fresh LB broth and grow at 37°C to an optical density at 600 nm (OD600) of 0.5-0.6. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Low-Temperature Expression: To ensure proper folding of the cold-active enzyme, transfer the culture to a lower temperature (e.g., 15-20°C) and continue incubation for 16-24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until further use.
II. Purification using Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged this compound.
-
Binding to Resin: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with the lysis buffer. Load the clarified lysate onto the column.[3]
-
Washing: Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[3]
-
Buffer Exchange: If necessary, remove the imidazole and exchange the buffer of the purified protein solution using dialysis or a desalting column.
This compound Activity Assay using the DNS Method
The dinitrosalicylic acid (DNS) method is a widely used colorimetric assay to determine the amount of reducing sugars released by the enzymatic hydrolysis of polysaccharides.[4][5]
I. Reagents
-
Substrate solution: 1% (w/v) locust bean gum or other mannan substrate in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 M NaOH in 80 mL of distilled water and bring the final volume to 100 mL.
-
Mannose standard solutions: A series of known concentrations of D-mannose for generating a standard curve.
II. Assay Procedure
-
Reaction Setup: In a test tube, mix a defined volume of the substrate solution with a specific amount of the purified enzyme or enzyme-containing sample.
-
Incubation: Incubate the reaction mixture at the desired temperature for a specific period (e.g., 30 minutes at 30°C).
-
Stopping the Reaction: Stop the enzymatic reaction by adding a volume of DNS reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.[5]
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Quantification: Determine the amount of reducing sugar released by comparing the absorbance value to a standard curve prepared with mannose solutions of known concentrations. One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
Signaling Pathways and Experimental Workflows
Regulation of this compound Production in Marine Bacteria
The production of polysaccharide-degrading enzymes in bacteria is a tightly regulated process, often induced by the presence of the specific polysaccharide and repressed in the presence of more easily metabolizable carbon sources like glucose (a phenomenon known as catabolite repression).[6] While the specific signaling pathways controlling this compound expression in most marine bacteria are not yet fully elucidated, several general regulatory mechanisms are likely involved.
-
Two-Component Systems (TCS): These systems are a primary means by which bacteria sense and respond to environmental stimuli.[7][8] A sensor histidine kinase in the cell membrane detects the presence of mannan or its degradation products, leading to autophosphorylation. The phosphate group is then transferred to a response regulator, which in turn acts as a transcriptional activator or repressor for the this compound genes.
-
Quorum Sensing (QS): This cell-to-cell communication mechanism allows bacteria to coordinate gene expression in a population density-dependent manner. In some marine bacteria, the production of hydrolytic enzymes is regulated by QS, ensuring that these enzymes are only produced when a sufficient number of bacterial cells are present to efficiently degrade the available substrate.[2][4][9]
-
Catabolite Repression: In the presence of preferred carbon sources such as glucose, the expression of genes for the utilization of less-preferred substrates like mannan is often repressed. This is a global regulatory mechanism that ensures the most efficient use of available nutrients.[6][10]
Caption: A generalized two-component system for this compound regulation.
Experimental Workflow for this compound Characterization
A systematic workflow is essential for the comprehensive characterization of a novel cold-active this compound. The following diagram outlines the key steps from gene cloning to detailed biochemical analysis.
References
- 1. Mannose Directed Nanoparticle Delivery Systems Enhancing Targeted Cancer Treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Frontiers | Quorum Sensing Regulates Bacterial Processes That Play a Major Role in Marine Biogeochemical Cycles [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Quorum Sensing Regulates the Hydrolytic Enzyme Production and Community Composition of Heterotrophic Bacteria in Coastal Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 6. Catabolite repression - Wikipedia [en.wikipedia.org]
- 7. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 8. Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. cAMP signaling factors regulate carbon catabolite repression of hemicellulase genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Mannanase in Plant Cell Wall Modification
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The plant cell wall is a dynamic and complex structure crucial for growth, development, and defense. Mannans, a major group of hemicellulosic polysaccharides, are key structural and storage components within this matrix. Endo-β-mannanases (EC 3.2.1.78), hereafter referred to as mannanases, are glycoside hydrolases that catalyze the breakdown of the β-1,4-mannosidic backbone of mannans. This guide provides an in-depth technical overview of the role of mannanases in modifying the plant cell wall, their mechanism of action, regulation, and the experimental protocols used for their study. We will explore their dual function in both polysaccharide hydrolysis and endotransglycosylation, their involvement in critical developmental processes, and their emerging role in intercellular signaling.
Introduction to Mannans and Mannanases
Mannans are structurally diverse polysaccharides with a backbone of β-1,4-linked mannose (Man) or a combination of glucose (Glc) and mannose residues.[1] They are classified into four main types: linear mannans, glucomannans, galactomannans, and galactoglucomannans.[2] In the plant cell wall, mannans serve two primary roles: as structural polymers that cross-link cellulose (B213188) microfibrils, similar to xyloglucans, and as storage polysaccharides, particularly in the endosperm of seeds.[1][2]
Mannanases are the principal enzymes responsible for remodeling these mannan (B1593421) polymers. They are involved in numerous physiological processes, including:
-
Seed Germination: Weakening the endosperm cell walls to facilitate radicle protrusion and mobilizing stored mannans as an energy source for the growing seedling.[1][2]
-
Cell Growth and Expansion: Modifying the cell wall's rigidity to allow for expansion.[3]
-
Fruit Ripening and Softening: Degrading mannan polymers contributes to changes in fruit texture.[1]
-
Senescence and Abscission: Involved in the breakdown of cell walls during programmed cell death and organ shedding.[2][4]
Mechanism of Action: A Dual-Function Enzyme
Initially characterized as simple hydrolases, certain plant mannanases are now understood to possess dual functionality as mannan endotransglycosylase/hydrolases (MTHs).[2] This reinterpretation is analogous to the well-studied xyloglucan (B1166014) endotransglucosylase/hydrolases (XTHs).
-
Hydrolytic Activity: The enzyme cleaves the mannan backbone, releasing manno-oligosaccharides (MOS). This action is crucial for cell wall loosening and the complete degradation of storage mannans.
-
Transglycosylase Activity: The enzyme cleaves a mannan chain and transfers the newly generated reducing end to the non-reducing end of another mannan polysaccharide. This "cut-and-paste" mechanism allows for the rearrangement and integration of mannan polymers within the cell wall without complete depolymerization.[2]
The discovery of mannan transglycosylase activity, first identified in the tomato fruit hydrolase LeMAN4a, suggests a more nuanced role for these enzymes in the dynamic remodeling of the cell wall during growth and development.[2]
Role in Plant Development and Cell Wall Architecture
Mannanases are encoded by multigene families, allowing for precise spatial and temporal regulation of their activity.[2] For example, Arabidopsis, rice, and poplar genomes contain eight, nine, and eleven endo-β-mannanase genes, respectively.[2] Genetic studies have been instrumental in elucidating their specific functions.
Coordination of Primary and Secondary Cell Wall Formation
Recent research in Arabidopsis thaliana has uncovered a sophisticated signaling role for this compound. The AtMAN6 gene, expressed in developing vessel cells, is crucial for coordinating cell expansion with the deposition of the secondary cell wall (SCW).[3][5]
-
AtMAN6 Function: The AtMAN6 protein degrades galactoglucomannan in the primary cell wall.[3]
-
Signaling Molecules: The resulting oligosaccharides are proposed to act as signals that suppress the expression of genes involved in SCW synthesis.[3][5]
-
Phenotypic Effects: A mutation in AtMAN6 leads to smaller vessel cells with prematurely thickened secondary walls, while its overexpression results in the opposite phenotype.[5][6] This demonstrates an essential role for mannan degradation in balancing cell growth and maturation.
Quantitative Data on this compound Function
Genetic modification of this compound expression provides quantitative insights into its impact on plant physiology and cell wall properties.
| Gene | Organism | Modification | Key Quantitative Findings | Reference |
| AtMAN6 | Arabidopsis thaliana | Knockout mutant (man6) | Vessel cells were smaller with thicker secondary cell walls. Root elongation was reduced. | [3][5] |
| AtMAN6 | Arabidopsis thaliana | Overexpression | Inverse phenotype to the man6 mutant, with larger cells and thinner secondary walls. | [5] |
| BnMAN7A07 | Brassica napus (Rapeseed) | RNAi (Down-regulation) | Significantly enhanced resistance to silique (seed pod) shattering. | [4] |
| LeMAN2 / LeMAN3 | Solanum lycopersicum (Tomato) | Overexpression of LeMAN3 | Partially rescued the delayed germination phenotype of a LeMAN2-silenced line, indicating distinct but overlapping roles. | [2] |
Experimental Protocols
Studying this compound activity and its effects on the cell wall requires specific biochemical and molecular assays.
Protocol 1: Plant Endo-β-mannanase Activity Assay (Dyed Substrate)
This method, adapted from Zhao et al. (2013), is effective for plant-derived mannanases which may require specific extraction conditions.[7]
A. Materials and Reagents
-
AZCL-galactomannan (dyed, water-insoluble substrate)
-
Extraction Buffer: High-salt buffer (e.g., containing NaCl) without thiol reductants.[7]
-
Assay Buffer: 0.1 M Sodium Acetate (pH 5.0)
-
Plant tissue (e.g., developing xylem)
-
Liquid nitrogen, centrifuge, spectrophotometer
B. Procedure
-
Protein Extraction:
-
Grind ~100 mg of plant tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in 1 mL of cold extraction buffer.
-
Incubate on ice for 1 hour.
-
Centrifuge at 10,000 x g for 30 min at 4°C. The supernatant contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a suspension of AZCL-galactomannan (e.g., 1% w/v) in assay buffer.
-
Add 50 µL of the crude enzyme extract to 450 µL of the substrate suspension.
-
Prepare a negative control by boiling the enzyme extract for 10 min before adding it to the substrate.
-
Incubate all tubes at the optimal temperature (e.g., 40°C) for 2 hours with continuous shaking.
-
-
Measurement:
-
Stop the reaction by boiling for 5 min.
-
Centrifuge at 12,000 x g for 5 min to pellet the insoluble substrate.
-
Transfer the supernatant, containing the released soluble dyed fragments, to a new tube.
-
Measure the absorbance of the supernatant at 590 nm.
-
-
Calculation:
-
Enzyme activity is directly correlated with the increase in A590 nm (A_sample - A_control). Activity can be quantified using a standard curve prepared with a commercial this compound of known activity.[7]
-
Protocol 2: Analysis of Cell Wall Monosaccharide Composition
This protocol provides a general workflow for determining how this compound activity affects the sugar composition of the cell wall.
A. Materials and Reagents
-
Plant tissue
-
Ethanol (B145695) series (70%, 80%, 100%)
-
Trifluoroacetic acid (TFA)
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system
-
Monosaccharide standards (e.g., mannose, glucose, galactose, etc.)
B. Procedure
-
Preparation of Alcohol-Insoluble Residue (AIR):
-
Homogenize fresh plant tissue in 70% ethanol to inactivate endogenous enzymes.
-
Sequentially wash the pellet with 80% ethanol, 100% ethanol, and acetone to remove pigments, lipids, and other soluble components.
-
The remaining pellet is the AIR, which is enriched in cell wall polysaccharides.
-
-
Acid Hydrolysis:
-
Treat a known mass of dried AIR with 2 M TFA.
-
Heat at 121°C for 1-2 hours to hydrolyze the non-cellulosic polysaccharides into their constituent monosaccharides.
-
-
Analysis by HPAEC-PAD:
-
After hydrolysis, evaporate the TFA under a stream of nitrogen.
-
Resuspend the monosaccharides in ultrapure water.
-
Inject the sample into an HPAEC-PAD system. This technique separates the neutral sugars based on their affinity for the anion-exchange column and detects them with high sensitivity.
-
-
Quantification:
-
Identify and quantify the individual monosaccharides (mannose, glucose, etc.) by comparing the retention times and peak areas to those of known standards. Changes in the relative amount of mannose can be directly attributed to altered mannan content.
-
Applications in Biotechnology and Drug Development
While this guide focuses on the endogenous role of mannanases in plants, their applications are far-reaching.
-
Biotechnology: Microbial mannanases are used extensively in industries such as paper and pulp (for bleaching), food and feed (to improve digestibility and reduce viscosity), and biofuel production (to break down hemicellulose into fermentable sugars).[8][9][10][11]
-
Drug Development: Mannans and mannan-oligosaccharides (MOS) are gaining attention for their biomedical potential.[12]
-
Prebiotic Effects: MOS can promote the growth of beneficial gut bacteria.[13]
-
Drug Delivery: The biocompatibility and biodegradability of mannans make them attractive for creating hydrogels and nanogels for targeted drug delivery and tissue engineering scaffolds.[12]
-
Immunomodulation: Mannans can interact with mannose receptors on immune cells, making them candidates for vaccine adjuvants.[12]
-
Understanding the fundamental mechanisms of plant mannanases can inform the engineering of novel enzymes with enhanced stability or specific activity for these industrial and pharmaceutical applications.
Conclusion and Future Outlook
Plant mannanases are not merely degradative enzymes but sophisticated molecular tools that remodel the cell wall to orchestrate plant growth and development. The discovery of their dual transglycosylase/hydrolase activity and their role in signaling pathways has opened new avenues of research. Future work will likely focus on elucidating the specific functions of individual this compound isoforms, understanding the signaling networks initiated by mannan-derived oligosaccharides, and harnessing this knowledge to engineer crops with improved growth characteristics and to design novel biomaterials and therapeutics. The continued study of this compound provides critical insights into the complex interplay between cell wall dynamics and plant life.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Re-interpreting the role of endo-β-mannanases as mannan endotransglycosylase/hydrolases in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Down-regulation of MANNANASE7 gene in Brassica napus L. enhances silique dehiscence-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An essential role for mannan degradation in both cell growth and secondary cell wall formation [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Mannanases: microbial sources, production, properties and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Microbial mannanases: an overview of production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Production and characterization of thermostable acidophilic β-mannanase from Aureobasidium pullulans NRRL 58524 and its potential in mannooligosaccharide production from spent coffee ground galactomannan - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Endo-β-Mannanase in Seed Germination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of endo-β-mannanase in the intricate process of seed germination. Mannan-rich cell walls of the endosperm present a formidable mechanical barrier to the emerging radicle. Endo-β-mannanase, a key hydrolytic enzyme, is instrumental in weakening this barrier, thereby facilitating germination. This document provides a comprehensive overview of the enzyme's mechanism of action, its hormonal regulation, and quantitative data from key studies. Detailed experimental protocols and signaling pathway visualizations are included to support further research and potential applications in agronomy and drug development.
Introduction: The Gatekeeper of Germination
Seed germination is a complex physiological process culminating in the emergence of the radicle from the seed coat. In many plant species, particularly those with endospermic seeds like tomato and lettuce, the endosperm cell walls are rich in mannans, primarily galactomannans and glucomannans.[1] These polysaccharides provide structural rigidity to the endosperm, acting as a physical constraint to embryo expansion and radicle protrusion.
Endo-β-mannanase (EC 3.2.1.78) plays a crucial role in overcoming this mechanical restraint.[2] This enzyme catalyzes the endo-hydrolysis of β-1,4-D-mannosidic linkages in mannans, leading to the degradation and weakening of the endosperm cell walls.[3] The activity of mannanase is tightly regulated, both spatially and temporally, and is influenced by phytohormones, primarily gibberellins (B7789140) (GA) and abscisic acid (ABA).[2][4]
Two distinct phases of this compound activity are often observed: a germination-specific activity in the micropylar endosperm cap preceding radicle emergence, and a post-germinative activity in the lateral endosperm associated with reserve mobilization.[2][4] This guide will delve into the molecular and biochemical mechanisms governing this compound function during the critical window of germination.
Quantitative Analysis of this compound Activity and Gene Expression
The activity of endo-β-mannanase and the expression of its corresponding genes are meticulously regulated during seed germination. The following tables summarize key quantitative data from studies on tomato (Lycopersicon esculentum), lettuce (Lactuca sativa), and Arabidopsis thaliana, illustrating the influence of hormones and germination progression on this compound.
Table 1: Endo-β-Mannanase Activity in Tomato Seeds
| Tomato Cultivar/Genotype | Tissue | Treatment | Time Point | This compound Activity | Reference |
| Wild-type | Endosperm Cap | Water | 24 h | 31.6 pmol min⁻¹ | [2] |
| Wild-type | Endosperm Cap | 100 µM ABA | 24 h | 31.6 pmol min⁻¹ | [2] |
| gib-1 mutant | Endosperm Cap | Water | 24 h | 0 pmol min⁻¹ | [2] |
| gib-1 mutant | Endosperm Cap | 100 µM GA | 24 h | 31.6 pmol min⁻¹ | [2] |
| gib-1 mutant | Endosperm Cap | 100 µM GA + 100 µM ABA | 24 h | 31.6 pmol min⁻¹ | [2] |
| cv. Glamour | Micropylar Endosperm | Water (90% germination) | 72 h | ~1.8 units/seed part | [5] |
| cv. Glamour | Micropylar Endosperm | 50 µM ABA (0% germination) | 72 h | ~0.4 units/seed part | [5] |
Table 2: Endo-β-Mannanase Activity in Lettuce Seeds
| Lettuce Cultivar | Condition | Time Point | This compound Activity | Reference |
| Dark Green Boston (non-primed) | 20°C | 16 h post-imbibition | Activity observed | [6] |
| Dark Green Boston (primed) | 20°C | 2 h post-imbibition | Activity observed | [6] |
| Dark Green Boston (non-primed) | 35°C | 20 h post-imbibition | Activity observed | [6] |
| Dark Green Boston (primed) | 35°C | 2 h post-imbibition | Activity observed | [6] |
| Everglades (thermotolerant) | 35°C (germinated) | - | Higher activity | [7] |
| Veronica (thermosensitive) | 35°C (inhibited) | - | Lower activity | [7] |
Table 3: Relative Expression of this compound Genes in Arabidopsis thaliana Seeds
| Gene | Mutant Background | Treatment | Fold Change vs. Control | Reference |
| AtMAN7 | atbzip44 knock-out | - | Drastically reduced | [8] |
| AtMAN7 | AtbZIP44 over-expression | - | Increased | [8] |
| GA-responsive genes | ga1-3 mutant | 10 µM GA₄ for 12 h | 230 genes upregulated | [9] |
| GA-responsive genes | ga1-3 mutant | 10 µM GA₄ for 12 h | 127 genes downregulated | [9] |
Signaling Pathways and Regulatory Networks
The hormonal regulation of this compound gene expression is a cornerstone of germination control. Gibberellin (GA) is a key promoter of this compound synthesis, while abscisic acid (ABA) often acts antagonistically. The following diagrams illustrate the known signaling pathways and experimental workflows.
References
- 1. The relationship between beta-mannosidase and endo-beta-mannanase activities in tomato seeds during and following germination: a comparison of seed populations and individual seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Germination-Specific Endo-β-Mannanase Gene Is Expressed in the Micropylar Endosperm Cap of Tomato Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gibberellin Dose-Response Regulation of GA4 Gene Transcript Levels in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Endo-β-mannanase activity and seed germination of thermosensitive and thermotolerant lettuce genotypes in response to seed priming | Seed Science Research | Cambridge Core [cambridge.org]
- 7. Ninho – Repositório Institucional do INCA [ninho.inca.gov.br]
- 8. scielo.br [scielo.br]
- 9. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
Unearthing Fungal Mannanases: An In-depth Technical Guide to Gene Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannanases, a class of glycoside hydrolases, are pivotal enzymes in the breakdown of mannan-containing polysaccharides, which are major components of plant cell walls and also present in the cell walls of some fungi. In the context of drug development, fungal mannanases are of significant interest as they can play a role in fungal pathogenesis, biofilm formation, and interactions with the host immune system. Identifying and characterizing mannanase genes within fungal genomes is a critical step in understanding these processes and for developing novel antifungal strategies. This technical guide provides a comprehensive overview of the methodologies for identifying, characterizing, and analyzing this compound genes in fungal genomes, tailored for researchers in academia and the pharmaceutical industry.
Section 1: Bioinformatic Identification of this compound Genes in Fungal Genomes
A robust bioinformatic pipeline is the cornerstone of identifying putative this compound genes from fungal genomic data. This process involves a multi-pronged approach, starting from a sequenced genome and culminating in a curated list of candidate genes for further experimental validation.
Bioinformatic Workflow
The following diagram illustrates a typical bioinformatic workflow for the identification of this compound genes.
Key Bioinformatic Tools and Databases
Successful implementation of the bioinformatic workflow relies on a suite of specialized tools and comprehensive databases.
| Step | Tool/Database | Description |
| Gene Prediction | AUGUSTUS, GeneMark-ES | Ab initio gene prediction tools that identify protein-coding genes in eukaryotic genomes. |
| Functional Annotation | InterProScan, BLAST2GO | Assigns functional information to predicted proteins by identifying conserved domains and homology to known proteins. |
| CAZyme Identification | dbCAN, CAZy Database | Specialized databases and tools for the identification and classification of Carbohydrate-Active enZymes (CAZymes), including mannanases.[1] |
| Sequence Alignment | Clustal Omega, MAFFT | Multiple sequence alignment tools to compare candidate this compound sequences and identify conserved regions. |
| Phylogenetic Analysis | MEGA, RAxML | Software for constructing phylogenetic trees to understand the evolutionary relationships of identified mannanases. |
| Subcellular Localization | SignalP, TargetP, WoLF PSORT | Predicts the subcellular localization of proteins (e.g., secreted, mitochondrial) based on signal peptides and other sequence features.[2] |
Section 2: Experimental Validation and Functional Characterization
Bioinformatic predictions provide a strong foundation, but experimental validation is crucial to confirm the function of putative this compound genes. This section details the key experimental protocols.
Experimental Workflow
The following diagram outlines the experimental workflow for the functional characterization of a candidate this compound gene.
Detailed Experimental Protocols
High-quality genomic DNA is a prerequisite for accurate genome sequencing. The Cetyl Trimethylammonium Bromide (CTAB) method is a widely used and effective protocol for extracting DNA from filamentous fungi.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol, chilled
-
70% Ethanol (B145695), chilled
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Harvest fungal mycelia from a liquid culture or agar (B569324) plate.
-
Immediately freeze the mycelia in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered mycelia to a microcentrifuge tube containing pre-warmed CTAB extraction buffer.
-
Incubate at 65°C for 60 minutes with occasional mixing.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 12,000 x g for 15 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube and add 0.7 volumes of chilled isopropanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with chilled 70% ethanol and air dry.
-
Resuspend the DNA pellet in TE buffer containing RNase A and incubate at 37°C for 30 minutes.
-
Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
Pichia pastoris is a popular and efficient system for the heterologous expression of fungal proteins. The pPICZα vector is commonly used for secreted expression.
Materials:
-
Pichia pastoris expression vector (e.g., pPICZα A)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells
-
Pichia pastoris host strain (e.g., X-33)
-
Yeast transformation reagents (e.g., lithium acetate (B1210297), PEG)
-
Selective media (YPD with Zeocin)
-
Buffered Glycerol-complex Medium (BMGY)
-
Buffered Methanol-complex Medium (BMMY)
Procedure:
-
Amplify the candidate this compound gene (without its native signal peptide) from fungal cDNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the pPICZα A vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells and select for transformants on low salt LB agar with Zeocin.
-
Isolate the recombinant plasmid from a positive E. coli clone and linearize it with a suitable restriction enzyme (e.g., PmeI) to facilitate integration into the Pichia genome.
-
Transform the linearized plasmid into a suitable P. pastoris host strain using the lithium acetate method.
-
Select for positive transformants on YPDS plates containing Zeocin.
-
Screen transformants for protein expression by growing them in BMGY followed by induction in BMMY (containing methanol).
-
Analyze the culture supernatant for this compound activity or by SDS-PAGE and Western blot.
The dinitrosalicylic acid (DNS) method is a common and reliable assay for measuring the activity of mannanases by quantifying the release of reducing sugars.
Materials:
-
Substrate solution (e.g., 0.5% w/v Locust Bean Gum in 50 mM sodium citrate (B86180) buffer, pH 5.0)
-
DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 1.6% NaOH)
-
Enzyme sample (culture supernatant or purified protein)
-
Mannose standard solutions
Procedure:
-
Pre-warm the substrate solution to the desired reaction temperature (e.g., 50°C).
-
Add a known volume of the enzyme sample to the substrate solution and incubate for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture for 5-10 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with mannose.
-
One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
Section 3: Regulation of this compound Gene Expression
The expression of this compound genes in fungi is tightly regulated in response to the availability of different carbon sources. Understanding these regulatory networks is crucial for manipulating this compound production and for comprehending the fungus's adaptation to its environment.
Signaling Pathway for this compound Induction
The induction of this compound genes is often triggered by the presence of mannan (B1593421) or its degradation products. This signal is perceived at the cell surface and transmitted through a signaling cascade that ultimately activates specific transcription factors. In many filamentous fungi, a crosstalk between cellulose (B213188) and mannan perception pathways has been observed.[3][4]
Key transcription factors involved in the regulation of this compound genes include ManR in Aspergillus oryzae and its ortholog CLR-2 in Neurospora crassa.[5] These transcription factors are often activated in response to manno-oligosaccharides. Conversely, the presence of readily metabolizable carbon sources like glucose leads to carbon catabolite repression (CCR), mediated by the transcription factor CRE1, which represses the expression of this compound genes.[6][7][8]
Section 4: Quantitative Data on Fungal Mannanases
This section provides a summary of quantitative data related to fungal mannanases, presented in tabular format for easy comparison.
This compound Gene Families in Selected Fungal Genomes
The number of this compound genes can vary significantly between different fungal species, reflecting their diverse lifestyles and metabolic capabilities.
| Fungal Species | Glycoside Hydrolase Family | Number of Genes | Reference |
| Aspergillus nidulans | GH5 | 3 | [9] |
| Aspergillus niger | GH5, GH26 | >5 | |
| Trichoderma reesei | GH5, GH26 | 4 | |
| Neurospora crassa | GH5 | 2 | |
| Fusarium oxysporum | GH5, GH26 | >10 |
Kinetic Parameters of Fungal Mannanases
The kinetic parameters Km and Vmax (or kcat) provide insights into the substrate affinity and catalytic efficiency of mannanases.
| Fungal Species | Enzyme | Substrate | Km (mg/mL) | Vmax (U/mg) | Reference |
| Aspergillus niger | This compound | Locust Bean Gum | 5.2 | 1250 | |
| Aspergillus aculeatus | Recombinant this compound | Locust Bean Gum | 3.8 | 850 | |
| Trichoderma reesei | Man5A | Galactomannan | 1.5 | 1800 | |
| Bispora sp. MEY-1 | MAN5A | Locust Bean Gum | 2.1 | 26,860 U/kg (in maize) | [10] |
| Penicillium italicum | This compound | Locust Bean Gum | 0.26 | 0.12 µmol/min/mL | [11] |
Induction of this compound Gene Expression
The expression of this compound genes is often strongly induced by the presence of mannan-containing substrates.
| Fungal Species | Gene | Inducer | Fold Induction | Reference |
| Aspergillus oryzae | manG | Mannobiose | >100 | [5] |
| Aspergillus nidulans | GH5 mannanases | Galactomannan | 41-100 | [9] |
| Neurospora crassa | gh5-7 | Glucomannan | >50 | [4] |
| Trichoderma reesei | man1 | Cellulose | >20 |
Conclusion
The identification and characterization of this compound genes in fungal genomes is a multifaceted process that combines powerful bioinformatic tools with rigorous experimental validation. This guide provides a comprehensive framework for researchers to navigate this process, from in silico gene discovery to the detailed biochemical and regulatory analysis of the encoded enzymes. A thorough understanding of fungal mannanases is not only crucial for advancing our knowledge of fungal biology but also holds significant promise for the development of novel antifungal therapeutics and biotechnological applications.
References
- 1. CAZy - Genomes [cazy.org]
- 2. Post-Translational Modifications Drive Success and Failure of Fungal–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloid C-type lectin receptors that recognize fungal mannans interact with Pneumocystis organisms and major surface glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genome-wide identification reveals conserved carbohydrate-active enzyme repertoire in termites [frontiersin.org]
- 5. ManR, a novel Zn(II)2Cys6 transcriptional activator, controls the β-mannan utilization system in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Transcriptional regulation of plant cell wall degradation by filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel β-1,4-Mannanase Belonging to a New Glycoside Hydrolase Family in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xray.teresebergfors.com [xray.teresebergfors.com]
- 11. Comparative analysis of fungal genomes reveals different plant cell wall degrading capacity in fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Mannanase Active Site: A Structural and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-β-1,4-mannanases (EC 3.2.1.78) are glycoside hydrolases (GHs) that catalyze the random cleavage of β-1,4-mannosidic linkages within the backbone of mannans, galactomannans, and glucomannans.[1] These enzymes are of significant interest in various industrial applications, including the food and feed, pulp and paper, and detergent industries, as well as in the production of biofuels and prebiotics.[1] Understanding the intricate architecture of the mannanase active site is paramount for protein engineering efforts aimed at improving their catalytic efficiency, stability, and substrate specificity for these diverse applications. This technical guide provides an in-depth analysis of the structural features of the this compound active site, the catalytic mechanism, and the experimental protocols used for their characterization.
Structural Overview of the this compound Active Site
β-mannanases are classified into several GH families, with families GH5 and GH26 being the most extensively studied.[1] Despite differences in their primary sequences, mannanases from both families often share a conserved (β/α)8-TIM barrel fold, a common structural motif in glycoside hydrolases.[1] The active site is located in a cleft on the surface of the enzyme, formed by loops extending from the C-terminal ends of the β-strands of the TIM barrel. This cleft accommodates the mannan (B1593421) substrate, and a series of subsites, typically spanning from -4 to +2, are involved in substrate binding and recognition.
The catalytic machinery of GH5 and GH26 mannanases relies on a pair of conserved glutamic acid residues that act as the catalytic nucleophile and the general acid/base catalyst.[2] The spatial arrangement of these residues is critical for the enzymatic activity, with a distance of approximately 5.5 Å between their carboxylate groups being a hallmark of the retaining mechanism of catalysis.[1]
The Catalytic Mechanism: A Retaining Double-Displacement Reaction
Mannanases belonging to the GH5 and GH26 families employ a retaining double-displacement mechanism, which results in the retention of the anomeric configuration of the newly formed reducing end of the cleaved mannan chain.[2][3][4] This mechanism proceeds in two steps: glycosylation and deglycosylation.
Visualizing the Catalytic Cycle
Caption: Figure 1: Retaining Double-Displacement Mechanism of GH5/GH26 Mannanases.
Substrate Specificity and the Role of Subsites
The substrate specificity of mannanases is determined by the architecture of the active site cleft and the nature of the amino acid residues lining the subsites. While the -1 subsite is highly specific for a mannose residue, the specificity of the other subsites can vary. Some GH5 mannanases exhibit relaxed specificity at the -2 and +1 subsites, allowing them to accommodate both mannose and glucose residues. This promiscuity is attributed to the presence of polar residues that can form hydrogen bonds with the C2 hydroxyl group in either the axial (mannose) or equatorial (glucose) configuration.[5] In contrast, GH26 mannanases often display stricter specificity for mannose at the negative subsites.[5]
Quantitative Analysis of this compound Activity
The catalytic efficiency of mannanases is evaluated by determining their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Site-directed mutagenesis studies are instrumental in elucidating the role of specific active site residues, with mutations often leading to significant changes in these kinetic parameters.
| Enzyme | Substrate | Km (mg/mL) | Vmax (μmol/min/mL) | kcat (s-1) | kcat/Km (s-1mg-1mL) | Reference(s) |
| Bacillus subtilis BE-91 | Locust bean gum | 7.14 | 107.5 | - | - | [2] |
| Bacillus subtilis BE-91 | Konjac glucomannan | 1.749 | 33.45 | - | - | [2] |
| Penicillium italicum | Locust bean gum | 1.8 | 1428.6 | - | - | [6] |
| Immobilized β-mannanase | Locust bean gum | 19.36 | - | - | - | [7] |
| Free β-mannanase | Locust bean gum | 10.17 | - | - | - | [7] |
Table 1: Kinetic Parameters of Wild-Type Mannanases.
| Enzyme | Substrate | Km Change (relative to WT) | kcat/Km Change (relative to WT) | Reference(s) |
| Aspergillus usamii AuMan5A Y111F | Guar gum | 34% decrease | 0.5-fold increase | [1] |
| Aspergillus usamii AuMan5A Y115F | Guar gum | 47% decrease | 0.7-fold increase | [1] |
| Rhizomucor miehei mRmMan5A (mutant) | Various | - | >3-fold increase | [1] |
Table 2: Impact of Site-Directed Mutagenesis on this compound Kinetic Parameters.
Experimental Protocols for Structural and Functional Analysis
A comprehensive understanding of the this compound active site requires a combination of experimental techniques, from gene cloning and protein expression to detailed structural and functional characterization.
Experimental Workflow
References
- 1. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cazypedia.org [cazypedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization and preliminary X-ray study of native and selenomethionyl β-1,4-mannanase AaManA from Alicyclobacillus acidocaldarius Tc-12-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biogot.com [biogot.com]
An In-depth Technical Guide to the Interaction of Mannanase with Mannooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannanases, a class of glycoside hydrolases, play a pivotal role in the degradation of mannans, a major component of hemicellulose. Their interaction with mannooligosaccharides (MOS), the breakdown products of mannan (B1593421), is of significant interest in various fields, including biofuel production, food technology, and pharmaceuticals. Understanding the intricacies of this molecular recognition and catalysis is crucial for the rational design of novel enzymes and the development of mannan-based therapeutics. This guide provides a comprehensive technical overview of the interaction between mannanase and mannooligosaccharides, focusing on quantitative binding and kinetic data, detailed experimental methodologies, and the underlying molecular pathways.
Molecular Interaction and Catalytic Mechanism
The interaction between this compound and mannooligosaccharides occurs within a well-defined active site cleft on the enzyme. The binding of the oligosaccharide chain is mediated by a series of subsites, each accommodating a single mannose residue. The number of these subsites can vary between different this compound families, but a minimum of four to six is generally required for efficient hydrolysis.[1]
The catalytic mechanism of mannanases can proceed via one of two major pathways, depending on the glycoside hydrolase (GH) family to which the enzyme belongs:
-
Retaining Mechanism (GH5, GH26): This mechanism involves a two-step, double-displacement reaction that proceeds through a covalent glycosyl-enzyme intermediate. The anomeric configuration of the cleaved glycosidic bond is retained in the final product.[2] Two key glutamic acid residues in the active site act as a nucleophile and an acid/base catalyst.[3]
-
Inverting Mechanism (GH113, GH134): This is a single-step, single-displacement mechanism where a water molecule, activated by a general base (e.g., aspartic or glutamic acid), directly attacks the anomeric carbon. This results in an inversion of the anomeric configuration of the product.[4]
The specificity of mannanases for mannooligosaccharides over other structurally similar sugars like glucose is attributed to specific interactions within the active site that favor the axial C2-hydroxyl group of mannose residues.
Quantitative Analysis of this compound-Mannooligosaccharide Interaction
The affinity and kinetics of this compound-mannooligosaccharide interactions can be quantified using various biophysical and biochemical techniques. The key parameters include the Michaelis constant (Km), catalytic rate constant (kcat), and dissociation constant (Kd).
Enzyme Kinetics
The catalytic efficiency of mannanases is often determined using polymeric mannan substrates such as locust bean gum (LBG) or konjac glucomannan. However, studies with defined mannooligosaccharides provide more precise information about the enzyme's subsite preferences and the effect of substrate chain length on catalysis.
| Enzyme Source | GH Family | Substrate | Km (mg/mL) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (s-1mg-1mL) | Reference |
| Nonomuraea jabiensis ID06-379 (ManNj6-379) | GH5 | Locust Bean Gum | 0.385 | 769.23 | - | - | [4] |
| Nonomuraea jabiensis ID06-379 (ManNj6-379) | GH5 | Ivory Nut Mannan | 0.013 | 129.87 | - | - | [4] |
| Nonomuraea jabiensis ID06-379 (ManNj6-379) | GH5 | Konjac Glucomannan | 0.081 | 270.27 | - | - | [4] |
| Paenibacillus polymyxa KF-1 (PpMan26A) | GH26 | Konjac Gum | 2.13 | - | 416.66 | 195.61 | [5] |
| Trichoderma asperellum ND-1 (TaMan5) | GH5 | Locust Bean Gum | 1.34 | 749.14 | - | - | [6] |
| Trichoderma asperellum ND-1 (TaMan5) | GH5 | Guar Gum | 3.21 | 578.16 | - | - | [6] |
| Aspergillus niger (Mutant E15C) | GH5 | Locust Bean Gum | 6.7 | - | - | - | [7] |
| Klebsiella oxytoca KUB-CW2-3 (KMAN) | GH26 | Mannohexaose (DP6) | - | - | - | 2571.26 min-1mM-1 | [8] |
Note: kcat and Vmax are related, but Vmax is dependent on enzyme concentration while kcat is not. Direct comparison requires consistent units and knowledge of the enzyme concentration used in the Vmax determination.
Binding Affinity and Thermodynamics
Isothermal Titration Calorimetry (ITC) provides a direct measurement of the binding affinity (Kd) and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This data offers insights into the forces driving the binding event.
| Enzyme/Domain | Ligand | Kd (μM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Clostridium thermocellum Man5A CBM32 | Mannobiose | ~100 | ~1 | - | - | [9] |
| Clostridium thermocellum Man5A CBM32 | Mannotriose | ~100 | ~1 | - | - | [9] |
| Clostridium thermocellum Man5A CBM32 | Mannotetraose | ~100 | ~1 | - | - | [9] |
| Bacillus sp. N16-5 ManH | Mannotriose | in μM range | - | - | - | [10] |
| Bacillus sp. N16-5 ManH | Mannotetraose | in μM range | - | - | - | [10] |
| Bacillus sp. N16-5 ManH | Mannopentaose | in μM range | - | - | - | [10] |
Experimental Protocols
Enzyme Activity Assay (DNS Method)
This colorimetric assay is widely used to determine the amount of reducing sugars released by this compound activity.
Materials:
-
This compound solution
-
Substrate solution (e.g., 1% w/v Locust Bean Gum in a suitable buffer)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Potassium sodium tartrate solution
-
D-mannose standards
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the this compound solution and the substrate solution.
-
Incubate the reaction mixture at the optimal temperature and pH for the enzyme for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Add potassium sodium tartrate solution to stabilize the color.
-
Cool the mixture to room temperature and measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of D-mannose to determine the amount of reducing sugar produced in the enzymatic reaction. One unit of this compound activity is typically defined as the amount of enzyme that releases 1 μmol of reducing sugar per minute under the specified assay conditions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of mannooligosaccharides to this compound, allowing for the determination of binding affinity and thermodynamic parameters.
Materials:
-
Purified this compound solution (in a degassed buffer)
-
Mannooligosaccharide solutions of known concentrations (in the same degassed buffer)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the purified this compound against the chosen buffer to ensure buffer matching with the ligand solution.
-
Degas both the protein and oligosaccharide solutions to prevent bubble formation in the calorimeter cell.
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the mannooligosaccharide solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Initiate the titration, where small aliquots of the mannooligosaccharide solution are injected into the protein solution.
-
The heat change upon each injection is measured and recorded.
-
Integrate the heat signals and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[11][12]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of the binding and dissociation of mannooligosaccharides to an immobilized this compound.
Materials:
-
Purified this compound
-
Mannooligosaccharide solutions of various concentrations
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (degassed)
Procedure:
-
Immobilize the purified this compound onto the surface of a sensor chip using a standard coupling chemistry (e.g., amine coupling). A reference flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
Inject a series of concentrations of the mannooligosaccharide solution over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the association of the oligosaccharide with the immobilized this compound.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the complex.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
Analyze the resulting sensorgrams by fitting the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13][14][15]
X-ray Crystallography of this compound-MOS Complexes
This technique provides a high-resolution three-dimensional structure of the this compound in complex with a mannooligosaccharide, revealing the precise atomic interactions.
Materials:
-
Highly purified and concentrated this compound solution
-
Mannooligosaccharide solution
-
Crystallization screens and reagents
-
X-ray diffraction equipment
Procedure:
-
Co-crystallize the this compound with the desired mannooligosaccharide by mixing the two components prior to setting up crystallization trials. Alternatively, crystals of the apo-enzyme can be soaked in a solution containing the oligosaccharide.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield well-diffracting crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement, using a known this compound structure as a search model.
-
Build and refine the atomic model of the this compound-mannooligosaccharide complex, paying close attention to the electron density corresponding to the bound ligand in the active site.[3][16]
Signaling Pathways and Experimental Workflows
Mannan Utilization Pathway in Bacteria
In many bacteria, the degradation of mannan and the subsequent utilization of the resulting mannooligosaccharides are regulated by a sophisticated signaling and transport system. A common model involves a polysaccharide utilization locus (PUL).
Caption: Bacterial mannan utilization pathway.
Experimental Workflow for Characterizing this compound-MOS Interaction
A typical workflow for a comprehensive study of this compound-mannooligosaccharide interactions involves a multi-faceted approach, from initial screening to detailed structural analysis.
Caption: Workflow for this compound-MOS interaction studies.
Conclusion
The interaction between this compound and mannooligosaccharides is a complex process governed by the specific architecture of the enzyme's active site and the chemical nature of the substrate. A thorough understanding of this interaction, from a qualitative mechanistic level to quantitative binding and kinetic parameters, is essential for harnessing the full potential of these enzymes in various biotechnological and pharmaceutical applications. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further unravel the intricacies of this important biological interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermostability modification of β-mannanase from Aspergillus niger via flexibility modification engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization, structural characterization and kinetic analysis of a GH26 β-mannanase from Klebsiella oxytoca KUB-CW2-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mannanase Gene Cloning and Expression in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mannanases are hydrolytic enzymes that catalyze the breakdown of mannans, a major component of hemicellulose. These enzymes have significant applications in various industries, including pharmaceuticals, food and feed processing, and biofuels. This document provides a detailed guide for the cloning of the mannanase gene and its subsequent expression in Escherichia coli, a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and cost-effectiveness. The protocols outlined below are based on established methodologies for the successful production of active recombinant this compound.
Data Presentation
Table 1: Examples of this compound Genes Cloned and Expressed in E. coli
| Gene Source | Gene Designation | Vector | Host Strain | Reported Molecular Mass (kDa) | Reference |
| Bacillus subtilis WL-7 | manA | pUC19 | E. coli XL-1 Blue | 38 | [1][2] |
| Bacillus subtilis NM-39 | - | pUC18 | E. coli DH5α | - | [3] |
| Bacillus licheniformis | ManB | pET-21d(+) | E. coli BL21(DE3) | - | [4][5] |
| Bacillus subtilis WL-3 | manA | - | E. coli | 38 | [6] |
| Bacillus circulans NT 6.7 | - | pET21d | E. coli BL21(DE3) | - | [7] |
| "Caldocellum saccharolyticum" | manA | pUC18 | E. coli | 38.9 | [8] |
| Thermoanaerobacterium polysaccharolyticum | manA | pGEM-T | E. coli JM109 | 119.6 | [9] |
| Bacillus stearothermophilus | manF | pH6EX3 | E. coli BL21 | 76.1 | [10] |
Table 2: Optimization of Recombinant this compound Expression in E. coli
| Parameter | Condition | Expected Outcome | Reference |
| Inducer Concentration (IPTG) | 0.01 - 1.0 mM | Optimal protein expression without significant toxicity. | [5][11][12] |
| Induction Temperature | 18°C - 37°C | Lower temperatures (e.g., 18-25°C) can improve protein solubility. | [7][12][13] |
| Induction Time | 4 - 20 hours | Sufficient time for protein accumulation. | [5][11] |
| Cell Density at Induction (OD600) | 0.6 - 1.5 | Induction during the logarithmic growth phase ensures optimal cell machinery for protein synthesis. | [5][11] |
| Media Additives | 0.1% Triton X-100 | Can enhance the secretion of the recombinant protein. | [12] |
Table 3: Reported Yields of Recombinant this compound from E. coli
| This compound Source | Expression System | Yield | Reference |
| Microbacterium camelliasinensis | E. coli BL21 (DE3) in minimal media | 1.8 g of purified protein per liter of medium | [14] |
| Alkaliphilic Bacillus sp. N16-5 | E. coli BL21 with pET22b vector | 9284.64 U/mL in a 10 L fermentor | [12] |
| Bacillus circulans NT 6.7 | E. coli BL21(DE3) with pET21d vector | 515 U/mL (intracellular) and 37.10 U/mL (extracellular) | [7] |
Experimental Protocols
Protocol 1: this compound Gene Cloning
This protocol describes the steps for isolating the this compound gene from a source organism and cloning it into an E. coli expression vector.
1. Genomic DNA Extraction:
-
Culture the source microorganism (e.g., Bacillus subtilis) in an appropriate medium.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) and incubate to degrade the cell wall.
-
Perform DNA extraction using a commercial genomic DNA purification kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.
2. PCR Amplification of the this compound Gene:
-
Design primers based on the known this compound gene sequence from your source organism or related species. The primers should include restriction sites compatible with your chosen expression vector (e.g., NcoI and XhoI for pET-21d(+)).[4][5]
-
Set up a PCR reaction with the extracted genomic DNA as the template, the designed primers, a high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a fragment of the expected size.
3. Vector and Insert Preparation:
-
Digest the expression vector (e.g., pET-21d(+)) and the purified PCR product with the selected restriction enzymes.
-
Purify the digested vector and insert from the reaction mixture using a gel extraction kit or PCR purification kit.
4. Ligation:
-
Set up a ligation reaction containing the digested vector, the digested insert (at a 1:3 or 1:5 molar ratio of vector to insert), T4 DNA ligase, and ligation buffer.
-
Incubate the reaction at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).
5. Transformation:
-
Transform competent E. coli cells (e.g., DH5α for cloning or BL21(DE3) for expression) with the ligation mixture using heat shock or electroporation.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for vector selection (e.g., ampicillin (B1664943) for pET vectors).[4]
-
Incubate the plates overnight at 37°C.
6. Screening of Recombinant Clones:
-
Pick individual colonies and culture them in liquid LB medium with the selective antibiotic.
-
Isolate the plasmid DNA from the overnight cultures using a miniprep kit.
-
Verify the presence and correct orientation of the insert by restriction digestion analysis or colony PCR.
-
Confirm the sequence of the cloned this compound gene by DNA sequencing.
Protocol 2: Recombinant this compound Expression and Purification
This protocol details the induction of this compound expression in E. coli and the subsequent purification of the recombinant protein.
1. Expression Culture:
-
Inoculate a single colony of E. coli BL21(DE3) harboring the recombinant plasmid into a starter culture of LB medium with the appropriate antibiotic.
-
Grow the starter culture overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-1.5.[5][11]
2. Induction of Protein Expression:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[11]
-
Continue to incubate the culture under inducing conditions (e.g., 18-37°C for 4-20 hours).[5][11] Optimal conditions may need to be determined empirically.
3. Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
The recombinant protein can be harvested from the whole cell lysate, periplasmic extract, or the culture broth.[11]
-
For intracellular protein, resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or using a French press.
-
Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
4. Protein Purification (for His-tagged proteins):
-
The recombinant enzyme can be purified using immobilized-metal affinity chromatography (IMAC) with Ni-NTA resins.[5][11]
-
Equilibrate the Ni-NTA column with a binding buffer.
-
Load the soluble fraction of the cell lysate onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole.
-
Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.[15]
Protocol 3: this compound Activity Assay
This protocol describes a common method for determining the enzymatic activity of the purified this compound using the dinitrosalicylic acid (DNS) method.[16][17]
1. Reagents:
-
Substrate solution: 1% (w/v) locust bean gum or other mannan (B1593421) substrate in a suitable buffer (e.g., 0.05 M acetate (B1210297) buffer, pH 5.0).
-
DNS reagent: Dissolve 3,5-dinitrosalicylic acid in a solution of sodium potassium tartrate and sodium hydroxide.
-
Standard: A solution of mannose of known concentration.
2. Enzyme Reaction:
-
Prepare a reaction mixture containing the substrate solution and an appropriate amount of the purified enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) for a specific time (e.g., 10-30 minutes).[1][6]
-
Stop the reaction by adding the DNS reagent.
3. Color Development and Measurement:
-
Boil the mixture for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.[17][18]
4. Calculation of Enzyme Activity:
-
Create a standard curve using known concentrations of mannose.
-
Determine the amount of reducing sugar released in the enzyme reaction by comparing the absorbance to the standard curve.
-
One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
Visualizations
Experimental Workflow for this compound Gene Cloning and Expression
Caption: Workflow for cloning and expressing the this compound gene in E. coli.
Logical Relationship of Expression Optimization Parameters
Caption: Key parameters for optimizing recombinant this compound expression in E. coli.
References
- 1. Cloning of a Bacillus subtilis WL-7 this compound Gene and Characterization of the Gene Product -Journal of Microbiology and Biotechnology [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Cloning and sequencing of beta-mannanase gene from Bacillus subtilis NM-39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cloning, secretory expression and characterization of recombinant β-mannanase from Bacillus circulans NT 6.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning, sequence analysis, and expression in Escherichia coli of a gene coding for a beta-mannanase from the extremely thermophilic bacterium "Caldocellum saccharolyticum" - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Cloning, Sequencing, and Expression of a Novel Multidomain this compound Gene from Thermoanaerobacterium polysaccharolyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Cloning, DNA Sequencing, and Expression of Thermostable β-Mannanase from Bacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient E. coli expression systems for the production of recombinant β-mannanases and other bacterial extracellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High level extracellular production of a truncated alkaline β-mannanase from alkaliphilic Bacillus sp. N16-5 in Escherichia coli by the optimization of induction condition and fed-batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomatik.com [biomatik.com]
- 14. Fermenter scale production of recombinant beta-mannanase by E. coli BL21 cells under microaerobic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. β-Mannanase Activity Assay Kit - Profacgen [profacgen.com]
- 18. biogot.com [biogot.com]
Application Notes and Protocols for Recombinant Mannanase Production in Pichia pastoris
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the production of recombinant mannanase in the methylotrophic yeast Pichia pastoris. It includes a summary of production data from various studies, detailed experimental protocols, and visualizations of key processes to facilitate understanding and application in a research and development setting.
Introduction to this compound Production in Pichia pastoris
The yeast Pichia pastoris (now also known as Komagataella phaffii) is a highly effective and widely used expression system for the production of heterologous proteins, including industrial enzymes like β-mannanase.[1][2][3] Its advantages include the ability to grow to high cell densities, the availability of strong and tightly regulated promoters, and the capacity for secreting correctly folded and post-translationally modified proteins.[3][4] β-mannanases are enzymes that cleave β-1,4-mannosidic linkages in mannans, hemicelluloses found in plant cell walls and other sources. These enzymes have significant applications in the feed, food, and pharmaceutical industries. This guide outlines the methodologies for expressing and producing recombinant this compound using the P. pastoris system.
Quantitative Data on Recombinant this compound Production
The following tables summarize key quantitative data from various studies on recombinant this compound production in Pichia pastoris, providing a comparative overview of different mannanases, expression strategies, and the resulting enzyme yields and activities.
Table 1: Expression Levels and Enzyme Activities of Recombinant Mannanases in Pichia pastoris
| This compound Origin | Pichia pastoris Strain | Expression System/Vector | Fermentation Scale | Max. Enzyme Activity (U/mL) | Protein Yield (mg/L or g/L) | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Aspergillus niger CBS 513.88 | GS115 | pHBM-905 M (constitutive) | 5 L Fermenter | 1612 | ~3500 mg/L | 3049 | 4.5 | 80 | [5] |
| Bacillus subtilis MAFIC-S11 | Not Specified | Codon optimized, modified α-factor | Not Specified (144h) | 24,600 | Not Specified | 3706 | 6.0 | 50 | [6] |
| Bacillus pumilus Nsic-2 | GS115 | Not Specified | Shake Flask | Not Specified | Not Specified | 3462 | 6.0 | 50 | [7][8] |
| Trichoderma asperellum ND-1 | X-33 | pPICZαA (with propeptide) | Shake Flask | 91.7 | Not Specified | 779.67 | Not Specified | Not Specified | [1][2][9] |
| Mytilus edulis | Not Specified | S. cerevisiae α-factor | 14 L Fermenter | Not Specified | 900 mg/L | Not Specified | Not Specified | Not Specified | [10] |
| Bacillus subtilis (mutant) | X33 | pPIC9k | High-Density Fermentation | 3753 | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Coprinopsis cinerea | X-33 | pPICZαA | Shake Flask | Not Specified | Not Specified | Not Specified | 8.0-9.0 | 70 | [12] |
| Penicillium brevicompactum | GS115 | Not Specified | Shake Flask | Not Specified | Not Specified | Not Specified | 6.0 | 50 | [7] |
Experimental Protocols
This section provides detailed protocols for the key stages of recombinant this compound production in Pichia pastoris.
Gene Cloning and Expression Vector Construction
-
Gene Acquisition and Codon Optimization: The this compound gene of interest can be amplified from the source organism's genomic DNA or cDNA using PCR. For optimal expression in P. pastoris, the gene sequence should be codon-optimized.
-
Vector Selection: A common choice is the pPICZαA vector, which contains the powerful, methanol-inducible alcohol oxidase 1 (AOX1) promoter and the Saccharomyces cerevisiae α-factor secretion signal to direct the expressed protein out of the cell. Other vectors with constitutive promoters or different secretion signals can also be used.[1][13]
-
Ligation: The codon-optimized this compound gene is ligated into the chosen expression vector. This typically involves restriction enzyme digestion of both the PCR product and the vector, followed by ligation with T4 DNA ligase.
-
Transformation into E. coli: The ligation mixture is transformed into a competent E. coli strain (e.g., DH5α) for plasmid amplification.
-
Verification: Plasmids are extracted from transformed E. coli colonies and verified by restriction analysis and DNA sequencing to ensure the correct insertion and orientation of the this compound gene.
Pichia pastoris Transformation
-
Vector Linearization: The recombinant plasmid is linearized with a restriction enzyme (e.g., SacI) to facilitate its integration into the P. pastoris genome.[2][11][13]
-
Preparation of Competent Cells:
-
Inoculate a single colony of P. pastoris (e.g., X-33, GS115, KM71, or SMD1168) into 10 mL of YPD medium and grow overnight at 30°C with shaking.[14]
-
Use this starter culture to inoculate 500 mL of YPD and grow to an OD₆₀₀ of 1.3-1.5.
-
Harvest the cells by centrifugation and wash them with ice-cold, sterile water, followed by washes with ice-cold 1 M sorbitol.
-
Resuspend the final cell pellet in a small volume of 1 M sorbitol to create a dense suspension of competent cells.
-
-
Electroporation:
-
Mix approximately 80 µL of the competent cells with 5-10 µg of the linearized plasmid DNA in an ice-cold electroporation cuvette.
-
Deliver an electrical pulse to the mixture (e.g., at 1.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
-
-
Selection of Transformants:
-
Spread the cell suspension onto YPDS plates containing an appropriate concentration of the selection antibiotic (e.g., Zeocin™ at 100 µg/mL for the pPICZαA vector).[13]
-
Incubate the plates at 30°C for 3-5 days until colonies appear.
-
-
Screening for High-Expression Clones: To identify clones with multiple integrated copies of the expression cassette, which often leads to higher protein production, replica-plate the transformants onto YPDS plates with increasing concentrations of the antibiotic. Clones that can grow at higher antibiotic concentrations are likely to have multiple gene copies.
Shake Flask Fermentation and Induction
-
Growth Phase:
-
Inoculate a single colony of a positive transformant into 25 mL of Buffered Glycerol-complex Medium (BMGY: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (B84403) pH 6.0, 1.34% yeast nitrogen base, 4x10⁻⁵% biotin, 1% glycerol) in a 250 mL baffled flask.
-
Grow at 28-30°C with vigorous shaking (200-250 rpm) for 16-24 hours until the culture is dense (OD₆₀₀ of 2-6).[15][16]
-
-
Induction Phase:
-
Harvest the cells by centrifugation at 1500-3000 x g for 5 minutes.
-
Resuspend the cell pellet in Buffered Methanol-complex Medium (BMMY: same as BMGY but with 0.5%-1.0% methanol (B129727) instead of glycerol) to an OD₆₀₀ of approximately 1.0.[1][16]
-
Continue to grow the culture at 28-30°C with vigorous shaking.
-
To maintain induction, add methanol to a final concentration of 0.5%-1.0% every 24 hours.[2][16]
-
Collect samples at various time points (e.g., 24, 48, 72, 96, 120, 144 hours) to determine the optimal induction time for maximal this compound production.[6]
-
High-Density Fed-Batch Fermentation
For larger-scale production, high-density fed-batch fermentation is employed.
-
Inoculum Preparation: Prepare a seed culture as described for shake flask fermentation.
-
Batch Phase: Inoculate the fermenter containing a defined basal salts medium with glycerol (B35011) as the carbon source. Grow the culture at 30°C with the pH maintained at 5.0-6.0 and dissolved oxygen (DO) above 30%.[17][18] This phase continues until the initial glycerol is depleted, indicated by a sharp increase in DO.
-
Glycerol Fed-Batch Phase: To further increase cell density, a fed-batch phase with a glycerol-containing feed is initiated.
-
Methanol Induction Phase: Once a high cell density is achieved, the glycerol feed is stopped, and a methanol feed is initiated to induce this compound expression. The methanol feed rate is carefully controlled to avoid accumulation to toxic levels.[18] The temperature may be reduced to 25-28°C to improve protein folding and reduce proteolysis.[17] The fermentation is continued for several days with periodic sampling to monitor cell growth and this compound production.
This compound Purification
-
Harvesting: The fermentation broth is centrifuged to separate the yeast cells from the supernatant containing the secreted this compound.
-
Concentration: The supernatant can be concentrated using methods such as ultrafiltration.
-
Chromatography:
-
Affinity Chromatography: If the recombinant this compound is expressed with an affinity tag (e.g., a polyhistidine-tag), immobilized metal affinity chromatography (IMAC) can be used for initial purification.[10]
-
Ion-Exchange Chromatography: Further purification can be achieved by ion-exchange chromatography, separating proteins based on their net charge.
-
Size-Exclusion Chromatography: A final polishing step using size-exclusion chromatography can be employed to separate the this compound from any remaining protein contaminants based on size.
-
-
Purity Analysis: The purity of the final this compound preparation is assessed by SDS-PAGE.
This compound Activity Assay
The activity of the purified this compound can be determined using the 3,5-dinitrosalicylic acid (DNS) method.[2]
-
Substrate: A solution of a suitable mannan (B1593421) substrate, such as locust bean gum (LBG) (e.g., 0.5% w/v), is prepared in an appropriate buffer (e.g., 50 mM sodium acetate, pH 4.0).[2]
-
Enzyme Reaction: An aliquot of the diluted enzyme solution is added to the substrate solution and incubated at the enzyme's optimal temperature for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: The reaction is terminated by adding DNS reagent and boiling for 5-10 minutes.
-
Measurement: After cooling, the absorbance of the solution is measured at 540 nm.
-
Calculation: The amount of reducing sugar released is quantified using a standard curve prepared with mannose. One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for recombinant this compound production.
Methanol Utilization (MUT) Pathway in Pichia pastoris
Caption: Methanol induction pathway in P. pastoris.
Strategies for Optimizing this compound Expression
Caption: Key strategies for optimizing recombinant protein expression.
References
- 1. Improved production of recombinant β-mannanase (TaMan5) in Pichia pastoris and its synergistic degradation of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improved production of recombinant β-mannanase (TaMan5) in Pichia pastoris and its synergistic degradation of lignocellulosic biomass [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
- 5. High-level expression and characterization of a thermophilic β-mannanase from Aspergillus niger in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning, expression, and characterization of β-mannanase from Bacillus subtilis MAFIC-S11 in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-level expression of a β-mannanase (manB) in Pichia pastoris GS115 for mannose production with Penicillium brevicompactum fermentation pretreatment of soybean meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-level expression of a β-mannanase (manB) in <i>Pichia pastoris</i> GS115 for mannose production with <i>Penicillium brevicompactum</i> fermentation pretreatment of soybean meal - ProQuest [proquest.com]
- 9. Improved production of recombinant β-mannanase (TaMan5) in Pichia pastoris and its synergistic degradation of lignocellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cloning and expression in Pichia pastoris of a blue mussel (Mytilus edulis) beta-mannanase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multi‐functional genetic manipulation system and its use in high‐level expression of a β‐this compound mutant with high specific activity in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterologous Expression, Purification and Characterization of an Alkalic Thermophilic β-Mannanase CcMan5C from Coprinopsis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. [Cloning and expression in Pichia pastoris of an alkaline this compound gene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin [frontiersin.org]
- 17. Optimization of a Recombinant Lectin Production in Pichia pastoris Using Crude Glycerol in a Fed-Batch System [mdpi.com]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
Secretory Expression of Fungal Mannanase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the secretory expression of fungal mannanase, a key enzyme in the hydrolysis of mannan-containing biomass. Mannanases have significant applications in various industries, including food, feed, pulp and paper, and the production of prebiotics and biofuels.[1][2][3] This guide focuses on heterologous expression in common fungal hosts, providing comparative data and detailed methodologies to aid in the successful production and characterization of these valuable enzymes.
Introduction to Fungal this compound
β-Mannanase (endo-1,4-β-mannanase, EC 3.2.1.78) catalyzes the random hydrolysis of β-1,4-D-mannosidic linkages within the main chain of mannans, galactomannans, and glucomannans.[4] These enzymes are naturally produced by a wide range of organisms, including fungi, bacteria, plants, and animals.[1][3] Fungal mannanases, particularly from genera like Aspergillus, Trichoderma, and Penicillium, are of great industrial interest due to their high activity levels and stability under various process conditions.[5] Heterologous expression systems, especially yeast such as Pichia pastoris and Saccharomyces cerevisiae, as well as filamentous fungi like Aspergillus niger, are widely used to produce recombinant fungal mannanases at high yields.[6][7]
Data Presentation: Comparative Performance of Secreted Fungal Mannanases
The choice of expression host and specific fungal this compound gene significantly impacts the final yield and enzymatic properties. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Secretory Expression of Fungal Mannanases in Different Host Systems
| This compound Source Organism | Expression Host | Promoter | Secretion Signal | Expression Level / Activity | Reference |
| Aspergillus sulphureus | Saccharomyces cerevisiae BY4741 | TEF1 (constitutive) | α-factor | ~24 U/mL | [6][8] |
| Trichoderma reesei | Pichia pastoris GS115 | AOX1 (inducible) | α-factor | 12.5 IU/mL | [9] |
| Aspergillus niger BK01 | Pichia pastoris | Not Specified | Native | 243 µg/mL | [7] |
| Aspergillus niger CBS 513.88 | Pichia pastoris GS115 | Constitutive (pHBM-905M) | Not Specified | 3.5 mg/mL (1612 U/mL) | [7] |
| Aspergillus niger TH-2 | Aspergillus niger (homologous) | glaA locus | Not Specified | 6909.861 U/mL | [10][11] |
| Coprinopsis cinerea | Pichia pastoris GS115 | AOX1 (inducible) | α-factor | 40.18 U/mL | [12] |
| Aspergillus aculeatus | Pichia pastoris | Not Specified | Not Specified | 16,596 nkat/mL | [13] |
Table 2: Biochemical Properties of Secreted Fungal Mannanases
| This compound Source | Expression Host | Optimal pH | Optimal Temperature (°C) | Km (mg/mL) | Vmax (U/mg) | Substrate | Reference |
| Aspergillus sulphureus | S. cerevisiae | 2.0 - 7.0 | 60 | 24.13 | 715 | Locust Bean Gum | [8] |
| Aspergillus sulphureus | S. cerevisiae | 2.0 - 7.0 | 60 | 33 | 625 | Konjac Glucomannan | [6][8] |
| Trichoderma reesei | P. pastoris | 5.0 | 80 | Not Specified | Not Specified | Not Specified | [9] |
| Aspergillus niger | P. pastoris | 4.5 | 80 | Not Specified | Not Specified | Not Specified | [7] |
| Aspergillus niger | A. niger | 4.5 | 70 | Not Specified | Not Specified | Not Specified | [10][11] |
| Aspergillus aculeatus | Native | 4.6 | 60 | Not Specified | 2037 U/mg (specific activity) | Locust Bean Gum | |
| Aspergillus terreus | Native | 7.0 | 70 | Not Specified | 53 U/mg (specific activity) | Not Specified | [14][15] |
| Aspergillus sulphureus | P. pastoris | 2.4 | 50 | 0.93 | 344.83 | Locust Bean Gum | [16] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the secretory expression of fungal this compound.
Gene Cloning and Vector Construction
This protocol describes the general steps for cloning a fungal this compound gene into a yeast expression vector.
Materials:
-
Fungal mycelia or cDNA library
-
RNA extraction kit
-
Reverse transcriptase
-
DNA polymerase (high-fidelity)
-
Gene-specific primers with restriction sites
-
Yeast expression vector (e.g., pPIC9K for P. pastoris, pYES2 for S. cerevisiae)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from fungal mycelia grown under this compound-inducing conditions. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: Amplify the this compound gene from the cDNA using gene-specific primers. The primers should be designed to include restriction sites compatible with the chosen expression vector. The native signal peptide may be excluded if a vector-encoded signal peptide (e.g., the α-factor signal sequence) is to be used.
-
Vector and Insert Digestion: Digest both the expression vector and the PCR product with the selected restriction enzymes. Purify the digested vector and insert using a gel purification kit.
-
Ligation: Ligate the purified this compound gene insert into the linearized expression vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification.
-
Screening and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select resistant colonies, culture them, and extract the plasmid DNA. Verify the correct insertion of the this compound gene by restriction digestion and DNA sequencing.[9]
Yeast Transformation
This protocol outlines the transformation of the expression vector into Pichia pastoris using electroporation.
Materials:
-
Verified recombinant expression vector
-
Pichia pastoris host strain (e.g., GS115)
-
YPD medium
-
1 M Sorbitol (ice-cold)
-
Electroporator and cuvettes
-
Minimal Dextrose (MD) or Regeneration Dextrose (RD) agar plates
Procedure:
-
Prepare Competent Cells: Inoculate the P. pastoris host strain into YPD medium and grow to an OD600 of 1.3-1.5. Harvest the cells by centrifugation, wash with ice-cold sterile water, and then with ice-cold 1 M sorbitol. Resuspend the cells in a small volume of ice-cold 1 M sorbitol.
-
Vector Linearization: Linearize 5-10 µg of the recombinant plasmid with a suitable restriction enzyme (e.g., SacI or SalI) to promote integration into the yeast genome.
-
Electroporation: Mix the linearized plasmid with the competent P. pastoris cells. Transfer the mixture to a pre-chilled electroporation cuvette. Pulse the cells according to the manufacturer's instructions (e.g., 1.5 kV, 25 µF, 200 Ω).
-
Plating and Selection: Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette and spread the cell suspension on selective agar plates (e.g., MD plates for His+ selection).
-
Incubation: Incubate the plates at 30°C for 2-4 days until transformant colonies appear.[9]
Protein Expression and Secretion
This protocol describes a typical procedure for inducing this compound expression in Pichia pastoris.
Materials:
-
Verified P. pastoris transformant colony
-
BMGY (Buffered Glycerol-complex Medium)
-
BMMY (Buffered Methanol-complex Medium)
Procedure:
-
Initial Culture: Inoculate a single colony of the recombinant P. pastoris into BMGY medium and grow at 30°C with vigorous shaking (250-300 rpm) for 16-24 hours until the culture reaches an OD600 of 2-6.
-
Induction: Harvest the cells by centrifugation and resuspend them in BMMY medium to an OD600 of approximately 1.0.
-
Methanol Feeding: To induce expression from the AOX1 promoter, add methanol to a final concentration of 0.5-1.0% every 24 hours.
-
Harvesting: Continue the induction for 3-5 days. Collect culture samples periodically to monitor protein expression. After the induction period, centrifuge the culture to separate the cells from the supernatant containing the secreted this compound. The supernatant can be stored at -20°C or -80°C for further analysis.
This compound Activity Assay (DNS Method)
This is a common method for quantifying this compound activity based on the release of reducing sugars.
Materials:
-
Culture supernatant containing this compound
-
Substrate solution: 0.5% (w/v) Locust Bean Gum (LBG) or other mannan (B1593421) substrate in a suitable buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 5.0).
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
D-Mannose standard solutions
-
Spectrophotometer
Procedure:
-
Enzyme Reaction: Prepare reaction tubes by adding 900 µL of the pre-warmed substrate solution. Add 100 µL of the enzyme-containing supernatant (appropriately diluted if necessary).[17]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a defined period (e.g., 10-30 minutes).[14][17]
-
Stop Reaction: Stop the reaction by adding 1.5 mL of DNS reagent.[14][17]
-
Color Development: Boil the tubes for 5-10 minutes. Cool the tubes to room temperature.
-
Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with D-mannose. One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (mannose equivalents) per minute under the assay conditions.[14]
Protein Purification
This protocol provides a general strategy for purifying secreted, His-tagged this compound.
Materials:
-
Culture supernatant
-
Ni-NTA affinity chromatography column
-
Binding buffer, wash buffer, and elution buffer (containing imidazole)
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Preparation of Supernatant: Clarify the culture supernatant by centrifugation and filtration to remove any remaining cells and debris.
-
Affinity Chromatography: Equilibrate a Ni-NTA column with binding buffer. Load the prepared supernatant onto the column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using an elution buffer with a high concentration of imidazole. Collect the fractions.
-
Analysis and Buffer Exchange: Analyze the collected fractions for this compound activity and protein content (e.g., by SDS-PAGE). Pool the active fractions. If necessary, exchange the buffer and concentrate the purified enzyme using dialysis or centrifugal concentrators.[12] For non-tagged proteins, a combination of precipitation and multiple chromatography steps (ion exchange, gel filtration) may be required.[14][18][19]
Mandatory Visualizations
Fungal Secretory Pathway
The following diagram illustrates the general pathway for the secretion of a heterologous protein like this compound in a fungal host.
Caption: Generalized fungal secretory pathway for recombinant this compound.
Experimental Workflow
This diagram outlines the typical workflow for producing secreted fungal this compound.
Caption: Workflow for recombinant fungal this compound production.
Optimization Strategy
This diagram illustrates the logical relationships in optimizing this compound expression.
Caption: Key factors for optimizing this compound secretory expression.
References
- 1. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biogot.com [biogot.com]
- 5. saspublishers.com [saspublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Secretory expression of β-mannanase in Saccharomyces cerevisiae and its high efficiency for hydrolysis of mannans to mannooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Expression of endo-beta-mannanase gene from Trichoderma reesei in Pichia pastoris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization Expression and Enzymatic Properties Research of this compound in Aspergillus niger [agris.fao.org]
- 11. Optimization Expression and Enzymatic Properties Research of this compound in <i>Aspergillus niger</i> [spgykj.com]
- 12. Heterologous Expression, Purification and Characterization of an Alkalic Thermophilic β-Mannanase CcMan5C from Coprinopsis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Screening, statistical optimized production, and application of β‐this compound from some newly isolated fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aensiweb.com [aensiweb.com]
- 19. tarjomefa.com [tarjomefa.com]
Application Notes: High-Yield Purification of Recombinant Histidine-Tagged Mannanase
Introduction
Mannanases are enzymes that catalyze the hydrolysis of mannans, a major component of hemicellulose. These enzymes have significant applications in various industries, including food and feed, pharmaceuticals, and pulp and paper.[1][2] For many of these applications, highly purified and active mannanase is required. The use of a polyhistidine tag (His-tag) on recombinant this compound simplifies the purification process through Immobilized Metal Affinity Chromatography (IMAC), a widely used and effective technique.[3][4][5][6] This method relies on the affinity of the histidine residues for immobilized metal ions, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), on a chromatography resin.[3][4][7] This application note provides a detailed protocol for the efficient purification of a 6xHis-tagged this compound expressed in a microbial host.
Principle of His-Tag Purification
The purification of His-tagged proteins via IMAC is based on the selective binding of the polyhistidine tag to a transition metal ion chelated to a chromatography matrix.[3][5] Histidine residues coordinate with the immobilized metal ions, leading to the retention of the His-tagged this compound on the column. Most other host cell proteins, which lack this affinity, will not bind or will bind weakly and can be removed during wash steps.[4] The bound His-tagged this compound is then eluted by competition with a high concentration of imidazole, a molecule that has a similar structure to the side chain of histidine and competes for binding to the metal ions.[4][8]
Experimental Workflow
The overall workflow for the purification of histidine-tagged this compound is depicted below.
References
- 1. Efficient recombinant expression and secretion of a thermostable GH26 mannan endo-1,4-β-mannosidase from Bacillus licheniformis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tarjomefa.com [tarjomefa.com]
- 3. sinobiological.com [sinobiological.com]
- 4. bio-rad.com [bio-rad.com]
- 5. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Mannanase Activity Assay Using the DNS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannanase, an enzyme that catalyzes the hydrolysis of mannans and glucomannans, plays a crucial role in various industrial and biotechnological applications, including in the food, feed, and pharmaceutical industries.[1] Accurate determination of this compound activity is essential for enzyme characterization, process optimization, and quality control. The 3,5-dinitrosalicylic acid (DNS) method is a widely used, simple, and cost-effective colorimetric technique for measuring the amount of reducing sugars released by the enzymatic hydrolysis of polysaccharides like mannan (B1593421).[2][3] This document provides a detailed protocol for determining this compound activity using the DNS method.
Principle of the DNS Method
The DNS method is based on a redox reaction between the DNS reagent and reducing sugars.[4] In an alkaline solution and upon heating, the aldehyde or ketone group of a reducing sugar reduces the yellow 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid.[5][6] The intensity of the resulting color is directly proportional to the concentration of reducing sugars in the sample.[5] The absorbance of the colored solution is measured spectrophotometrically at 540 nm.[1][7] By using a standard curve of a known reducing sugar, such as mannose, the concentration of reducing sugars produced by this compound activity can be quantified.
Figure 1: Chemical principle of the DNS method.
Materials and Reagents
Equipment
-
Spectrophotometer capable of reading at 540 nm[1]
-
Water bath[1]
-
Vortex mixer
-
Centrifuge[1]
-
Micropipettes and tips
-
Glass test tubes
-
Cuvettes
Reagents
-
Substrate: 0.5% (w/v) Locust Bean Gum (LBG) or Konjac Mannan in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).[8][9]
-
DNS Reagent:
-
3,5-Dinitrosalicylic acid (DNSA)
-
Sodium potassium tartrate (Rochelle salt)[10]
-
Sodium hydroxide (B78521) (NaOH)[10]
-
Sodium sulfite (B76179) (optional, reduces interference from dissolved oxygen)[11][13]
-
Distilled or deionized water
-
-
Mannose Standard Stock Solution (e.g., 1 mg/mL): Dissolve a known amount of D-mannose in distilled water.
-
Enzyme Solution: this compound solution of unknown activity, appropriately diluted in buffer.
Experimental Protocols
Preparation of Reagents
4.1.1. DNS Reagent Preparation (100 mL)
-
Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating and stirring.[14]
-
In a separate beaker, dissolve 30.0 g of sodium potassium tartrate in 20 mL of 2 M NaOH.[10]
-
Slowly and carefully add the sodium potassium tartrate solution to the DNSA solution while stirring continuously.
-
Make up the final volume to 100 mL with distilled water.[10]
-
Store the reagent in a brown bottle at room temperature. It is stable for several months.[6][15]
4.1.2. Substrate Preparation (0.5% Locust Bean Gum)
-
Weigh 0.5 g of locust bean gum powder.
-
Disperse the powder in 100 mL of 50 mM sodium phosphate buffer (pH 7.0) by stirring vigorously to prevent clumping.
-
Heat the solution while stirring until the gum is completely dissolved and the solution becomes viscous.
4.1.3. Preparation of Mannose Standards
-
Prepare a stock solution of 1 mg/mL D-mannose in distilled water.
-
From the stock solution, prepare a series of working standards with concentrations ranging from 0.1 to 1.0 mg/mL in distilled water.
This compound Activity Assay Workflow
Figure 2: Experimental workflow for the this compound activity assay.
Standard Curve for Mannose
-
Set up a series of test tubes labeled Blank, and for each mannose standard concentration (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
To the "Blank" tube, add 1.0 mL of distilled water.
-
To each of the standard tubes, add 1.0 mL of the corresponding mannose standard solution.[16]
-
Add 1.0 mL of DNS reagent to all tubes, including the blank.[16]
-
Mix the contents of the tubes thoroughly.
-
Incubate all tubes in a boiling water bath for 5-15 minutes.[17]
-
Cool the tubes to room temperature.
-
Add 8.0 mL of distilled water to each tube and mix well.[16][17]
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the blank solution used to zero the instrument.
-
Plot a graph of absorbance at 540 nm versus the concentration of mannose (mg/mL).
Enzyme Assay Procedure
-
Set up three sets of test tubes: "Test," "Enzyme Blank," and "Substrate Blank."
-
Test: Add 0.5 mL of the appropriately diluted enzyme solution to 0.5 mL of the 0.5% locust bean gum solution.
-
Enzyme Blank: Add 0.5 mL of the enzyme solution to 0.5 mL of the buffer.
-
Substrate Blank: Add 0.5 mL of the 0.5% locust bean gum solution to 0.5 mL of the buffer.
-
Incubate all tubes at the optimal temperature for this compound activity (e.g., 50°C) for a specific period (e.g., 10-30 minutes).[3]
-
Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to each tube.
-
Proceed with the color development and absorbance measurement as described in steps 5-9 of the "Standard Curve for Mannose" protocol.
-
The absorbance of the "Test" sample should be corrected by subtracting the sum of the absorbances of the "Enzyme Blank" and "Substrate Blank."
Data Presentation and Calculation
Mannose Standard Curve Data
| Mannose Concentration (mg/mL) | Absorbance at 540 nm (AU) |
| 0.0 (Blank) | 0.000 |
| 0.1 | 0.152 |
| 0.2 | 0.305 |
| 0.4 | 0.610 |
| 0.6 | 0.915 |
| 0.8 | 1.220 |
| 1.0 | 1.525 |
Note: These are example data. A standard curve must be generated for each experiment.
From the standard curve, determine the linear equation (y = mx + c), where y is the absorbance, x is the concentration of mannose, m is the slope, and c is the y-intercept.
Calculation of this compound Activity
One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (mannose equivalents) per minute under the specified assay conditions.
Calculation Steps:
-
Determine the concentration of reducing sugar released:
-
Use the linear equation from the standard curve to calculate the concentration of mannose (in mg/mL) in the "Test" sample from its corrected absorbance.
-
Concentration of reducing sugar (mg/mL) = (Corrected Absorbance - y-intercept) / slope
-
-
Calculate the total amount of reducing sugar produced:
-
Total reducing sugar (mg) = Concentration of reducing sugar (mg/mL) x Total volume of assay mixture before DNS addition (mL)
-
-
Convert the amount of reducing sugar to µmol:
-
Amount of reducing sugar (µmol) = (Total reducing sugar (mg) / Molecular weight of mannose (mg/µmol)) x 1000
-
(Molecular weight of mannose = 180.16 g/mol = 0.18016 mg/µmol)
-
-
Calculate the enzyme activity:
-
Enzyme Activity (U/mL) = (Amount of reducing sugar (µmol)) / (Incubation time (min) x Volume of enzyme solution used (mL)) x Dilution factor of the enzyme
-
Troubleshooting and Considerations
-
Interference: Certain substances can interfere with the DNS assay, including some amino acids, phenols, and other reducing agents that may be present in crude enzyme preparations.[12][18][19] Running appropriate blanks is crucial to minimize these interferences.[17]
-
Substrate and Enzyme Blanks: It is essential to include both enzyme and substrate blanks to account for any reducing sugars present in the enzyme preparation or the substrate itself.[3]
-
Heating Time: The heating time for color development is a critical step. Inconsistent heating can lead to variability in results.[17]
-
Standard Sugar: While glucose is sometimes used for the standard curve, using mannose is more appropriate for this compound assays as it is the primary product of mannan hydrolysis.
-
Assay Linearity: Ensure that the amount of reducing sugar produced falls within the linear range of the standard curve. If the absorbance is too high, the enzyme solution should be further diluted.
References
- 1. β-Mannanase Activity Assay Kit - Profacgen [profacgen.com]
- 2. Assay of the enzymatic activity. [bio-protocol.org]
- 3. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. sciencevivid.com [sciencevivid.com]
- 6. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mystrica.com [mystrica.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. Estimation of Sugars by DNS Method | BioTech Beacons [biotechbeacon.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for High-Throughput Screening of Mannanase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannanases are enzymes that catalyze the hydrolysis of mannans, a major component of hemicellulose. These enzymes have significant applications in various industries, including food and feed, pulp and paper, and biofuels. Furthermore, inhibitors of specific mannosidases, enzymes that cleave mannose residues, are being explored as therapeutic agents for diseases like cancer and viral infections.[1] High-throughput screening (HTS) is a crucial technology for discovering and engineering novel mannanases with desired properties or for identifying potent and selective inhibitors.[2][3][4] This document provides detailed application notes and protocols for various HTS assays designed to measure mannanase activity, enabling the rapid screening of large compound libraries.
Assay Principles
Several principles can be employed for the high-throughput screening of this compound activity. The choice of assay depends on factors such as the specific enzyme, the nature of the substrate, and the available instrumentation. The most common methods involve the detection of reducing sugars released from a polysaccharide substrate, or the use of synthetic chromogenic or fluorogenic substrates.
Reducing Sugar Assays
These assays quantify the amount of reducing sugars liberated by the enzymatic hydrolysis of a mannan (B1593421) substrate, such as locust bean gum or konjac glucomannan.[5][6]
-
3,5-Dinitrosalicylic Acid (DNS) Method: In this colorimetric assay, DNS reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, which has a maximum absorbance at 540 nm.[7][8]
-
p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Method: This method is more sensitive than the DNS assay and involves the formation of a colored complex between PAHBAH and reducing sugars.[9][10][11] It can reliably detect reducing sugars down to 10 μM.[9][10]
Chromogenic Assays
Chromogenic assays utilize synthetic substrates that release a colored product upon enzymatic cleavage, which can be quantified spectrophotometrically.[12][13][14]
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM): This substrate is hydrolyzed by this compound to release p-nitrophenol, a yellow-colored compound with an absorbance maximum at 405 nm.[1]
Fluorogenic Assays
Fluorogenic assays are highly sensitive and employ substrates that release a fluorescent product upon enzymatic action.[15][16]
-
4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man): this compound cleaves this substrate to produce 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent compound with excitation at 365 nm and emission at 440 nm.[1]
Experimental Workflows and Signaling Pathways (Assay Principle Diagrams)
The following diagrams illustrate the general workflows for the described HTS assays.
References
- 1. benchchem.com [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Application of high-throughput screening techniques to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.yu.edu [repository.yu.edu]
- 5. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biogot.com [biogot.com]
- 8. β-Mannanase Activity Assay Kit - Profacgen [profacgen.com]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive high-throughput screening for the detection of reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of Mannanase on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of mannanase on various solid supports. Immobilization can significantly enhance the stability, reusability, and overall performance of enzymes, making them more suitable for industrial and pharmaceutical applications.
Introduction to this compound Immobilization
Mannanases are enzymes that catalyze the hydrolysis of mannans, a type of hemicellulose. Their applications are widespread, ranging from the food and feed industry to pulp and paper production and potentially in pharmaceutical development for drug delivery or the synthesis of bioactive mannooligosaccharides. However, the use of free this compound in industrial processes is often limited by its instability under harsh operational conditions and the difficulty of its recovery and reuse.
Immobilization of this compound onto solid supports offers a robust solution to these challenges. By confining the enzyme to a solid matrix, its stability against changes in temperature and pH can be improved. Furthermore, immobilized enzymes can be easily separated from the reaction mixture, allowing for continuous operation and repeated use, which significantly reduces process costs.
This document details methodologies for immobilizing this compound on four common types of solid supports: chitosan (B1678972) beads, calcium alginate beads, magnetic nanoparticles, and silica (B1680970) nanoparticles.
Data Summary: A Comparative Overview of Immobilized this compound Properties
The choice of solid support and immobilization technique significantly impacts the properties of the resulting biocatalyst. The following tables summarize key quantitative data from various studies, providing a clear comparison to guide your selection process.
Table 1: Immobilization Efficiency and Activity Recovery
| Solid Support | Immobilization Method | Immobilization Yield (%) | Activity Recovery (%) | Reference |
| Chitosan Beads | Covalent (Glutaraldehyde) | 71.8 | - | [1] |
| Chitosan Nanoparticles | Covalent (Glutaraldehyde) | 83.6 ± 3.46 | - | [2] |
| Magnetic Chitosan Microspheres | Entrapment | - | 91 | [3] |
| Magnetic Chitosan Microspheres | Covalent (Glutaraldehyde) | - | 81 | [3] |
| Calcium Alginate Beads | Entrapment | 68.3 | - | |
| Organosilica Nanoparticles* | Entrapment | >50 | - | [3] |
*Data for mannose isomerase, a related enzyme.
Table 2: Optimal pH and Temperature of Free vs. Immobilized this compound
| Solid Support | Free Enzyme Optimum pH | Immobilized Enzyme Optimum pH | Free Enzyme Optimum Temp. (°C) | Immobilized Enzyme Optimum Temp. (°C) | Reference |
| Chitosan Beads | 5.5 | 5.5 | 85 | 95 | [1] |
| Chitosan Nanoparticles | 7.5 | 7.5 | 50 | 55 | [2] |
| Calcium Alginate Beads | 6.0 | 6.0 | 70 | 75 |
Table 3: Thermal Stability and Reusability of Immobilized this compound
| Solid Support | Thermal Stability Improvement | Reusability (Residual Activity) | Reference |
| Chitosan Beads | Half-life increased from 7h to 9h at 85°C.[1] | 54% after 15 cycles | [1] |
| Magnetic Chitosan Nanoparticles | - | >73% after 10 cycles | [1] |
| Calcium Alginate Beads | Retained 49.83% activity at 75°C vs. 21.66% for free enzyme. | 70.34% after 8 cycles | |
| Organosilica Nanoparticles* | Excellent stability | >50% yield after 12 cycles | [3] |
*Data for mannose isomerase.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the immobilization of this compound on various solid supports. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.
Immobilization on Glutaraldehyde-Activated Chitosan Beads
This method involves the covalent attachment of this compound to chitosan beads that have been activated with glutaraldehyde (B144438), a bifunctional cross-linking agent.
Protocol:
-
Preparation of Chitosan Beads:
-
Dissolve 2.5 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a clear, viscous solution is obtained.
-
Add the chitosan solution dropwise into a 2% (w/v) sodium hydroxide (B78521) (NaOH) solution using a syringe. Chitosan beads will form upon contact with the NaOH.
-
Allow the beads to harden in the NaOH solution for at least 2 hours.
-
Collect the beads by filtration and wash them thoroughly with deionized water until the pH of the wash water is neutral.
-
-
Activation of Chitosan Beads:
-
Suspend the prepared chitosan beads in a 0.2% (v/v) glutaraldehyde solution.
-
Incubate the suspension for 3 hours at 25°C with gentle shaking. This step activates the chitosan by introducing aldehyde groups that can react with the amine groups of the enzyme.
-
After incubation, collect the activated beads and wash them extensively with deionized water to remove any unreacted glutaraldehyde.
-
-
Immobilization of this compound:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The concentration of the enzyme will depend on the desired loading.
-
Add the activated chitosan beads to the this compound solution.
-
Incubate the mixture overnight at 4°C with gentle agitation to allow for covalent bond formation between the enzyme and the support.
-
After immobilization, separate the beads from the solution and wash them with the buffer to remove any unbound enzyme.
-
The immobilized this compound can be stored in a buffer at 4°C for future use.
-
Entrapment of this compound in Calcium Alginate Beads
This gentle immobilization technique involves entrapping the enzyme within a porous calcium alginate gel matrix.
Protocol:
-
Preparation of the Enzyme-Alginate Mixture:
-
Prepare a 1.6% (w/v) sodium alginate solution by dissolving 1.6 g of sodium alginate powder in 100 mL of deionized water. Stir the solution gently until the sodium alginate is completely dissolved.
-
Add the desired amount of this compound (e.g., 320 Units) to the sodium alginate solution.
-
Mix the solution gently to ensure a homogenous distribution of the enzyme. Avoid vigorous stirring to prevent enzyme denaturation.
-
-
Formation of Calcium Alginate Beads:
-
Prepare a 2% (w/v) calcium chloride (CaCl₂) solution.
-
Extrude the enzyme-alginate mixture dropwise into the CaCl₂ solution using a syringe or a pipette. Gel beads will form instantaneously as the sodium alginate reacts with the calcium ions.
-
Allow the beads to cure in the CaCl₂ solution for 1 hour to ensure complete gelation and hardening.
-
-
Washing and Storage:
-
After hardening, collect the calcium alginate beads by filtration.
-
Wash the beads thoroughly with deionized water to remove excess calcium chloride and any enzyme that may have leaked out.
-
The immobilized this compound beads can be stored in a buffer at 4°C.
-
Immobilization of this compound on Magnetic Nanoparticles
This protocol describes the immobilization of this compound on magnetic nanoparticles, which allows for easy separation of the biocatalyst using a magnetic field. A common approach involves coating the magnetic nanoparticles with a polymer like chitosan and then using cross-linking or covalent attachment.
Protocol:
-
Synthesis and Coating of Magnetic Nanoparticles:
-
Synthesize Fe₃O₄ magnetic nanoparticles using a co-precipitation method.
-
Coat the synthesized nanoparticles with chitosan to introduce functional amine groups. This can be achieved by dispersing the nanoparticles in a chitosan-acetic acid solution and then precipitating the chitosan onto the nanoparticle surface.
-
-
Activation of Chitosan-Coated Magnetic Nanoparticles:
-
Activate the chitosan-coated magnetic nanoparticles with a glutaraldehyde solution, similar to the protocol for chitosan beads. This step introduces aldehyde groups for covalent enzyme attachment.
-
After activation, use a strong magnet to separate the nanoparticles from the solution and wash them thoroughly with a suitable buffer.
-
-
Immobilization of this compound:
-
Disperse the activated magnetic nanoparticles in a solution containing this compound.
-
Incubate the mixture under gentle agitation for a specified period to allow for covalent bonding.
-
After immobilization, collect the this compound-bound magnetic nanoparticles using a magnet.
-
Wash the nanoparticles several times with a buffer to remove any unbound enzyme.
-
The immobilized this compound on magnetic nanoparticles can be stored as a suspension in a buffer at 4°C.
-
Immobilization of this compound on Silica Nanoparticles (Generalized Protocol)
While specific quantitative data for this compound immobilization on silica nanoparticles is limited in the reviewed literature, the following generalized protocol, based on methods for other enzymes, can be adapted. This method typically involves functionalizing the silica surface with amine groups followed by glutaraldehyde activation.
References
Application of Mannanase in Biofuel Production: A Detailed Guide for Researchers
Introduction
The quest for renewable and sustainable energy sources has positioned biofuels, particularly second-generation bioethanol and biobutanol, as a critical alternative to fossil fuels. Lignocellulosic biomass, derived from sources like agricultural and forestry residues, is an abundant and cost-effective feedstock for biofuel production. This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. While cellulose is the main target for conversion into fermentable sugars, the presence of hemicellulose, a complex heteropolymer, can significantly hinder the efficiency of enzymatic hydrolysis. Mannan (B1593421) is a major component of hemicellulose, especially in softwoods and agricultural residues like palm kernel cake. Mannanase, a key hemicellulolytic enzyme, plays a pivotal role in breaking down mannan into fermentable mannose sugars, thereby enhancing the overall yield of biofuels. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in biofuel production.
I. Principle of this compound Action in Biofuel Production
This compound (endo-1,4-β-mannanase, EC 3.2.1.78) catalyzes the random hydrolysis of β-1,4-mannosidic linkages within the mannan backbone of various polysaccharides, including galactomannan, glucomannan, and galactoglucomannan.[1][2] This enzymatic action breaks down the complex mannan structure into smaller, soluble mannooligosaccharides (MOS) and mannose, which can then be fermented by microorganisms like Saccharomyces cerevisiae or Clostridium saccharoperbutylacetonicum to produce ethanol (B145695) or butanol, respectively.[3][4]
The application of this compound in biofuel production is crucial for several reasons:
-
Increased Accessibility to Cellulose: Hemicellulose, including mannan, forms a physical barrier around cellulose microfibrils, restricting the access of cellulolytic enzymes.[5] By degrading the mannan component, this compound exposes the cellulose, making it more susceptible to cellulase (B1617823) action and improving the overall efficiency of saccharification.[5]
-
Synergistic Effect with Other Enzymes: this compound exhibits a strong synergistic effect when used in combination with other enzymes like cellulases and xylanases.[6][7] This enzymatic cocktail leads to a more complete breakdown of the lignocellulosic biomass, resulting in a higher yield of total fermentable sugars.[6][8]
-
Utilization of Hemicellulosic Sugars: The sugars released from mannan degradation (primarily mannose) can be fermented into biofuels, thus increasing the total biofuel yield from a given amount of biomass.[3]
II. Quantitative Data on this compound Application
The effectiveness of this compound in enhancing biofuel production has been demonstrated in various studies using different feedstocks. The following tables summarize key quantitative data from this research.
| Feedstock | Pretreatment | Enzyme Cocktail | Key Findings | Reference |
| Palm Kernel Cake (PKC) | None | This compound, β-mannosidase, Cellulases | 88% of theoretical mannose yield from hydrolysis at 35% dry matter. | [9] |
| Palm Kernel Cake (PKC) | Steam Explosion | Bio-engineered this compound (mRmMan5A) | Over 80% conversion of PKC mannan into mannooligosaccharides. | [4] |
| Palm Kernel Cake (PKC) | Optimized enzymatic hydrolysis | This compound | 71.54 ± 2.54 g/L of fermentable sugars produced. | [4][10] |
| Palm Kernel Cake (PKC) | Enzymatic hydrolysis | This compound | Fermentation by Clostridium saccharoperbutylacetonicum N1-4 yielded 3.27 ± 1.003 g/L of biobutanol. | [4][10] |
| Palm Kernel Cake (PKC) | High cell density fermentation | Bio-engineered ethanologen Geobacillus thermoglucosidasius TM242 | Maximum ethanol concentration of 9.9 ± 0.4 g/L, equivalent to 92 ± 2% of the theoretical yield. | [4] |
| Pretreated Beech Wood | Not specified | Commercial enzyme mix supplemented with recombinant this compound | Enhanced release of fermentable sugars. | [5] |
| Softwood Substrates | Various pretreatments | Purified cellulase mixture supplemented with endo-β-mannanase | Increased overall hydrolysis yield by 20-25%. | [6][7] |
| Softwood Substrates | Various pretreatments | Purified cellulase mixture supplemented with xylanase and this compound | Synergistic action leading to enhanced hydrolysis. | [6][7] |
| Copra Meal | Pretreated | Purified β-mannanase from Aspergillus terreus | 30% theoretical yield of reducing sugars. | [11] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound in biofuel production.
A. Protocol 1: this compound Activity Assay
This protocol describes a common method for determining the activity of this compound using a substrate like Locust Bean Gum (LBG) and measuring the release of reducing sugars.
Materials:
-
β-Mannanase enzyme solution
-
0.5% (w/v) Locust Bean Gum (LBG) solution in 50 mM sodium citrate (B86180) buffer (pH 5.0)
-
50 mM Sodium Citrate Buffer (pH 5.0)
-
Dinitrosalicylic acid (DNS) reagent
-
D-Mannose standard solutions (for standard curve)
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 0.5% (w/v) LBG solution by dissolving LBG in 50 mM sodium citrate buffer (pH 5.0). Stir continuously at 60°C for 1 hour to ensure complete dissolution.[11]
-
Enzyme Reaction:
-
Stopping the Reaction:
-
Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.[13]
-
-
Standard Curve:
-
Prepare a standard curve using D-mannose solutions of known concentrations.
-
Follow steps 3 and 4 for the mannose standards.
-
-
Calculation of Enzyme Activity:
-
Determine the amount of reducing sugar released in the enzyme reaction by comparing the absorbance to the mannose standard curve.
-
One unit (U) of this compound activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar (mannose equivalents) per minute under the specified assay conditions.
-
B. Protocol 2: Enzymatic Saccharification of Lignocellulosic Biomass
This protocol outlines the general procedure for the enzymatic hydrolysis of a pretreated lignocellulosic biomass, such as palm kernel cake (PKC), using this compound.
Materials:
-
Pretreated lignocellulosic biomass (e.g., Palm Kernel Cake)
-
This compound enzyme solution (and other synergistic enzymes like cellulase, if applicable)
-
Citrate buffer (50 mM, pH 4.5-5.0)
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for sugar analysis
Procedure:
-
Substrate Slurry Preparation:
-
Prepare a slurry of the pretreated biomass in the citrate buffer. A typical concentration is 10-20% (w/v).[10]
-
-
Enzyme Addition:
-
Add the this compound enzyme solution to the biomass slurry. The optimal enzyme loading should be determined experimentally, but a starting point could be 5% (w/w) of the substrate.[10]
-
If using a synergistic enzyme cocktail, add the other enzymes at their predetermined optimal loadings.
-
-
Incubation:
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Stop the enzymatic reaction in the samples by boiling for 5-10 minutes.
-
Centrifuge the samples to separate the solid residue from the liquid hydrolysate.
-
Analyze the supernatant (hydrolysate) for the concentration of released sugars (e.g., mannose, glucose) using an HPLC system.
-
-
Calculation of Sugar Yield:
-
Calculate the concentration of each sugar in g/L.
-
The saccharification yield can be expressed as a percentage of the theoretical maximum sugar content in the initial biomass.
-
IV. Visualizations
The following diagrams illustrate key processes and relationships in the application of this compound for biofuel production.
Caption: Workflow for biofuel production from lignocellulosic biomass using this compound.
Caption: Synergistic action of this compound with other hemicellulases and cellulases.
Caption: Enzymatic degradation pathway of mannan to mannose.
References
- 1. Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4-β-Mannanase (ManNj6-379) from Nonomuraea jabiensis ID06-379 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]
- 4. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasofscience.org [atlasofscience.org]
- 6. Synergistic action of xylanase and this compound improves the total hydrolysis of softwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. researchgate.net [researchgate.net]
- 9. Production of ethanol and feed by high dry matter hydrolysis and fermentation of palm kernel press cake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biogot.com [biogot.com]
Application Notes and Protocols for the Enzymatic Production of Mannan-Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannan-oligosaccharides (MOS) are functional food ingredients with significant potential in the pharmaceutical and nutraceutical industries.[1] These non-digestible carbohydrates are recognized for their prebiotic properties, selectively promoting the growth of beneficial gut bacteria.[2][3] Furthermore, MOS have demonstrated immunomodulatory, and anti-cancer effects.[1] The enzymatic hydrolysis of mannans, polysaccharides found in various plant and microbial sources, is the preferred method for MOS production.[1] This document provides detailed protocols for the enzymatic hydrolysis of common mannans and the subsequent analysis of the produced oligosaccharides.
Principles of Enzymatic Hydrolysis of Mannans
The enzymatic degradation of mannans into MOS is primarily achieved through the action of endo-β-mannanases (EC 3.2.1.78). These enzymes catalyze the random hydrolysis of β-1,4-mannosidic linkages in the mannan (B1593421) backbone.[4] For complete hydrolysis of complex, branched mannans like galactomannans (e.g., locust bean gum, guar (B607891) gum), a synergistic action of multiple enzymes is often required.[5][6] Accessory enzymes such as α-galactosidases remove galactose side chains, while β-mannosidases can further break down oligosaccharides into mannose.[5][6] The selection of the enzyme and substrate, along with the optimization of reaction conditions, dictates the yield and composition of the resulting MOS. The primary products of endo-β-mannanase activity are typically mannobiose and mannotriose.[7]
Quantitative Data Summary
The following tables summarize the optimal conditions and resulting oligosaccharide yields from the enzymatic hydrolysis of various mannan substrates.
Table 1: Optimal Conditions for Enzymatic Hydrolysis of Various Mannans
| Mannan Substrate | Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Konjac Glucomannan | Aspergillus niger β-Mannanase | 4.5 | 40 | [8] |
| Konjac Glucomannan | Trichoderma reesei Hemicellulase | 5.0 | 45 | [8] |
| Konjac Glucomannan | Bacillus subtilis β-Mannanase | 5.5 | 37 | [4] |
| Locust Bean Gum | Klebsiella oxytoca Mannanase | 4.0 | 40 | [9] |
| Guar Gum | Immobilized β-Mannanase | 6.5 | 50 | [10] |
| Locust Bean Gum | Nonomuraea jabiensis ManNj6-379 | 6.0 | 50 | [7] |
| Konjac Glucomannan | Nonomuraea jabiensis ManNj6-379 | 6.0 | 50 | [7] |
Table 2: Mannan-Oligosaccharide (MOS) Yields from Various Mannan Substrates
| Mannan Substrate | Enzyme | Major MOS Products | Yield | Reference |
| Konjac Glucomannan | Trichoderma viride Cellulase | DP 3-14 | Not specified | [8] |
| Konjac Glucomannan | Aspergillus niger β-Mannanase | Mannobiose (26%), Glucosyl-mannose (16%) | Not specified | [8] |
| Locust Bean Gum | Clostridium thermocellum CtManf | Mannose, Mannobiose, Mannotriose | Mannose: 3.16 mg/mL, Mannobiose: 1.81 mg/mL, Mannotriose: 0.90 mg/mL (after 8h) | [11] |
| Locust Bean Gum | GH-26 endo-β-1,4-Mannanase (ManB-1601) | DP 2, 3, and 5 | Not specified | [12] |
| Locust Bean Gum | GH5 Man5HJ14 | Mannose to Mannoheptose | Not specified | [13] |
| Palm Kernel Cake | GH5 Man5HJ14 | Mannose to Mannotetraose | Not specified | [13] |
DP: Degree of Polymerization
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Locust Bean Gum (LBG)
This protocol describes the production of MOS from LBG using a commercially available endo-β-mannanase.
Materials:
-
Locust Bean Gum (LBG)
-
Endo-β-mannanase (e.g., from Aspergillus niger)
-
Sodium acetate (B1210297) buffer (50 mM, pH 4.7)
-
Water bath or incubator
-
pH meter
-
Reaction tubes (e.g., 50 mL centrifuge tubes)
-
Boiling water bath
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) LBG solution by dissolving 1 g of LBG in 100 mL of 50 mM sodium acetate buffer (pH 4.7). Heat the solution gently while stirring to achieve complete dissolution.[14]
-
Pre-incubation: Equilibrate the LBG solution to the optimal temperature of the enzyme (e.g., 40°C) in a water bath for 15 minutes.
-
Enzyme Addition: Add the endo-β-mannanase to the pre-incubated LBG solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/g of substrate can be used.
-
Hydrolysis Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 40°C) with gentle agitation. Samples can be taken at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the progress of hydrolysis.
-
Reaction Termination: To stop the enzymatic reaction, heat the samples in a boiling water bath for 10 minutes to denature the enzyme.
-
Sample Preparation for Analysis: Centrifuge the samples to remove any insoluble material. The supernatant containing the MOS can be stored at -20°C or analyzed directly.
Protocol 2: Analysis of Mannan-Oligosaccharides by HPAEC-PAD
This protocol outlines the analysis of MOS using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Materials and Equipment:
-
HPAEC-PAD system (e.g., Dionex ICS-5000)
-
Anion-exchange column (e.g., CarboPac™ PA1 or PA200)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Sodium acetate (NaOAc) solution (e.g., 1 M in 0.1 M NaOH)
-
Ultrapure water
-
MOS standards (Mannose, Mannobiose, Mannotriose, etc.)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dilute the MOS samples from the hydrolysis reaction with ultrapure water to a suitable concentration for analysis. Filter the samples through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Elution Gradient: A typical gradient for separating MOS is as follows:
-
Detection: Use a pulsed amperometric detector with a gold working electrode. The waveform potentials and durations should be optimized according to the manufacturer's instructions.
-
Data Analysis: Identify and quantify the different MOS in the samples by comparing their retention times and peak areas with those of the MOS standards.
Visualizations
Experimental Workflow
Caption: Experimental workflow for enzymatic production and analysis of MOS.
Signaling Pathways
Caption: MOS-induced immunomodulatory signaling via TLR4.[1][16]
Caption: Prebiotic action of MOS in the gut microbiota.[17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Conversion of Mannan-Rich Plant Waste Biomass into Prebiotic Mannooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural Characterization and in Vitro Fermentation of β-Mannooligosaccharides Produced from Locust Bean Gum by GH-26 endo-β-1,4-Mannanase (ManB-1601) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Deploying an In Vitro Gut Model to Assay the Impact of the Mannan-Oligosaccharide Prebiotic Bio-Mos on the Atlantic Salmon (Salmo salar) Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Mannanase in Animal Feed Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mannanase, an endo-hydrolytic β-mannanase, is a crucial feed enzyme that catalyzes the hydrolysis of β-1,4-D-mannosidic linkages in β-mannans, a major component of hemicellulose in plant-based feed ingredients. β-mannans are considered anti-nutritional factors in monogastric animal diets, as they can increase intestinal viscosity, reduce nutrient digestibility, and trigger a feed-induced immune response (FIIR), which diverts energy and nutrients away from growth and production.[1][2][3][4][5] The addition of this compound to animal feed formulations effectively mitigates these adverse effects, leading to improved animal performance, gut health, and feed efficiency.[6][7]
These application notes provide a comprehensive overview of the use of this compound in animal feed, including its mechanism of action, benefits in various animal species, and detailed protocols for evaluating its efficacy.
Mechanism of Action
The primary mechanisms through which this compound exerts its beneficial effects in animal nutrition are:
-
Reduction of Intestinal Viscosity: Soluble β-mannans increase the viscosity of digesta in the gastrointestinal tract.[2] This increased viscosity hinders the diffusion of digestive enzymes and the absorption of nutrients. This compound breaks down these large polysaccharide chains into smaller, less viscous fragments, thereby improving nutrient and enzyme mobility.[2][3]
-
Breakdown of Anti-Nutritional Factors: By hydrolyzing β-mannans, this compound releases nutrients that would otherwise be trapped within the plant cell wall matrix. This enhances the overall digestibility of the feed.
-
Production of Prebiotics: The enzymatic degradation of β-mannans produces manno-oligosaccharides (MOS). MOS can act as prebiotics, promoting the growth of beneficial gut bacteria, such as Lactobacillus, and competitively inhibiting the colonization of pathogenic bacteria.
-
Modulation of the Immune System: β-mannans can be recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs), leading to a non-productive inflammatory response known as the feed-induced immune response (FIIR).[1] By breaking down β-mannans, this compound reduces this unnecessary immune stimulation, sparing energy and nutrients for growth and performance.
Diagram of this compound Mechanism of Action
Caption: Mechanism of this compound in animal feed.
Data Presentation: Efficacy of this compound in Animal Feed
Broiler Chickens
This compound supplementation in broiler diets has been shown to improve weight gain, feed conversion ratio (FCR), and nutrient digestibility. It also positively impacts gut morphology by increasing villus height and the villus height to crypt depth ratio (VH:CD), which enhances the absorptive surface area of the intestine.
Table 1: Effect of this compound on Broiler Performance
| Parameter | Control | This compound | % Improvement | Reference |
| Body Weight Gain (g) | ||||
| Day 1-35 | 1850 | 1910 | 3.24% | [1] |
| Day 1-42 | 2450 | 2556 | 4.33% | Meta-analysis |
| Feed Conversion Ratio (FCR) | ||||
| Day 1-35 | 1.70 | 1.67 | -1.76% | [1] |
| Day 1-42 | 1.85 | 1.78 | -3.78% | Meta-analysis[7] |
Table 2: Effect of this compound on Broiler Gut Morphology (Jejunum)
| Parameter | Control | This compound | % Change | Reference |
| Villus Height (µm) | 850 | 950 | +11.76% | |
| 987 | 1124 | +13.88% | [1] | |
| Crypt Depth (µm) | 160 | 150 | -6.25% | |
| 189 | 175 | -7.41% | [1] | |
| Villus Height:Crypt Depth Ratio | 5.31 | 6.33 | +19.21% | |
| 5.22 | 6.42 | +22.99% | [1] |
Table 3: Effect of this compound on Apparent Ileal Digestibility (AID) in Broilers (%)
| Nutrient | Control | This compound | % Improvement | Reference |
| Dry Matter | 72.5 | 75.8 | 4.55% | [1] |
| Crude Protein | 78.2 | 82.1 | 4.99% | Meta-analysis[7] |
| Gross Energy | 75.6 | 79.3 | 4.89% | Meta-analysis |
Swine
In swine, particularly in weaned piglets, this compound supplementation can improve growth performance, nutrient digestibility, and gut health, which is critical during the stressful post-weaning period.
Table 4: Effect of this compound on Weaned Piglet Performance (Day 1-21 post-weaning)
| Parameter | Control | This compound | % Improvement | Reference |
| Average Daily Gain ( g/day ) | 250 | 265 | 6.00% | |
| Average Daily Feed Intake ( g/day ) | 380 | 395 | 3.95% | |
| Feed Conversion Ratio (FCR) | 1.52 | 1.49 | -1.97% |
Table 5: Effect of this compound on Weaned Piglet Gut Morphology (Jejunum)
| Parameter | Control | This compound (400 U/kg) | % Change | Reference |
| Villus Height (µm) | 394 | 456 | +15.74% | [1] |
| Crypt Depth (µm) | 249 | 212 | -14.86% | [1] |
| Villus Height:Crypt Depth Ratio | 1.58 | 2.15 | +36.08% | [1] |
Table 6: Effect of this compound on Apparent Total Tract Digestibility (ATTD) in Growing Pigs (%)
| Nutrient | Control | This compound | % Improvement | Reference |
| Dry Matter | 82.0 | 82.2 | 0.24% | |
| Crude Protein | 76.8 | 80.9 | 5.34% | |
| Gross Energy | 85.0 | 85.8 | 0.94% | |
| Ether Extract | 68.5 | 72.3 | 5.55% | [6] |
Experimental Protocols
In Vitro this compound Activity Assay
This protocol describes the determination of this compound activity in an enzyme product or feed sample using the 3,5-dinitrosalicylic acid (DNS) method, which measures the release of reducing sugars from a β-mannan substrate.
Workflow for In Vitro this compound Activity Assay
Caption: Workflow for in vitro this compound activity assay.
Materials:
-
β-Mannan substrate (e.g., Locust Bean Gum, Konjac glucomannan)
-
Citrate or phosphate (B84403) buffer (pH 5.5-6.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
D-Mannose standard solution
-
Spectrophotometer
-
Water bath
-
Test tubes
-
Vortex mixer
-
Centrifuge (for feed samples)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5% (w/v) solution of the β-mannan substrate in the appropriate buffer. Heat and stir until fully dissolved, then cool to room temperature.
-
Prepare the DNS reagent and a standard curve using D-Mannose solutions of known concentrations.
-
-
Sample Preparation:
-
Enzyme Product: Prepare serial dilutions of the this compound enzyme in the buffer to ensure the final absorbance reading falls within the range of the standard curve.
-
Feed Sample: Suspend a known weight of the ground feed sample in buffer, vortex thoroughly, and centrifuge. Use the supernatant for the assay.
-
-
Enzymatic Reaction:
-
Pipette 0.5 mL of the diluted enzyme solution or feed extract supernatant into a test tube.
-
Add 0.5 mL of the β-mannan substrate solution.
-
Incubate the mixture in a water bath at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the enzymatic reaction by adding 1.0 mL of the DNS reagent.
-
Boil the tubes for 5-15 minutes. A color change from yellow to reddish-brown will occur.
-
Cool the tubes to room temperature and add distilled water to a final volume (e.g., 10 mL).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Determine the amount of reducing sugar (mannose equivalents) released using the D-Mannose standard curve.
-
Calculate the this compound activity in units (U), where one unit is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the assay conditions.
-
In Vivo Evaluation of this compound in Broiler Chickens
This protocol outlines a typical in vivo feeding trial to assess the efficacy of this compound on broiler performance, nutrient digestibility, and gut morphology.
Workflow for In Vivo Broiler Trial
Caption: Workflow for an in vivo broiler trial.
Materials and Methods:
-
Animals and Housing:
-
Use a sufficient number of day-old broiler chicks (e.g., 300-500) of a commercial strain.
-
House the birds in pens with appropriate litter, feeders, and drinkers, ensuring environmental conditions (temperature, humidity, lighting) are controlled and uniform across all treatments.
-
-
Experimental Design and Diets:
-
Randomly allocate chicks to dietary treatment groups (e.g., Control vs. This compound-supplemented). Each treatment should have multiple replicate pens (e.g., 8-10 pens of 15-20 birds each).
-
Formulate a basal diet (e.g., corn-soybean meal based) to meet the nutritional requirements of the broilers for starter, grower, and finisher phases.
-
The this compound-supplemented diet is created by adding the enzyme to the basal diet at the recommended inclusion rate.
-
-
Data and Sample Collection:
-
Performance: Record body weight and feed intake on a pen basis at regular intervals (e.g., weekly) to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Nutrient Digestibility: During a specific period (e.g., days 21-24), add an indigestible marker (e.g., titanium dioxide or chromic oxide) to the feed. Collect excreta samples for analysis of dry matter, crude protein, and gross energy to determine apparent total tract digestibility (ATTD).
-
Gut Morphology: At the end of the trial, euthanize a subset of birds from each treatment group (e.g., 2 birds per pen). Collect intestinal sections (e.g., duodenum, jejunum, ileum), fix them in formalin, and process for histological examination. Measure villus height and crypt depth using microscopy and image analysis software.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound supplementation on the measured parameters. The pen should be considered the experimental unit.
-
In Vivo Evaluation of this compound in Weaned Piglets
This protocol details an in vivo feeding trial to evaluate the effects of this compound on the performance and gut health of weaned piglets.
Materials and Methods:
-
Animals and Housing:
-
Use a sufficient number of newly weaned piglets (e.g., 60-80) of a similar age and weight.
-
House the piglets in pens with appropriate flooring, feeders, and waterers, maintaining a controlled and comfortable environment.
-
-
Experimental Design and Diets:
-
Randomly assign piglets to dietary treatment groups (e.g., Control vs. This compound-supplemented), ensuring a balanced distribution of weight and sex. Each treatment should have multiple replicate pens (e.g., 8-10 pens of 4-5 piglets each).
-
Formulate a basal diet appropriate for weaned piglets, typically in phases to meet their changing nutritional needs.
-
Create the this compound-supplemented diet by adding the enzyme to the basal diet.
-
-
Data and Sample Collection:
-
Performance: Measure individual piglet body weight and pen feed intake weekly to calculate ADG, ADFI, and FCR.
-
Gut Health:
-
Fecal Scoring: Visually score fecal consistency daily to assess the incidence and severity of diarrhea.
-
Intestinal Morphology: At the end of the trial, euthanize a subset of piglets from each treatment to collect intestinal tissue samples for morphological analysis as described for broilers.
-
Intestinal Viscosity: Collect digesta from the jejunum and/or ileum of euthanized piglets and measure its viscosity using a viscometer or rheometer.
-
-
-
Statistical Analysis:
-
Use appropriate statistical models to analyze the data, with the pen as the experimental unit for performance data and the individual piglet as the unit for gut health parameters.
-
Conclusion
This compound is a valuable tool in animal feed formulation, particularly for monogastric species fed diets rich in plant-based ingredients like soybean meal. Its ability to degrade anti-nutritional β-mannans leads to a cascade of benefits, including reduced intestinal viscosity, improved nutrient digestibility, enhanced gut health, and a more efficient use of dietary energy. The protocols provided herein offer standardized methods for researchers and industry professionals to evaluate and validate the efficacy of this compound products, ultimately contributing to more sustainable and productive animal agriculture.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Dietary β-Mannanase Supplementation on Growth Performance, Apparent Total Tract Digestibility, Intestinal Integrity, and Immune Responses in Weaning Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Dietary β-mannanase reduced post-weaning diarrhea of pigs by positively modulating gut microbiota and attenuating systemic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mannanase for Pulp and Paper Bio-bleaching
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pulp and paper industry, bleaching is a critical process to increase pulp brightness by removing residual lignin (B12514952). Conventional chemical bleaching methods often utilize chlorine-based compounds, which can generate environmentally hazardous organochlorine pollutants. Bio-bleaching has emerged as a promising and eco-friendly alternative, employing enzymes to facilitate lignin removal and reduce the consumption of harsh bleaching chemicals. Mannanase, a hemicellulase, plays a pivotal role in this green technology. It specifically targets and hydrolyzes mannans, a major component of hemicellulose in softwood pulp. The enzymatic degradation of mannan (B1593421) disrupts the lignin-carbohydrate complexes, thereby enhancing the accessibility and efficiency of subsequent bleaching agents. This document provides detailed application notes and protocols for the use of this compound in the bio-bleaching of pulp.
Principle of this compound Bio-bleaching
Mannan, a polysaccharide composed of mannose units, is a significant component of hemicellulose in softwood. It is often found in close association with lignin, forming lignin-carbohydrate complexes (LCCs). This compound catalyzes the hydrolysis of β-1,4-mannosidic linkages in mannan and glucomannan. This enzymatic action depolymerizes the hemicellulose network on the fiber surface, leading to:
-
Increased pulp permeability: The removal of hemicellulose opens up the fiber structure, allowing bleaching chemicals to penetrate more effectively and react with residual lignin.
-
Enhanced lignin removal: By breaking the linkages within the LCCs, this compound facilitates the liberation of lignin fragments during subsequent alkaline extraction and bleaching stages.
-
Reduced chemical consumption: The improved efficiency of lignin removal translates to a lower requirement for chlorine dioxide and other chemical bleaching agents to achieve a target brightness.
Key Performance Indicators
The effectiveness of this compound bio-bleaching is evaluated by monitoring several key pulp properties:
-
Kappa Number: Indicates the amount of residual lignin in the pulp. A lower kappa number signifies a more effective delignification process.[1][2][3][4]
-
Pulp Brightness: Measures the reflectance of light from the pulp sheet, indicating its whiteness. Higher brightness values are desirable.[5][6][7][8][9]
-
Pulp Viscosity: Reflects the average degree of polymerization of cellulose (B213188) chains. It is an indicator of pulp strength; a significant decrease in viscosity is undesirable as it suggests cellulose degradation.[10][11][12][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various pulp types under different conditions, compiled from several research studies.
Table 1: Effect of this compound Treatment on Softwood Kraft Pulp Properties
| Enzyme Dose (U/g pulp) | Temperature (°C) | Time (h) | pH | Kappa Number Reduction (%) | Brightness Gain (% ISO) | Reference |
| 5 | 50 | 2 | 6.5 | 15.2 | 2.5 | [14] |
| 10 | 45 | 2 | 5.0 | 18.5 | 3.1 | [15] |
| 20 | 55 | 3 | 7.0 | 22.0 | 4.2 | [16] |
| 5 (with Xylanase) | 65 | 1 | 8.0 | 45.6 | 11.0 | [17] |
Table 2: Comparison of this compound and Xylanase Bio-bleaching on Mixed Hardwood Pulp
| Enzyme Treatment | Enzyme Dose (U/g pulp) | Temperature (°C) | Time (h) | pH | Kappa Number Reduction (%) | Brightness Gain (% ISO) | Reference |
| This compound | 15 | 50 | 4 | 6.8 | 12.8 | 2.1 | [18] |
| Xylanase | 15 | 50 | 4 | 6.8 | 19.5 | 3.5 | [18] |
| This compound + Xylanase | 7.5 + 7.5 | 50 | 4 | 6.8 | 25.3 | 4.8 | [18] |
Table 3: Impact of this compound Treatment on Bleaching Chemical Consumption
| Pulp Type | This compound Treatment | Chlorine Dioxide Reduction (%) | Caustic Soda (NaOH) Reduction (%) | Reference |
| Softwood Kraft | Yes | 15-25 | 10-20 | [17] |
| Hardwood Kraft | Yes | 10-20 | 5-15 | [18] |
| Agricultural Residue | Yes | 20-30 | 15-25 | [19] |
Experimental Protocols
Protocol 1: this compound Activity Assay (DNS Method)
This protocol describes the determination of this compound activity using the dinitrosalicylic acid (DNS) method, which measures the release of reducing sugars.[20][21][22]
Materials:
-
This compound enzyme solution
-
Substrate: 0.5% (w/v) Locust Bean Gum (LBG) or Konjac powder in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate tetrahydrate, and 20 ml of 2 M NaOH in 80 ml of distilled water. Adjust the final volume to 100 ml with distilled water.
-
Mannose standard solutions (for calibration curve)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a test tube, mix 0.5 ml of the enzyme solution with 0.5 ml of the pre-warmed substrate solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the this compound (e.g., 50°C) for a specific time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding 1.0 ml of DNS reagent to the mixture.
-
Color Development: Boil the tubes in a water bath for 5-15 minutes.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of mannose.
-
Enzyme Activity Calculation: One unit (U) of this compound activity is defined as the amount of enzyme that releases 1 µmol of mannose equivalent per minute under the assay conditions.
Protocol 2: this compound Bio-bleaching of Kraft Pulp
This protocol outlines the enzymatic pre-treatment of unbleached kraft pulp with this compound.
Materials:
-
Unbleached kraft pulp
-
This compound enzyme
-
Buffer solution (e.g., 50 mM sodium phosphate buffer, pH adjusted to the optimum for the enzyme)
-
Plastic bags or a temperature-controlled shaker
Procedure:
-
Pulp Preparation: Wash the unbleached pulp thoroughly with deionized water to remove any residual pulping chemicals. Determine the oven-dry weight of the pulp.
-
Pulp Slurry Preparation: Prepare a pulp slurry with a consistency of 5-10% (w/v) in the appropriate buffer. For example, for a 10% consistency, use 10 g of oven-dried pulp in a final volume of 100 ml.[23]
-
Enzyme Treatment: Add the this compound enzyme to the pulp slurry at a predetermined dosage (e.g., 5-20 U/g of oven-dried pulp).
-
Incubation: Seal the plastic bags or place the flasks in a shaker and incubate at the optimal temperature (e.g., 50-60°C) and pH for the this compound for a specified duration (e.g., 1-4 hours).
-
Enzyme Deactivation: After incubation, deactivate the enzyme by heating the pulp slurry to 80-90°C for 15 minutes.
-
Pulp Washing: Wash the enzyme-treated pulp thoroughly with deionized water to remove the enzyme and hydrolyzed hemicelluloses.
-
Pulp Analysis: The treated pulp is now ready for subsequent bleaching stages and analysis of kappa number, brightness, and viscosity.
Protocol 3: Bleaching Sequence with this compound Pre-treatment (X-E-D-P Sequence)
This protocol describes a common bleaching sequence incorporating a this compound pre-treatment (X) stage.
1. This compound Pre-treatment (X-stage):
-
Follow Protocol 2 for the enzymatic treatment of the pulp.
2. Alkaline Extraction (E-stage):
-
Objective: To remove solubilized lignin fragments.[24][25][26][27]
-
Conditions:
-
Pulp consistency: 10-12%
-
Temperature: 60-80°C
-
Time: 30-60 minutes
-
NaOH charge: 1-2% on oven-dried pulp (adjust to a final pH of 10.5-11.0)[24]
-
-
Procedure: After the X-stage, thicken the pulp to the desired consistency. Add the required amount of NaOH and mix thoroughly. Heat the pulp to the target temperature and hold for the specified time. After the treatment, wash the pulp thoroughly with water.
3. Chlorine Dioxide Bleaching (D-stage):
-
Objective: To further delignify and brighten the pulp.[28][29][30][31][32]
-
Conditions:
-
Pulp consistency: 10%
-
Temperature: 70-80°C
-
Time: 45-60 minutes
-
Chlorine dioxide (ClO2) charge: Varies based on the kappa number of the pulp entering this stage (typically 0.15-0.25 kappa factor).
-
Final pH: 3.5-4.5
-
-
Procedure: Adjust the pulp consistency and temperature. Add the ClO2 solution and mix well. Maintain the reaction for the specified time. Wash the pulp thoroughly after the stage.
4. Hydrogen Peroxide Bleaching (P-stage):
-
Objective: Final brightening and to improve brightness stability.[33][34][35][36]
-
Conditions:
-
Pulp consistency: 10-12%
-
Temperature: 70-90°C
-
Time: 60-120 minutes
-
Hydrogen peroxide (H2O2) charge: 0.5-1.5% on oven-dried pulp
-
NaOH charge: To maintain a final pH of 10.5-11.0
-
Stabilizer (e.g., MgSO4, DTPA): To prevent peroxide decomposition.
-
-
Procedure: Add the stabilizer and NaOH to the pulp slurry. Then add the H2O2 solution and mix. Maintain the temperature for the required duration. Wash the pulp thoroughly.
Protocol 4: Measurement of Pulp Properties
1. Kappa Number Determination (TAPPI T 236 om-13):
-
This method determines the amount of potassium permanganate (B83412) consumed by the pulp, which is proportional to the residual lignin content.[1][2][3][4][37][38]
2. Pulp Brightness Measurement (TAPPI T 452 om-23):
-
This method measures the directional reflectance of blue light from a pulp handsheet at a wavelength of 457 nm.[5][6][8][9]
3. Pulp Viscosity Measurement (TAPPI T 230 om-23):
-
This method determines the viscosity of a pulp solution in cupriethylenediamine (B1144366) (CED), which is related to the average chain length of the cellulose molecules.[10][11][12][13]
Visualizations
Caption: Mechanism of this compound action in pulp bio-bleaching.
Caption: Experimental workflow for this compound-assisted pulp bleaching.
Conclusion
The application of this compound in pulp and paper bio-bleaching represents a significant advancement towards more sustainable and environmentally friendly industrial processes. By effectively targeting and degrading mannan, this enzymatic pre-treatment enhances the efficiency of subsequent bleaching stages, leading to a reduction in the consumption of hazardous chemicals and an improvement in pulp quality. The protocols and data presented in this document provide a comprehensive guide for researchers and industry professionals to implement and optimize this compound-based bio-bleaching technologies. Further research can focus on the discovery of novel mannanases with enhanced stability and activity under industrial process conditions and the synergistic effects of this compound with other hemicellulases and lignolytic enzymes.
References
- 1. ipstesting.com [ipstesting.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Kappa number of pulp TAPPI/ANSI T 236 om-13 - T 236 om-22 [imisrise.tappi.org]
- 5. industrialphysics.com [industrialphysics.com]
- 6. Brightness of pulp, paper and paperboard (directional reflectance at 457 nm), TAPPI/ANSI T 452 om-23 [imisrise.tappi.org]
- 7. ipstesting.com [ipstesting.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. What Are TAPPI Color Standards? | HunterLab [hunterlab.com]
- 10. ipstesting.com [ipstesting.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. tappi.org [tappi.org]
- 14. Xylanase and this compound enzymes from Streptomyces galbus NR and their use in biobleaching of softwood kraft pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO1995014809A1 - Treatment of pulp with a this compound in a bleaching process - Google Patents [patents.google.com]
- 16. Xylanase and this compound enzymes from Streptomyces galbus NR and their use in biobleaching of softwood kraft pulp | Scilit [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic study of a β-mannanase from the Bacillus licheniformis HDYM-04 and its decolorization ability of twenty-two structurally different dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. phytojournal.com [phytojournal.com]
- 24. Alkaline extraction stage for pulp bleaching - pulp paper mill [pulppapermill.com]
- 25. ippta.co [ippta.co]
- 26. ippta.co [ippta.co]
- 27. US20120031575A1 - Pulp Bleaching and Alkaline Extraction Method - Google Patents [patents.google.com]
- 28. eucalyptus.com.br [eucalyptus.com.br]
- 29. Bleaching of Pulp [paperonweb.com]
- 30. US7976677B2 - Process of bleaching hardwood pulps in a D1 or D2 stage in a presence of a weak base - Google Patents [patents.google.com]
- 31. valmet.com [valmet.com]
- 32. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 33. Hydrogen peroxide bleaching of hardwood kraft pulp with adsorbed birch xylan and its effect on paper properties :: BioResources [bioresources.cnr.ncsu.edu]
- 34. US4402788A - Process for bleaching wood pulp with hydrogen peroxide - Google Patents [patents.google.com]
- 35. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 36. chempap.org [chempap.org]
- 37. pac.gr [pac.gr]
- 38. scribd.com [scribd.com]
Application Notes and Protocols: Site-Directed Mutagenesis of Mannanase for Improved Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannanase, an enzyme that hydrolyzes mannan (B1593421), is a subject of significant interest for various industrial applications, including in the production of biofuels, animal feed, and pharmaceuticals. Enhancing the catalytic activity and stability of this compound through protein engineering can significantly improve its efficacy and cost-effectiveness. Site-directed mutagenesis is a powerful technique used to introduce specific mutations into a gene to study the effects of these changes on protein function. This document provides detailed application notes and protocols for the site-directed mutagenesis of this compound to improve its enzymatic activity.
Data Presentation: Effects of Site-Directed Mutagenesis on this compound Properties
The following tables summarize quantitative data from various studies on the effects of specific mutations on the kinetic parameters and thermostability of this compound.
Table 1: Kinetic Parameters of Wild-Type and Mutant Mannanases
| Enzyme/Mutant | Substrate | K_m_ (mg/mL) | V_max_ (μmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·mg⁻¹·mL) | Reference |
| Wild-Type this compound (Aspergillus niger) | Locust Bean Gum | - | - | - | - | [1][2] |
| E15C | Locust Bean Gum | 6.7 | - | - | - | [2] |
| Mut5 (E15C/S65P/A84P/A195P/T298P) | Locust Bean Gum | - | - | Increased | 239 (0.25-fold higher than WT) | [2] |
| Wild-Type ManAK (Aspergillus kawachii) | - | - | - | - | - | [3][4] |
| ManAKC292V | - | - | - | - | 303.0% increase | [3][4] |
| ManAKL293V | - | - | - | - | 280.4% increase | [3][4] |
| ManAKL294H | - | - | - | - | 210.1% increase | [3][4] |
| Wild-Type AuMan5A (Aspergillus usamii) | - | - | - | - | - | [5] |
| re-AuMan5A-Af | - | - | - | - | 12.7-fold higher than WT | [5] |
| re-AuMan5A-An | - | - | - | - | 6.0-fold higher than WT | [5] |
| re-AuMan5A-Th | - | - | - | - | 11.0-fold higher than WT | [5] |
| Wild-Type this compound (Bacillus licheniformis HDYM-04) | Glucomannan | 2.69 | 251.41 | - | - | [6] |
Table 2: Thermostability of Wild-Type and Mutant Mannanases
| Enzyme/Mutant | Optimal Temperature (°C) | Half-life (t_1/2_) | Melting Temperature (T_m_) (°C) | Reference |
| Wild-Type this compound (Aspergillus niger) | 72.5 | - | - | [1][2] |
| Mut5 (E15C/S65P/A84P/A195P/T298P) | 72.5 | 7.8-fold increase at 70°C | Increased by 2°C | [1][2] |
| Wild-Type ManAK (Aspergillus kawachii) | 80 | - | - | [3][4] |
| ManAKL293V | - | Retained 36.5% activity after 5 min at 80°C | - | [3][4] |
| Wild-Type AuMan5A (Aspergillus usamii) | 65 | 10 min at 70°C | 64.5 | [5] |
| re-AuMan5A-Af | 75 | 480 min at 70°C | 76.6 | [5] |
| re-AuMan5A-An | 65 | 5 min at 70°C | 63.2 | [5] |
| re-AuMan5A-Th | 70 | 25 min at 70°C | 69.1 | [5] |
Experimental Protocols
Site-Directed Mutagenesis using QuikChange™ Method
This protocol describes the introduction of point mutations into a this compound gene cloned into a plasmid vector.
1.1. Primer Design
-
Primer Length: 25-45 bases.
-
Melting Temperature (T_m_): ≥78°C. Calculated using the formula: T_m_ = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.
-
Mutation Location: The desired mutation should be in the center of the primer with 10-15 complementary bases on both sides.
-
GC Content: Minimum of 40%.
-
3' Terminus: Should end in one or more C or G bases.
-
Complementarity: Both forward and reverse primers contain the mutation and anneal to the same sequence on opposite strands of the plasmid.
Example: To mutate a codon for Alanine (GCC) to Aspartic Acid (GAC) in a hypothetical this compound sequence:
-
Wild-Type Sequence (sense strand): 5'-...GATTATCGCCGGT...-3'
-
Forward Primer: 5'-GATTATCGACGGTTTCAAT...-3' (mutation is underlined)
-
Reverse Primer: 5'-...ATTGAAACCGTCGATAATC...-3' (mutation is underlined)
1.2. PCR Amplification
-
Set up the PCR reaction in a PCR tube on ice as follows:
Component Volume (µL) Final Concentration 5x Phusion HF or PfuUltra HF Buffer 10 1x dNTP Mix (10 mM each) 1 0.2 mM Forward Primer (10 µM) 1.25 0.25 µM Reverse Primer (10 µM) 1.25 0.25 µM Plasmid DNA Template (10 ng/µL) 1 10 ng High-Fidelity DNA Polymerase 1 - | Nuclease-free water | up to 50 | - |
-
Gently mix the reaction and spin down.
-
Perform PCR using the following cycling parameters:
Step Temperature (°C) Time Cycles Initial Denaturation 95 2 min 1 Denaturation 95 30 sec 18-25 Annealing 55-68 30 sec Extension 68 or 72 1 min/kb of plasmid length Final Extension 68 or 72 7 min 1 | Hold | 4 | ∞ | |
1.3. DpnI Digestion
-
To the amplified PCR product, add 1 µL of DpnI restriction enzyme (10-20 U/µL).
-
Mix gently by pipetting and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
1.4. Transformation
-
Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells (e.g., DH5α, XL1-Blue) following the manufacturer's protocol.
-
Plate the transformation mixture on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
-
Incubate the plate at 37°C overnight.
-
Pick individual colonies and grow them in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the desired mutation by DNA sequencing.
Expression and Purification of Recombinant this compound
-
Transform the verified mutant plasmid into a suitable expression host (e.g., E. coli BL21(DE3), Pichia pastoris).
-
Inoculate a single colony into a starter culture and grow overnight.
-
Inoculate a larger expression culture with the starter culture and grow to the mid-log phase (OD_600_ ≈ 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris).
-
Continue to grow the culture under inducing conditions for the recommended time and temperature.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the recombinant this compound from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Dialyze the purified protein against a suitable storage buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
This compound Activity Assay (DNS Method)
This method measures the amount of reducing sugars released from the mannan substrate.
3.1. Reagents
-
Substrate: 0.5% (w/v) Locust Bean Gum (LBG) or other mannan substrate in 50 mM sodium acetate (B1210297) buffer (pH 5.0).
-
DNS (3,5-Dinitrosalicylic acid) Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate and dilute to a final volume of 100 mL with distilled water.
-
Mannose Standard: A series of known concentrations of mannose (e.g., 0-1 mg/mL) for creating a standard curve.
3.2. Assay Procedure
-
Add 0.5 mL of the substrate solution to a test tube.
-
Pre-incubate the tube at the desired assay temperature (e.g., 50°C) for 5 minutes.
-
Add 0.5 mL of the purified enzyme solution (appropriately diluted) to the substrate and mix.
-
Incubate the reaction at the assay temperature for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Boil the mixture for 5-10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Prepare a standard curve using the mannose standards.
-
Calculate the amount of reducing sugar released by the enzyme from the standard curve. One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
Determination of Kinetic Parameters (K_m_ and V_max_)
-
Perform the this compound activity assay as described above using a range of substrate concentrations (e.g., 1-10 mg/mL).
-
Measure the initial reaction velocity (v) at each substrate concentration.
-
Plot the reaction velocity against the substrate concentration.
-
Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a Lineweaver-Burk plot (1/v vs. 1/[S]).
Visualizations
Caption: Experimental workflow for site-directed mutagenesis of this compound.
Caption: Logical relationship of improving this compound properties.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. welgene.com.tw [welgene.com.tw]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. gladstone.org [gladstone.org]
- 5. Purification, Cloning, Functional Expression, Structure, and Characterization of a Thermostable β-Mannanase from Talaromyces trachyspermus B168 and Its Efficiency in Production of Mannooligosaccharides from Coffee Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
Engineering Mannanase for Enhanced Industrial Performance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Mannanases are hydrolytic enzymes that cleave the β-1,4-mannosidic linkages in mannans, a major component of hemicellulose. Their ability to degrade complex mannans into simpler sugars has led to their widespread application in various industries, including animal feed, food and beverage, detergents, textiles, and biofuel production.[1][2] However, naturally occurring mannanases often exhibit limitations such as low thermostability, narrow pH optima, and susceptibility to inhibitors, which hinder their efficacy in harsh industrial processes.[3] Protein engineering offers powerful strategies to overcome these limitations by tailoring the enzymatic properties of mannanases to meet specific industrial demands. This document provides detailed application notes and protocols for the protein engineering of mannanase, aimed at enhancing its performance for various industrial applications.
Industrial Applications and Desired Enzyme Improvements
The versatility of this compound allows for its use in a broad spectrum of industrial processes.[1][2] Engineering efforts are primarily focused on enhancing specific enzymatic properties to optimize its performance in each application.
| Industrial Application | Primary Function of this compound | Desired Improvements through Protein Engineering |
| Animal Feed | Improves the digestibility of feed ingredients like soybean and copra meal by breaking down anti-nutritional mannan (B1593421) fibers.[4] | Increased thermostability to withstand feed pelleting temperatures, and optimal activity at the pH of the animal's digestive tract. |
| Food & Beverage | Reduces viscosity in coffee extracts, clarifies fruit juices, and improves the texture of baked goods.[1][2] | Enhanced activity at acidic pH for juice clarification and improved thermostability for baking applications. |
| Detergents | Removes mannan-based stains (e.g., from food thickeners like guar (B607891) gum) and prevents soil redeposition.[5][6] | High activity and stability in alkaline pH, compatibility with other detergent components, and effectiveness at low washing temperatures.[2][6] |
| Pulp & Paper | Aids in the bio-bleaching of pulp by degrading hemicellulose. | Broad pH and temperature stability to function in various pulping conditions. |
| Biofuel Production | Hydrolyzes mannan in lignocellulosic biomass into fermentable sugars for ethanol (B145695) production.[2] | High thermostability and activity under acidic conditions to align with pretreatment and fermentation processes.[3] |
| Oil & Gas Drilling | Degrades guar gum-based fracturing fluids to facilitate their removal.[1][2] | High activity and stability at elevated temperatures found in drilling wells.[2] |
Protein Engineering Strategies for this compound Improvement
Several protein engineering strategies can be employed to enhance the properties of this compound. The choice of strategy depends on the desired improvement and the available structural and functional information about the enzyme.
Quantitative Data on Engineered Mannanases
Protein engineering has successfully yielded this compound variants with significantly improved properties. The following tables summarize some of these achievements.
Table 1: Improved Thermostability of Engineered Mannanases
| Original Enzyme Source | Engineering Strategy | Mutation(s) | Topt (°C) (Wild-Type) | Topt (°C) (Mutant) | Half-life (t1/2) Improvement | Reference |
| Aspergillus niger | Rational Design (Flexibility Modification) | E15C/S65P/A84P/A195P/T298P | 72.5 | 72.5 | 7.8-fold increase at 70°C | [7] |
| Rhizomucor miehei | Directed Evolution | Tyr233His, Lys264Met, Asn343Ser | 55 | 65 | Not Reported | [3] |
| Thermotoga maritima | Immobilization | Glutaraldehyde cross-linked chitosan (B1678972) beads | 85 | 95 | 1.3-fold increase at 85°C | [8] |
Table 2: Altered pH Profile of Engineered Mannanases
| Original Enzyme Source | Engineering Strategy | Mutation(s) | pHopt (Wild-Type) | pHopt (Mutant) | Reference |
| Rhizomucor miehei | Directed Evolution | Tyr233His, Lys264Met, Asn343Ser | 7.0 | 4.5 | [3] |
| Bacillus sp. | Site-Directed Mutagenesis | E227S | 6.0 | 5.5 | [9] |
Table 3: Enhanced Catalytic Efficiency of Engineered Mannanases
| Original Enzyme Source | Engineering Strategy | Mutation(s) | Substrate | kcat/Km Improvement | Reference |
| Aspergillus kawachii | Rational Design (Consensus Sequence) | C292V | Locust Bean Gum | 303.0% increase | [10][11][12] |
| Aspergillus kawachii | Rational Design (Consensus Sequence) | L293V | Locust Bean Gum | 280.4% increase | [10][11][12] |
| Aspergillus kawachii | Rational Design (Consensus Sequence) | L294H | Locust Bean Gum | 210.1% increase | [10][11][12] |
| Rhizomucor miehei | Directed Evolution | Tyr233His, Lys264Met, Asn343Ser | Locust Bean Gum | >3-fold increase | [3] |
Experimental Protocols
This section provides detailed protocols for key experiments in this compound protein engineering.
Directed Evolution Workflow
This protocol introduces random mutations into the this compound gene.
Materials:
-
Template DNA (plasmid containing the this compound gene)
-
Taq DNA polymerase
-
10x PCR buffer
-
dNTP mix (with biased concentrations for higher error rates, e.g., unequal amounts of dATP, dGTP, dCTP, and dTTP)
-
Forward and reverse primers for the this compound gene
-
MgCl₂
-
MnCl₂ (optional, for increasing mutation rate)
-
Nuclease-free water
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA purification kit
Procedure:
-
Reaction Setup: Prepare the PCR reaction mixture in a sterile PCR tube on ice. A typical 50 µL reaction includes:
-
10x PCR Buffer: 5 µL
-
dNTP Mix (e.g., 200 µM each): Variable, to introduce bias
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10-100 ng): 1 µL
-
MgCl₂ (25 mM): Adjust to a final concentration of 1.5-7 mM
-
MnCl₂ (1 mM, optional): 0.5-5 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Amplification: Perform PCR using a thermocycler with the following conditions (adjust annealing temperature based on primers):
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of gene length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Verification and Purification:
-
Run a small aliquot of the PCR product on an agarose (B213101) gel to confirm amplification of the correct size fragment.
-
Purify the remaining PCR product using a DNA purification kit to remove primers, dNTPs, and polymerase.
-
-
Library Construction: The purified pool of mutated this compound genes is now ready for cloning into an expression vector to create a mutant library.
Site-Directed Mutagenesis
This technique introduces specific, targeted mutations into the this compound gene.
Materials:
-
Template DNA (plasmid containing the this compound gene)
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
10x Polymerase buffer
-
dNTP mix (200 µM each)
-
Outer forward and reverse primers (flanking the gene)
-
Inner mutagenic forward and reverse primers (complementary, containing the desired mutation)
-
Nuclease-free water
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA purification kit
Procedure:
-
First Round of PCR: Set up two separate PCR reactions.
-
Reaction A: Template DNA, outer forward primer, and inner mutagenic reverse primer.
-
Reaction B: Template DNA, inner mutagenic forward primer, and outer reverse primer.
-
-
PCR Amplification (First Round): Run both reactions using a high-fidelity polymerase and appropriate cycling conditions.
-
Purification of PCR Products: Run the products of both reactions on an agarose gel and purify the DNA fragments of the expected sizes.
-
Second Round of PCR (Overlap Extension):
-
Combine the purified products from Reaction A and Reaction B in a new PCR tube. These fragments will act as templates and primers for each other due to their overlapping ends containing the mutation.
-
Add the outer forward and reverse primers, high-fidelity polymerase, buffer, and dNTPs.
-
-
PCR Amplification (Second Round): Perform PCR to amplify the full-length mutated this compound gene.
-
Verification and Cloning:
-
Verify the size of the final PCR product on an agarose gel.
-
Purify the full-length mutated gene and clone it into an expression vector.
-
Sequence the cloned gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
High-Throughput Screening of this compound Activity
This protocol is for screening a large number of this compound variants in a microplate format.
This assay measures the amount of reducing sugars released by this compound activity.
Materials:
-
96-well microplates
-
Mutant this compound library expressed in a suitable host (e.g., E. coli or Pichia pastoris)
-
Substrate solution (e.g., 0.5% Locust Bean Gum or Guar Gum in a suitable buffer)
-
DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 1.6% NaOH)
-
Microplate reader
-
Incubator
Procedure:
-
Culture and Expression: Inoculate individual colonies of the mutant library into the wells of a 96-well deep-well plate containing appropriate growth medium. Induce protein expression.
-
Enzyme Preparation: Lyse the cells (if the enzyme is intracellular) or collect the supernatant (if secreted) to obtain the crude enzyme extracts for each mutant.
-
Enzymatic Reaction:
-
Add a specific volume of the substrate solution to each well of a new 96-well microplate.
-
Add a corresponding volume of the crude enzyme extract from each mutant to the wells.
-
Incubate the plate at a desired temperature for a specific time (e.g., 30-60 minutes).
-
-
Color Development:
-
Stop the reaction by adding a volume of DNS reagent to each well.
-
Heat the plate at 95-100°C for 5-10 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.
-
-
Measurement:
-
Cool the plate to room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Hit Identification: Wells with higher absorbance values correspond to this compound variants with higher activity. These "hits" can be selected for further characterization.
Mannan Degradation Pathway
Mannan degradation is a multi-step process involving several enzymes that act synergistically. Understanding this pathway is crucial for designing effective enzyme cocktails for biomass degradation.
Conclusion
Protein engineering provides a robust toolkit for enhancing the properties of this compound to meet the demands of diverse industrial applications. By employing strategies such as directed evolution and rational design, researchers can develop highly efficient and stable this compound variants. The detailed protocols and application notes provided herein serve as a comprehensive guide for scientists and engineers working to unlock the full potential of this valuable industrial enzyme.
References
- 1. tarjomefa.com [tarjomefa.com]
- 2. Frontiers | Improvement of the Catalytic Ability of a Thermostable and Acidophilic β-Mannanase Using a Consensus Sequence Design Strategy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Heterologous Expression, Purification and Characterization of an Alkalic Thermophilic β-Mannanase CcMan5C from Coprinopsis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Construction of mutant library [protocols.io]
- 10. static.igem.org [static.igem.org]
- 11. Improvement of the Catalytic Ability of a Thermostable and Acidophilic β-Mannanase Using a Consensus Sequence Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of the Catalytic Ability of a Thermostable and Acidophilic β-Mannanase Using a Consensus Sequence Design Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mannanase Kinetics using the Michaelis-Menten Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannanase, an enzyme that catalyzes the hydrolysis of mannans, is of significant interest in various industrial and biomedical fields. Mannans, as major components of hemicellulose, have applications as multifunctional biopolymers in drug delivery, vaccine adjuvants, and tissue engineering.[1][2] The enzymatic degradation of these mannans by this compound produces mannan (B1593421) oligosaccharides (MOS), which exhibit prebiotic effects.[1] Understanding the kinetic properties of this compound is crucial for optimizing its use in these applications, including in the pharmaceutical industry for the development of novel therapeutics and drug delivery systems.[2][3][4]
The Michaelis-Menten model provides a framework for characterizing the kinetic behavior of enzymes like this compound.[5][6] This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[6][7] Vmax represents the maximum rate of the reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate.[6][7] This document provides detailed protocols for determining the kinetic parameters of this compound using the Michaelis-Menten model.
Key Concepts: The Michaelis-Menten Model
The Michaelis-Menten equation is fundamental to enzyme kinetics and is expressed as:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
V₀ is the initial reaction velocity.
-
Vmax is the maximum reaction velocity.
-
[S] is the substrate concentration.
-
Km is the Michaelis constant.
A graphical representation of this relationship results in a hyperbolic curve.[8][9] To simplify the determination of Vmax and Km from experimental data, a double reciprocal plot, known as the Lineweaver-Burk plot, is often used.[8][10] This linear plot is generated by taking the reciprocal of the Michaelis-Menten equation:
1/V₀ = (Km / Vmax) * (1/[S]) + 1/Vmax
From this linear equation, the y-intercept corresponds to 1/Vmax, and the x-intercept corresponds to -1/Km.[8]
Caption: The Michaelis-Menten model of enzyme kinetics.
Experimental Protocols
Determining this compound Activity
The activity of this compound is typically determined by measuring the amount of reducing sugars released from a mannan substrate, such as locust bean gum (LBG) or konjac glucomannan (B13761562).[11][12][13] The 3,5-dinitrosalicylic acid (DNS) method is a common colorimetric assay for quantifying these reducing sugars.[11][12][14]
Materials:
-
Purified this compound enzyme solution
-
Substrate solution (e.g., 0.5% w/v locust bean gum or konjac glucomannan in a suitable buffer)[12]
-
Buffer solution (e.g., 0.05 M sodium citrate (B86180) buffer, pH 6.0)[11][13]
-
DNS reagent[11]
-
Mannose standard solutions (for generating a standard curve)[15]
-
Spectrophotometer[14]
-
Water bath[14]
Procedure:
-
Prepare a reaction mixture containing the this compound enzyme solution and the substrate solution in the buffer. A typical reaction mixture might consist of 0.1 mL of enzyme solution and 0.9 mL of substrate solution.[11]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-65°C) for a specific time (e.g., 10-30 minutes).[11][12][13]
-
Boil the mixture for a set time (e.g., 5 minutes) to allow for color development.[12]
-
After cooling to room temperature, measure the absorbance at 540 nm using a spectrophotometer.[11][16]
-
A blank should be prepared using the same procedure but with the enzyme added after the DNS reagent.[15]
-
A standard curve should be generated using known concentrations of mannose to determine the amount of reducing sugar produced in the enzymatic reaction.[15]
One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.[13][16]
Determining Michaelis-Menten Kinetic Parameters (Km and Vmax)
To determine the kinetic parameters, the this compound activity is measured at various substrate concentrations while keeping the enzyme concentration constant.[8]
Procedure:
-
Prepare a series of substrate solutions with varying concentrations (e.g., from 0.5 mg/mL to 15 mg/mL for locust bean gum).[17]
-
For each substrate concentration, perform the this compound activity assay as described above to determine the initial reaction velocity (V₀). It is crucial to measure the initial velocity, where the product formation is linear with time.[9]
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). This should yield a hyperbolic curve.[8][9]
-
To determine Km and Vmax, create a Lineweaver-Burk plot by plotting 1/V₀ (on the y-axis) versus 1/[S] (on the x-axis).[7][8]
-
Perform a linear regression on the Lineweaver-Burk plot.
-
Calculate Vmax from the reciprocal of the y-intercept (1/Vmax).[8]
-
Calculate Km from the negative reciprocal of the x-intercept (-1/Km).[8]
Caption: Experimental workflow for determining this compound kinetic parameters.
Data Presentation
The following table summarizes the kinetic parameters of this compound from different sources with various substrates.
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mg or µmol/min·mL) | Reference |
| Aspergillus niger (Free) | Locust Bean Gum | 8.44 | 55.36 U/mg | [18] |
| Aspergillus niger (Immobilized) | Locust Bean Gum | 7.74 | 12.10 U/mg | [18] |
| Bacillus licheniformis HDYM-04 | Glucomannan | 2.69 | 251.41 U/mg | [12] |
| Bacillus licheniformis HDYM-04 | Guar Gum | 19.26 | 588.24 µmol/min·mL | [12] |
| Bacillus subtilis BE-91 | Locust Bean Gum | 1-5 (range) | Not specified | [13] |
| Bacillus subtilis BE-91 | Konjac Glucomannan | 0.5-2.5 (range) | Not specified | [13] |
Applications in Drug Development
The study of this compound kinetics is pertinent to drug development for several reasons:
-
Prebiotic Production: Mannanases are used to produce manno-oligosaccharides (MOS), which have prebiotic properties and can be incorporated into functional foods and nutraceuticals.[1]
-
Drug Delivery: Mannans and their derivatives are explored as biodegradable and biocompatible materials for creating hydrogels and nanocomposites for drug delivery systems.[1] Understanding the enzymatic degradation of these materials by this compound is crucial for controlling drug release profiles.
-
Therapeutic Potential: β-mannanase has shown potential in regulating metabolism and inflammation, suggesting its possible application in treating inflammatory diseases.[13] Kinetic studies are essential for developing and optimizing such therapeutic enzymes.
-
Bioprocessing: In the production of pharmaceuticals, mannanases can be used to modify the viscosity of formulations containing mannans, which are often used as stabilizers and thickeners.[1]
Caption: Logical relationships in this compound kinetic studies for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Guide for Michaelis-Menten Enzyme Kinetic Models (MICMEN) | Interagency Modeling and Analysis Group [imagwiki.nibib.nih.gov]
- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 11. Purification and characterization of β-mannanase from Bacillus pumilus (M27) and its applications in some fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic study of a β-mannanase from the Bacillus licheniformis HDYM-04 and its decolorization ability of twenty-two structurally different dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Mannanase Activity Assay Kit - Profacgen [profacgen.com]
- 15. scielo.br [scielo.br]
- 16. biogot.com [biogot.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Mannanase Assay Using Locust Bean Gum Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannanase, an enzyme that catalyzes the hydrolysis of mannans, plays a crucial role in various industrial and biotechnological applications, including the degradation of plant biomass, clarification of fruit juices, and as a potential therapeutic agent.[1][2] Accurate and reproducible quantification of this compound activity is essential for research, development, and quality control in these fields. This document provides a detailed protocol for the determination of this compound activity using locust bean gum as a substrate and the dinitrosalicylic acid (DNS) method to quantify the released reducing sugars.[2][3] Locust bean gum, a galactomannan (B225805) polysaccharide, serves as an effective and readily available substrate for this assay.[1][2][4]
Principle
The assay is based on the enzymatic hydrolysis of the β-1,4-D-mannosidic linkages in locust bean gum by this compound, which releases reducing sugars.[2] The concentration of these liberated reducing sugars is then determined colorimetrically using the 3,5-dinitrosalicylic acid (DNS) reagent. In an alkaline solution and upon heating, the DNS reagent reacts with the reducing sugars to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound, with the color intensity being proportional to the concentration of reducing sugars.[3][5][6] The absorbance of the resulting solution is measured spectrophotometrically at 540 nm.[1][7][8]
Materials and Reagents
-
Locust Bean Gum (LBG)
-
This compound enzyme solution
-
3,5-Dinitrosalicylic Acid (DNS)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium potassium tartrate tetrahydrate (Rochelle salt)
-
Sodium sulfite (B76179) (Na2SO3)
-
D-Mannose (for standard curve)
-
Buffer solution (e.g., 50 mM Potassium Phosphate (B84403) Buffer, pH 7.0 or 20 mM Sodium Citrate Buffer, pH 6.0)[1][2]
-
Distilled or deionized water
-
Test tubes
-
Pipettes
-
Water bath
-
Spectrophotometer
Experimental Protocols
Preparation of Reagents
1. Locust Bean Gum Substrate (1% w/v)
-
Weigh 1 g of locust bean gum powder.
-
Disperse the powder in 100 mL of the desired buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) by stirring vigorously to prevent clumping.[2]
-
Heat the suspension to approximately 80-90°C while stirring continuously until the gum is fully dissolved and a viscous solution is formed.[9]
-
Allow the solution to cool to room temperature before use. Prepare this solution fresh daily.
2. Dinitrosalicylic Acid (DNS) Reagent
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating and stirring.[5][10]
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 mL of distilled water.[7]
-
Slowly add the sodium potassium tartrate solution to the DNS solution with continuous stirring.[7]
-
Add 20 mL of 2N NaOH solution dropwise while stirring.[5][7][10]
-
Dissolve 0.2 g of phenol and 0.05 g of sodium sulfite in the solution.[3]
-
Bring the final volume to 100 mL with distilled water.[3][5][10]
-
Store the reagent in a dark, airtight bottle at 4°C.[3] If long-term storage is required, sodium sulfite can be added just before use.[3]
3. D-Mannose Standard Solutions (0.1 to 1.0 mg/mL)
-
Prepare a stock solution of D-mannose (1 mg/mL) by dissolving 100 mg of D-mannose in 100 mL of distilled water.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.1 to 1.0 mg/mL by serial dilution with distilled water. These will be used to generate a standard curve.
Assay Procedure
1. Enzymatic Reaction
-
Pipette 0.5 mL of the 1% locust bean gum substrate solution into a series of test tubes.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 60°C) for 5 minutes.[2]
-
To initiate the reaction, add 0.5 mL of the appropriately diluted this compound enzyme solution to each tube.
-
Incubate the reaction mixture for a specific period (e.g., 30 or 60 minutes) at the reaction temperature.[2][11]
-
Prepare a blank for each sample by adding the DNS reagent to the substrate before adding the enzyme solution to stop the reaction, or by adding the enzyme to the substrate after the addition of DNS reagent.[7]
-
Prepare a control tube containing 0.5 mL of substrate and 0.5 mL of buffer instead of the enzyme solution.
2. Colorimetric Reaction
-
Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to each tube.[7]
-
Mix the contents of the tubes thoroughly.
-
Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.[3][5][7]
-
After heating, immediately cool the tubes to room temperature in a cold water bath.[8]
-
Add 3-5 mL of distilled water to each tube and mix well.[5][8]
3. Absorbance Measurement
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.[1][7][8]
-
Use the blank to zero the spectrophotometer.
Data Analysis
1. Standard Curve
-
Follow the colorimetric reaction and absorbance measurement steps for each D-mannose standard solution.
-
Plot a standard curve of absorbance at 540 nm versus the concentration of D-mannose (mg/mL).
2. Calculation of this compound Activity
-
Determine the amount of reducing sugar released in each sample by interpolating its absorbance value on the D-mannose standard curve.
-
This compound activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.[2]
Formula for Activity (U/mL):
Activity (U/mL) = (µmoles of mannose released) / (incubation time (min) * volume of enzyme (mL))
Where:
-
µmoles of mannose released = (mg of mannose from standard curve / molecular weight of mannose) * 1000
-
Molecular weight of mannose = 180.16 g/mol
Data Presentation
Table 1: Optimal Conditions for this compound Activity
| Parameter | Optimal Value | Source |
| pH | 6.0 - 9.0 | [1][2][11] |
| Temperature | 50°C - 60°C | [1][2][12] |
Table 2: Kinetic Parameters of this compound with Locust Bean Gum
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Source |
| Bacillus pumilus (M27) | 0.592 | 78.74 | [1] |
| Bacillus sp. Man26 | 18.92 mg/mL | Not specified | [12] |
| Bacillus sp. Man122 | 34.53 mg/mL | 41.15 U/mg | [12] |
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Logical flow for data analysis and activity calculation.
References
- 1. Purification and characterization of β-mannanase from Bacillus pumilus (M27) and its applications in some fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of reducing sugar by dinitrosalicylic acid method - Carbohydrates | Laboratory Methodology [biocyclopedia.com]
- 4. researchgate.net [researchgate.net]
- 5. mystrica.com [mystrica.com]
- 6. biogot.com [biogot.com]
- 7. scribd.com [scribd.com]
- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 9. US2644764A - Modified locust bean gum, solution thereof, and process for making a locust bean gum solution - Google Patents [patents.google.com]
- 10. mystrica.com [mystrica.com]
- 11. thaiscience.info [thaiscience.info]
- 12. Isolation and Characterization of this compound-Producing Bacteria for Potential Synbiotic Application in Shrimp Farming - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving mannanase thermostability through protein engineering
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving mannanase thermostability through protein engineering.
Section 1: FAQs - General Concepts in this compound Thermostability Engineering
This section addresses common questions regarding the principles and strategies for enhancing the thermostability of this compound.
Q1: What are the primary strategies for improving the thermostability of this compound?
A1: The main approaches to enhance this compound thermostability through protein engineering include:
-
Rational Design: This strategy involves using knowledge of the protein's structure and function to predict and introduce specific mutations that are expected to increase stability. Computational tools are often employed to identify potential mutation sites.[1]
-
Directed Evolution: This method mimics natural selection in the laboratory. It involves generating a large library of this compound variants through random mutagenesis, followed by screening for mutants with improved thermostability.[2][3]
-
Semi-Rational Design: This approach combines elements of both rational design and directed evolution. For instance, mutagenesis can be targeted to specific regions of the protein identified through computational analysis.[4]
Q2: What molecular changes can lead to increased thermostability in this compound?
A2: Increased thermostability can be achieved through various molecular modifications, such as:
-
Introducing disulfide bonds: Cysteine mutations can be strategically placed to form new disulfide bridges, which can rigidify the protein structure.
-
Enhancing hydrophobic interactions: Increasing the hydrophobicity of the protein core can improve packing and stability.[5]
-
Improving electrostatic interactions: Optimizing salt bridges and hydrogen bonding networks can contribute to a more stable fold.
-
Introducing proline residues: Proline's rigid structure can decrease the conformational flexibility of the polypeptide chain in the unfolded state, thus stabilizing the folded state.[6]
-
Consensus approach: Mutating residues to the most common amino acid found at that position in homologous proteins can often enhance stability.[4]
Q3: What are the common trade-offs when engineering for increased thermostability?
A3: A common challenge in protein engineering is the stability-function trade-off. Enhancing thermostability can sometimes lead to a decrease in the enzyme's catalytic activity.[7] This is because mutations that rigidify the protein structure might restrict the conformational changes necessary for substrate binding and catalysis. Another potential trade-off is a decrease in protein solubility, as mutations that increase surface hydrophobicity to improve stability can also promote aggregation.
Section 2: Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the experimental workflow for improving this compound thermostability.
Gene Mutagenesis (Site-Directed Mutagenesis)
| Problem | Possible Cause | Suggested Solution |
| No or low PCR product | Poor primer design. | Redesign primers to have a melting temperature (Tm) ≥ 78°C and to be between 25-45 bases in length.[8] Ensure the mutation is centered. Use online tools like NEBaseChanger™ for primer design and annealing temperature calculation.[9] |
| Suboptimal PCR conditions. | Optimize the annealing temperature using a gradient PCR.[10] Try adding 2-8% DMSO to the PCR reaction, especially for GC-rich templates.[10] Ensure the correct elongation time is used (typically 20-30 seconds per kb of plasmid).[9][11] | |
| Low quality or incorrect amount of template DNA. | Use freshly prepared, high-quality plasmid DNA. Use ≤ 10 ng of template DNA in the PCR reaction to reduce background.[9][12] | |
| No colonies after transformation | Inefficient competent cells. | Use highly competent cells (efficiency > 10⁷ cfu/μg) and verify their efficiency with a control plasmid.[12] |
| Insufficient or poor-quality PCR product. | Purify the PCR product before the KLD (Kinase, Ligase, DpnI) reaction or transformation to remove salts and other inhibitors.[10] If PCR yield is low, increase the amount of product used in the subsequent steps, but a purification step is recommended.[9] | |
| Incomplete digestion of template DNA. | Increase the DpnI digestion time to 2-4 hours or overnight.[10][13] Ensure the template plasmid was isolated from a dam-methylating E. coli strain.[10] | |
| Mutations not present in sequenced colonies | Contamination with template DNA. | Increase DpnI digestion time and/or use less template DNA in the initial PCR.[9][10] |
| Low PCR fidelity. | Use a high-fidelity DNA polymerase for the PCR reaction. | |
| Unintended mutations present | Too many PCR cycles. | Reduce the number of PCR cycles to the minimum required for sufficient product amplification (generally not exceeding 30 cycles).[12] |
| Low-quality primers. | Use PAGE-purified primers to ensure they are full-length and free of truncations.[9] |
Protein Expression and Purification
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | Gene toxicity. | Use a tightly regulated expression system (e.g., BL21(DE3) pLysS).[14] Lower the induction temperature and/or the inducer concentration. |
| Codon bias. | If the gene contains codons that are rare in the expression host (e.g., E. coli), consider using a host strain that supplies tRNAs for rare codons or synthesize a codon-optimized gene.[15] | |
| Incorrect vector construct. | Sequence the plasmid to confirm the gene is in the correct reading frame and free of mutations.[15][16] | |
| Protein is in inclusion bodies (insoluble) | High expression rate. | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration.[14] |
| Incorrect disulfide bond formation. | Express the protein in the cytoplasm of a strain engineered to promote disulfide bond formation (e.g., SHuffle Express). | |
| Protein is inherently insoluble under the expressed conditions. | Try expressing the protein with a solubility-enhancing fusion tag (e.g., MBP, GST). | |
| Low protein yield after purification | Inefficient cell lysis. | Optimize the lysis method (e.g., sonication, French press) and ensure the lysis buffer is appropriate for the protein.[17] |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep the sample cold throughout the purification process.[17] | |
| Poor binding to the purification resin. | Ensure the purification tag is accessible. Check the pH and composition of the binding buffer.[16] | |
| Protein loss during elution. | Optimize the elution conditions (e.g., gradient elution, different elution buffer components).[17] Traditional purification methods for this compound often involve ammonium (B1175870) sulfate (B86663) precipitation followed by chromatographic techniques, but these can have low yields.[18] |
Thermostability Assays
| Problem | Possible Cause | Suggested Solution |
| High initial fluorescence in Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Protein is partially unfolded or aggregated. | Prepare a fresh protein sample. Screen different buffer conditions to find one that stabilizes the protein.[19] Repurify the protein if impurities are suspected.[20] |
| High dye concentration. | Optimize the protein-to-dye ratio.[19] | |
| Ligand or buffer component autofluorescence. | Run a control with only the ligand or buffer component to check for intrinsic fluorescence.[20] | |
| No clear melting transition in TSA/DSF | Protein is already very stable or unstable. | Adjust the temperature range of the experiment. For very stable proteins, a different technique like differential scanning calorimetry (DSC) might be needed. |
| Protein precipitates upon unfolding. | This can sometimes quench the fluorescence signal. Try different protein concentrations or buffer conditions. | |
| Inconsistent results in activity-based thermostability assays | Inaccurate measurement of enzyme activity. | Ensure the this compound activity assay (e.g., DNS assay for reducing sugars) is optimized and within the linear range.[6][21] |
| Substrate instability at high temperatures. | Prepare the substrate solution fresh and ensure it is stable at the temperatures used for the assay. | |
| Protein aggregation during the experiment | High protein concentration. | Work with lower protein concentrations.[17] |
| Unfavorable buffer conditions. | Optimize buffer pH, ionic strength, and consider adding stabilizing excipients like glycerol (B35011) or sorbitol.[17] |
Section 3: Data Presentation
Table 1: Improvement of this compound Thermostability through Protein Engineering
| Original Enzyme | Engineering Strategy | Mutation(s) | Topt (°C) Change | Tm (°C) Change | Half-life (t1/2) Improvement | Reference |
| This compound from Aspergillus niger | Rational Design & Consensus Mutation | E15C/S65P/A84P/A195P/T298P | No significant change | +2.0 | 7.8-fold increase at 70°C | |
| This compound from Rhizomucor miehei | Directed Evolution | Y233H/K264M/N343S | +10 | Not Reported | Not Reported | [22] |
| This compound from Aspergillus kawachii (ManAK) | Consensus Sequence Design | L293V | No significant change | Not Reported | Retained 36.5% activity after 5 min at 80°C (WT retained ~19.3%) | [23] |
| This compound from Thermotoga maritima (immobilized) | Immobilization on chitosan (B1678972) beads | N/A | +10 | Not Reported | 1.3-fold increase at 85°C | [24] |
Section 4: Experimental Protocols
Site-Directed Mutagenesis Protocol (based on PCR)
-
Primer Design: Design two complementary mutagenic primers, 25-45 nucleotides in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the template plasmid (1-10 ng), and the mutagenic primers.
-
Use the following cycling conditions as a starting point:
-
Initial denaturation: 98°C for 30 seconds.
-
16-25 cycles of:
-
Denaturation: 98°C for 30 seconds.
-
Annealing: 55-68°C for 60 seconds.
-
Extension: 72°C for 60-75 seconds per kb of plasmid length.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for at least 2 hours to digest the parental methylated template DNA.[8][13]
-
Transformation: Transform competent E. coli cells with 5 µL of the DpnI-treated PCR product. Plate on selective agar (B569324) plates and incubate overnight at 37°C.[25]
-
Verification: Select several colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
This compound Expression and Purification
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the this compound gene.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (or another appropriate inducer) and continue to grow the culture, typically at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or using a French press on ice.
-
Centrifuge the lysate to pellet cell debris and insoluble proteins.
-
-
Purification (for His-tagged protein):
-
Equilibrate a Ni-NTA affinity column with binding buffer.
-
Load the soluble fraction of the cell lysate onto the column.
-
Wash the column with wash buffer (containing a low concentration of imidazole) to remove non-specifically bound proteins.
-
Elute the this compound with elution buffer (containing a high concentration of imidazole).
-
-
Buffer Exchange/Desalting:
-
Exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.
-
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a method such as the Bradford assay.
Thermostability Assessment using Differential Scanning Fluorimetry (DSF)
-
Reaction Setup: In a 96-well PCR plate, prepare the following reaction mix for each sample:
-
Purified this compound (final concentration 2-20 µM).
-
SYPRO Orange dye (final concentration 5X).
-
Buffer of interest.
-
Total volume of 20-40 µL.
-
-
Instrument Setup:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to detect the fluorescence of SYPRO Orange.
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases.
-
Data Analysis:
-
Plot fluorescence versus temperature. A sigmoidal curve will be generated.
-
The melting temperature (Tm) is the temperature at the midpoint of the transition, which can be determined from the peak of the first derivative of the melting curve.[26] An increase in Tm compared to the wild-type enzyme indicates improved thermostability.
-
This compound Activity Assay (DNS Method)
-
Reaction Setup:
-
Prepare a substrate solution of 0.5% (w/v) locust bean gum or other mannan (B1593421) substrate in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.0).
-
Pre-warm the substrate solution to the desired assay temperature.
-
-
Enzymatic Reaction:
-
Add a known amount of purified this compound to the substrate solution.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at the assay temperature.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 1.5 mL of 3,5-dinitrosalicylic acid (DNS) reagent.
-
Boil the mixture for 5-15 minutes. A red-brown color will develop.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with mannose. One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.[6][21]
Section 5: Visualizations
Caption: Workflow for improving this compound thermostability using directed evolution.
Caption: Workflow for improving this compound thermostability via rational design.
Caption: Troubleshooting flowchart for site-directed mutagenesis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Directed evolution of a β-mannanase from Rhizomucor miehei to improve catalytic activity in acidic and thermophilic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. A simple assay procedure for beta-D-mannanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of the enzymatic activity. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. neb.com [neb.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Site-Directed Mutagenesis [protocols.io]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. goldbio.com [goldbio.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 18. tarjomefa.com [tarjomefa.com]
- 19. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Troubleshooting - Thermott [thermott.com]
- 21. sdiarticle4.com [sdiarticle4.com]
- 22. researchgate.net [researchgate.net]
- 23. Protein Thermostability Calculations Using Alchemical Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. assaygenie.com [assaygenie.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Enhancing mannanase pH stability by site-directed mutagenesis
Welcome to the Technical Support Center for Enhancing Mannanase pH Stability. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research in engineering this compound enzymes.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the pH stability of this compound important? A1: Mannanases are used in various industrial applications, including animal feed, food processing, and pulp/paper production.[1][2] The native enzymes often do not perform optimally under the harsh pH conditions of these industrial processes (e.g., the acidic environment of an animal's stomach).[3] Enhancing pH stability allows the enzyme to maintain high activity over a broader pH range, improving its efficiency, reducing costs, and making it more versatile for different applications.[4][5]
Q2: What are the primary strategies for improving this compound pH stability using site-directed mutagenesis? A2: The main strategies involve:
-
Sequence Alignment Analysis: Comparing the amino acid sequences of mannanases with different pH characteristics (acidic, neutral, alkaline) can identify key amino acid residues that influence pH adaptability.[4] Mutating these sites can shift the enzyme's optimal pH.
-
Modifying Hydrogen Bond Networks: Altering the hydrogen bonds near catalytic residues can change the local environment and impact the pKa values of these residues, thereby shifting the optimal pH. For instance, introducing mutations that increase hydrogen bonds has been shown to lower the optimal pH.[4]
-
Altering Surface Charge and Hydrophobicity: Introducing charged or hydrophobic residues on the enzyme's surface can modify its interaction with the solvent and improve stability under specific pH conditions.[4]
-
Rational Design and Computational Modeling: Using computer simulations and molecular dynamics, researchers can predict the effects of specific mutations on enzyme structure and stability, guiding the rational design of more robust variants.[6]
Q3: What is a common method to screen for mutants with improved pH stability? A3: A common method is plate-based screening using an indicator dye like Congo red at the desired pH.[4] Colonies expressing this compound will form halos as they degrade the mannan (B1593421) in the agar (B569324). The size and clarity of the halo can indicate the level of enzymatic activity under that specific pH condition, allowing for high-throughput screening of mutant libraries.
Data on Engineered Mannanases
The following tables summarize quantitative data from studies where site-directed mutagenesis was used to enhance the pH stability of mannanases.
Table 1: Mutations Affecting Optimal pH
| Original Enzyme Source | Mutant | Change in Optimal pH | Reference |
| Rhizomucor miehei | Y233H/K264M/N343S | Shifted from pH 7.0 to 4.5 (Δ2.5 units) | [4] |
| Bacillus subtilis Man23 | K178R, K207R, N340R, S354R | Broadened effective pH range | [5] |
| Aspergillus niger | E15C/S65P/A84P/A195P/T298P | Maintained an acidic optimum of pH 3.0 | [3] |
| A specific β-glucanase | L627R | Reduced optimal pH by 1.0 unit | [4] |
Table 2: Enhanced Stability at Specific pH Values
| Original Enzyme Source | Mutant | Stability Profile | Reference |
| A specific β-glucanase | L627R | Retained 95% of original activity after 24 hours at pH 4.0 | [4] |
| Bacillus subtilis Man23 | Quartet mutant (K178R, K207R, N340R, S354R) | Sevenfold increased stability compared to native enzyme | [5] |
| Armillariella tabescens MAN47 | g-123 and g-347 (N-glycosylation mutants) | Significantly improved pH stability and protease resistance | [6] |
Experimental Protocols & Workflows
Overall Experimental Workflow
The general workflow for enhancing this compound pH stability involves designing the mutation, performing the mutagenesis, expressing and purifying the mutant protein, and finally, characterizing its enzymatic properties.
Caption: Workflow for engineering this compound pH stability.
Protocol 1: Site-Directed Mutagenesis (PCR-Based)
This protocol is adapted from standard whole-plasmid PCR methods.[7][8]
-
Primer Design: Design two complementary mutagenic primers that contain the desired mutation. The primers should anneal back-to-back to the plasmid template.[9] Use online tools to calculate the optimal annealing temperature (Ta).
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5X High-Fidelity Buffer: 10 µL
-
dNTP Mix (10 mM): 1 µL
-
Forward Primer (10 µM): 1.5 µL
-
Reverse Primer (10 µM): 1.5 µL
-
Plasmid Template DNA (≤10 ng): 1 µL
-
High-Fidelity DNA Polymerase (e.g., Phusion): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR with the following cycles:
-
Initial Denaturation: 98°C for 1 minute.
-
18-25 Cycles:
-
Denaturation: 98°C for 30 seconds.
-
Annealing: Ta (e.g., 60-65°C) for 50 seconds.
-
Extension: 72°C for 30 sec/kb of plasmid length.
-
-
Final Extension: 72°C for 10 minutes.
-
Hold: 4°C.
-
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[10][11] Incubate at 37°C for 1-2 hours.
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with 5 µL of the DpnI-treated product. Plate on selective agar plates and incubate overnight.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation via DNA sequencing.
Protocol 2: Enzyme Expression and Purification
Heterologous expression in systems like Pichia pastoris is common for producing high yields of this compound.[6][12]
-
Expression: Transform the verified mutant plasmid into a suitable expression host (e.g., P. pastoris X-33). Induce protein expression according to the specific vector and host requirements (e.g., with methanol (B129727) for AOX1-based promoters).
-
Harvesting: Centrifuge the culture to separate the cells from the supernatant. Since most mannanases are secreted, the enzyme will be in the culture broth.[13]
-
Concentration: Concentrate the supernatant using methods like ammonium (B1175870) sulfate (B86663) precipitation or ultrafiltration with an appropriate molecular weight cutoff membrane (e.g., 5-50 kDa).[13][14]
-
Purification: Purify the concentrated protein using chromatographic techniques. A common method is gel filtration chromatography (e.g., Sephadex G-100) to separate proteins by size.[14] Monitor fractions for protein content (A280 nm) and this compound activity.
-
Purity Check: Analyze the purified fractions using SDS-PAGE to confirm the molecular weight and purity of the enzyme.[15]
Protocol 3: this compound pH Stability Assay
-
Determine Optimal pH:
-
Assess pH Stability:
-
Pre-incubate the purified enzyme in different buffers (without substrate) for a set period (e.g., 30 minutes to 24 hours) at a specific temperature (e.g., 4°C or 25°C).[14][15][17]
-
After incubation, take an aliquot of the enzyme from each buffer and measure its residual activity under standard assay conditions (optimal pH and temperature).[14][18]
-
Express the residual activity as a percentage of the activity of an unincubated control sample.
-
Troubleshooting Guide
This section addresses common problems encountered during the experimental workflow.
Caption: Troubleshooting flowchart for site-directed mutagenesis.
Q4: My site-directed mutagenesis PCR failed (no product). What should I check? A4:
-
Template DNA: Ensure the plasmid template is of high quality and at the correct concentration. Too much template can inhibit the reaction.[10][19] Use freshly prepared plasmids if possible, as repeated freeze-thaw cycles can degrade them.[11]
-
Primers: Double-check your primer design. They should be complementary and anneal back-to-back.[9]
-
Annealing Temperature (Ta): The Ta may be incorrect. Try running a temperature gradient PCR to find the optimal temperature.[10][20]
-
Extension Time: Make sure the extension time is sufficient for your plasmid size (typically 20-30 seconds per kb).[21]
-
Additives: For GC-rich templates, adding 2-8% DMSO can help disrupt secondary structures and improve amplification.[10][20]
Q5: I got colonies, but sequencing shows they are all wild-type. What went wrong? A5: This indicates incomplete digestion of the parental template DNA.
-
DpnI Digestion: Increase the DpnI digestion time to 2 hours or more, or use a slightly larger amount of the enzyme.[10]
-
Template Source: Confirm that the template plasmid was isolated from a dam methylase-positive E. coli strain (like DH5α or JM109), as DpnI only cuts methylated DNA.[10][11]
-
Template Concentration: Using too much template DNA in the initial PCR (e.g., >10 ng) can lead to incomplete digestion.[11][21] Reduce the amount of template in your next attempt.
Q6: My mutant enzyme is expressed, but its activity is much lower than the wild type. A6: This is a common outcome. The introduced mutation, while potentially improving pH stability, may have negatively impacted the enzyme's catalytic efficiency or proper folding.
-
Structural Impact: The mutation may have disrupted a critical residue in the active site or altered the overall protein conformation. Analyze the mutation's location relative to the catalytic domain.
-
Kinetic Analysis: Perform a full kinetic analysis (K_m and k_cat) to determine if the decrease is due to reduced substrate affinity or a lower turnover rate.
-
Iterative Design: This result is valuable data. Use it to inform the design of your next round of mutations. Consider mutating residues near the initial target or trying a different substitution at the same site.
Q7: I am having trouble purifying the mutant this compound. A7:
-
Expression Levels: The mutation might have reduced the expression level or solubility of the protein. Check both the cell lysate and the culture supernatant to see if the protein is being expressed but not secreted or is forming inclusion bodies.
-
Chromatography Issues: If the protein is expressed, the mutation may have altered its surface properties (like charge or hydrophobicity), affecting its behavior during chromatography. You may need to adjust the type of column (e.g., switch from anion to cation exchange) or modify the buffer conditions (pH, salt concentration).
-
Glycosylation: If expressing in a eukaryotic host like Pichia, differences in glycosylation between the wild-type and mutant could affect purification.[6] Some purification discrepancies are attributed to this.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thermostability modification of β-mannanase from Aspergillus niger via flexibility modification engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. neb.com [neb.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Purification and Characterization of β-Mannanase Derived from Rhizopus microsporus var. rhizopodiformis Expressed in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tarjomefa.com [tarjomefa.com]
- 14. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of this compound from Bacillus sp., a novel Codium fragile cell wall-degrading bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. microbiologyjournal.org [microbiologyjournal.org]
- 18. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eu.idtdna.com [eu.idtdna.com]
- 20. researchgate.net [researchgate.net]
- 21. neb.com [neb.com]
Technical Support Center: Overcoming Low Yield in Recombinant Mannanase Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields of recombinant mannanase.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound expression is very low. What are the first things I should check?
A1: Low expression of recombinant this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective. Initially, you should verify the integrity of your expression vector and the accuracy of the cloned this compound gene sequence. Subsequently, optimizing the culture conditions is a critical step; this includes evaluating the growth medium, induction parameters (inducer concentration and timing), and post-induction incubation temperature and duration.[1][2] Concurrently, analyzing the codon usage of your this compound gene for compatibility with the expression host is crucial, as suboptimal codons can significantly hinder translation efficiency.[3]
Q2: How do I choose the right expression system for my this compound?
A2: The choice of expression system is pivotal for maximizing recombinant this compound yield. Escherichia coli is a common starting point due to its cost-effectiveness and ease of use.[2] However, if your this compound requires specific post-translational modifications for activity or proper folding, eukaryotic systems like Pichia pastoris or other yeast species may be more suitable.[2][4] For food-grade applications, Lactobacillus plantarum offers a safe and efficient expression platform.[5] The optimal system depends on the specific characteristics of your this compound and the intended downstream application.
Q3: What is codon optimization, and can it really improve my this compound yield?
A3: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the preferred codon usage of the expression host, without altering the amino acid sequence of the protein.[6][7] Different organisms have different frequencies of using specific codons for the same amino acid. By replacing rare codons in your this compound gene with those more frequently used by your expression host (e.g., E. coli), you can significantly enhance translational efficiency and, consequently, protein yield.[8][9] This is a powerful strategy to overcome low expression levels that are due to translational bottlenecks.[3]
Q4: My this compound is expressed, but it's insoluble and forms inclusion bodies. What can I do?
A4: The formation of insoluble inclusion bodies is a common issue, particularly when expressing proteins at high levels in E. coli.[2] To improve solubility, you can try lowering the induction temperature (e.g., to 25°C) and reducing the inducer concentration (e.g., 0.01-0.05 mM IPTG).[10] Supplementing the culture medium with additives like Triton X-100 can also enhance the yield of soluble this compound.[10] If these strategies are insufficient, you may need to employ protein refolding protocols or consider expressing the this compound with a solubility-enhancing fusion tag.
Q5: I'm having trouble purifying my recombinant this compound. What are some common pitfalls?
A5: Purification of recombinant mannanases can be challenging due to low expression levels and the presence of host cell contaminants.[11] A common initial step is ammonium (B1175870) sulfate (B86663) precipitation to concentrate the enzyme from the culture supernatant. This is typically followed by a series of chromatographic steps.[11][12] If your this compound is expressed with a tag (e.g., a His-tag), immobilized metal affinity chromatography (IMAC) can be a highly effective one-step purification method.[13][14] The presence of carbohydrate binding domains (CBDs) in some mannanases can also be exploited for affinity purification.[15]
Troubleshooting Guides
Guide 1: Low or No this compound Expression
This guide addresses scenarios where you observe minimal or no detectable this compound activity or protein.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Gene Sequence/Vector Issues | Verify the this compound gene sequence for accuracy. Confirm the gene is in the correct reading frame within the expression vector. | A corrected sequence or properly framed construct should lead to the expression of the full-length protein. |
| Suboptimal Codon Usage | Analyze the codon usage of your this compound gene and compare it to the host's preferred codons. Synthesize a codon-optimized version of the gene.[8][9] | Increased protein expression due to improved translation efficiency. |
| Inefficient Transcription/Translation | Ensure you are using a strong, inducible promoter suitable for your host system (e.g., T7 promoter in E. coli).[13] Optimize the ribosome binding site (RBS) sequence. | Enhanced transcription and translation initiation, leading to higher protein yields. |
| Ineffective Induction | Optimize the inducer concentration (e.g., IPTG, lactose) and the cell density at which induction is initiated.[13] | Maximized protein expression without causing excessive metabolic burden on the host cells. |
| Incorrect Post-Induction Conditions | Test different post-induction temperatures (e.g., 18°C, 25°C, 37°C) and incubation times.[10] | Identification of optimal conditions for protein expression and folding. |
| Poor Secretion | If using a secretory system, ensure the signal peptide is appropriate for the host and correctly processed. Test different signal peptides (e.g., native vs. host-specific).[5] | Efficient translocation of the this compound out of the cytoplasm, potentially increasing soluble yield and simplifying purification. |
Guide 2: this compound is Expressed but Insoluble (Inclusion Bodies)
This guide provides steps to take when your this compound is being produced but is found in an insoluble form.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Expression Rate | Lower the induction temperature (e.g., to 25°C) and reduce the inducer concentration.[10] | Slower protein synthesis rate, allowing more time for proper folding and reducing aggregation. |
| Suboptimal Culture Environment | Supplement the culture medium with 0.1% Triton X-100.[10] | Increased solubility of the expressed this compound. |
| Improper Protein Folding | Co-express molecular chaperones to assist in the folding of your this compound. | Enhanced proportion of correctly folded, soluble protein. |
| Protein Instability | Truncate the this compound to remove potentially unstable regions, if known.[10] | Expression of a more stable and soluble version of the enzyme. |
| Inefficient Secretion | Optimize the signal peptide to improve secretion efficiency, which can sometimes prevent cytoplasmic aggregation.[5] | Increased amount of soluble protein in the periplasm or culture medium. |
Guide 3: Low this compound Activity After Purification
This guide helps troubleshoot issues where the purified this compound shows lower than expected enzymatic activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protein Denaturation During Purification | Perform all purification steps at a low temperature (e.g., 4°C). Add stabilizing agents like glycerol (B35011) or specific ions to the buffers. | Preservation of the native protein structure and activity. |
| Proteolytic Degradation | Add protease inhibitors to the lysis buffer and during purification.[16] | Reduced degradation of the this compound by host cell proteases. |
| Incorrect Buffer Conditions | Determine the optimal pH and ionic strength for your this compound's stability and activity and use appropriate buffers throughout the purification process.[4][17] | Maintenance of enzymatic activity. |
| Incorrect Enzyme Assay Conditions | Verify the pH, temperature, and substrate concentration of your this compound activity assay.[18] | Accurate measurement of the enzyme's specific activity. |
| Absence of Necessary Cofactors | Check if your this compound requires any specific metal ions or cofactors for its activity and ensure they are present in the assay buffer. | Full enzymatic activity is restored. |
Data Presentation
Table 1: Effect of Induction Conditions on Recombinant this compound Yield in E. coli
| Inducer | Concentration | Temperature (°C) | Yield (U/mL) | Fold Increase | Reference |
| IPTG (Conventional) | 1 mM | 18 | ~71 | - | [19] |
| IPTG (Optimized) | 0.01-0.05 mM | 25 | - | - | [10] |
| Lactose | 10 mM | 37 | 1,309 | 18.4 | [19] |
| Fed-batch (Triton X-100) | - | - | 9,284.64 | - | [10] |
Table 2: Comparison of this compound Production in Different Fermentation Strategies
| Fermentation Strategy | Medium | Max. Activity (U/mL) | Reference |
| Suspended Cell | Glucose | 72.55 | [20] |
| Immobilized Cell | Carob Extract | 148.81 | [20] |
| Biofilm Reactor | Glucose | 194.09 | [20] |
| Microparticle-enhanced (Al₂O₃) | Glucose | 347.47 | [20] |
| Microparticle-enhanced (Talc) | Carob Extract | 439.13 | [20] |
Experimental Protocols
Protocol 1: this compound Activity Assay (DNS Method)
This protocol is adapted from several sources and is a common method for determining this compound activity.[20][21]
-
Prepare Substrate Solution: Dissolve 0.5% (w/v) locust bean gum in 0.1 M sodium citrate (B86180) buffer (pH 6.0).
-
Enzyme Reaction:
-
Add 0.2 mL of the enzyme sample (e.g., culture supernatant or purified enzyme) to a test tube.
-
Add 1.8 mL of the pre-warmed (50°C) substrate solution.
-
Incubate the mixture at 50°C for 10 minutes.
-
-
Stop Reaction: Add 3.0 mL of 3,5-dinitrosalicylic acid (DNS) reagent to stop the reaction.
-
Color Development: Heat the mixture at 90°C for 15 minutes.
-
Measurement: Cool the tubes to room temperature and measure the absorbance at 540 nm or 575 nm.[18]
-
Standard Curve: Prepare a standard curve using known concentrations of mannose to quantify the amount of reducing sugar released.
-
Enzyme Activity Calculation: One unit (U) of this compound activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.[18]
Protocol 2: Fed-Batch Fermentation for High-Level this compound Production
This is a generalized protocol based on high-yield production strategies.[10][20]
-
Inoculum Preparation: Grow a seed culture of the recombinant host strain in a suitable medium overnight.
-
Initial Batch Culture: Inoculate the fermenter containing a defined medium (e.g., modified M9NG).[19] Grow the culture at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0).[19]
-
Fed-Batch Phase: When the initial carbon source is nearly depleted, start feeding a concentrated nutrient solution to maintain a low substrate concentration, avoiding overflow metabolism.
-
Induction: When the culture reaches a high cell density (e.g., OD₆₀₀ of 50-100), induce protein expression by adding the appropriate inducer (e.g., IPTG, lactose, or methanol (B129727) for Pichia).
-
Post-Induction Phase: Reduce the temperature (e.g., to 25-30°C) to improve protein folding and solubility. Continue the fermentation for an optimized period (e.g., 24-48 hours), monitoring cell growth and this compound activity.
-
Harvesting: Harvest the cells or culture supernatant for downstream processing and purification.
Visualizations
References
- 1. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Strategies for efficient production of recombinant proteins in Escherichia coli: alleviating the host burden and enhancing protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of β-Mannanase Derived from Rhizopus microsporus var. rhizopodiformis Expressed in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secretory production of a beta-mannanase and a chitosanase using a Lactobacillus plantarum expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High level extracellular production of a truncated alkaline β-mannanase from alkaliphilic Bacillus sp. N16-5 in Escherichia coli by the optimization of induction condition and fed-batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tarjomefa.com [tarjomefa.com]
- 12. AN OVERVIEW OF PURIFICATION STRATEGIES FOR MICROBIAL MANNANASES | Semantic Scholar [semanticscholar.org]
- 13. Efficient E. coli expression systems for the production of recombinant β-mannanases and other bacterial extracellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cris.technion.ac.il [cris.technion.ac.il]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization and purification of this compound produced by an alkaliphilic-thermotolerant Bacillus cereus N1 isolated from Bani Salama Lake in Wadi El-Natron - PMC [pmc.ncbi.nlm.nih.gov]
- 19. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 20. Effect of different fermentation strategies on β-mannanase production in fed-batch bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Improved production of recombinant β-mannanase (TaMan5) in Pichia pastoris and its synergistic degradation of lignocellulosic biomass [frontiersin.org]
Technical Support Center: Enhancing Mannanase Expression in Yeast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression of mannanase in yeast.
Frequently Asked Questions (FAQs)
Q1: Which yeast species is better for this compound expression, Saccharomyces cerevisiae or Pichia pastoris?
A1: Both Saccharomyces cerevisiae and Pichia pastoris are effective hosts for this compound expression. P. pastoris is widely used for heterologous protein expression due to its ability to grow to high cell densities and its strong, inducible promoters, which can lead to high protein yields.[1][2][3] It also has a well-established secretion pathway with few endogenous proteins, simplifying purification.[1] However, S. cerevisiae is considered a more reliable and safer option, particularly for applications in the food and prebiotic industries.[4][5] The choice of host can depend on the specific requirements of your experiment, including the desired yield, post-translational modifications, and downstream application.[6]
Q2: What are the key genetic strategies to increase this compound expression in yeast?
A2: Several genetic strategies can be employed to enhance this compound expression:
-
Codon Optimization: Modifying the this compound gene sequence to match the codon usage of the yeast host can significantly improve translation efficiency and protein yield.[7][8][9] One study reported that an optimized gene resulted in a protein content of 2.7 mg/mL compared to 0.4 mg/mL from the original gene.[7]
-
Promoter Selection: The choice of promoter is critical for achieving high-level expression. Strong constitutive promoters like TEF1 and TDH3 can be used in S. cerevisiae for continuous expression.[4][5][10] In P. pastoris, the methanol-inducible AOX1 promoter is commonly used for high-level, controlled expression.[2][11]
-
Signal Peptide Optimization: The signal peptide directs the secretion of the expressed this compound. Replacing the native signal peptide with a well-characterized yeast secretion signal, such as the α-factor signal peptide, can improve secretion efficiency.[1][12]
-
Gene Copy Number: Increasing the number of copies of the this compound gene integrated into the yeast genome can lead to higher protein production.[1][12]
Q3: How can fermentation conditions be optimized to maximize this compound yield?
A3: Optimizing fermentation conditions is crucial for maximizing this compound production. Key parameters to consider include:
-
Media Composition: The composition of the growth medium, including carbon and nitrogen sources, vitamins, and trace elements, influences cell growth and protein expression.[2] For inducible systems like P. pastoris with the AOX1 promoter, glycerol (B35011) is used for biomass accumulation, followed by methanol (B129727) for induction.[2][11]
-
Fed-Batch Strategy: A fed-batch fermentation strategy, where nutrients are added gradually, can help maintain optimal growth conditions and prolong the production phase.[2][13][14]
-
pH and Temperature Control: Maintaining a stable pH and temperature is essential for optimal yeast growth and enzyme activity.[2]
-
Aeration and Agitation: Sufficient oxygen supply and proper mixing are necessary for high-density yeast cultures.[2]
Q4: What is a typical range of this compound activity I can expect to achieve in yeast?
A4: this compound activity can vary widely depending on the yeast strain, expression system, and fermentation conditions. Reported values range from 0.2 to 75 U/mL in various yeast species.[13][15] In a fed-batch culture of S. cerevisiae, an enzyme activity of approximately 24 U/mL was achieved.[4][5] In P. pastoris, by optimizing the signal peptide, this compound activity was increased from 67.5 to 91.7 U/mL.[1][12]
Troubleshooting Guides
Problem 1: Low or No this compound Expression
| Possible Cause | Troubleshooting Step |
| Inefficient Codon Usage | Synthesize a new version of the this compound gene with codons optimized for your specific yeast host (S. cerevisiae or P. pastoris).[7][9] |
| Suboptimal Promoter | If using an inducible promoter, ensure the inducing agent (e.g., methanol for AOX1) is at the correct concentration.[2] For constitutive expression, consider switching to a stronger promoter like TEF1 or TDH3.[4][5][10] |
| Incorrect mRNA Processing | Verify the integrity of your expression vector, ensuring the promoter, terminator, and gene of interest are correctly cloned. |
| Poor Secretion | Replace the native signal peptide of your this compound with a yeast-optimized signal peptide, such as the α-factor pre-pro-leader sequence.[1][12] |
| Plasmid Instability (for episomal vectors) | If using a plasmid that replicates autonomously, ensure continuous selective pressure is maintained in the culture medium.[16] Consider integrating the expression cassette into the yeast genome for higher stability.[17] |
Problem 2: Expressed this compound is Inactive or Has Low Specific Activity
| Possible Cause | Troubleshooting Step |
| Improper Protein Folding | Co-express molecular chaperones to assist in the correct folding of the this compound.[2] Lower the cultivation temperature after induction to slow down protein synthesis and allow more time for proper folding. |
| Incorrect Post-Translational Modifications | P. pastoris can perform glycosylation, which may be necessary for this compound activity.[3][6] Analyze the glycosylation pattern of your expressed protein. Differences in glycosylation between yeast and the native source may affect activity. |
| Proteolytic Degradation | Add protease inhibitors to the culture medium. Use a protease-deficient yeast strain for expression. |
| Suboptimal Assay Conditions | Ensure the pH, temperature, and buffer composition of your enzyme assay are optimal for your specific this compound. |
Problem 3: Cell Lysis or Poor Growth During Fermentation
| Possible Cause | Troubleshooting Step |
| Toxicity of Methanol (in P. pastoris) | Carefully control the methanol feed rate to avoid accumulation to toxic levels.[11] Implement a fed-batch strategy with a dissolved oxygen spike to control residual methanol.[11] |
| Nutrient Limitation | Optimize the composition of your fermentation medium to ensure all essential nutrients are available.[2] |
| Suboptimal pH or Temperature | Monitor and control the pH and temperature of the culture throughout the fermentation process.[2] |
| High Cell Density Inhibition | Optimize aeration and agitation to ensure adequate oxygen supply and nutrient distribution in high-density cultures.[2] |
Quantitative Data Summary
Table 1: Comparison of this compound Expression in Different Yeast Systems
| Yeast Host | Promoter | Fermentation Strategy | Maximum this compound Activity (U/mL) | Reference |
| Saccharomyces cerevisiae BY4741 | TEF1 (constitutive) | Fed-batch | ~24 | [4][5] |
| Pichia pastoris | α-factor signal peptide | Shake flask | 67.5 | [1][12] |
| Pichia pastoris | Propeptide | Shake flask | 91.7 | [1][12] |
| Various Yeast Species | Not specified | Submerged culture | 0.2 - 75 | [13][15] |
Table 2: Effect of Codon Optimization on Protein Expression
| Gene | Expression System | Protein Content (Optimized) | Protein Content (Original) | Lipase Activity (Optimized) | Lipase Activity (Original) | Reference |
| ROL | Yeast | 2.7 mg/mL | 0.4 mg/mL | 220.0 U/mL | 118.5 U/mL | [7] |
Experimental Protocols
Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)
-
Grow yeast cells in 5 mL of YPD medium overnight at 30°C with shaking.
-
Inoculate 50 mL of fresh YPD with the overnight culture to an OD600 of ~0.2. Grow until the OD600 reaches 0.8-1.0.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of sterile water and transfer to a microfuge tube. Centrifuge for 30 seconds and discard the supernatant.
-
Resuspend the cells in 1 mL of a freshly prepared solution of 100 mM Lithium Acetate (LiAc).
-
Incubate at 30°C for 15 minutes.
-
Pellet the cells and resuspend in 240 µL of 50% (w/v) PEG, 36 µL of 1.0 M LiAc, 50 µL of single-stranded carrier DNA (2 mg/mL), and 1-5 µg of your expression vector in up to 34 µL of sterile water.
-
Vortex vigorously and incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells, remove the transformation mix, and resuspend in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar (B569324) plates.
-
Incubate at 30°C for 2-4 days until colonies appear.
Protocol 2: this compound Expression in Pichia pastoris (Methanol Induction)
-
Inoculate a single colony of your recombinant P. pastoris strain into 10 mL of BMGY medium (Buffered Glycerol-complex Medium).
-
Grow at 30°C with vigorous shaking (250-300 rpm) for 24-48 hours until the culture is saturated.
-
Use this starter culture to inoculate 1 L of BMGY in a fermenter to an initial OD600 of ~0.1.
-
Grow the culture at 30°C with aeration and agitation to maintain a dissolved oxygen level above 20%.
-
When the glycerol is depleted (indicated by a sharp increase in dissolved oxygen), begin the methanol fed-batch phase.
-
Add BMMY medium (Buffered Methanol-complex Medium) containing 0.5% methanol to induce expression.
-
Maintain the methanol concentration at a low level (0.5-1%) by continuous or intermittent feeding for 48-96 hours.
-
Collect culture samples at regular intervals to monitor cell growth (OD600) and this compound expression (e.g., by SDS-PAGE and activity assay).
-
Harvest the culture supernatant by centrifugation for analysis of secreted this compound.
Protocol 3: this compound Activity Assay (DNS Method)
This protocol is based on the dinitrosalicylic acid (DNS) method which measures the release of reducing sugars from a mannan (B1593421) substrate.[18][19]
-
Prepare Substrate: Dissolve locust bean gum or other suitable mannan substrate in an appropriate buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.0) to a final concentration of 1% (w/v).
-
Enzyme Reaction:
-
Add 0.5 mL of the culture supernatant (containing the this compound) to 0.5 mL of the pre-warmed substrate solution.
-
Incubate the reaction mixture at the optimal temperature for your this compound (e.g., 50°C) for a defined period (e.g., 30 minutes).
-
Prepare a blank by adding the DNS reagent before adding the enzyme.
-
-
Stop Reaction and Color Development:
-
Stop the enzymatic reaction by adding 1 mL of DNS reagent.
-
Boil the mixture for 5-15 minutes until a color change is observed.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of mannose.
-
One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (mannose equivalent) per minute under the assay conditions.
-
Visualizations
Caption: Experimental workflow for this compound expression in yeast.
Caption: Troubleshooting decision tree for low this compound expression.
References
- 1. Improved production of recombinant β-mannanase (TaMan5) in Pichia pastoris and its synergistic degradation of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Optimize Pichia pastoris for Large-Scale Fermentation [synapse.patsnap.com]
- 3. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secretory expression of β-mannanase in Saccharomyces cerevisiae and its high efficiency for hydrolysis of mannans to mannooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 8. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Frontiers | Improved production of recombinant β-mannanase (TaMan5) in Pichia pastoris and its synergistic degradation of lignocellulosic biomass [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of different fermentation strategies on β-mannanase production in fed-batch bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. biogot.com [biogot.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimization of Mannanase Fermentation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for optimizing the fermentation conditions for mannanase production.
Frequently Asked Questions (FAQs)
Q1: What are the most common microorganisms used for this compound production? A1: this compound is produced by a wide variety of microorganisms, including bacteria, fungi, and actinomycetes.[1] Among the most commercially and scientifically relevant are species from the genera Aspergillus (like Aspergillus niger), Bacillus (like Bacillus subtilis), and Penicillium (like Penicillium italicum).[2][3][4][5] Fungi are generally preferred for their ability to secrete large amounts of the enzyme, while bacteria are valued for their rapid growth and potential to produce thermostable or alkaliphilic enzymes.[6]
Q2: What is the difference between submerged fermentation (SmF) and solid-state fermentation (SSF) for this compound production? A2: Both submerged and solid-state fermentation methods are used for this compound production.[7]
-
Submerged Fermentation (SmF): Involves growing microorganisms in a liquid nutrient broth. It is the preferred method for industrial scale-up because process parameters like pH, temperature, and oxygen transfer are easier to control.[8] However, fungal growth in SmF can lead to the formation of mycelial clumps, which increases viscosity and hinders nutrient and oxygen transfer.[1][8]
-
Solid-State Fermentation (SSF): Involves growing microorganisms on a solid substrate with low moisture content.[9] This method often utilizes inexpensive agro-industrial residues and can lead to higher enzyme yields.[9] However, scaling up SSF processes can be challenging.[8]
Q3: Why is my this compound yield low despite using a known high-producing strain? A3: Low yield can result from several factors beyond the strain's genetic potential. Common issues include suboptimal fermentation conditions (pH, temperature, aeration), incorrect media composition (catabolite repression by simple sugars, non-optimal carbon/nitrogen sources), or issues with the fermentation process itself, such as inadequate oxygen transfer in submerged cultures.[1][10] Fed-batch fermentation strategies or the addition of microparticles can sometimes overcome these process-related limitations.[1]
Q4: Can adding simple sugars like glucose to the medium improve this compound production? A4: Not necessarily. While a small amount of an easily metabolizable sugar can kickstart growth, high concentrations of simple sugars like glucose can cause catabolic repression, which inhibits the synthesis of inducible enzymes like this compound.[9][10] The highest enzyme activity is often achieved using complex polysaccharides like locust bean gum, guar (B607891) gum, or agricultural wastes that induce enzyme production.[9][10][11]
Q5: How do I choose the best carbon and nitrogen sources for my fermentation? A5: The ideal sources depend on the specific microorganism.
-
Carbon: Agro-industrial wastes such as palm kernel cake (PKC), copra meal, orange peels, and wheat bran are cost-effective and potent inducers of this compound production.[9][11][12] For laboratory-scale optimization, purified polysaccharides like locust bean gum (LBG) or guar gum are often used as the primary inducer.[11]
-
Nitrogen: Both organic (e.g., yeast extract, peptone, soymeal) and inorganic (e.g., ammonium (B1175870) nitrate, ammonium sulfate) nitrogen sources are effective.[9][13][14] The optimal source must be determined empirically for each strain. Yeast extract and peptone are frequently reported to support high enzyme yields.[9][15]
Troubleshooting Guide
This section addresses specific problems that may be encountered during this compound production experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | 1. Inactive Strain: The microbial strain may have lost its production capability. | Revive the strain from a stock culture or obtain a new one. |
| 2. Incorrect Assay Conditions: The pH, temperature, or substrate concentration for the enzyme activity assay may be incorrect. | Verify the optimal assay conditions for the specific this compound. A standard protocol involves incubating the enzyme with a substrate like locust bean gum (0.05% w/v) at a specific pH (e.g., 6.0) and temperature (e.g., 50°C) before measuring the reducing sugars released.[1] | |
| 3. Catabolite Repression: The presence of easily metabolizable sugars (e.g., glucose) in the medium is inhibiting enzyme synthesis.[10] | Replace simple sugars with complex polysaccharides like LBG, guar gum, or agricultural wastes (e.g., palm kernel cake, copra meal).[11][12] | |
| Inconsistent Results Between Batches | 1. Inoculum Variability: The age or size of the inoculum is inconsistent. | Standardize the inoculum preparation, ensuring a consistent spore concentration (e.g., 1x10⁶ spores/ml) or cell density for each fermentation.[9][16] |
| 2. Media Preparation Errors: Inconsistent weighing of components or pH adjustment. | Prepare media carefully, ensuring all components are fully dissolved and the initial pH is correctly adjusted before sterilization. | |
| 3. Poor Process Control: Fluctuations in temperature, pH, or agitation speed during fermentation. | Use a calibrated fermenter with automated process control. Monitor and log key parameters throughout the run. | |
| Contamination of Culture | 1. Inadequate Sterilization: The medium, fermenter, or inoculum was not properly sterilized. | Autoclave the medium and fermenter at 121°C for an appropriate time (e.g., 30 minutes).[1] Use aseptic techniques for all transfers. |
| 2. Contaminated Inoculum: The stock culture or inoculum is contaminated. | Streak the culture on an agar (B569324) plate to check for purity. Start a new inoculum from a pure, single colony. | |
| Poor Fungal Growth in Submerged Fermentation | 1. Pellet Formation: Filamentous fungi form dense pellets, limiting access to oxygen and nutrients.[8] | Increase agitation speed (e.g., to 200 rpm) to promote dispersed growth.[1] Consider adding microparticles like talcum or aluminum oxide to the medium, which can prevent excessive clumping and improve yield.[1] |
| 2. Insufficient Aeration: The dissolved oxygen level is too low. | Increase the aeration rate (e.g., 1.0 vvm).[1] Use a baffled flask or a bioreactor with a sparger to improve oxygen transfer. |
Data Presentation: Optimal Fermentation Parameters
The optimal conditions for this compound production vary significantly depending on the microorganism. The tables below summarize data from various studies.
Table 1: Optimal pH and Temperature for this compound Production
| Microorganism | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Bacillus subtilis BE-91 | 6.0 | 65 | [2] |
| Bacillus subtilis | 6.0 | 45 | [5] |
| Bacillus nealsonii PN-11 | 8.0-9.0 | 37 | [11] |
| Penicillium oxalicum KUB-SN2-1 | 6.0 | 30 | [3] |
| Penicillium italicum | 5.0 - 6.0 | 30 | [3] |
| Aspergillus niger | 9.0 | - | [17] |
Table 2: Effective Carbon and Nitrogen Sources for this compound Production
| Microorganism | Effective Carbon Source(s) | Effective Nitrogen Source(s) | Reference(s) |
| Bacillus nealsonii PN-11 | Locust Bean Gum (0.8%), Guar Gum | - | [11] |
| Bacillus subtilis ATCC11774 | Palm Kernel Cake (PKC) | Peptone, Yeast Extract | [12] |
| Penicillium italicum LAD-A5 | Orange Peels, Locust Bean Gum | Yeast Extract | [9] |
| Aspergillus niger USM F4 | Molasses (2%), PKC | Ammonium Nitrate (4%) | [14] |
| Trichosporonoides oedocephalis | Cassava Peels | Ammonium Nitrate | [16] |
| Bacillus amyloliquefaciens | Potato Peels | Ammonium Nitrate | [10] |
Experimental Protocols
This compound Activity Assay (DNS Method)
This protocol is a common method for determining this compound activity by quantifying the release of reducing sugars.[1][2]
Materials:
-
Cell-free fermentation broth (enzyme source)
-
0.05% (w/v) Locust Bean Gum (LBG) in 0.1 M Sodium Citrate Buffer (pH 6.0)
-
3,5-Dinitrosalicylic Acid (DNS) reagent
-
Mannose standard solution (for standard curve)
-
Spectrophotometer
Procedure:
-
Reaction Setup: Mix 0.2 mL of the cell-free fermentation broth with 1.8 mL of the LBG substrate solution in a test tube.[1]
-
Incubation: Incubate the reaction mixture at 50°C for 10-30 minutes.[1][18] The exact time may need optimization.
-
Stop Reaction: Add 3 mL of DNS reagent to the test tube to stop the enzymatic reaction.[1]
-
Color Development: Heat the mixture at 90-100°C for 10-15 minutes.[1] A red-brown color will develop.
-
Cooling: Rapidly cool the tubes to room temperature.
-
Absorbance Reading: Measure the absorbance of the solution at 540 nm using a spectrophotometer.[1][19]
-
Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with mannose.
-
Enzyme Unit Definition: One unit (IU) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (mannose equivalent) per minute under the specified assay conditions.[2]
Submerged Fermentation (General Protocol)
This protocol provides a general workflow for producing this compound in a shake flask.
Materials:
-
Selected microbial strain
-
Fermentation medium (e.g., 4% substrate, 0.4% yeast extract, 0.05% MgSO₄·7H₂O, 0.1% K₂HPO₄).[1]
-
Shaking incubator
-
Sterile flasks
Procedure:
-
Inoculum Preparation: Prepare a seed culture by inoculating the microbial strain into a small volume of sterile medium and incubating until it reaches the exponential growth phase.
-
Media Preparation: Prepare the fermentation medium in flasks. Adjust the initial pH to the optimum for your strain (e.g., pH 5.0-6.0).[1][3]
-
Sterilization: Autoclave the flasks containing the medium at 121°C for 30 minutes.[1]
-
Inoculation: Aseptically inoculate the cooled, sterile medium with the prepared seed culture (e.g., 1% v/v).[1]
-
Incubation: Place the flasks in a shaking incubator set to the optimal temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).[1][3]
-
Sampling: Aseptically withdraw samples at regular time intervals (e.g., every 24 hours) to measure cell growth and this compound activity.[11]
-
Harvesting: After the optimal incubation period (e.g., 96-120 hours), harvest the fermentation broth.[3][11]
-
Enzyme Recovery: Centrifuge the broth to remove microbial cells. The cell-free supernatant contains the extracellular this compound and can be used for activity assays or further purification.
Visualizations: Workflows and Logical Relationships
// Level 1 Nodes check_culture [label="Check Culture Purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_media [label="Optimize Media?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_params [label="Verify Physical Parameters?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_assay [label="Validate Assay?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Level 2 Nodes (Solutions) sol_culture [label="Re-streak for pure colony\nUse fresh stock", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_media [label="Test different C/N sources\nAvoid catabolite repression", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_params [label="Calibrate probes (pH, Temp)\nOptimize agitation/aeration", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_assay [label="Check buffer pH\nRun positive control\nVerify substrate quality", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> check_culture [color="#5F6368"]; start -> check_media [color="#5F6368"]; start -> check_params [color="#5F6368"]; start -> check_assay [color="#5F6368"];
check_culture -> sol_culture [label="Contaminated\nor Old", color="#5F6368"]; check_media -> sol_media [label="Suboptimal", color="#5F6368"]; check_params -> sol_params [label="Incorrect", color="#5F6368"]; check_assay -> sol_assay [label="Error", color="#5F6368"]; } ends_dot Caption: Troubleshooting flowchart for addressing low this compound yield.
// Edges center -> microbe [color="#EA4335", dir=both, penwidth=1.5]; center -> inoculum [color="#EA4335", dir=both, penwidth=1.5]; center -> carbon [color="#34A853", dir=both, penwidth=1.5]; center -> nitrogen [color="#34A853", dir=both, penwidth=1.5]; center -> ph [color="#34A853", dir=both, penwidth=1.5]; center -> temp [color="#FBBC05", dir=both, penwidth=1.5]; center -> time [color="#FBBC05", dir=both, penwidth=1.5]; center -> aeration [color="#FBBC05", dir=both, penwidth=1.5]; } ends_dot Caption: Interrelationship of key factors affecting this compound production.
References
- 1. Effect of different fermentation strategies on β-mannanase production in fed-batch bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]
- 7. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e3journals.org [e3journals.org]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ispub.com [ispub.com]
- 15. Optimization and purification of this compound produced by an alkaliphilic-thermotolerant Bacillus cereus N1 isolated from Bani Salama Lake in Wadi El-Natron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Production and characterization of thermostable acidophilic β-mannanase from Aureobasidium pullulans NRRL 58524 and its potential in mannooligosaccharide production from spent coffee ground galactomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation and Characterization of this compound-Producing Bacteria for Potential Synbiotic Application in Shrimp Farming - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refolding and Purification of Insoluble Mannanase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the refolding and purification of insoluble mannanase expressed as inclusion bodies in host systems like E. coli.
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental workflow, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| RF-001 | Low yield of inclusion bodies after cell lysis. | Incomplete cell lysis. | Optimize lysis method (e.g., increase sonication time/power, pass through French press multiple times). Ensure thorough resuspension of the cell pellet before lysis.[1] |
| Loss of inclusion bodies during washing steps. | Centrifuge at a higher speed or for a longer duration to ensure complete pelleting of inclusion bodies.[1] | ||
| RF-002 | Poor solubilization of this compound inclusion bodies. | Insufficient denaturant concentration. | Increase the concentration of urea (B33335) (up to 8 M) or Guanidine-HCl (up to 6 M).[2][3] |
| Inadequate incubation time or temperature. | Stir the suspension for 30-60 minutes at room temperature to ensure complete solubilization.[2] | ||
| Presence of disulfide bonds. | Add a reducing agent like DTT (up to 50 mM) to the solubilization buffer to break disulfide bonds.[1] | ||
| RF-003 | Protein precipitates during the refolding process. | Protein concentration is too high. | Perform refolding at a lower protein concentration (e.g., 0.01-0.1 mg/mL) to minimize intermolecular interactions that lead to aggregation.[4][5] |
| Rapid removal of denaturant. | Employ gradual denaturant removal methods such as stepwise dialysis against decreasing concentrations of the denaturant or slow dilution of the solubilized protein into the refolding buffer.[5][6] | ||
| Incorrect refolding buffer composition. | Optimize the pH and ionic strength of the refolding buffer. Include additives that can aid in proper folding, such as L-arginine, which can suppress aggregation.[7] | ||
| RF-004 | Low specific activity of the refolded this compound. | Misfolded protein. | Screen different refolding conditions (e.g., temperature, pH, additives) to find the optimal conditions for your specific this compound. |
| Presence of inhibitors from the purification process. | Ensure complete removal of denaturants and other chemicals used during solubilization and refolding through dialysis or buffer exchange. | ||
| Inaccurate protein concentration measurement. | Use a reliable protein quantification method, such as the BCA assay, and ensure that the buffer composition does not interfere with the assay.[8] | ||
| RF-005 | Contamination with other proteins after purification. | Ineffective washing of inclusion bodies. | Wash the inclusion body pellet with detergents like Triton X-100 (1-2%) and low concentrations of urea (e.g., 2M) to remove contaminating membrane proteins and other cellular components.[4][5] |
| Non-specific binding during chromatography. | If using affinity chromatography (e.g., His-tag), include a low concentration of imidazole (B134444) (5-40 mM) in the binding buffer to reduce non-specific binding.[2] | ||
| Inappropriate purification strategy. | Employ a multi-step purification strategy, for example, combining ion-exchange chromatography with gel filtration, to achieve higher purity.[9] |
Frequently Asked Questions (FAQs)
1. What are inclusion bodies and why does my this compound form them?
Inclusion bodies are insoluble aggregates of misfolded proteins that can form when a recombinant protein is overexpressed in a host organism like E. coli.[6][10] This often occurs because the rate of protein synthesis exceeds the capacity of the cell's machinery for proper folding.[6] Factors such as high expression levels, the inherent properties of the protein (like hydrophobicity), and the cellular environment can contribute to inclusion body formation.[2]
2. How can I improve the purity of my isolated inclusion bodies?
To obtain purer inclusion bodies, it is crucial to perform thorough washing steps after cell lysis. Washing with buffers containing detergents like Triton X-100 helps to solubilize and remove contaminating membrane proteins.[1][4] A subsequent wash with a buffer containing a low concentration of a denaturant, such as 2M urea, can help remove other loosely associated proteins.[4]
3. What is the best method to refold my solubilized this compound?
There is no single "best" method for protein refolding, as the optimal conditions are protein-dependent.[7] Common techniques include:
-
Dilution: This is often the simplest method, involving the rapid or stepwise dilution of the concentrated, denatured protein into a large volume of refolding buffer.[5]
-
Dialysis: This method involves the gradual removal of the denaturant by dialyzing the protein solution against a buffer with a progressively lower denaturant concentration.[5][6]
-
On-column refolding: In this technique, the denatured protein is bound to a chromatography column (e.g., an affinity column if the protein is tagged), and the denaturant is removed by washing the column with a refolding buffer.[2][11]
4. How do I know if my refolded this compound is active?
The activity of refolded this compound can be determined using an enzyme activity assay. A common method involves incubating the purified enzyme with a mannan-containing substrate, such as locust bean gum or konjac glucomannan, and measuring the amount of reducing sugars released over time.[8][12][13] The 3,5-dinitrosalicylic acid (DNS) method is frequently used to quantify the released reducing sugars.[8][12]
5. My refolded this compound is active, but the yield is very low. What can I do?
Low refolding yields are a common challenge. To improve the yield, you can try:
-
Optimizing refolding conditions: Systematically screen different buffer compositions (pH, ionic strength), temperatures, and the use of refolding additives like L-arginine, polyethylene (B3416737) glycol (PEG), or redox shuffling systems (e.g., reduced and oxidized glutathione) to suppress aggregation and promote proper folding.[7]
-
Slowing down the refolding process: A slower removal of the denaturant, for instance through multi-step dialysis, can sometimes improve the yield of correctly folded protein.[6]
-
Lowering the protein concentration: Refolding at a more dilute protein concentration can reduce the likelihood of aggregation.[4]
Experimental Protocols
Protocol 1: Isolation and Washing of this compound Inclusion Bodies
-
Harvest the bacterial cells expressing the this compound by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM EDTA, pH 8.0). To aid in lysis, 0.5–1.0 % Triton X-100 can be added.[1]
-
Lyse the cells using a sonicator or a French press. Ensure complete lysis to release the inclusion bodies.[1]
-
Centrifuge the lysate at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the inclusion bodies.[1]
-
Discard the supernatant containing the soluble proteins.
-
Wash the inclusion body pellet by resuspending it in a buffer containing 1-2% Triton X-100. A brief sonication can help in resuspension.[1]
-
Centrifuge again to collect the inclusion bodies and discard the supernatant.
-
Repeat the wash step with a buffer containing a low concentration of urea (e.g., 2 M) to further remove contaminants.[4][14]
-
Finally, wash the pellet with a buffer without detergent or denaturant to remove residual chemicals.
Protocol 2: Solubilization and Refolding of this compound by Dilution
-
Solubilize the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, 100 mM NaCl, 8 M Urea, 5 mM DTT, pH 8.0).[7]
-
Stir the mixture at room temperature for at least one hour to ensure complete solubilization.
-
Clarify the solution by centrifugation to remove any remaining insoluble material.
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, 50 mM L-Arginine, 50 mM Glutamic acid, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, pH 8.0).[7]
-
Slowly add the solubilized protein solution drop-wise into the refolding buffer with gentle stirring. The final protein concentration should be low (e.g., 0.1 mg/mL).[7]
-
Incubate the refolding mixture at a low temperature (e.g., 4°C) overnight to allow the protein to refold.
-
Concentrate the refolded protein and exchange the buffer using ultrafiltration for subsequent purification steps.
Protocol 3: this compound Activity Assay (DNS Method)
-
Prepare a substrate solution of 0.5% (w/v) locust bean gum in a suitable buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 5.0).[13]
-
Prepare a series of mannose standards for generating a standard curve.
-
In a test tube, mix a specific volume of the refolded and purified this compound solution with the substrate solution.
-
Incubate the reaction mixture at the optimal temperature for the this compound (e.g., 50°C) for a defined period (e.g., 10 minutes).[13]
-
Stop the reaction by adding 3,5-dinitrosalicylic acid (DNS) reagent and boiling the mixture for 5-10 minutes.[13]
-
After cooling, measure the absorbance of the solution at 540 nm.[13]
-
Calculate the amount of reducing sugar produced by comparing the absorbance to the mannose standard curve. One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.[12][13]
Data Presentation
Table 1: Comparison of Denaturants for Inclusion Body Solubilization
| Denaturant | Typical Concentration | Advantages | Disadvantages |
| Urea | 4 - 8 M[2] | Less harsh than Guanidine-HCl | Can cause carbamylation of proteins |
| Guanidine-HCl | 4 - 6 M[2] | Very effective at denaturing proteins | Harsher on protein structure, more difficult to remove |
Table 2: Common Additives for Protein Refolding Buffers
| Additive | Typical Concentration | Purpose |
| L-Arginine | 50 mM[7] | Suppresses protein aggregation |
| Glutathione (reduced/oxidized) | 5 mM / 0.5 mM[7] | Promotes correct disulfide bond formation |
| Polyethylene glycol (PEG) | Varies | Acts as a molecular crowding agent, can promote proper folding |
Visualizations
Caption: Overall workflow for the refolding and purification of this compound from inclusion bodies.
Caption: Troubleshooting logic for addressing common issues during this compound refolding.
References
- 1. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 2. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biossusa.com [biossusa.com]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Purification and characterization of β-mannanase from Bacillus pumilus (M27) and its applications in some fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptglab.com [ptglab.com]
Preventing proteolytic degradation of recombinant mannanase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges in producing stable and active recombinant mannanase, with a focus on preventing proteolytic degradation.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is showing multiple bands on an SDS-PAGE gel, with some at a lower molecular weight than expected. What could be the cause?
A1: The presence of multiple, lower molecular weight bands is a common indicator of proteolytic degradation. This occurs when endogenous proteases from the expression host cleave your recombinant this compound. Degradation can happen during cell culture, cell lysis, or purification.
Q2: What are the primary sources of proteases in recombinant protein expression systems?
A2: Proteases are ubiquitous in all living cells and are essential for cellular homeostasis.[1] In common expression hosts like E. coli, proteases are found in different cellular compartments. For instance, the Lon protease is located in the cytoplasm, while OmpT is a periplasmic protease.[2][3] During cell lysis, these proteases are released and can degrade your target protein.[4] In yeast expression systems like Pichia pastoris, vacuolar proteases are a major concern and can be released into the culture medium upon cell lysis.[5][6]
Q3: How can I minimize proteolytic degradation during protein expression?
A3: There are several strategies you can employ:
-
Optimize Expression Conditions: Lowering the induction temperature can slow down protease activity and may also promote proper protein folding, making your this compound less susceptible to degradation.[2] Optimizing the pH of the culture medium can also be beneficial, as protease activity is often pH-dependent.[5][7]
-
Use Protease-Deficient Host Strains: Utilizing genetically engineered host strains that lack one or more major proteases is a very effective strategy.[1][3] For example, E. coli BL21 and its derivatives are deficient in the Lon and OmpT proteases.[2][3][8]
-
Employ Fusion Tags: Fusing your this compound to a large, soluble protein tag like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can help to protect it from proteolysis and also aid in purification.[9]
Q4: Are there any chemical additives that can prevent this compound degradation?
A4: Yes, the addition of protease inhibitors to your lysis buffer is a standard and highly recommended practice.[1] Commercially available protease inhibitor cocktails contain a mixture of inhibitors that target a broad range of proteases.[10][11][12] It's crucial to add these inhibitors at the very beginning of the cell lysis procedure.[1]
Troubleshooting Guides
Problem 1: Significant loss of this compound activity after purification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[10][11][12] Perform all purification steps at low temperatures (4°C). | Increased yield of full-length, active this compound. |
| Suboptimal Buffer Conditions | Ensure the pH and ionic strength of your purification buffers are within the stable range for your specific this compound. Refer to the table below for optimal conditions of various mannanases. | Maintenance of this compound activity throughout the purification process. |
| Repeated Freeze-Thaw Cycles | Aliquot the purified this compound into single-use volumes before freezing to avoid multiple freeze-thaw cycles. | Preservation of enzyme activity during storage. |
Problem 2: Low yield of recombinant this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation During Expression | Switch to a protease-deficient E. coli strain (see table below). Optimize induction conditions (e.g., lower IPTG concentration, lower induction temperature). | Increased accumulation of intact recombinant this compound. |
| Protein Insolubility | Express the this compound with a solubility-enhancing fusion tag (e.g., MBP, GST).[9] Co-express with molecular chaperones. | Higher proportion of soluble and active this compound. |
| Codon Bias | Use an E. coli strain that is engineered to express tRNAs for codons that are rare in E. coli but may be present in the this compound gene from another organism.[2][3] | Improved translation efficiency and higher protein yield. |
Data Presentation
Table 1: Optimal pH and Temperature for Various Recombinant Mannanases
| This compound Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus pumilus GBSW19 | 6.5 | 65 | [13] |
| Bacillus circulans NT 6.7 | 6.0 | 55 | [14] |
| Bacillus subtilis BE-91 | 6.0 | 65 | [15] |
| Thermotoga maritima (Man/Cel5B) | 5.5 | 85 | [4] |
| Aureobasidium pullulans NRRL 58524 | 4.0 | 55 | [16] |
| Talaromyces trachyspermus B168 | 4.5 | 85 | [9] |
Table 2: Common Protease-Deficient E. coli Strains for Recombinant Protein Expression
| Strain | Key Genotype Features | Primary Application | Reference |
| BL21(DE3) | lon-ompT- | General purpose protein expression. | [2][3][5][6][8] |
| Rosetta(DE3) | Supplements tRNAs for rare codons | Expression of eukaryotic proteins. | [3] |
| ArcticExpress(DE3) | Expresses cold-adapted chaperonins | Improved protein solubility at low temperatures. | [2] |
| C41(DE3) & C43(DE3) | Mutations allowing for expression of toxic proteins | Expression of membrane proteins and other toxic proteins. | [2] |
Table 3: Composition of a General-Purpose Commercial Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class |
| AEBSF | Serine Proteases |
| Aprotinin | Serine Proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine Proteases |
| Leupeptin | Serine and Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| EDTA (optional) | Metalloproteases |
Note: The exact composition may vary between manufacturers.[11][12]
Experimental Protocols
Protocol 1: this compound Activity Assay using Dinitrosalicylic Acid (DNS)
This method quantifies the amount of reducing sugars released from a mannan (B1593421) substrate by the enzymatic activity of this compound.
Materials:
-
Purified recombinant this compound
-
1% (w/v) Locust Bean Gum (LBG) or other mannan substrate in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
DNS reagent
-
D-mannose standards (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.45 mL of the substrate solution and 0.05 mL of appropriately diluted this compound enzyme.
-
Incubate the reaction mixture at the optimal temperature for your this compound for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 0.75 mL of DNS reagent.[17]
-
Boil the mixture for 5-10 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.[17][18]
-
Cool the samples to room temperature.
-
Measure the absorbance at 540 nm using a spectrophotometer.[17][19]
-
Prepare a standard curve using known concentrations of D-mannose.
-
Calculate the amount of reducing sugar released by your enzyme by comparing the absorbance to the standard curve. One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.[17]
Protocol 2: SDS-PAGE and Zymogram Analysis for this compound Degradation
This protocol allows for the visualization of this compound and its degradation products, as well as in-gel detection of its enzymatic activity.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers for stacking and resolving gels
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
TEMED
-
Protein samples (crude lysate, purified this compound)
-
Protein molecular weight markers
-
Substrate for zymogram (e.g., 0.1% LBG)
-
Coomassie Brilliant Blue stain
-
Congo Red stain (for zymogram)
Procedure:
SDS-PAGE:
-
Cast a polyacrylamide gel with a lower resolving gel and an upper stacking gel.
-
Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and molecular weight markers into the wells of the gel.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain to reduce background.
Zymogram:
-
Prepare a polyacrylamide gel as for SDS-PAGE, but incorporate 0.1% (w/v) of a mannan substrate (e.g., LBG) into the resolving gel before polymerization.
-
Mix protein samples with a sample buffer that does not contain a reducing agent (e.g., β-mercaptoethanol) and do not heat the samples. This is to preserve the enzyme's activity.
-
Run the gel at a low temperature (e.g., 4°C) to prevent enzyme denaturation.
-
After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a suitable buffer at the optimal temperature for your this compound to allow the enzyme to digest the substrate within the gel.
-
Stain the gel with a 0.1% Congo Red solution for 15-30 minutes.
-
Destain the gel with 1 M NaCl. Areas of this compound activity will appear as clear zones against a red background.
Visualizations
Caption: Workflow for recombinant this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. interchim.fr [interchim.fr]
- 2. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 3. longdom.org [longdom.org]
- 4. Man/Cel5B, a Bifunctional Enzyme Having the Highest this compound Activity in the Hyperthermic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Comparison of Three Escherichia coli Strains in Recombinant Production of Reteplase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Purification, Cloning, Functional Expression, Structure, and Characterization of a Thermostable β-Mannanase from Talaromyces trachyspermus B168 and Its Efficiency in Production of Mannooligosaccharides from Coffee Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. goldbio.com [goldbio.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and characterization of thermostable acidophilic β-mannanase from Aureobasidium pullulans NRRL 58524 and its potential in mannooligosaccharide production from spent coffee ground galactomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved production of recombinant β-mannanase (TaMan5) in Pichia pastoris and its synergistic degradation of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 19. static.igem.org [static.igem.org]
Mannanase inhibition by metal ions and chemical agents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with mannanase. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the inhibition of this compound by various metal ions and chemical agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors of this compound activity?
A1: this compound activity can be significantly affected by a variety of metal ions and chemical agents. Heavy metal ions such as mercury (Hg²⁺), copper (Cu²⁺), and iron (Fe³⁺) are known to be potent inhibitors.[1] Additionally, chelating agents like ethylenediaminetetraacetic acid (EDTA) and detergents such as sodium dodecyl sulfate (B86663) (SDS) can also strongly inhibit or denature the enzyme.[2][3]
Q2: How do metal ions inhibit this compound?
A2: Heavy metal ions typically inhibit metalloenzymes through several mechanisms. They can bind to sulfhydryl groups of cysteine residues within the protein, leading to conformational changes that inactivate the enzyme.[4] They can also displace essential metal cofactors at the active site or bind to other residues, disrupting the enzyme's three-dimensional structure and function. This inhibition is often non-competitive and can be irreversible.[4][5]
Q3: What is the mechanism of this compound inhibition by EDTA?
A3: EDTA is a strong chelating agent that inhibits metalloenzymes by sequestering essential metal ions from the enzyme's active site.[4][6][7] Many mannanases are metalloenzymes, requiring a metal cofactor (like Ca²⁺ or Zn²⁺) for their catalytic activity or structural stability. EDTA forms a stable complex with these metal ions, effectively removing them from the enzyme and rendering it inactive.[6][8] This inhibition is typically reversible by the addition of an excess of the required metal ion.[6]
Q4: How does SDS affect this compound activity?
A4: Sodium dodecyl sulfate (SDS) is an anionic surfactant that can denature proteins, including this compound. At low concentrations, SDS can bind to the enzyme and cause localized conformational changes, leading to inhibition.[5][9][10] At higher concentrations, particularly above its critical micelle concentration, SDS disrupts the non-covalent interactions that maintain the enzyme's native three-dimensional structure, causing it to unfold and lose all activity.[9][10][11][12] This denaturation is generally irreversible.
Q5: My this compound activity is lower than expected. What are the potential causes related to inhibition?
A5: Lower than expected this compound activity can be due to unintended inhibition. Check your buffers and reagents for the presence of contaminating metal ions, which can be introduced from glassware or water sources. Ensure that your experimental setup does not include chelating agents or detergents unless they are part of the intended protocol. If you are using a crude enzyme preparation, it may contain endogenous inhibitors.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound inhibition experiments.
| Problem | Possible Cause | Solution |
| No or very low this compound activity in the control (no inhibitor). | 1. Inactive Enzyme: The enzyme may have degraded due to improper storage or handling. 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific this compound. 3. Substrate Issues: The substrate may have degraded or is not at the correct concentration. | 1. Use a fresh aliquot of the enzyme and always store it under the recommended conditions. 2. Verify the optimal pH and temperature for your this compound from the literature or manufacturer's data sheet. Prepare fresh buffers. 3. Prepare a fresh substrate solution. Ensure the final substrate concentration is appropriate for the assay (typically at or above the Km). |
| Inconsistent or irreproducible inhibition results. | 1. Pipetting Errors: Inaccurate pipetting of the inhibitor, enzyme, or substrate can lead to significant variability. 2. Incomplete Mixing: Failure to properly mix the reaction components can result in non-uniform reaction rates. 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity and inhibition. 4. Inhibitor Instability: The inhibitor may be unstable in the assay buffer or over the course of the experiment. | 1. Use calibrated pipettes and be meticulous with your pipetting technique. Prepare a master mix for common reagents where possible. 2. Gently vortex or pipette up and down to ensure thorough mixing of all components before starting the reaction. 3. Use a water bath or incubator with stable temperature control. 4. Check the stability of your inhibitor under the assay conditions. Prepare fresh inhibitor solutions for each experiment. |
| Complete inhibition observed at all inhibitor concentrations. | 1. Inhibitor Concentration Too High: The range of inhibitor concentrations tested may be too high, causing 100% inhibition even at the lowest concentration. 2. Potent Inhibitor: The inhibitor is extremely potent against your this compound. | 1. Perform serial dilutions of your inhibitor over a much wider range (e.g., from micromolar to nanomolar concentrations) to identify the IC50 range. 2. If the inhibitor is known to be potent, start with a much lower concentration range. |
| No inhibition observed even at high inhibitor concentrations. | 1. Inactive Inhibitor: The inhibitor may have degraded or is not soluble in the assay buffer. 2. Incorrect Mechanism: The inhibitor may not be effective against your specific type of this compound. 3. Substrate Competition: If the inhibitor is competitive, a very high substrate concentration might mask its effect. | 1. Check the solubility of the inhibitor in your assay buffer. A small amount of a co-solvent like DMSO may be necessary, but be sure to include a vehicle control. Use a fresh stock of the inhibitor. 2. Confirm from the literature if the chosen inhibitor is expected to be effective against your this compound. 3. If you suspect competitive inhibition, try running the assay with a substrate concentration closer to the Km value. |
Data on this compound Inhibition
The following tables summarize the effects of various metal ions and chemical agents on this compound activity from different sources. Note that the extent of inhibition or activation can vary depending on the specific this compound, its source, and the experimental conditions.
Table 1: Effect of Metal Ions on this compound Activity
| Metal Ion | Concentration | Source of this compound | Effect | Reference |
| Hg²⁺ | 1 mM | Penicillium oxalicum | ~35% Residual Activity | [1] |
| Hg²⁺ | 10 mM | Penicillium oxalicum | 100% Inhibition | [1] |
| Fe³⁺ | 1 mM | Penicillium oxalicum | ~35% Residual Activity | [1] |
| Fe³⁺ | 10 mM | Penicillium oxalicum | 50% Inhibition | [1] |
| Cu²⁺ | 1 mM | Penicillium oxalicum | ~14% Inhibition | [1] |
| Cu²⁺ | 10 mM | Penicillium oxalicum | ~43% Inhibition | [1] |
| Zn²⁺ | 1 mM | Klebsiella oxytoca | 100% Inhibition | [13] |
| Co²⁺ | 1 mM | Klebsiella oxytoca | 29% Activation | [13] |
| Mn²⁺ | 1 mM | Bacillus circulans | 23.5% Activation | [2] |
| Mg²⁺ | 1 mM | Bacillus circulans | 16.3% Activation | [2] |
| Ca²⁺ | 1 mM | Aureobasidium pullulans | 16% Activation | [14] |
Table 2: Effect of Chemical Agents on this compound Activity
| Chemical Agent | Concentration | Source of this compound | Effect | Reference |
| EDTA | 1 mM | Bacillus circulans | 45-65% Inhibition | [2] |
| EDTA | 1 mM | Aspergillus terreus | Strong Inhibition | [3] |
| SDS | 0.1% | Penicillium oxalicum | ~25% Inhibition | [1] |
| SDS | 1 mM | Aspergillus terreus | No significant inhibition | [3] |
| Urea | 1 mM | Aspergillus terreus | Slight Inhibition | [3] |
| β-Mercaptoethanol | 1 mM | Penicillium oxalicum | ~20% Inhibition | [1] |
Note: The specific quantitative values for inhibition or activation can vary between studies due to different assay conditions and enzyme preparations.
Experimental Protocols
Protocol 1: Standard this compound Activity Assay
This protocol is based on the dinitrosalicylic acid (DNS) method to measure the release of reducing sugars from a mannan (B1593421) substrate.
Materials:
-
Purified or crude this compound solution
-
Substrate solution: 0.5% (w/v) Locust Bean Gum (LBG) or other suitable mannan substrate in assay buffer.
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.0 (adjust pH as optimal for your enzyme).
-
DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 20ml of 2M NaOH in 80ml of distilled water. Bring the final volume to 100ml.
-
Mannose standard solutions (for standard curve).
-
Microcentrifuge tubes or 96-well plate.
-
Water bath or incubator set to the optimal temperature for your enzyme.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare Substrate: Dissolve the mannan substrate in the assay buffer. This may require heating and stirring. Cool to room temperature before use.
-
Reaction Setup:
-
Add 450 µL of the pre-warmed substrate solution to a microcentrifuge tube.
-
Add 50 µL of appropriately diluted this compound solution to start the reaction.
-
For the blank, add 50 µL of assay buffer instead of the enzyme solution.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for your this compound for a defined period (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
-
Stop Reaction: Stop the reaction by adding 500 µL of DNS reagent to the mixture.
-
Color Development: Heat the tubes in a boiling water bath for 5-10 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature. If necessary, add distilled water to bring the volume to a consistent final volume. Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of mannose and follow steps 4-6.
-
Calculate Activity: Determine the amount of reducing sugar released using the standard curve and calculate the enzyme activity. One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.
Protocol 2: this compound Inhibition Assay (IC50 Determination)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a compound against this compound.
Materials:
-
Same materials as the standard activity assay.
-
Inhibitor stock solution of known concentration.
-
Vehicle control (e.g., DMSO, if the inhibitor is dissolved in it).
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Reaction Setup (for each inhibitor concentration):
-
In a microcentrifuge tube, add 50 µL of the enzyme solution.
-
Add 50 µL of the inhibitor dilution (or vehicle for the 0% inhibition control).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-15 minutes) at room temperature or on ice to allow for binding.
-
-
Start the Reaction: Add 400 µL of the pre-warmed substrate solution to each tube to initiate the reaction.
-
Controls:
-
100% Activity Control (No Inhibitor): Replace the inhibitor solution with the same volume of assay buffer (or vehicle if used).
-
Blank Control: Replace the enzyme and inhibitor solutions with assay buffer.
-
-
Incubation and Measurement: Follow steps 3-6 of the standard this compound activity assay protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[3][15]
-
Diagrams of Inhibition Mechanisms and Workflows
Caption: Experimental workflow for determining the IC50 of a this compound inhibitor.
Caption: Inhibition of this compound by heavy metal ions binding to sulfhydryl groups.
Caption: Mechanism of this compound inhibition by the chelating agent EDTA.
Caption: Denaturation of this compound by the surfactant SDS, leading to loss of activity.
References
- 1. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. courses.edx.org [courses.edx.org]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Mechanism of SDS-PAGE in Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 13. scienceasia.org [scienceasia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting mannanase activity assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during mannanase activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound activity assays?
Variability in this compound activity assays can stem from several factors, including:
-
Inconsistent reaction conditions: Fluctuations in temperature, pH, and incubation time can significantly impact enzyme activity.[1][2]
-
Substrate preparation: Improperly prepared or inconsistent substrate (e.g., locust bean gum, guar (B607891) gum) can lead to variable results.[3][4] The concentration of the substrate is also a critical factor.[3]
-
Enzyme dilution and handling: Inaccurate dilutions or improper storage of the enzyme can result in activity loss.
-
Pipetting errors: Small inaccuracies in pipetting volumes of enzyme, substrate, or reagents can lead to significant variations in the final results.[5]
-
Choice of assay method: Different methods for quantifying reducing sugars, such as the 3,5-dinitrosalicylic acid (DNS) and Nelson-Somogyi (NS) assays, can yield different results. The DNS assay, while common, may overestimate the activity of some carbohydrases.[6]
Q2: My this compound activity is lower than expected. What are the possible reasons?
Low or no this compound activity could be due to several factors:
-
Suboptimal pH or temperature: Mannanases have optimal pH and temperature ranges for activity.[1][2] Operating outside these ranges can drastically reduce enzyme function. For instance, many fungal mannanases prefer acidic conditions, while bacterial mannanases often favor neutral to alkaline environments.[1]
-
Enzyme inactivation: The enzyme may have been denatured due to improper storage (e.g., repeated freeze-thaw cycles) or exposure to harsh conditions.
-
Presence of inhibitors: Certain metal ions or other substances in your sample or buffer could be inhibiting the enzyme.[7][8] For example, ions like Ba²⁺ and Pb²⁺ have been shown to strongly inhibit this compound activity.[9]
-
Incorrect substrate: Ensure you are using the correct mannan-containing substrate that your enzyme can hydrolyze, such as locust bean gum, guar gum, or konjac glucomannan (B13761562).[4][10]
-
Assay sensitivity: The concentration of the enzyme or the incubation time might be too low to generate a detectable signal.
Q3: I am observing high background noise in my assay. How can I reduce it?
High background can be caused by:
-
Contaminating enzymes: The crude enzyme preparation may contain other enzymes that can break down the substrate or react with the detection reagents.
-
Substrate auto-hydrolysis: The substrate itself might be unstable under the assay conditions and break down, releasing reducing sugars.
-
Interfering substances: Components in the sample matrix could interfere with the colorimetric reaction of the DNS reagent.[11]
-
Reagent quality: Old or improperly prepared DNS reagent can lead to high background readings.
Q4: How do I choose the right substrate for my this compound activity assay?
The choice of substrate depends on the specific this compound being studied. Common substrates include:
-
Locust Bean Gum (LBG): A galactomannan (B225805) with a mannose-to-galactose ratio of approximately 4:1. It is a widely used substrate for this compound assays.[4][8]
-
Guar Gum: Another galactomannan with a lower mannose-to-galactose ratio (around 2:1).[12]
-
Konjac Glucomannan (KGM): A glucomannan consisting of glucose and mannose residues.[10]
-
Ivory Nut Mannan: A pure mannan.[13]
-
Azurine-crosslinked carob galactomannan (AZCL-Galactomannan): A water-insoluble substrate that releases a soluble blue dye upon hydrolysis, which can be measured spectrophotometrically.[14]
It is recommended to test a few different substrates to find the one that gives the highest activity and lowest background for your specific enzyme.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound activity assays.
Data Presentation: Optimal Conditions for this compound Activity
The optimal conditions for this compound activity can vary significantly depending on the source of the enzyme. The following table summarizes typical ranges found in the literature.
| Parameter | Fungal this compound | Bacterial this compound |
| Optimal pH | Acidic (pH 3.0 - 6.0) | Neutral to Alkaline (pH 6.0 - 11.0)[1][2] |
| Optimal Temperature | 45°C - 75°C[7] | 50°C - 70°C[1][2] |
| Common Substrates | Locust Bean Gum, Guar Gum, Konjac Glucomannan | Locust Bean Gum, Guar Gum, Copra Meal[4][15] |
| Activators (Metal Ions) | Mn²⁺, Mg²⁺, Cu²⁺[7] | Ca²⁺, Fe³⁺, Mg²⁺, Ni²⁺, Co²⁺, Zn²⁺[8] |
| Inhibitors (Metal Ions) | Heavy metal ions | Ba²⁺, Pb²⁺[9] |
Experimental Protocols
Key Experiment: this compound Activity Assay using the DNS Method
This protocol describes a standard method for determining this compound activity by measuring the release of reducing sugars from a mannan-containing substrate using the 3,5-dinitrosalicylic acid (DNS) reagent.
1. Reagent Preparation:
-
Substrate Solution (1% w/v): Dissolve 1 g of locust bean gum (or other suitable substrate) in 100 mL of an appropriate buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 5.0 for fungal this compound, or 50 mM potassium phosphate (B84403) buffer, pH 7.0 for bacterial this compound) by heating and stirring until fully dissolved.[4][15]
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Separately, dissolve 30 g of sodium potassium tartrate (Rochelle salt) in 50 mL of distilled water. Mix the two solutions and bring the final volume to 100 mL with distilled water.[16][17]
-
Mannose Standard Solutions: Prepare a series of mannose standards (e.g., 0.1 to 1.0 mg/mL) in the same buffer as the substrate.[17]
2. Assay Procedure:
-
Add 0.9 mL of the pre-warmed substrate solution to a microcentrifuge tube.
-
Initiate the reaction by adding 0.1 mL of the appropriately diluted enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific time (e.g., 10-30 minutes).[4]
-
Stop the reaction by adding 1.5 mL of DNS reagent.[4]
-
Boil the mixture for 5-10 minutes.[4][17] A color change from yellow to reddish-brown will occur.
-
Cool the tubes to room temperature and add 8.5 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.[4]
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance at 540 nm versus the concentration of the mannose standards.
-
Determine the concentration of reducing sugars released in your samples from the standard curve.
-
Calculate the this compound activity. One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (mannose equivalent) per minute under the specified assay conditions.[9][15]
Visualizations
This compound Activity Assay Workflow
Caption: A flowchart illustrating the key steps of a typical this compound activity assay using the DNS method.
Troubleshooting Decision Tree for this compound Assays
Caption: A decision tree to guide troubleshooting common issues in this compound activity assays.
References
- 1. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of this compound-Producing Bacteria for Potential Synbiotic Application in Shrimp Farming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of a Novel this compound from Klebsiella grimontii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. puracy.com [puracy.com]
- 13. Measurement for this compound | Megazyme [megazyme.com]
- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 15. thaiscience.info [thaiscience.info]
- 16. researchgate.net [researchgate.net]
- 17. saspublishers.com [saspublishers.com]
Optimizing Substrate Concentration for Mannanase Kinetics: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of substrate concentration for mannanase kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical relationship between substrate concentration and this compound activity?
A1: The relationship between substrate concentration and this compound activity generally follows Michaelis-Menten kinetics.[1][2][3][4][5] Initially, the reaction rate increases as the substrate concentration rises. However, as the enzyme's active sites become saturated with the substrate, the rate of reaction plateaus and reaches its maximum velocity (Vmax).[1][6][7]
Q2: Which substrates are commonly used for this compound kinetic studies?
A2: Common substrates for this compound kinetic assays include galactomannans such as locust bean gum (LBG) and guar (B607891) gum.[8][9][10] Other substrates like konjac glucomannan (B13761562) (KGM), ivory nut mannan (B1593421) (INM), and various agricultural byproducts like palm kernel meal are also utilized.[8][11][12] The choice of substrate can significantly influence the kinetic parameters.
Q3: How are the kinetic parameters Km and Vmax determined?
A3: To determine the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), enzyme assays are performed at various substrate concentrations.[5][13] The resulting data of reaction velocity versus substrate concentration is then plotted. This data can be linearized using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]), Eadie-Hofstee plot, or Hanes-Woolf plot to calculate Km and Vmax.[13][14][15] Non-linear regression analysis of the direct velocity vs. substrate plot is also a common and accurate method.[16]
Q4: What is substrate inhibition and how can it be identified?
A4: Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at excessively high substrate concentrations.[16][17] This occurs when a second substrate molecule binds to an inhibitory site on the enzyme, forming an unproductive complex.[16] A key indicator of substrate inhibition is a bell-shaped curve when plotting initial reaction velocity against a wide range of substrate concentrations, where the velocity peaks and then declines.[16]
Troubleshooting Guide
Problem 1: The reaction rate does not plateau at high substrate concentrations.
-
Possible Cause: The substrate concentrations used may not be high enough to saturate the enzyme, meaning the Km is higher than the concentrations tested.[18]
-
Solution: Increase the range of substrate concentrations in your experiment. Ensure you test concentrations that are significantly higher than the expected Km to observe saturation.[17][18]
Problem 2: The reaction rate is lower than expected across all substrate concentrations.
-
Possible Causes:
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific this compound being studied.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a loss of activity over time.
-
Inhibitors: The substrate preparation or buffer may contain inhibitors.
-
-
Solutions:
-
Optimize Assay Conditions: Systematically vary the pH and temperature to find the optimal conditions for your enzyme.
-
Check Enzyme Stability: Pre-incubate the enzyme under assay conditions without the substrate to check for activity loss over time.
-
Use High-Purity Substrates: Ensure the substrate is free from contaminants that could inhibit the enzyme.
-
Problem 3: High variability in results between replicate experiments.
-
Possible Causes:
-
Inaccurate Pipetting: Inconsistent volumes of enzyme or substrate will lead to variable results.
-
Inhomogeneous Substrate Solution: Some mannan-based substrates, like locust bean gum, can be difficult to dissolve completely, leading to variations in the actual substrate concentration.
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect the reaction rate.
-
-
Solutions:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Proper Substrate Preparation: Follow a consistent and validated protocol for dissolving the substrate to ensure a homogeneous solution. This may involve heating and stirring.
-
Use a Temperature-Controlled Incubator: Maintain a constant and uniform temperature throughout the experiment.
-
Problem 4: The reaction rate decreases at high substrate concentrations.
-
Possible Cause: The enzyme is experiencing substrate inhibition.[16] At supra-optimal concentrations, the substrate itself can bind to the enzyme in a non-productive manner, reducing its catalytic efficiency.[16]
-
Solution:
-
Expand Substrate Concentration Range: Test a wider range of substrate concentrations, including lower concentrations, to accurately model the inhibition.
-
Fit Data to an Inhibition Model: Use a kinetic model that accounts for substrate inhibition (e.g., the uncompetitive substrate inhibition model) to analyze your data and determine the inhibition constant (Ki).[16]
-
Data Presentation
Table 1: Michaelis-Menten Constants (Km and Vmax) of Mannanases with Different Substrates
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (μmol/min/mL) | Reference |
| Bacillus subtilis BE-91 | Locust Bean Gum | 7.14 | 107.5 | |
| Bacillus subtilis BE-91 | Konjac Glucomannan | 1.749 | 33.45 | [19] |
| Enterobacter aerogenes | Locust Bean Gum | 3.09 ± 0.16 | 909.10 ± 3.85 | |
| Klebsiella oxytoca KUB-CW2-3 | Locust Bean Gum | 25 | 2500 | [20] |
Experimental Protocols
Protocol 1: this compound Activity Assay using the Dinitrosalicylic Acid (DNS) Method
This protocol is a standard method for determining the amount of reducing sugars released by this compound activity.[19][21][22][23]
-
Reaction Mixture Preparation:
-
Prepare a series of substrate solutions (e.g., locust bean gum) at different concentrations in a suitable buffer (e.g., 20 mM sodium citrate (B86180) buffer, pH 6.0).[21]
-
In separate tubes, pipette a defined volume of each substrate solution.
-
-
Enzyme Reaction:
-
Stopping the Reaction and Color Development:
-
Measurement:
-
Standard Curve:
-
Prepare a standard curve using known concentrations of mannose.[19]
-
Use the standard curve to determine the amount of reducing sugar produced in your enzymatic reactions.
-
-
Calculation of Enzyme Activity:
-
One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.[19]
-
Visualizations
Caption: Workflow for Determining this compound Kinetic Parameters.
Caption: Troubleshooting Flowchart for this compound Kinetic Assays.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. microbenotes.com [microbenotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. What is the effect of substrate concentration on enzyme activity? | AAT Bioquest [aatbio.com]
- 7. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. Characterization of a Novel Thermostable and Alkaliphilic β-Mannanase for Gel-Breaking in Guar Gum Fracturing Fluids [mdpi.com]
- 9. Production of galacto-manno-oligosaccharides from guar gum by beta-mannanase from Penicillium oxalicum SO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 14. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Purification and characterization of β-mannanase from Bacillus pumilus (M27) and its applications in some fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and Characterization of a Novel this compound from Klebsiella grimontii - PMC [pmc.ncbi.nlm.nih.gov]
- 23. β-Mannanase Activity Assay Kit - Profacgen [profacgen.com]
- 24. biogot.com [biogot.com]
Technical Support Center: Enhancing the Kinetic Stability of Hyperthermostable β-Mannanase
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the kinetic stability of hyperthermostable β-mannanase. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is kinetic stability and why is it important for hyperthermostable β-mannanase?
A1: Kinetic stability refers to a protein's resistance to unfolding or denaturation over time. For hyperthermostable β-mannanase, high kinetic stability is crucial for maintaining its catalytic activity under harsh industrial conditions, such as high temperatures and the presence of chemical denaturants. Enhanced kinetic stability leads to a longer enzyme half-life, improved resistance to proteolysis and aggregation, and better overall performance in applications like biofuel production, food processing, and pharmaceuticals.[1]
Q2: What are the common strategies to improve the kinetic stability of β-mannanase?
A2: Common strategies include:
-
Protein Engineering: Introducing mutations through site-directed mutagenesis to enhance structural rigidity. This can involve creating disulfide bonds, adding proline residues, or mutating flexible regions within the enzyme.[1][2]
-
Immobilization: Attaching the enzyme to a solid support, such as chitosan (B1678972) beads or calcium alginate.[3][4] Immobilization can improve thermostability, pH stability, and allow for easier enzyme recovery and reuse.[4]
-
Chemical Modification: Altering the enzyme's surface characteristics through chemical binding to enhance its performance.[5]
Q3: How do I choose which residues to mutate for improving thermostability?
A3: A rational design approach often yields the best results. Consider the following:
-
Flexible Regions: Target residues in flexible regions of the protein, which can be identified by high B-factors in crystal structures.[6][7]
-
Active Site Proximity: Mutating flexible residues near the active site can enhance rigidity and stability.[6][7]
-
Computational Tools: Utilize software like HotSpot Wizard 3.0 to predict beneficial mutations and disulfide bond engineering.[2]
-
Consensus Sequence Analysis: Comparing the sequence of your β-mannanase with other highly stable mannanases can reveal key residues for stability.[8][9]
Q4: What are the key kinetic parameters I should measure to assess stability?
A4: The primary kinetic parameters to determine are:
-
Half-life (t½): The time it takes for the enzyme to lose half of its initial activity at a specific temperature. A longer half-life indicates greater kinetic stability.[4][10]
-
Melting Temperature (Tₘ): The temperature at which 50% of the enzyme is denatured. A higher Tₘ suggests greater thermostability.[10]
-
Michaelis-Menten constants (Kₘ and Vₘₐₓ): These parameters describe the enzyme's affinity for its substrate and its maximum reaction rate.[11][12]
-
Catalytic constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.[13][14]
-
Catalytic Efficiency (kcat/Kₘ): This value provides an overall measure of the enzyme's effectiveness.[8][9]
Troubleshooting Guides
Low Expression of Recombinant β-Mannanase
| Problem | Possible Cause | Solution |
| No or low protein expression | Suboptimal induction conditions. | Optimize IPTG concentration (0.1-1 mM) and induction time (4-20 hours).[15] |
| Incorrect E. coli expression system. | Try different expression systems like the pET or pFLAG systems.[15] | |
| Poor cell growth. | Ensure proper aeration by using appropriate flask sizes for your culture volume. | |
| Insoluble protein (inclusion bodies) | High expression rate. | Lower the induction temperature and/or IPTG concentration. |
| Incorrect protein folding. | Co-express with molecular chaperones. |
Inefficient Purification of β-Mannanase
| Problem | Possible Cause | Solution |
| Low purification yield | Inefficient cell lysis. | Use a combination of enzymatic (lysozyme) and physical (sonication) methods. |
| Protein loss during chromatography. | Optimize buffer conditions (pH, ionic strength) for each chromatography step. Consider a multi-step purification protocol involving techniques like ammonium (B1175870) sulfate (B86663) precipitation followed by ion-exchange and gel filtration chromatography.[16] | |
| Presence of contaminants | Incomplete separation during chromatography. | Add additional purification steps, such as hydrophobic interaction chromatography. If using a His-tag, ensure the use of an appropriate IMAC resin like Ni-NTA.[15] |
Site-Directed Mutagenesis Failures
| Problem | Possible Cause | Solution |
| No PCR product | Poor primer design. | Ensure primers are 25-45 bases long with a melting temperature (Tm) of ≥78°C. The mutation should be in the middle of the primer.[17] Add 2-8% DMSO to the PCR mix to help with GC-rich templates.[18] |
| Suboptimal PCR conditions. | Optimize annealing temperature using a gradient PCR.[18] | |
| No colonies after transformation | Inefficient DpnI digestion. | Increase DpnI digestion time to ensure complete removal of the template plasmid.[18] |
| Low transformation efficiency. | Use highly competent cells and ensure the volume of the PCR product does not exceed 10% of the competent cell volume.[19] | |
| Colonies contain the original, unmutated plasmid | Incomplete DpnI digestion of template DNA. | Increase DpnI digestion time or the amount of DpnI used.[18] Ensure the template plasmid was isolated from a dam-methylating E. coli strain.[19] |
| Too much template DNA in PCR. | Reduce the amount of template DNA to 1-50 ng per reaction.[19] |
Data Presentation
Table 1: Improvement of Kinetic Stability of Hyperthermostable β-Mannanase through Site-Directed Mutagenesis
| Mutant | Mutation Details | Optimal Temp. (°C) | Tₘ (°C) | Half-life (t½) | Change in Catalytic Efficiency (kcat/Kₘ) | Reference |
| ManAKH (Wild Type) | - | 75 | - | - | - | [2] |
| D273-V308 | Disulfide bond introduction | 80 | Increased by 6.8°C | Increased by 26.4-39.9% at 75°C | Improved | [2] |
| Anman (Wild Type) | - | 72.5 | - | - | - | [10] |
| Mut5 | E15C/S65P/A84P/A195P/T298P | 72.5 | Increased by 2°C | 7.8-fold increase at 70°C | 0.2-fold higher specific activity | [10] |
| ManAK (Wild Type) | - | 80 | - | - | - | [8][9] |
| ManAKC292V | Consensus sequence design | 75 | - | - | Increased by 303.0% | [8][9] |
| ManAKL293V | Consensus sequence design | 80 | - | Retained 36.5% activity at 80°C for 5 min (vs. 19.3% for WT) | Increased by 280.4% | [8][9] |
| ManAKL294H | Consensus sequence design | 60 | - | - | Increased by 210.1% | [8][9] |
Table 2: Effect of Immobilization on the Properties of β-Mannanase
| Enzyme/Support | Optimal Temp. (°C) | Optimal pH | Half-life (t½) | Reusability | Reference |
| Free Man/Cel5B | 85 | 5.5 | 7 h at 85°C | - | [4] |
| Immobilized Man/Cel5B (Chitosan beads) | 95 | 5.5 | 9 h at 85°C | Retained 54% activity after 15 cycles | [4] |
| Free β-mannanase | - | - | - | - | [3] |
| Immobilized β-mannanase (Calcium alginate beads) | 75 | 6.0 | - | Retained 70.34% activity after 8 cycles | [3] |
| Free β-mannanase (from A. niger) | 40 | 5.0 | 25.3 h | - | [1] |
| Immobilized β-mannanase (PVA hydrogel) | 55 | 5.0 | - | - | [1] |
| Immobilized Genipin-modified β-mannanase (PVA hydrogel) | 55 | 5.0 | 429.2 h | - | [1] |
Experimental Protocols
Recombinant β-Mannanase Expression and Purification in E. coli
-
Transformation: Transform the expression vector containing the β-mannanase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium.
-
Induction: Grow the large culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-1.5. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[15]
-
Harvesting: Continue to grow the culture for 4-20 hours at a reduced temperature (e.g., 18-25°C). Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. If the protein has a His-tag, purify the supernatant using a Ni-NTA affinity column.[15] Elute the purified protein and dialyze against a suitable storage buffer.
Site-Directed Mutagenesis of β-Mannanase
-
Primer Design: Design a pair of complementary primers, 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a calculated melting temperature (Tₘ) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase, the template plasmid containing the wild-type β-mannanase gene, and the mutagenic primers. A typical cycling protocol is:
-
Initial denaturation: 95°C for 30 seconds.
-
18 cycles of: 95°C for 30 seconds, 55°C for 1 minute, 68°C for 1 minute/kb of plasmid length.
-
Final extension: 68°C for 7 minutes.
-
-
DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for at least 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated PCR product into highly competent E. coli cells.
-
Screening: Plate the transformation mixture on selective agar (B569324) plates and incubate overnight. Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Verification: Verify the desired mutation by DNA sequencing.
β-Mannanase Activity Assay (DNS Method)
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme solution and a substrate solution (e.g., 0.5% locust bean gum in a suitable buffer).[10]
-
Incubation: Incubate the reaction mixture at the desired temperature for a specific time (e.g., 10-30 minutes).[10]
-
Stopping the Reaction: Terminate the reaction by adding 3,5-dinitrosalicylic acid (DNS) reagent.[10]
-
Color Development: Boil the mixture for 5-10 minutes to allow for color development.[10]
-
Measurement: After cooling, measure the absorbance at 540 nm using a spectrophotometer.
-
Quantification: Determine the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with mannose. One unit of β-mannanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.
Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
-
Substrate Concentration Gradient: Prepare a series of substrate solutions (e.g., locust bean gum) with varying concentrations (e.g., 1-10 mg/mL).[10]
-
Enzyme Activity Measurement: For each substrate concentration, measure the initial reaction velocity (v₀) using the DNS assay described above, ensuring the reaction time is short enough to be in the linear range.
-
Data Plotting: Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Parameter Calculation: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[13] Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
Visualizations
Caption: Workflow for improving the kinetic stability of β-mannanase.
Caption: β-Mannanase action in reducing feed-induced immune response.
References
- 1. Enhancing the Catalytic Performance of β-Mannanase via Polyvinyl Alcohol Immobilization and Genipin Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the kinetic stability of a hyperthermostable β-mannanase by a rationally combined strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modifying Thermostability and Reusability of Hyperthermophilic this compound by Immobilization on Glutaraldehyde Cross-Linked Chitosan Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 6. Enhanced enzyme kinetic stability by increasing rigidity within the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Improvement of the Catalytic Ability of a Thermostable and Acidophilic β-Mannanase Using a Consensus Sequence Design Strategy [frontiersin.org]
- 9. Improvement of the Catalytic Ability of a Thermostable and Acidophilic β-Mannanase Using a Consensus Sequence Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermostability modification of β-mannanase from Aspergillus niger via flexibility modification engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic study of a β-mannanase from the Bacillus licheniformis HDYM-04 and its decolorization ability of twenty-two structurally different dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic properties analysis of beta-mannanase from Klebsiella oxytoca KUB-CW2-3 expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Efficient E. coli expression systems for the production of recombinant β-mannanases and other bacterial extracellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. assaygenie.com [assaygenie.com]
Technical Support Center: High-Level Mannananse Production via Fed-Batch Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for high-level mannanase production using fed-batch fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during fed-batch fermentation for this compound production, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal Media Composition: Inadequate levels of inducers (e.g., locust bean gum, guar (B607891) gum, konjac flour) or essential nutrients.[1][2] | - Optimize Inducer Concentration: Experiment with varying concentrations of mannan-rich substrates. - Supplement with Nitrogen and Phosphorus: Ensure adequate levels of nitrogen (e.g., peptone, yeast extract) and phosphate (B84403) sources.[3] - Utilize Cost-Effective Substrates: Consider agro-industrial by-products like acacia seeds, coconut meal, or carob extract, which have been shown to enhance production.[1][4][5] |
| Catabolite Repression: Presence of readily metabolizable carbon sources like glucose can repress this compound gene expression.[6] | - Implement a Fed-Batch Strategy: A key advantage of fed-batch culture is the ability to control the concentration of the carbon source, thus avoiding repressive effects.[2] - Controlled Feeding: Maintain a low concentration of the primary carbon source during the production phase. | |
| Poor Oxygen Transfer: In filamentous microorganisms, excessive mycelial growth can lead to high viscosity and inadequate oxygen supply.[4][6] | - Morphology Engineering: Add microparticles (e.g., talc (B1216), aluminum oxide) to the culture medium to promote dispersed growth and reduce viscosity.[4][6] - Agitation and Aeration Optimization: Increase agitation speed and aeration rate, while monitoring dissolved oxygen (DO) levels. | |
| Inconsistent Batch-to-Batch Results | Variability in Inoculum: Differences in spore concentration or physiological state of the inoculum. | - Standardize Inoculum Preparation: Use a consistent protocol for spore harvesting and quantification. - Control Inoculum Age: Use an inoculum from a specific growth phase to ensure metabolic consistency. |
| Fluctuations in Feed Rate: Inaccurate or inconsistent feeding of the substrate. | - Calibrate Pumps: Regularly calibrate peristaltic pumps to ensure accurate feed rates. - Automated Feeding Strategy: Implement a feedback control strategy, such as a DO-stat or pH-stat, to automate feeding based on the culture's metabolic activity.[7][8] | |
| Foaming | High Protein Concentration: Release of proteins and other surfactants into the medium. | - Use of Antifoaming Agents: Add food-grade antifoaming agents as needed. - Mechanical Foam Breaking: Utilize a mechanical foam breaker in the bioreactor. |
| High Cell Density but Low Productivity | Nutrient Limitation (other than carbon source): Depletion of nitrogen, phosphate, or trace elements. | - Enriched Feed Medium: Ensure the feed medium contains all necessary nutrients, not just the carbon source. - Pulse Feeding of Nutrients: Consider intermittent feeding of a concentrated nutrient solution. |
| pH Shift: Metabolic activity can cause significant changes in the pH of the medium, affecting enzyme stability and production. | - Automated pH Control: Use a pH probe and automated addition of acid/base to maintain the optimal pH for your specific microorganism.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a fed-batch strategy over a simple batch culture for this compound production?
A1: The main advantage of a fed-batch strategy is the ability to overcome substrate inhibition and catabolite repression by controlling the substrate concentration in the bioreactor. This allows for achieving high cell densities and, consequently, higher product yields, which are often limited in batch cultures.[6][10] For instance, a fed-batch strategy with Penicillium occitanis nearly doubled this compound production compared to a batch cultivation.[1][5]
Q2: Which microorganisms are commonly used for high-level this compound production in fed-batch systems?
A2: Several microorganisms are effective this compound producers. Fungi, particularly species of Aspergillus (e.g., Aspergillus niger, Aspergillus sojae) and Penicillium (e.g., Penicillium occitanis), are widely used.[1][6][11][12][13] The yeast Pichia pastoris is a popular host for recombinant this compound expression due to its ability to reach high cell densities and secrete the enzyme.[7][8][14] Bacteria such as Bacillus subtilis are also utilized for their robust growth and secretion capabilities.[15][16]
Q3: How can I prevent the formation of dense mycelial clumps when using filamentous fungi?
A3: Dense mycelial growth can hinder oxygen and nutrient transfer.[4] To mitigate this, you can add inert microparticles like talc or aluminum oxide (Al₂O₃) to the fermentation medium. These particles provide nucleation sites for fungal growth, leading to a more dispersed morphology and improved enzyme production.[4][6]
Q4: What are some effective feeding strategies for fed-batch fermentation of this compound?
A4: Effective feeding strategies aim to maintain optimal substrate levels to support growth and production without causing repression. A novel strategy for recombinant Pichia pastoris combines a real-time exponential feed with a DO-stat feed mode.[7][8] Other strategies include constant rate feeding and feedback control based on parameters like pH or dissolved oxygen.[17]
Q5: What are some common inducers for this compound production?
A5: this compound production is typically induced by substrates containing mannan (B1593421). Common inducers include locust bean gum, guar gum, and konjac flour.[2] For more cost-effective industrial production, agro-industrial residues such as copra meal, acacia seeds, and carob extract are excellent alternatives.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on fed-batch this compound production.
Table 1: this compound Production by Different Microorganisms and Fermentation Strategies
| Microorganism | Fermentation Strategy | Medium/Substrate | Max. This compound Activity (U/mL) | Reference |
| Recombinant Aspergillus sojae | Microparticle-enhanced (Talc) | Carob Extract Medium | 439.13 | [4][6] |
| Recombinant Aspergillus sojae | Microparticle-enhanced (Al₂O₃) | Glucose Medium | 347.47 | [4][6] |
| Recombinant Aspergillus sojae | Biofilm Reactor | Glucose Medium | 194.09 | [6] |
| Recombinant Aspergillus sojae | Immobilized Cell | Carob Extract Medium | 148.81 | [6] |
| Recombinant Aspergillus sojae | Suspended Cell | Glucose Medium | 72.55 | [6] |
| Penicillium occitanis | Fed-Batch | Acacia Seeds | 76 | [1][5] |
| Penicillium occitanis | Batch | Acacia Seeds | 41 | [1][5] |
| Recombinant Pichia pastoris | Novel Fed-Batch (Exponential + DO-stat) | Corn Steep Liquor Dextrose | 5132 | [7][8] |
| Sclerotium rolfsii | Fed-Batch | Glucose | 462 | [1] |
Table 2: Comparison of Different Media for this compound Production by Recombinant Pichia pastoris
| Medium | This compound Activity (U/mL) in Shake Flask |
| Corn Steep Liquor Dextrose (CSD) | 513 |
| YPD | 313 |
| BSM | 205 |
Source: [7]
Experimental Protocols
General Fed-Batch Fermentation Protocol (Example with P. pastoris)
-
Inoculum Preparation:
-
A single colony of the recombinant Pichia pastoris strain is used to inoculate a seed culture in a suitable medium (e.g., YPD).
-
The culture is incubated at 30°C with shaking at 200-250 rpm until it reaches the exponential growth phase.
-
-
Bioreactor Setup and Batch Phase:
-
A bioreactor containing a basal salt medium (BSM) is sterilized.
-
The bioreactor is inoculated with the seed culture.
-
The batch phase is carried out at 30°C with controlled pH (e.g., 5.0) and dissolved oxygen (DO) maintained above 20% by adjusting agitation and aeration.
-
This phase continues until the initial carbon source (e.g., glycerol) is depleted, indicated by a sharp increase in DO.
-
-
Fed-Batch Phase:
-
A feeding solution (e.g., concentrated corn steep liquor powder and dextrose) is fed into the bioreactor.[7][8]
-
The feeding strategy can be a combination of real-time exponential feeding to achieve high cell density, followed by a DO-stat method where the feed rate is adjusted to maintain a constant DO level.[7][8]
-
Temperature and pH are continuously monitored and controlled.
-
Samples are taken periodically to measure cell density (OD₆₀₀), dry cell weight, and this compound activity.
-
-
Enzyme Activity Assay:
-
The this compound activity in the culture supernatant is determined by measuring the release of reducing sugars from a mannan substrate (e.g., locust bean gum).
-
The dinitrosalicylic acid (DNS) method is commonly used to quantify the reducing sugars.
-
One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of mannose per minute under specific assay conditions.
-
Visualizations
Experimental Workflow for Fed-Batch Fermentation
Caption: A generalized workflow for fed-batch fermentation of this compound.
Logical Relationship for Troubleshooting Low this compound Yield
Caption: Troubleshooting logic for addressing low this compound yields.
References
- 1. Improved this compound Production from Penicillium occitanis by Fed-Batch Fermentation Using Acacia Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of different fermentation strategies on β-mannanase production in fed-batch bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an industrial medium and a novel fed-batch strategy for high-level expression of recombinant β-mananase by Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing a microbial fed-batch bioprocess | INFORS HT [infors-ht.com]
- 11. Optimized production and characterization of endo-β-mannanase by Aspergillus niger for generation of prebiotic mannooligosaccharides from guar gum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcmas.com [ijcmas.com]
- 14. Frontiers | Improved production of recombinant β-mannanase (TaMan5) in Pichia pastoris and its synergistic degradation of lignocellulosic biomass [frontiersin.org]
- 15. Production of beta-mannanase by B. subtilis from agro-industrial by-products: screening and optimization. This compound from wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selection of Bacillus subtilis US191 as a this compound-producing probiotic candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Codon Optimization for Heterologous Expression of Mannanase
Welcome to the technical support center for the heterologous expression of mannanase. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for this compound expression?
A1: Codon optimization is the process of modifying the codons in a gene's sequence to match the preferred codons of a specific host organism, without changing the amino acid sequence of the protein.[1][2] This is crucial for the heterologous expression of this compound because different organisms have different efficiencies for reading specific codons, a phenomenon known as codon usage bias.[3] By optimizing the this compound gene for the chosen expression host (e.g., Pichia pastoris or E. coli), you can significantly increase the translational efficiency, leading to higher protein yields.[1][4]
Q2: What are the key factors to consider when designing a codon-optimized this compound gene?
A2: Several factors should be considered for optimal this compound expression:
-
Codon Adaptation Index (CAI): This value, ideally close to 1.0, indicates how well the codon usage of your gene matches that of the host.[1]
-
GC Content: The percentage of guanine (B1146940) and cytosine in your gene can affect mRNA stability and transcription.
-
mRNA Secondary Structure: Complex secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and translation initiation.[1]
-
Avoidance of Rare Codons: Codons that are infrequently used by the host can slow down translation and lead to errors.[5]
-
Inclusion of Regulatory Elements: Elements like Kozak sequences (for mammalian expression) or Shine-Dalgarno sequences (for bacterial expression) are important for efficient translation initiation.[1]
Q3: Which expression system is best for producing recombinant this compound?
A3: The choice of expression system depends on the specific requirements of your research.
-
Pichia pastoris is a popular and highly successful eukaryotic expression system for this compound.[6][7] It is capable of performing post-translational modifications like glycosylation, which can be important for the proper folding and function of this compound.[8] It is also known for its ability to secrete high levels of recombinant proteins, simplifying purification.[8][9]
-
Escherichia coli is a widely used prokaryotic host due to its rapid growth, ease of genetic manipulation, and cost-effectiveness.[4][8] However, it lacks the machinery for post-translational modifications and high-level expression can sometimes lead to the formation of insoluble inclusion bodies.[8][10]
-
Saccharomyces cerevisiae is another yeast expression system that is generally recognized as safe (GRAS) and can be a good alternative to Pichia pastoris.
-
Bacillus subtilis is an attractive host for enzyme production as it can secrete proteins directly into the medium and is nonpathogenic.[11]
Troubleshooting Guides
Issue 1: Low or No this compound Expression
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Codon Optimization | Re-evaluate the codon usage of your this compound gene. Use a different codon optimization tool or strategy. Consider a "codon harmonization" approach which mimics the host's natural codon usage patterns rather than simply replacing all codons with the most frequent ones. | Improved translation efficiency and detectable protein expression. |
| Inefficient Transcription | Verify the integrity and strength of the promoter in your expression vector. Ensure there are no mutations in the promoter sequence. For inducible promoters, optimize the inducer concentration and induction time. | Increased mRNA levels of the this compound gene. |
| mRNA Instability | Analyze the 5' and 3' untranslated regions (UTRs) of your mRNA. Avoid sequences that could lead to premature polyadenylation or degradation.[12] | Increased stability of the this compound mRNA transcript. |
| Plasmid/Vector Issues | Confirm the integrity of your expression vector by restriction digestion and sequencing. Ensure the this compound gene was correctly inserted and is in the correct reading frame. | A correct and stable expression construct. |
| Incorrect Fermentation Conditions | Optimize fermentation parameters such as temperature, pH, aeration, and media composition.[13][14][15] | Enhanced cell growth and protein production. |
Issue 2: this compound is Expressed but Insoluble (Inclusion Bodies)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Expression Rate | Lower the expression temperature (e.g., 16-25°C) after induction. This slows down protein synthesis, allowing more time for proper folding.[10][16] | Increased proportion of soluble this compound. |
| Suboptimal Culture Conditions | Reduce the inducer concentration (e.g., IPTG for E. coli) to decrease the rate of protein expression.[16] | Reduced formation of inclusion bodies. |
| Lack of Proper Folding Environment | Co-express molecular chaperones that can assist in the proper folding of your this compound. | Improved folding and solubility of the recombinant protein. |
| Protein Properties | Fuse a solubility-enhancing tag (e.g., MBP, GST) to the N-terminus of the this compound. | Increased solubility of the fusion protein. |
| Cell Lysis Issues | Use a milder cell lysis method to avoid protein denaturation. | Recovery of soluble protein from the cell lysate. |
Issue 3: Expressed this compound is Inactive
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Protein Folding | Even if soluble, the protein may be misfolded. Try expressing the protein at a lower temperature or in a different host system capable of proper folding. Synonymous codon changes can sometimes alter the rate of translation and affect co-translational folding.[17] | Recovery of active this compound. |
| Missing Post-Translational Modifications (PTMs) | If your this compound requires PTMs like glycosylation for activity, express it in a eukaryotic system like Pichia pastoris. Codon optimization can inadvertently affect PTMs.[17] | Expression of correctly modified and active this compound. |
| Inhibitory Components in Buffer | Ensure your purification and assay buffers do not contain any inhibitory substances. Perform a buffer exchange step. | Restoration of enzyme activity. |
| Improper Storage | Store the purified enzyme at an appropriate temperature and in a buffer that maintains its stability. | Long-term stability and activity of the this compound. |
| Protein Degradation | Add protease inhibitors during cell lysis and purification to prevent degradation of your this compound. | Recovery of full-length, active enzyme. |
Data Presentation
Table 1: Comparison of this compound Expression Before and After Codon Optimization in Pichia pastoris
| Gene Source | Parameter | Before Optimization | After Optimization | Fold Increase | Reference |
| Aspergillus sulphureus | Protein Concentration (mg/mL) | 262 | 346 | 1.32x | [18] |
| Aspergillus sulphureus | Enzyme Activity (U/mL) | 96 | 126.2 | 1.31x | [18] |
| Bacillus subtilis MA139 | Protein Yield (mg/mL) | - | 2.7 | - | [19] |
| Bacillus subtilis MA139 | Enzyme Activity (U/mL) | - | 230 | - | [19] |
Table 2: Comparison of this compound Expression in Different Host Systems
| This compound Source | Expression Host | Promoter | Protein Yield/Activity | Reference |
| Aspergillus sulphureus | Pichia pastoris | AOX1 | 1100 U/mL (in 10-L fermenter) | [13][18] |
| Aspergillus sulphureus | Saccharomyces cerevisiae | TEF1 | ~24 U/mL (in fermenter) | [20] |
| Bacillus pumilus | Pichia pastoris | - | 3462 U/mg | [21] |
| Trichoderma asperellum | Pichia pastoris | propeptide | 91.7 U/mL | [22] |
| Bacillus subtilis | E. coli | T7/tac | - | [4] |
Experimental Protocols
Protocol 1: Gene Cloning and Expression of this compound in Pichia pastoris
This protocol provides a general workflow for cloning a codon-optimized this compound gene into a Pichia pastoris expression vector and expressing the protein.
-
Gene Synthesis and Vector Preparation:
-
Synthesize the codon-optimized this compound gene with appropriate restriction sites for cloning into the pPICZαA vector.
-
Digest the pPICZαA vector and the synthesized gene with the chosen restriction enzymes.
-
Ligate the this compound gene into the digested vector.
-
-
Transformation into E. coli :
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid amplification.
-
Select transformed colonies on low salt LB agar (B569324) plates containing Zeocin™.
-
Confirm the correct insertion by colony PCR and sequence analysis.
-
-
Transformation into Pichia pastoris :
-
Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., SacI) to facilitate integration into the yeast genome.
-
Prepare competent P. pastoris X-33 cells.
-
Transform the linearized plasmid into the competent yeast cells by electroporation.
-
Plate the transformed cells on YPDS plates containing Zeocin™ and incubate at 30°C for 3-5 days.
-
-
Screening for High-Expression Clones:
-
Pick several Zeocin™-resistant colonies and grow them in BMGY medium.
-
Induce protein expression by transferring the cells to BMMY medium containing methanol (B129727).
-
Collect supernatant at different time points and analyze for this compound expression by SDS-PAGE and enzyme activity assay.
-
-
Large-Scale Expression:
-
Inoculate a larger volume of BMGY with the best-expressing clone.
-
Induce with methanol in BMMY medium for several days.
-
Harvest the culture supernatant containing the secreted this compound.
-
Protocol 2: this compound Enzyme Activity Assay
This protocol describes a common method for determining this compound activity using the dinitrosalicylic acid (DNS) method, which measures the release of reducing sugars.[23]
-
Substrate Preparation:
-
Prepare a 0.5% (w/v) solution of locust bean gum (LBG) or other suitable mannan (B1593421) substrate in a 50 mM sodium citrate (B86180) buffer (pH 5.0). Heat and stir until the LBG is fully dissolved.[24]
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 0.45 mL of the substrate solution with 0.05 mL of the enzyme sample (culture supernatant or purified protein).
-
Incubate the reaction mixture at the optimal temperature for your this compound (e.g., 50°C) for a defined period (e.g., 10-30 minutes).
-
Prepare a blank control by adding the DNS reagent before adding the enzyme.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 0.75 mL of DNS reagent.
-
Boil the mixture for 5-10 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
-
Calculation:
-
Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of mannose.
-
One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.
-
Visualizations
Caption: Experimental workflow for heterologous expression of this compound.
Caption: Troubleshooting logic for low or no this compound expression.
References
- 1. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 2. Codon Optimization & Its Impact on mRNA Translation Efficiency - Creative Biolabs [ribosome.creative-biolabs.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Efficient E. coli expression systems for the production of recombinant β-mannanases and other bacterial extracellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. proteobiojournal.com [proteobiojournal.com]
- 7. brieflands.com [brieflands.com]
- 8. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 9. Compare microbial systems for protein expression [cultiply.net]
- 10. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 11. Comparison of expression systems for the extracellular production of this compound Man23 originated from Bacillus subtilis B23 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of codon optimization on the mRNA levels of heterologous genes in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization and purification of this compound produced by an alkaliphilic-thermotolerant Bacillus cereus N1 isolated from Bani Salama Lake in Wadi El-Natron - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple assay procedure for beta-D-mannanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. repo.unand.ac.id [repo.unand.ac.id]
- 21. biogot.com [biogot.com]
- 22. Improved production of recombinant β-mannanase (TaMan5) in Pichia pastoris and its synergistic degradation of lignocellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. microbiologyjournal.org [microbiologyjournal.org]
- 24. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycosylation Effects on Mannanase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mannanase and investigating the impact of glycosylation on its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of glycosylation on this compound stability?
A1: N-glycosylation is a critical post-translational modification for many eukaryotic mannanases that can significantly impact their stability.[1][2] Glycans can protect the protein from proteolysis, increase thermal stability, and maintain its proper conformation over a broader pH range.[2][3] However, the specific effects can vary depending on the enzyme source, the type and location of the glycans, and the experimental conditions.[4] For instance, one study on a β-mannanase from Aspergillus aculeatus identified it as an N-glycosylated protein with a high-mannose type glycan, which is crucial for its functionality.[1]
Q2: How does glycosylation affect the catalytic activity of this compound?
A2: Glycosylation can modulate the catalytic activity of this compound in several ways. It can influence the proper folding and secretion of the enzyme, ensuring it reaches a catalytically active conformation.[1][2] The presence of glycans near the active site can also affect substrate binding and turnover rate. While some studies have shown that glycosylated and deglycosylated forms of a this compound from Neosartorya fischeri exhibit similar enzymatic characteristics, others suggest that glycosylation is essential for optimal activity.[4]
Q3: My this compound shows lower than expected activity. Could this be related to glycosylation?
A3: Yes, improper glycosylation can lead to reduced this compound activity. This could be due to several factors, including expression in a host system that provides different glycosylation patterns than the native organism, or mutations affecting glycosylation sites. It is also possible that the enzyme requires specific glycan structures for full activity. Plant endo-β–mannanases, for example, require N-glycosylation for their catalytic activity.[5]
Q4: I am observing batch-to-batch variability in my this compound experiments. Can glycosylation be a contributing factor?
A4: Absolutely. Batch-to-batch variability in enzyme preparations, especially from recombinant sources, can often be attributed to inconsistencies in glycosylation. The extent and type of glycosylation can be influenced by cell culture conditions, which can in turn affect the enzyme's stability and specific activity.
Troubleshooting Guides
Problem 1: Significant loss of this compound activity upon storage.
| Possible Cause | Troubleshooting Step |
| Improper Glycosylation | If using a recombinant this compound, verify the expression system's glycosylation capabilities. Consider expressing the enzyme in a system that mimics the native glycosylation pattern. |
| Proteolytic Degradation | The lack of sufficient glycosylation may expose protease-sensitive sites. Add protease inhibitors to your storage buffer. |
| Suboptimal Buffer Conditions | Ensure the storage buffer has the optimal pH and ionic strength for the specific this compound. |
Problem 2: Inconsistent results in thermal or pH stability assays.
| Possible Cause | Troubleshooting Step |
| Heterogeneous Glycosylation | The enzyme preparation may contain a mixture of glycoforms with varying stability. Analyze the purity and homogeneity of your enzyme preparation using techniques like SDS-PAGE and mass spectrometry. |
| Deglycosylation during the experiment | If the experiment involves extended incubation times or harsh conditions, partial deglycosylation might occur. Assess the glycosylation status of the enzyme before and after the assay. |
| Assay Conditions | Ensure consistent timing, temperature, and pH across all experimental replicates. |
Quantitative Data Summary
Table 1: Effect of Glycosylation on this compound Thermal Stability
| This compound Source | Glycosylation Status | T1/2 at 60°C (min) | Optimal Temperature (°C) | Reference |
| Aspergillus aculeatus AacMan5_7A | Glycosylated | ~40 | 60 | [1] |
| Aspergillus niger | Glycosylated (recombinant) | - | 50 | [6] |
| Aspergillus niger (deglycosylated mutant) | Deglycosylated | - | 50 | [7] |
| Bacillus subtilis BE-91 | Not specified | Stable up to 70°C | 65 | [8] |
| Paenibacillus thiaminolyticus | Not specified | >120 | 60 |
Table 2: Effect of Glycosylation on this compound pH Stability
| This compound Source | Glycosylation Status | Stable pH Range | Optimal pH | Reference |
| Aspergillus aculeatus AacMan5_7A | Glycosylated | 3.0 - 7.5 (>60% activity) | 4.6 | [1] |
| Neosartorya fischeri P1 | Glycosylated (recombinant) | 2.0 - 12.0 | 4.0 | [4] |
| Bacillus subtilis BE-91 | Not specified | 4.5 - 7.0 | 6.0 | [8] |
| Novel Thermostable Alkaliphilic this compound | Not specified | 7.0 - 10.0 | 9.0 | [9] |
Table 3: Kinetic Parameters of Mannanases
| This compound Source | Glycosylation Status | Substrate | KM (mg/mL) | Vmax (U/mg) | Reference |
| Aspergillus nidulans AnMan5A | Glycosylated | Locust Bean Gum | 1.3 | 1100 | [10] |
| Aspergillus nidulans AnMan5B | Glycosylated | Locust Bean Gum | 1.8 | 1300 | [10] |
| Aspergillus nidulans AnMan5C | Glycosylated | Locust Bean Gum | 3.1 | 1200 | [10] |
| Soybean (Glycine max) GmMAN19-1 | Not specified | Locust Bean Gum | 4.98 | 70.96 | [11] |
| Nonomuraea jabiensis ID06-379 | Not specified | Locust Bean Gum | - | - | [12] |
Experimental Protocols
Protocol 1: this compound Activity Assay (DNS Method)
This protocol is adapted from established methods for determining this compound activity by measuring the release of reducing sugars.[11][13]
-
Prepare Substrate Solution: Dissolve 0.5% (w/v) of locust bean gum or other mannan (B1593421) substrate in a suitable buffer (e.g., 50 mM sodium citrate, pH 5.0).
-
Enzyme Reaction:
-
Add 50 µL of appropriately diluted this compound solution to 450 µL of the pre-warmed substrate solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10 minutes).
-
-
Stop Reaction: Terminate the reaction by adding 500 µL of 3,5-dinitrosalicylic acid (DNS) reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5-15 minutes.
-
Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of mannose to quantify the amount of reducing sugar released.
Protocol 2: Analysis of N-Glycosylation
This protocol provides a general workflow for identifying N-glycosylation in a purified this compound.
-
SDS-PAGE Analysis: Run the purified this compound on an SDS-PAGE gel. A diffuse band or a higher apparent molecular weight than the calculated molecular weight can be indicative of glycosylation.[7]
-
Periodic Acid-Schiff (PAS) Staining: After SDS-PAGE, stain the gel with a PAS staining kit to specifically detect glycoproteins.[1] A magenta band will indicate the presence of glycans.
-
Deglycosylation with PNGase F:
-
Denature 10-20 µg of the purified this compound by heating at 100°C for 10 minutes in the presence of a denaturing buffer containing SDS and DTT.
-
Add PNGase F enzyme and incubate at 37°C for 1-2 hours. PNGase F is an amidase that cleaves between the innermost GlcNAc and asparagine residues of high mannose, hybrid, and complex oligosaccharides from N-linked glycoproteins.[14]
-
Analyze the treated and untreated samples by SDS-PAGE. A shift in the molecular weight of the PNGase F-treated sample confirms N-glycosylation.
-
-
Mass Spectrometry: For detailed analysis of glycan structures and identification of glycosylation sites, the protein can be digested with trypsin and the resulting glycopeptides analyzed by mass spectrometry.[1]
Visualizations
Caption: Workflow for analyzing this compound glycosylation.
References
- 1. Biochemical properties of a native β-1,4-mannanase from Aspergillus aculeatus QH1 and partial characterization of its N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Aspergillus nidulans β-mannanase with high transglycosylation capacity revealed through comparative studies within glycosidase family 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermostability modification of β-mannanase from Aspergillus niger via flexibility modification engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the Structural and Biochemical Characteristics of an Acidophilic β‑this compound from Soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biogot.com [biogot.com]
- 14. Strategies for Deglycosylating N-Linked Glycans [sigmaaldrich.com]
Technical Support Center: Optimizing Mannanase Plate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and ensuring data accuracy in mannanase plate assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background noise in this compound plate assays can obscure results and lead to inaccurate quantification of enzyme activity. The following question-and-answer style guide addresses common issues and provides step-by-step solutions.
Q1: What are the primary sources of high background in a this compound plate assay?
High background can originate from several sources, broadly categorized as substrate-related, reagent-related, or procedural.
-
Substrate Issues: The mannan (B1593421) substrate itself, such as Locust Bean Gum (LBG) or Guar Gum, may contain impurities or low molecular weight mannan fragments that are already reducing sugars. This leads to a high initial absorbance reading in the blank and control wells.
-
Reagent Contamination: The 3,5-dinitrosalicylic acid (DNS) reagent or the buffers used in the assay can be contaminated with reducing substances, leading to a false-positive signal.[1] Additionally, some components in biological samples can have intrinsic color or fluorescence that interferes with the assay.[2]
-
Non-Specific Binding: In plate-based assays, the enzyme or other sample components may non-specifically bind to the surface of the microplate wells, contributing to background signal.[2]
-
Procedural Inconsistencies: Inconsistent heating times during the DNS color development step, inaccurate pipetting, or well-to-well contamination can all contribute to high and variable background readings.[1]
Q2: My blank wells (containing substrate but no enzyme) show high absorbance. How can I fix this?
High absorbance in blank wells is a common issue, often related to the substrate or the DNS reagent itself.
Troubleshooting Steps:
-
Substrate Quality Check:
-
Source a High-Purity Substrate: Ensure you are using a high-quality substrate with low levels of free reducing sugars.
-
Substrate Blank: Prepare a "substrate blank" by incubating the substrate solution alone (without enzyme) and then proceeding with the DNS assay. A high reading confirms the substrate is a source of background noise.
-
Substrate Pre-treatment: If the substrate is the issue, consider dialysis or size-exclusion chromatography to remove small reducing sugar fragments.
-
-
Reagent Quality Check:
-
Fresh DNS Reagent: Prepare fresh DNS reagent, as it can degrade over time.[1]
-
Reagent Blank: Run a "reagent blank" containing only the assay buffer and the DNS reagent to check for contamination.
-
High-Purity Water: Use high-purity, sterile water to prepare all buffers and reagents to avoid contamination with reducing substances.[2]
-
-
Proper Blanking Procedure:
-
For accurate results, the blank should contain everything that the sample wells contain, except for the active enzyme. A common practice is to add the enzyme to the blank wells after the stop solution (or immediately before the reading), so it does not have time to react with the substrate.[1]
-
Q3: How can I reduce non-specific binding of my enzyme to the plate?
While less common in simple enzyme activity assays compared to ELISAs, non-specific binding can still contribute to background. The use of blocking agents can mitigate this.
Recommended Solutions:
-
Blocking Agents: Incubating the microplate wells with a blocking agent prior to adding the enzyme and substrate can prevent non-specific adsorption. Common blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-2% (w/v).[3] It's important to note that not all BSA preparations are the same, and some may contain impurities that can interfere with the assay.[4]
-
Casein: Often used as a component of non-fat dry milk, casein can be a more effective blocking agent than BSA in some cases.[5]
-
-
Detergents: Including a non-ionic detergent like Tween-20 (at a concentration of 0.01-0.1%) in the wash buffer can help reduce non-specific binding.[3]
Q4: My results are inconsistent across replicates. What could be the cause?
Inconsistent results often point to procedural errors.
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.[1]
-
Consistent Heating: The time and temperature of the heating step for DNS color development are critical. Use a heat block or water bath that provides uniform temperature to all wells and ensure all samples are heated for the exact same amount of time.[1]
-
Plate Sealing: During incubations, seal the plate to prevent evaporation, which can concentrate the reactants and lead to variability.
-
Thorough Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.
Experimental Protocols
Detailed Protocol for DNS-Based this compound Plate Assay with Low Background
This protocol is optimized to minimize background noise.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM sodium citrate (B86180) buffer, pH 5.0. Filter-sterilize if necessary.[6]
-
Substrate Solution (0.5% LBG): Dissolve 0.5 g of high-quality Locust Bean Gum (LBG) in 100 mL of assay buffer. Heat at 60°C with constant stirring for 1 hour to fully dissolve. Centrifuge the solution to pellet any insoluble material and use the clear supernatant.[6] Prepare this solution fresh.
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Slowly add 30 g of sodium potassium tartrate tetrahydrate. Bring the final volume to 100 mL with purified water. Store in a dark bottle at room temperature.[1]
-
Enzyme Dilutions: Prepare serial dilutions of the this compound enzyme in cold assay buffer.
-
-
Assay Procedure:
-
Plate Setup:
-
Sample Wells: Add 50 µL of diluted enzyme.
-
Blank Wells: Add 50 µL of assay buffer.
-
-
Reaction Initiation: Add 50 µL of the 0.5% LBG substrate solution to all wells.
-
Incubation: Seal the plate and incubate at 50°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development:
-
Add 100 µL of DNS reagent to each well.
-
Seal the plate and heat at 95-100°C for 5-15 minutes.
-
-
Absorbance Reading: Cool the plate to room temperature. Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of the sample wells.
-
Create a standard curve using known concentrations of mannose to determine the amount of reducing sugar produced.
-
Data Presentation
Table 1: Typical Substrate Concentrations for this compound Assays
| Substrate | Typical Concentration (% w/v) | Buffer Conditions | Reference |
| Locust Bean Gum (LBG) | 0.5% | 50 mM Sodium Citrate, pH 5.0-6.0 | [6][7] |
| Guar Gum | 0.5% | 50 mM Phosphate Buffer, pH 7.0 | [7] |
| Konjac Glucomannan | 0.2% | 0.05 M Citric Acid/0.1 M Na2HPO4, pH 6.0 | [8] |
| Copra Mannan | 0.5% | 50 mM Sodium Citrate, pH 5.0 | [9] |
Table 2: Comparison of Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Effectiveness | Considerations | Reference |
| Bovine Serum Albumin (BSA) | 1-2% (w/v) | Good | Can be a source of impurities.[4] | [3] |
| Casein (from non-fat dry milk) | 0.2% (w/v) | Often more effective than BSA. | May contain endogenous enzymes. | [5][10] |
| Tween 20 | 0.01-0.1% (v/v) | Used in wash buffers to reduce non-specific interactions. | Can displace hydrophobically attached proteins.[10] | [3] |
Visualizations
Caption: A streamlined workflow for a typical this compound plate assay.
Caption: A logical workflow for troubleshooting high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arp1.com [arp1.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening, statistical optimized production, and application of β‐this compound from some newly isolated fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of β-Mannanase Production by Bacillus subtilis ATCC11774 through Optimization of Medium Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
Validation & Comparative
A Comparative Guide to Bacterial and Fungal Mannanases for Researchers and Drug Development Professionals
An In-depth Analysis of Microbial Mannanases: Properties, Protocols, and Pathways
Mannanases, a class of hemicellulase (B13383388) enzymes, are gaining significant traction in various industrial and biotechnological sectors, including pharmaceuticals, food and feed production, and biorefineries.[1][2] These enzymes catalyze the hydrolysis of mannans, a major component of plant cell walls.[1][2] This guide provides a detailed comparative analysis of mannanases derived from two primary microbial sources: bacteria and fungi, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work.
Biochemical and Kinetic Properties: A Comparative Overview
Bacterial and fungal mannanases exhibit distinct biochemical and kinetic properties that influence their suitability for different applications. Generally, fungal mannanases are optimally active in acidic conditions, while their bacterial counterparts often favor neutral to alkaline environments.[3] Thermostability also varies, with some bacterial mannanases demonstrating high activity at elevated temperatures.[1][4]
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are critical parameters for understanding enzyme-substrate affinity and catalytic efficiency.[5] A lower Km value indicates a higher affinity of the enzyme for its substrate.[5] The subsequent tables summarize the key properties of various bacterial and fungal mannanases.
Table 1: Comparative Properties of Bacterial Mannanases
| Source Organism | Optimal pH | Optimal Temperature (°C) | Km (mg/mL) | Vmax (μmol/min/mg or U/mg) | Substrate |
| Bacillus subtilis BE-91 | 6.0 | 65 | 7.14 | 107.5 (μmol/min/mL) | Locust Bean Gum |
| 1.749 | 33.45 (μmol/min/mL) | Konjac Glucomannan | |||
| Bacillus licheniformis HDYM-04 | 8.0 | 60 | 2.69 | 251.41 | Glucomannan |
| 19.26 | 588.24 (μmol/min/mL) | Guar Gum | |||
| Bacillus halodurans PPKS-2 | 11.0 | 70 | - | - | - |
| Bacillus pumilus GBSW19 | 6.5 | 65 | - | - | - |
| Weissella cibaria F1 | 6.5 | 50 | 16.96 (μmol/mL) | 1119.05 (μmol/min) | Locust Bean Gum |
| Klebsiella oxytoca KUB-CW2-3 | - | - | 2.4 | 5.4 | Defatted Copra Meal |
Data sourced from multiple studies.[1][4][6][7][8][9] Note: Vmax units can vary between studies.
Table 2: Comparative Properties of Fungal Mannanases
| Source Organism | Optimal pH | Optimal Temperature (°C) | Km (mg/mL) | Vmax (μmol/min/mg or U/mg) | Substrate |
| Penicillium oxalicum GZ-2 | 3.0-4.0 | 80 | 7.6 | 1425.5 | Locust Bean Gum |
| 2.1 | 154.8 | Konjac Mannan (B1593421) | |||
| 2.3 | 18.9 | Guar Gum | |||
| Aureobasidium pullulans NRRL 58524 | 4.0 | 55 | - | - | - |
| Aspergillus niger BK01 | 4.5 | 80 | - | - | - |
| Penicillium italicum | 5.0 | 30 | 0.26 | 0.12 (μmol/min/mL) | Locust Bean Gum |
| Aspergillus niger Man26A | - | - | 8.44 | 55.36 | Locust Bean Gum |
| Aspergillus fumigatus | - | - | 3.07 | 1935 | Locust Bean Gum (Man I) |
| 3.12 | 2139 | Locust Bean Gum (Man II) |
Data sourced from multiple studies.[3][10][11][12][13][14] Note: Vmax units can vary between studies.
Substrate Specificity
The ability of mannanases to hydrolyze different types of mannan is crucial for their application. The primary substrates for mannanase activity assays are locust bean gum (galactomannan) and konjac glucomannan.[6][12] Some mannanases exhibit broad substrate specificity, hydrolyzing various mannan-based polysaccharides, while others are more specific.[8][15] For instance, the β-mannanase from Bacillus licheniformis HDYM-04 shows high specificity towards glucomannan.[8] Fungal β-mannanases are known to act on β-1,4-linked mannans.[15]
Experimental Protocols
Accurate characterization of this compound activity is fundamental for comparative analysis. The following are detailed protocols for key experiments.
This compound Activity Assay (DNS Method)
The dinitrosalicylic acid (DNS) method is a standard procedure for measuring the amount of reducing sugars released by this compound activity.[6][11]
Materials:
-
0.05 M Citrate buffer or other appropriate buffer based on the enzyme's optimal pH.
-
1% (w/v) Substrate solution (e.g., Locust Bean Gum or Konjac Glucomannan) in the same buffer.
-
DNS reagent.
-
Enzyme solution.
-
Mannose standard solution.
Procedure:
-
Prepare reaction mixtures by combining the enzyme solution with the substrate solution. A typical reaction volume is 1 mL.[11]
-
Incubate the reaction mixtures at the enzyme's optimal temperature for a defined period (e.g., 10-30 minutes).[6][11]
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of mannose to determine the amount of reducing sugar produced in the enzymatic reaction.
-
One unit (IU) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.[6]
Determination of Kinetic Parameters (Km and Vmax)
Procedure:
-
Perform the this compound activity assay as described above using a range of substrate concentrations (e.g., 1-5 mg/mL for locust bean gum).[6]
-
Measure the initial reaction velocity (rate of product formation) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
The Km and Vmax values can be determined by fitting the data to the Michaelis-Menten equation using a Lineweaver-Burk plot or non-linear regression analysis.[6][8]
Visualizing Experimental Workflows and Pathways
Understanding the experimental process and the underlying biological pathways is facilitated by clear diagrams.
The induction of this compound production in microorganisms is a regulated process, often triggered by the presence of mannan in the environment.
Industrial and Biotechnological Relevance
Both bacterial and fungal mannanases have found widespread applications.[1][2][16] In the pulp and paper industry, they are used for bio-bleaching of softwood pulp.[1] The food and feed industries utilize them to improve nutritional value and digestibility.[16] Furthermore, their role in the production of manno-oligosaccharides (MOS) as prebiotics is an area of growing interest.[16] The choice between a bacterial or fungal this compound often depends on the specific process conditions, such as pH and temperature. For instance, the alkali-tolerant and thermostable this compound from Bacillus halodurans is a strong candidate for the detergent industry.[1]
References
- 1. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannanases: microbial sources, production, properties and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 6. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study of a β-mannanase from the Bacillus licheniformis HDYM-04 and its decolorization ability of twenty-two structurally different dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and characterization of thermostable acidophilic β-mannanase from Aureobasidium pullulans NRRL 58524 and its potential in mannooligosaccharide production from spent coffee ground galactomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. redorbit.com [redorbit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle of Efficiency: Kinetic Comparison of GH5 and GH26 Mannanases
For researchers, scientists, and drug development professionals navigating the complexities of enzymatic hydrolysis, the choice between different glycoside hydrolase (GH) families can significantly impact experimental outcomes. This guide provides a detailed kinetic comparison of two prominent mannanase families, GH5 and GH26, offering a clear overview of their performance based on experimental data.
Mannanases, enzymes that degrade mannan (B1593421), a major component of hemicellulose, are classified into several GH families based on their amino acid sequences. Among these, families GH5 and GH26 are the most extensively studied. While both families catalyze the hydrolysis of β-1,4-mannosidic linkages in mannans, galactomannans, and glucomannans, they exhibit distinct kinetic properties that influence their efficiency and substrate preference.[1][2] Generally, GH26 endo-mannanases have been reported to be more catalytically active on mannans compared to their GH5 counterparts.[3]
Comparative Kinetic Parameters
To facilitate a direct comparison, the following tables summarize the kinetic parameters of various GH5 and GH26 mannanases from different microbial sources, acting on the common substrate, locust bean gum (LBG), a galactomannan.
Table 1: Kinetic Parameters of GH5 Mannanases on Locust Bean Gum (LBG)
| Enzyme Source | Km (mg/mL) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (s-1mg-1mL) | Optimal pH | Optimal Temp (°C) | Reference |
| Penicillium aculeatum APS1 | 1.8 ± 0.1 | 1250 ± 20 | 833.3 | 462.9 | 5.3 | 50 | [4] |
| Aspergillus fumigatus HBFH5 (AfMan5A) | 0.21 ± 0.05 | 15.22 ± 0.33 (mol/mg/min) | - | - | 6.0 | 60 | [1] |
| Trichoderma asperellum ND-1 (TaMan5) | 1.34 | 749.14 | - | - | 4.0 | 65 | [5] |
| Eubacterium siraeum (EsGH5_8) | 1.1 ± 0.1 | - | 1300 ± 50 | 1200 | 7.0 | 55 | [6] |
| Xanthomonas citri pv. aurantifolii (XcGH5_8) | 1.4 ± 0.1 | - | 1200 ± 60 | 860 | 7.0 | 30 | [6] |
Table 2: Kinetic Parameters of GH26 Mannanases on Locust Bean Gum (LBG)
| Enzyme Source | Km (mg/mL) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mg-1mL) | Optimal pH | Optimal Temp (°C) | Reference |
| Enterobacter aerogenes B19 (Man26E) | 7.16 | 508 | - | - | 6.0 | 55 | [7] |
| Klebsiella oxytoca KUB-CW2-3 (KMAN) | - | - | - | 2571.26 (min-1mM-1) for DP6 | - | - | [8] |
| Bacillus sp. | - | - | - | - | - | - | [3] |
Note: Direct comparison of Vmax and kcat values can be challenging due to variations in experimental conditions and reporting units across different studies. The catalytic efficiency (kcat/Km) provides a more standardized measure for comparing enzyme performance.
Experimental Protocols
The determination of these kinetic parameters relies on standardized enzyme assays. A typical protocol for assessing this compound activity is outlined below.
This compound Activity Assay (DNS Method)
This method is widely used to quantify the amount of reducing sugars released from the mannan substrate by the enzyme.
Materials:
-
Substrate: 1% (w/v) Locust Bean Gum (LBG) in a suitable buffer (e.g., 50 mM sodium citrate, pH 5.0).
-
Enzyme solution: Purified or crude this compound, appropriately diluted.
-
DNS Reagent (3,5-Dinitrosalicylic acid): For colorimetric detection of reducing sugars.
-
Standard: D-mannose solution for generating a standard curve.
-
Spectrophotometer
Procedure:
-
Reaction Setup: A reaction mixture is prepared by combining the enzyme solution with the pre-warmed LBG substrate. A typical reaction volume is 1 mL.
-
Incubation: The reaction mixture is incubated at the enzyme's optimal temperature for a defined period (e.g., 10-60 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by adding the DNS reagent, which also initiates the color development process upon heating.
-
Color Development: The mixture is boiled for 5-15 minutes, resulting in a color change proportional to the amount of reducing sugar present.
-
Measurement: After cooling to room temperature, the absorbance of the solution is measured at 540 nm using a spectrophotometer.
-
Quantification: The amount of reducing sugar released is determined by comparing the absorbance to a standard curve prepared with known concentrations of D-mannose.
One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.[9][10]
Visualizing the Workflow
To better understand the process of kinetic analysis, the following diagrams illustrate the key steps involved.
Caption: General workflow for determining this compound activity.
Caption: Relationship between GH families and mannan hydrolysis.
Concluding Remarks
The choice between GH5 and GH26 mannanases will ultimately depend on the specific application, including the nature of the substrate, desired reaction conditions, and required catalytic efficiency. While GH26 mannanases often exhibit higher activity on pure mannans, GH5 enzymes may show broader substrate specificity or higher stability under certain conditions. The data and protocols presented in this guide provide a solid foundation for making an informed decision for your research and development needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. β-Mannan degradation by gut bacteria - Characterization of β-mannanases from families GH5 and GH26 | Lund University [lunduniversity.lu.se]
- 3. mdpi.com [mdpi.com]
- 4. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical analyses of a novel acidophilic GH5 β-mannanase from Trichoderma asperellum ND-1 and its application in mannooligosaccharides production from galactomannans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Modular Architecture on Activity of Glycoside Hydrolase Family 5 Subfamily 8 Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystallization, structural characterization and kinetic analysis of a GH26 β-mannanase from Klebsiella oxytoca KUB-CW2-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of this compound from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Degradation of Hemicellulose: A Comparative Guide to Mannanase and Xylanase Action
For Researchers, Scientists, and Drug Development Professionals
The enzymatic hydrolysis of hemicellulose, a major component of lignocellulosic biomass, is a critical step in various biotechnological processes, including biofuel production and the development of platform chemicals. Due to the complex and heterogeneous structure of hemicellulose, a single enzyme is often insufficient for its complete degradation. This guide provides a comparative analysis of the synergistic action of two key hemicellulolytic enzymes, mannanase and xylanase, supported by experimental data and detailed protocols.
The Mechanism of Synergism
Hemicellulose is a complex heteropolymer. In many plant cell walls, it consists of a primary backbone of β-1,4-linked D-xylose units (xylan), which is decorated with various side chains, including β-1,4-linked D-mannose residues (mannan).
The synergistic relationship between xylanase and this compound stems from their complementary modes of action. Xylanase targets and cleaves the main xylan (B1165943) backbone, breaking the polymer into smaller oligosaccharides. This action exposes the mannan-containing side chains that were previously sterically hindered. Subsequently, this compound can efficiently access and hydrolyze these mannan (B1593421) residues. This coordinated attack leads to a more thorough and rapid degradation of the entire hemicellulose structure than could be achieved by the sum of the individual enzymes acting alone.[1][2][3] This enhanced efficiency is often quantified by the Degree of Synergy (DS), calculated as the ratio of the sugar yield from the enzyme cocktail to the sum of the yields from each enzyme acting individually.
Caption: Mechanism of synergistic hemicellulose degradation.
Comparative Performance Data
The synergy between this compound and xylanase results in a significant increase in the yield of reducing sugars from complex hemicellulosic substrates. The following table summarizes representative data from studies on the enzymatic hydrolysis of lignocellulosic biomass, such as corncobs and softwood pulp, where the addition of this compound to a xylanase-containing enzyme mixture enhances overall sugar release.[1]
| Enzyme Treatment | Substrate | Relative Reducing Sugar Yield (%) | Degree of Synergy (DS) |
| Xylanase (alone) | Lignocellulosic Biomass | 100 (Baseline) | - |
| This compound (alone) | Lignocellulosic Biomass | 25 | - |
| Xylanase + this compound | Lignocellulosic Biomass | ~135 - 160 | ~1.1 - 1.3 |
Note: Data is synthesized from reported percentage increases in overall hydrolysis yields from complex substrates.[1] The Degree of Synergy is calculated as (Yield from Combined Enzymes) / (Yield from Xylanase alone + Yield from this compound alone). A DS value greater than 1.0 indicates a synergistic effect.
Experimental Protocols
To quantitatively assess the synergistic activity of this compound and xylanase, a standardized experimental protocol is essential. Below is a generalized methodology for the enzymatic hydrolysis of a model hemicellulosic substrate followed by the quantification of released reducing sugars using the Dinitrosalicylic Acid (DNS) assay.
Enzymatic Hydrolysis of Hemicellulose
-
Substrates:
-
Beechwood Xylan (for xylanase activity)
-
Locust Bean Gum (a galactomannan, for this compound activity)
-
Mixed hemicellulosic substrate (e.g., Palm Kernel Meal, pretreated straw)
-
-
Enzymes:
-
Purified endo-1,4-β-xylanase
-
Purified endo-1,4-β-mannanase
-
-
Procedure:
-
Prepare a 1% (w/v) suspension of the chosen substrate in a 50 mM sodium citrate (B86180) buffer (pH 5.0).
-
Pre-incubate the substrate suspension at 50°C for 10 minutes.
-
Add the enzyme solution(s) to the substrate suspension. For synergy experiments, add both this compound and xylanase. For control experiments, add each enzyme individually. Ensure the total protein concentration is constant across all experiments.
-
Incubate the reaction mixtures at 50°C for a defined period (e.g., 60 minutes), with intermittent shaking.
-
Stop the reaction by placing the tubes in a boiling water bath for 10 minutes. This denatures the enzymes.
-
Centrifuge the tubes to pellet any remaining insoluble substrate.
-
The supernatant, containing the released reducing sugars, is then analyzed using the DNS assay.
-
Quantification of Reducing Sugars (DNS Assay)
The 3,5-Dinitrosalicylic Acid (DNS) method is a colorimetric assay used to determine the concentration of reducing sugars.
-
Reagents:
-
DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate (Rochelle salt), and 20ml of 2M NaOH in 100ml of distilled water.
-
Standard Sugar Solution: A 1 mg/mL solution of glucose or xylose.
-
-
Procedure:
-
Add 1.0 mL of the supernatant from the hydrolysis reaction to a clean test tube.
-
Add 1.0 mL of DNS reagent to the test tube.
-
Heat the mixture in a boiling water bath for 5-10 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.
-
Cool the tubes to room temperature and add 8.0 mL of distilled water to dilute the mixture.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Determine the concentration of reducing sugars by comparing the absorbance to a standard curve prepared using known concentrations of glucose or xylose.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of palm kernel meal fibre using a newly isolated Bacillus subtilis F6 with high this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic action of xylanase and this compound improves the total hydrolysis of softwood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Mannanase Activity: HPLC Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurate determination of enzyme activity is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of mannanase activity against traditional methods, supported by experimental data and detailed protocols.
Mannanases, a class of hydrolases that cleave the β-1,4-mannosidic bonds in mannans and their derivatives, are gaining prominence in various fields, including pharmaceuticals, food technology, and biofuel production. The validation of their enzymatic activity is a critical step in research and development. While traditional colorimetric and viscometric assays are widely used, HPLC-based methods offer a more detailed and accurate picture of the enzymatic degradation of mannans. This guide delves into a comparative analysis of these techniques.
Principles of this compound Activity Validation
The core principle behind validating this compound activity lies in measuring the products of mannan (B1593421) hydrolysis. Endo-mannanases randomly cleave the mannan backbone, releasing manno-oligosaccharides (MOS) of varying lengths. The rate of this degradation is a direct measure of the enzyme's activity. Different analytical techniques quantify this activity through distinct approaches.
High-Performance Liquid Chromatography (HPLC) directly separates and quantifies the manno-oligosaccharides produced during the enzymatic reaction. This method provides a detailed profile of the hydrolysis products, allowing for a precise understanding of the enzyme's mode of action.
The 3,5-Dinitrosalicylic Acid (DNS) Assay is a colorimetric method that measures the amount of reducing sugars released by the enzymatic hydrolysis of mannans. The DNS reagent reacts with the reducing ends of the sugars to produce a colored compound, the absorbance of which is proportional to the concentration of reducing sugars.
Viscometric assays measure the decrease in the viscosity of a mannan solution over time. As the this compound cleaves the long polysaccharide chains, the viscosity of the solution decreases, and the rate of this decrease is correlated with the enzyme's activity.
Comparison of Analytical Methods
The choice of method for validating this compound activity depends on the specific requirements of the study, such as the need for detailed product profiling, sample throughput, and the availability of equipment.
| Feature | HPLC Analysis | DNS Assay | Viscometric Assay |
| Principle | Separation and quantification of individual manno-oligosaccharides. | Colorimetric measurement of total reducing sugars. | Measurement of the decrease in substrate viscosity. |
| Specificity | High; distinguishes between different hydrolysis products (mannobiose, mannotriose, etc.). | Low; measures all reducing sugars collectively and can be subject to interference from other components in the reaction mixture.[1] | Moderate; sensitive to the degradation of large polymers but does not provide information on the specific products formed. |
| Sensitivity | High; can detect and quantify low concentrations of oligosaccharides. | Moderate; less sensitive than HPLC. | High sensitivity for endo-acting enzymes that cause a rapid decrease in viscosity.[2] |
| Quantitative Accuracy | High; provides accurate quantification of each product. | Prone to overestimation of enzyme activity, with reports of 3- to 13-fold higher values compared to other methods for similar carbohydrases.[3][4] | Provides relative activity; establishing a direct correlation to absolute units can be complex but a linear relationship with reducing sugar methods has been demonstrated.[5] |
| Information Provided | Detailed product profile, enzyme kinetics (Km, Vmax), and mode of action.[6] | Total reducing sugar concentration, overall enzyme activity. | Rate of polymer degradation, relative enzyme activity.[2] |
| Throughput | Lower; requires longer run times per sample. | High; suitable for screening large numbers of samples. | Moderate to high. |
| Cost & Complexity | High initial instrument cost and operational complexity. | Low cost and simple procedure. | Moderate cost and complexity. |
Experimental Protocols
HPLC Analysis of this compound Products
This protocol describes the validation of this compound activity by quantifying the manno-oligosaccharides produced.
1. Substrate and Enzyme Preparation:
-
Prepare a 0.5% (w/v) solution of a suitable mannan substrate (e.g., locust bean gum, guar (B607891) gum) in a 50 mM sodium phosphate (B84403) buffer (pH 7.0).
-
Prepare a solution of the this compound enzyme of appropriate concentration in the same buffer.
2. Enzymatic Reaction:
-
Mix equal volumes of the substrate and enzyme solutions (e.g., 1 mL each).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant shaking.
-
Withdraw aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by boiling the aliquots for 5-10 minutes to denature the enzyme.
-
Centrifuge the samples to remove any precipitate and filter the supernatant through a 0.45 µm syringe filter.
3. HPLC Analysis:
-
Column: A carbohydrate analysis column, such as an aminopropyl-silica or a graphitized carbon column.
-
Mobile Phase: An isocratic or gradient elution using acetonitrile (B52724) and water. A typical mobile phase is HPLC-grade water at a flow rate of 0.5 ml/min.[6]
-
Column Temperature: 90°C.[6]
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
-
Standards: Prepare standard solutions of mannose, mannobiose, mannotriose, mannotetraose, etc., to create a calibration curve for quantification.
4. Data Analysis:
-
Identify and quantify the manno-oligosaccharides in the samples by comparing their retention times and peak areas to the standards.
-
Calculate the rate of product formation to determine the this compound activity.
DNS Assay for this compound Activity
This protocol outlines the determination of this compound activity by measuring the release of reducing sugars.
1. Reagent Preparation (DNS Reagent):
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating.
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate tetrahydrate (Rochelle salt) in 20 mL of 2 M NaOH.
-
Slowly add the Rochelle salt solution to the DNS solution with constant stirring.
-
Adjust the final volume to 100 mL with distilled water. Store in a dark bottle.
2. Enzymatic Reaction:
-
Prepare the substrate and enzyme solutions as described in the HPLC protocol.
-
Mix 0.5 mL of the substrate solution with 0.5 mL of the enzyme solution.
-
Incubate at the optimal temperature for a defined period (e.g., 30 minutes).
3. Colorimetric Measurement:
-
Stop the reaction by adding 1 mL of the DNS reagent.
-
Boil the mixture for 5-15 minutes. A red-brown color will develop.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of mannose.
4. Data Analysis:
-
Determine the concentration of reducing sugars in the samples from the standard curve.
-
Calculate the this compound activity, typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.[7]
Viscometric Assay for this compound Activity
This protocol details the measurement of this compound activity by monitoring the change in viscosity of the substrate solution.
1. Substrate and Enzyme Preparation:
-
Prepare a 1% (w/v) solution of a high-viscosity mannan substrate (e.g., guar gum) in a suitable buffer. Ensure the solution is homogeneous.
-
Prepare the this compound solution in the same buffer.
2. Viscosity Measurement:
-
Equilibrate the substrate solution to the optimal reaction temperature in a viscometer (e.g., an Ostwald viscometer).
-
Add a specific volume of the enzyme solution to the substrate and start the timer.
-
Measure the efflux time (the time it takes for the solution to flow between two marked points on the viscometer) at regular intervals.
3. Data Analysis:
-
Calculate the relative or specific viscosity at each time point.
-
Plot the reciprocal of the specific viscosity against time. The initial slope of this plot is proportional to the this compound activity.
-
A linear relationship between the activity measured by the reducing sugar method and the viscosity reduction efficiency has been reported, allowing for conversion between the two units.[5]
Visualizing the Experimental Processes
To better understand the workflows and the underlying biochemical process, the following diagrams are provided.
Caption: Enzymatic degradation pathway of mannan by this compound.
Caption: Experimental workflow for HPLC-based validation of this compound activity.
Conclusion
The validation of this compound activity is a critical aspect of research and development in various scientific and industrial sectors. While traditional methods like the DNS and viscometric assays offer simplicity and high throughput, they often lack the specificity and accuracy of HPLC-based analysis. The DNS method, in particular, is known to overestimate enzyme activity. HPLC provides a detailed and quantitative profile of the hydrolysis products, offering deeper insights into the enzyme's characteristics. The choice of method should be guided by the specific research question, the required level of detail, and the available resources. For precise kinetic studies and a thorough understanding of the enzyme's mode of action, HPLC is the superior method. For high-throughput screening or routine quality control where absolute accuracy is less critical, the DNS or viscometric assays can be valuable alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of beta-mannanase activity by viscosimetric and spectrophotometric methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mannanase Isozymes: Substrate Specificity and Performance
For researchers, scientists, and drug development professionals, understanding the nuanced differences between mannanase isozymes is critical for optimizing processes ranging from biomass degradation to the development of prebiotics and therapeutics. This guide provides a comparative analysis of various this compound isozymes, focusing on their substrate specificity, supported by experimental data and detailed protocols.
Mannanases (EC 3.2.1.78) are a class of hydrolase enzymes that catalyze the breakdown of mannans, a major component of hemicellulose.[1][2] These enzymes exhibit significant diversity in their substrate preferences, a factor largely dictated by their source organism and protein structure. This guide will delve into the specifics of this diversity, offering a valuable resource for selecting the appropriate isozyme for a given application.
Comparative Analysis of Substrate Specificity
The substrate specificity of this compound isozymes is a key determinant of their utility. The following tables summarize the relative activities and kinetic parameters of various mannanases against common mannan-containing substrates.
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Aspergillus terreus | Locust Bean Gum (LBG) | 100 | [3] |
| Guar (B607891) Gum | 86 | [3] | |
| Konjac Gum | 52 | [3] | |
| Copra Mannan (B1593421) | 8 | [3] | |
| Bacillus subtilis BE-91 | Konjac Glucomannan | - | [1] |
| Locust Bean Gum | - | [1] | |
| Klebsiella grimontii KgManA | β-1,4-D-mannan | 100 | [4] |
| Konjac Glucomannan (KGM) | 34.40 | [4] | |
| Fenugreek Gum | 3.2 | [4] | |
| Cellulosimicrobium sp. YB-43 (ManA) | Locust Bean Gum | Highest Activity | [5] |
| Cellulosimicrobium sp. YB-43 (ManC) | Locust Bean Gum | Highest Activity | [5] |
| Klebsiella oxytoca KUB-CW2-3 (S1) | Locust Bean Gum | 100 | [6] |
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (µmol/mL/min) | Reference |
| Aspergillus terreus | Locust Bean Gum | 5.9 | 39.42 | [3] |
| Bacillus subtilis BE-91 | Konjac Glucomannan | 1.749 | 33.45 | [7] |
| Locust Bean Gum | 7.14 | 107.5 | [7] | |
| Man26 (isolate) | Locust Bean Gum | 18.92 | 5.52 | [8] |
| Man122 (isolate) | Locust Bean Gum | 34.53 | 41.15 | [8] |
Key Observations:
-
Galactomannan vs. Glucomannan Preference: Mannanases exhibit varying degrees of activity towards galactomannans (like LBG and guar gum) and glucomannans (like konjac gum). For instance, the Aspergillus terreus this compound shows a higher preference for LBG over konjac gum.[3] In contrast, the Bacillus subtilis BE-91 this compound demonstrates a lower Km for konjac glucomannan, suggesting a higher affinity for this substrate compared to LBG.[7]
-
Influence of Galactose Side Chains: The degree and pattern of galactose substitution on the mannan backbone significantly impact enzyme activity. The Klebsiella grimontii KgManA is notably more active on pure β-1,4-D-mannan than on galactomannans, indicating a preference for substrates without galactose side chains.[4]
-
Source-Dependent Variation: Isozymes from different microbial sources display distinct substrate specificity profiles. For example, a this compound from Bacillus circulans NT 6.7 was reported to be active only on LBG, with no activity on guar gum, which contrasts with the broader specificity of the Aspergillus terreus enzyme.[3]
Experimental Protocols
Accurate comparison of enzyme activity requires standardized methodologies. Below are detailed protocols for key experiments in this compound characterization.
This compound Activity Assay
This protocol is based on the dinitrosalicylic acid (DNSA) method, which quantifies the reducing sugars released from mannan hydrolysis.[9][10]
Materials:
-
1% (w/v) substrate solution (e.g., Locust Bean Gum) in 50 mM buffer (e.g., sodium citrate, pH 5.0)
-
Purified this compound enzyme solution
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Rochelle salt (potassium sodium tartrate) solution
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures by combining the enzyme solution with the substrate solution.
-
Incubate the reactions at the optimal temperature for the specific this compound (e.g., 70°C for Aspergillus terreus this compound) for a defined period (e.g., 10 minutes).[3]
-
Stop the reaction by adding DNSA reagent.
-
Boil the samples for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature and add Rochelle salt solution to stabilize the color.
-
Measure the absorbance at 540 nm.
-
A standard curve using a known concentration of mannose is used to determine the amount of reducing sugar released.[11]
One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
Substrate Specificity Determination
This protocol outlines the procedure for comparing the activity of a this compound against various substrates.[3][8]
Materials:
-
Various 1% (w/v) substrate solutions (e.g., Locust Bean Gum, Guar Gum, Konjac Gum, Copra Mannan) prepared in the optimal buffer for the enzyme.
-
Purified this compound enzyme solution.
-
DNSA reagent.
-
Spectrophotometer.
Procedure:
-
Set up separate reaction mixtures for each substrate.
-
Add the purified this compound to each substrate solution.
-
Incubate all reactions under the same optimal conditions (pH and temperature) for the enzyme.
-
Measure the amount of reducing sugar released for each substrate using the DNSA method as described above.
-
The activity against the substrate yielding the highest amount of reducing sugar is typically set as 100%, and the activities against other substrates are expressed as a relative percentage.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound activity assays and substrate specificity determination.
Caption: Workflow for determining this compound activity.
Caption: Workflow for comparing substrate specificity.
Conclusion
The choice of a this compound isozyme should be guided by a thorough understanding of its substrate specificity. This guide provides a foundation for this understanding by presenting comparative data and standardized protocols. For researchers and professionals in drug development, leveraging the distinct properties of different mannanases can lead to more efficient and targeted outcomes in their respective applications. The provided data and workflows serve as a practical resource to aid in the selection and application of these versatile enzymes.
References
- 1. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannanases: microbial sources, production, properties and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Novel this compound from Klebsiella grimontii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Characterization of this compound-Producing Bacteria for Potential Synbiotic Application in Shrimp Farming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. β-Mannanase Activity Assay Kit - Profacgen [profacgen.com]
- 11. biogot.com [biogot.com]
Mannanase Cross-Reactivity: A Comparative Guide to Substrate Specificity
For researchers, scientists, and drug development professionals, understanding the substrate specificity of mannanase is critical for its effective application. This guide provides a comparative analysis of this compound cross-reactivity with various polysaccharide substrates, supported by experimental data and detailed protocols.
Mannanases, a class of hydrolytic enzymes, catalyze the breakdown of mannans, a major component of hemicellulose. Their ability to act on different polysaccharide substrates, known as cross-reactivity, is a key determinant of their industrial and therapeutic potential. This guide delves into the substrate specificity of mannanases, offering a clear comparison of their activity on various polysaccharides.
Comparative Analysis of this compound Activity
The enzymatic activity of this compound varies significantly depending on the source of the enzyme and the structure of the polysaccharide substrate. Key substrates used to evaluate this compound cross-reactivity include galactomannans (e.g., locust bean gum, guar (B607891) gum), glucomannans (e.g., konjac glucomannan), and pure mannans (e.g., copra mannan).
The following table summarizes the kinetic parameters (Km and Vmax) and the degree of hydrolysis of mannanases from different sources on various polysaccharide substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax value signifies a greater maximum reaction rate.
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (µmol/mL/min) | Degree of Hydrolysis (%) | Reference |
| Aspergillus terreus | Locust Bean Gum | 5.9 ± 0.3 | 39.42 ± 0.4 | 32 | [1] |
| Guar Gum | - | - | 28 | [1] | |
| Konjac Gum | - | - | 24 | [1] | |
| Bacillus licheniformis HDYM-04 | Glucomannan | 2.69 | 251.41 U/mg | - | [2] |
| Guar Gum | - | Low activity | - | [2] | |
| Aspergillus fumigatus (recombinant) | Locust Bean Gum | 16.96 ± 0.01 µmol·mL⁻¹ | 1119.05 ± 0.14 µmol·min⁻¹ | - | [3] |
Note: The units for Km and Vmax may vary between studies. Direct comparison should be made with caution. "-" indicates data not available in the cited source.
Factors Influencing Substrate Specificity
The cross-reactivity of mannanases is largely determined by the structural characteristics of the enzyme's active site. Mannanases are classified into different glycoside hydrolase (GH) families, primarily GH5 and GH26, which exhibit distinct substrate-binding mechanisms.[4]
-
GH5 Mannanases: These enzymes often display a broader substrate specificity and can accommodate both glucose and mannose units in their binding sites.[4][5] This allows them to effectively hydrolyze glucomannans, which are composed of both mannose and glucose residues.[4]
-
GH26 Mannanases: In contrast, GH26 mannanases typically show a stricter specificity for mannose residues, particularly at the negative subsites of the active cleft.[4]
The degree of substitution and the distribution of side chains on the polysaccharide backbone also play a crucial role. For instance, the galactose side chains in galactomannans can influence the binding and catalytic efficiency of mannanases.[6]
Experimental Protocols
A standardized approach is essential for accurately assessing this compound cross-reactivity. The following outlines a typical experimental workflow.
Experimental Workflow for this compound Cross-Reactivity Assessment
Caption: Workflow for determining this compound activity on different polysaccharide substrates.
Detailed Methodology: Substrate Specificity Assay
This protocol is a generalized procedure based on common practices in the field.[1][7]
-
Substrate Preparation: Prepare a 0.5% (w/v) solution of each polysaccharide substrate (e.g., locust bean gum, guar gum, konjac gum) in a suitable buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 5.0).[1]
-
Enzyme Reaction:
-
Add a defined amount of this compound enzyme to a pre-incubated substrate solution.
-
Incubate the reaction mixture at the optimal temperature and pH for the enzyme (e.g., 50°C).[1]
-
Withdraw samples at specific time intervals (e.g., 5, 10, 20 minutes).[1]
-
Terminate the reaction by boiling the samples for 5-10 minutes.[8]
-
-
Quantification of Reducing Sugars (DNS Method):
-
Calculation of Enzyme Activity: Determine the amount of reducing sugar released using a standard curve prepared with mannose. One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.[10]
By systematically evaluating the activity of this compound against a panel of polysaccharide substrates, researchers can gain valuable insights into its cross-reactivity profile, paving the way for its tailored application in various biotechnological and pharmaceutical processes.
References
- 1. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic study of a β-mannanase from the Bacillus licheniformis HDYM-04 and its decolorization ability of twenty-two structurally different dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Towards an understanding of the enzymatic degradation of complex plant mannan structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of this compound-Producing Bacteria for Potential Synbiotic Application in Shrimp Farming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saspublishers.com [saspublishers.com]
- 9. biogot.com [biogot.com]
- 10. Enhanced Enzymatic Performance of β-Mannanase Immobilized on Calcium Alginate Beads for the Generation of Mannan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Mannanase Thermostability: A Comparative Guide to Wild-Type and Mutant Enzymes
For researchers, scientists, and professionals in drug development, the thermal stability of enzymes is a critical parameter influencing their applicability in various industrial and biotechnological processes. This guide provides an objective comparison of the thermostability of wild-type mannanases and their engineered mutants, supported by experimental data and detailed methodologies.
Mannanases, a class of hydrolases that degrade mannan, a major component of hemicellulose, are widely used in industries such as feed, food, and pulp and paper. However, the optimal temperatures of many naturally occurring mannanases are often too low for industrial applications which typically operate at higher temperatures. To overcome this limitation, protein engineering strategies are employed to enhance the thermostability of these enzymes. This guide delves into the improvements achieved through mutagenesis, presenting a clear comparison between wild-type enzymes and their more robust, engineered counterparts.
Performance Comparison: Wild-Type vs. Mutant Mannanases
The thermostability of an enzyme is often assessed by its melting temperature (Tm), the temperature at which 50% of the enzyme is denatured, its half-life (t1/2) at a specific high temperature, and its residual activity after heat treatment. The following tables summarize the quantitative improvements in thermostability observed in various studies.
Case Study 1: β-Mannanase from Aspergillus niger (Anman)
A study focusing on the β-mannanase from Aspergillus niger, referred to as Anman, utilized a rational design and site-directed mutagenesis approach to create a more thermostable variant. A mutant, designated Mut5, with five point mutations (E15C/S65P/A84P/A195P/T298P), exhibited significantly enhanced thermal properties compared to the wild-type (WT) enzyme.[1][2]
| Enzyme | Optimal Temperature (°C) | Melting Temperature (Tm) (°C) | Half-life (t1/2) at 70°C (min) | Residual Activity (after 10 min at 70°C) |
| Wild-Type (Anman) | 72.5 | 75.7 | ~9.4 | < 20% |
| Mutant (Mut5) | 72.5 | 77.7 | 73.4 | 82.4% |
The data clearly indicates that while the optimal temperature for activity remained the same, the Mut5 variant demonstrated a 2°C increase in its melting temperature and a remarkable 7.8-fold increase in its half-life at 70°C.[1][2]
Case Study 2: β-Mannanase from Aspergillus kawachii (ManAK)
In another study, a consensus sequence design strategy was applied to a thermostable and acidophilic β-mannanase from Aspergillus kawachii (ManAK). This resulted in several mutants with improved catalytic efficiency and, in one case, enhanced thermostability.[3][4]
| Enzyme | Optimal Temperature (°C) | Relative Activity after 15 min at 70°C | Relative Activity after 15 min at 80°C |
| Wild-Type (ManAK) | 80 | ~60% | ~25% |
| Mutant (ManAKL293V) | 80 | ~75% | ~30% |
The ManAKL293V mutant showed a notable improvement in retaining its activity after incubation at both 70°C and 80°C compared to the wild-type enzyme.[3]
Experimental Workflow and Methodologies
The enhancement of enzyme thermostability through rational design is a systematic process. The general workflow involves identifying potential mutation sites, creating the mutant enzymes, and then characterizing their properties.
References
- 1. Assay of the enzymatic activity. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Rational-Design Engineering to Improve Enzyme Thermostability | Springer Nature Experiments [experiments.springernature.com]
- 4. Rational design-based engineering of a thermostable phytase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Proteomic Look at Mannanase-Producing Microorganisms: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of mannanase production across different microbial systems is crucial for optimizing enzyme yields and developing novel applications. This guide provides a comparative analysis of this compound-producing microorganisms, leveraging recent proteomic data to offer insights into their enzymatic machinery.
Mannanases, enzymes that hydrolyze mannan, a major component of hemicellulose, are gaining prominence in various industries, from biofuels and animal feed to pharmaceuticals. Microorganisms, particularly fungi and bacteria, are the primary sources of these valuable enzymes. This guide synthesizes findings from recent comparative proteomic studies to highlight the differences in protein secretion and this compound production among key microbial species.
Comparative Analysis of Secreted Proteins and this compound Activity
The following tables summarize quantitative data from comparative studies on prominent this compound-producing fungi and bacteria. These tables provide a clear comparison of protein secretion profiles and specific enzyme activities, offering a valuable resource for selecting the most suitable microorganism for a particular application.
| Microorganism | Total Secreted Proteins Detected | Key this compound-Related Enzymes Identified | Reference |
| Aspergillus niger ATCC1015 | 279 | Enzymes for (galacto)mannan, xyloglucan, and pectin (B1162225) degradation | [1] |
| Trichoderma reesei QM9414 | 161 | Diverse glycoside hydrolases | [1] |
| Penicillium oxalicum 114-2 | 183 | Enzymes for xylan (B1165943) and β-(1,3;1,4)-D-glucan degradation | [1] |
| Aspergillus Species | This compound Activity (U/ml) | Crude Enzyme Protein Content (mg/ml) | Reference |
| Aspergillus niger | 0.3489 | 0.83 | [2] |
| Aspergillus flavus | 0.1830 | 0.75 | [2] |
| Aspergillus tamari | 0.1546 | 0.73 | [2] |
| Bacillus Species | Optimal pH for this compound | Optimal Temperature for this compound (°C) | Substrate Specificity | Reference |
| Bacillus sp. R2AL2A | 6.0 | Not Specified | Highest activity against konjac powder, followed by locust bean gum | [3] |
| Bacillus clausii S10 | 9.5 | 75 | High cleavage capability on konjac glucomannan, locust bean gum, guar (B607891) gum | [4] |
| Bacillus amyloliquefaciens (Antarctic isolate MP1) | 6.0 | 20 | Not Specified | [5] |
| Arthrobacter sp. (Antarctic isolate A40) | 7.0 | 5 | Not Specified | [5] |
| Paenibacillus sp. (Malaysian isolate A7) | 7.0 | 35 | Not Specified | [5] |
Experimental Protocols: A Look Under the Hood
The data presented in this guide is underpinned by a series of robust experimental protocols. Below are detailed methodologies for key experiments commonly cited in the comparative proteomics of this compound-producing microorganisms.
Fungal Culture and Secretome Sample Preparation
-
Culture Conditions: Fungal strains such as Aspergillus niger, Trichoderma reesei, and Penicillium oxalicum are cultured on a solid-state fermentation medium, typically composed of corn stover and wheat bran.[1] Cultures are incubated for a specific period, for example, over several days, to allow for enzyme production.[1]
-
Protein Extraction: The secretome, containing the extracellularly secreted proteins, is harvested. The total secreted protein concentration is then determined using standard methods like the Bradford assay.[1]
This compound Activity Assay
-
Screening on Agar (B569324) Plates: A primary screening for this compound production can be performed by growing microbial isolates on agar plates containing locust bean gum (LBG).[3] The formation of a clear halo around a colony after staining with Congo Red indicates this compound activity.[3]
-
Quantitative Assay: To quantify this compound activity, the crude enzyme solution is incubated with a substrate solution (e.g., 0.5% LBG in a suitable buffer) at a specific temperature and pH. The reaction is stopped, and the amount of reducing sugars released is measured using the dinitrosalicylic acid (DNS) method.[6] One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of mannose per minute under the assay conditions.
Proteomic Analysis: Protein Identification and Quantification
-
Sample Preparation: Proteins from the secretome are precipitated, often using methods like trichloroacetic acid (TCA) precipitation, and then redissolved in a suitable buffer. The protein concentration is determined, and the proteins are digested into peptides, typically using trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is analyzed by LC-MS/MS. This technique separates the peptides based on their physicochemical properties and then fragments them to determine their amino acid sequence.
-
Data Analysis: The obtained mass spectrometry data is searched against a protein database (e.g., UniProt) for the specific microorganism to identify the proteins present in the sample. Quantitative analysis, to determine the relative abundance of each protein, can be performed using label-free quantification methods.
Visualizing the Workflow
To better illustrate the process of comparative proteomics for this compound-producing microorganisms, the following diagrams outline the key experimental and logical workflows.
Caption: Experimental workflow for comparative proteomics of this compound-producing microorganisms.
Caption: Logical relationship between a microorganism and its secreted enzymes for biotechnological use.
References
- 1. researchgate.net [researchgate.net]
- 2. saspublishers.com [saspublishers.com]
- 3. Characterization of this compound from Bacillus sp., a novel Codium fragile cell wall-degrading bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and high-efficiency secreted expression in Bacillus subtilis of a thermo-alkaline β-mannanase from an alkaliphilic Bacillus clausii strain S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.arcticportal.org [library.arcticportal.org]
- 6. Screening, statistical optimized production, and application of β‐this compound from some newly isolated fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mannanases: Structural and Functional Analyses Across Different Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of β-mannanases derived from various biological sources, focusing on their structural classifications and functional characteristics. Mannanases (EC 3.2.1.78) are a critical class of glycoside hydrolase enzymes that catalyze the random hydrolysis of β-1,4-mannosidic linkages within the backbone of mannans, glucomannans, and galactomannans.[1][2] Their applications are widespread, ranging from the pulp and paper industry to food, feed, and pharmaceutical sectors.[3][4][5] This document summarizes key performance data, details common experimental protocols, and visualizes essential structural relationships and workflows to aid in the selection and development of mannanases for specific research and industrial applications.
I. Structural Classification and Features
β-mannanases are primarily classified into different Glycoside Hydrolase (GH) families based on their amino acid sequences. The most prominent families are GH5 and GH26.[6][7] Recently, a novel family, GH134, was identified in Aspergillus nidulans.[8] While the primary structures within these families can differ, they often share a conserved three-dimensional (β/α)8-barrel fold, a common architecture for catalytic domains in glycoside hydrolases.[9][10][11]
-
GH5 Family : This is one of the largest and most diverse GH families, including enzymes with various specificities such as endoglucanase and endomannanase.[12] GH5 mannanases, like BaMan5A from Bacillus agaradhaerens, can often accommodate both glucose and mannose at subsites flanking the catalytic center, giving them broader specificity for heterogeneous substrates like glucomannan.[6]
-
GH26 Family : Mannanases in this family, such as BsMan26A from Bacillus subtilis, typically display stricter specificity for mannose residues, particularly at the negative binding sites.[6] This specificity is mediated by polar interactions with the axial 2-OH group of the mannoside substrate.[6]
-
GH134 Family : A newer classification, the Man134A enzyme from Aspergillus nidulans (AnMan134A), shows a unique catalytic mode, preferentially releasing mannobiose (M2), mannotriose (M3), and mannotetraose (B12350835) (M4) from β-mannan.[8]
The overall structure of mannanases is often modular, consisting of one or more catalytic domains, carbohydrate-binding modules (CBMs), and linker regions.[10][11]
II. Comparative Performance of Microbial Mannanases
Mannanases from different microbial sources exhibit a wide range of biochemical properties, making them suitable for diverse industrial conditions.[3][13] Fungal mannanases often display optimal activity in acidic conditions, whereas bacterial mannanases are frequently active in neutral to alkaline environments.[9][13] Thermophilic bacteria and fungi are sources of highly thermostable mannanases, which are desirable for processes requiring high temperatures.[14][15]
Table 1: Comparison of Biochemical Properties of Mannanases from Various Microbial Sources
| Enzyme (Source Organism) | GH Family | Molecular Weight (kDa) | Optimal pH | Optimal Temp. (°C) | Key Substrate Specificity / Notes |
| Bacterial Mannanases | |||||
| Bacillus circulans NT 6.7 | GH26 | ~40 | 6.0 | 50 | High specificity for β-mannan substrates, particularly galactomannan (B225805) (LBG).[16][17] |
| Bacillus subtilis BE-91 | N/A | ~28 | 6.0 | 65 | Highly stable up to 70°C and in a pH range of 4.5-7.0.[18] |
| Paenibacillus thiaminolyticus | N/A | 38 | 7.0 | 60 | Monomeric protein; stable in a pH range of 5.0-9.0.[19] |
| Alteromonadaceae bacterium Bs31 | GH5 | N/A | 6.0 | 70 | Highest activity on konjac glucomannan; lower on highly substituted galactomannans.[20] |
| Bacillus nealsonii PN-11 | N/A | 50 | 8.8 | 65 | Alkali-thermostable; activity enhanced by Ni²⁺, Co²⁺, Zn²⁺, and Mg²⁺.[21][22] |
| Fungal Mannanases | |||||
| Aspergillus nidulans (Man134A) | GH134 | N/A | N/A | N/A | Novel family; produces M2, M3, and M4 from β-mannan.[8] |
| Aspergillus kawachii (ManAK) | N/A | N/A | 2.0 | 80 | Extremely acidophilic and thermostable.[23] |
| Coprinopsis cinerea (CcMan5C) | GH5 | ~65 | 8.0 - 9.0 | 70 | First reported fungal this compound with both alkaline pH and high temperature optima.[24] |
| Podospora anserina (PaMan5A) | GH5 | N/A | N/A | N/A | Displays a classical mode of action on manno-oligosaccharides.[7] |
| Podospora anserina (PaMan26A) | GH26 | N/A | N/A | N/A | Shows an atypical hydrolysis pattern, releasing mannotetraose and mannose from mannopentaose.[7] |
| Trichoderma reesei (TrMan5A) | GH5 | N/A | N/A | N/A | Composed of a catalytic domain and a carbohydrate-binding module (CBM).[25] |
Table 2: Kinetic Parameters of Selected Mannanases
| Enzyme (Source Organism) | Substrate | Km (mg/mL) | Vmax (μmol/min/mg) | kcat/Km (mL/mg·s) |
| Bacillus nealsonii PN-11 | Locust Bean Gum | 2.15 | 3,448 | 1,180 |
| Paenibacillus thiaminolyticus | Locust Bean Gum | 1.12 | 10,204 | N/A |
| Aspergillus usamii (AuMan5A) | Locust Bean Gum | 1.98 | N/A | 134.4 |
Note: Data is compiled from multiple sources with varying experimental conditions and may not be directly comparable.[10][21]
III. Standardized Experimental Protocols
Accurate characterization of this compound performance is essential for comparison. Below are detailed methodologies for key assays.
1. This compound Activity Assay (DNS Method)
This method quantifies the reducing sugars released from a mannan substrate.[2]
-
Principle : The enzyme hydrolyzes the substrate (e.g., locust bean gum), releasing reducing sugars. These sugars react with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions and heat to produce 3-amino-5-nitrosalicylic acid, a colored compound measured at 540 nm.[1]
-
Reagents :
-
Substrate solution: 0.5% (w/v) Locust Bean Gum (LBG) or other suitable mannan in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 200 mL of 2M NaOH in 800 mL of distilled water. Adjust the final volume to 1 L.
-
Enzyme solution: Purified this compound diluted in buffer.
-
Standard: D-mannose solutions of known concentrations.
-
-
Procedure :
-
Pipette 0.5 mL of the enzyme solution into a test tube.
-
Add 0.5 mL of the pre-warmed substrate solution to start the reaction.
-
Incubate the mixture at the enzyme's optimal temperature (e.g., 50°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Boil the mixture for 5-10 minutes in a water bath.
-
Cool the tubes to room temperature and add 8.0 mL of distilled water.
-
Measure the absorbance at 540 nm against a blank (where the enzyme was added after the DNS reagent).
-
Calculate the concentration of reducing sugars released by comparing the absorbance to a D-mannose standard curve. One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.
-
2. Thermal and pH Stability Assays
These protocols determine the conditions under which the enzyme remains stable and active.
-
Thermal Stability Protocol :
-
Incubate aliquots of the purified enzyme solution (without substrate) at various temperatures (e.g., 40°C to 80°C) for different time intervals (e.g., 30, 60, 120 minutes).[2][23]
-
At each time point, withdraw a sample and cool it immediately on ice.
-
Measure the residual enzyme activity using the standard DNS assay.
-
The activity of a non-heated enzyme sample is considered 100%. Plot the residual activity against time for each temperature.
-
-
pH Stability Protocol :
-
Incubate the purified enzyme solution in buffers of different pH values (e.g., pH 3.0 to 10.0) for a set period (e.g., 1-2 hours) at a stable temperature (e.g., 4°C or room temperature).[18][23]
-
After incubation, dilute the samples into the standard assay buffer to bring the pH to the optimal level for activity measurement.
-
Measure the residual activity using the standard DNS assay.
-
The activity of the enzyme incubated in its optimal pH buffer is considered 100%. Plot the residual activity against the incubation pH.
-
3. Substrate Specificity Determination
This assay compares the enzyme's hydrolytic efficiency on various polysaccharides.
-
Protocol :
-
Prepare solutions of various substrates at the same concentration (e.g., 0.5% w/v). Common substrates include locust bean gum (galactomannan), guar (B607891) gum (galactomannan with higher galactose substitution), konjac glucomannan, ivory nut mannan (linear mannan), and non-mannan polysaccharides like carboxymethyl cellulose (B213188) (CMC) and xylan (B1165943) as negative controls.[21][26][27]
-
Perform the standard activity assay for each substrate under optimal pH and temperature conditions.
-
Express the activity on each substrate as a percentage of the activity observed with the most preferred substrate (often LBG or konjac glucomannan).
-
References
- 1. biogot.com [biogot.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Microbial mannanases: an overview of production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannanases: microbial sources, production, properties and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel β-1,4-Mannanase Belonging to a New Glycoside Hydrolase Family in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]
- 11. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cazypedia.org [cazypedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermophilic β-mannanases from bacteria: production, resources, structural features and bioengineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cloning, secretory expression and characterization of recombinant β-mannanase from Bacillus circulans NT 6.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Improvement of the Catalytic Ability of a Thermostable and Acidophilic β-Mannanase Using a Consensus Sequence Design Strategy [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Recombinant and Commercial Mannanase Enzymes
For researchers, scientists, and professionals in drug development, the selection of enzymes with optimal performance is critical. This guide provides a detailed comparison of recombinant mannanase against commercially available alternatives, supported by experimental data and protocols to assist in making informed decisions for your specific applications.
Performance Benchmark: Recombinant vs. Commercial this compound
The performance of this compound enzymes is typically evaluated based on their specific activity, optimal operating conditions (pH and temperature), and kinetic parameters. Below is a compilation of data for several recombinant mannanases and a general overview of widely used commercial enzymes.
Quantitative Data Summary
Table 1: Biochemical Properties of Recombinant β-Mannanases
| Enzyme Source | Expression Host | Optimal pH | Optimal Temperature (°C) | Apparent K_m_ (mg/mL) | Apparent V_max_ (U/mg) | Reference |
| Bacillus subtilis B23 (Recombinant Man23) | Brevibacillus brevis | ~7.0 | 50 | 2.4 | 384 | [1] |
| Bacillus clausii S10 (Recombinant BcManA) | Bacillus subtilis WB600 | 9.5 | 75 | 0.62 (Konjac glucomannan) | 2366.2 | [2] |
| Aspergillus niger (Recombinant) | Pichia pastoris | 4.5 | 80 | - | - | [3] |
| Caldanaerobius polysaccharolyticus (Recombinant Man5A-TM1) | - | - | - | - | - | [4] |
| Bacillus sp. (Recombinant) | - | 6.0 | 55 | - | - |
Table 2: Profile of Commercial this compound Enzymes
| Product Name/Source Organism | Supplier | Optimal pH Range | Optimal Temperature Range (°C) | Key Applications |
| Hemicell™ (Bacillus lentus) | Elanco | - | - | Animal feed[5] |
| Mannaway™ | Novozymes | - | - | Detergent, Food |
| Gammanase™ | Novozymes | - | - | Food, Animal feed |
| endo-1,4 β-Mannanase (Aspergillus niger) | Megazyme | 4.0 | 40 | Research, Diagnostics[6] |
| β-Mannanase (Trichoderma reesei) | American Biosystems | - | - | Animal feed |
Note: Direct comparison of kinetic parameters between different studies should be approached with caution due to variations in assay conditions, substrates, and protein quantification methods.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate benchmarking of enzyme performance. Below are protocols for key experiments cited in the comparison.
This compound Activity Assay (DNS Method)
This method determines the amount of reducing sugars released from a mannan (B1593421) substrate by the enzymatic action of this compound.[7][8][9]
Materials:
-
0.5% (w/v) Locust Bean Gum (LBG) in 50 mM sodium phosphate (B84403) buffer (pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent[10]
-
Enzyme solution (appropriately diluted)
-
Mannose standard solutions
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding 0.5 mL of the enzyme solution to 0.5 mL of the LBG substrate solution.
-
Incubate the mixture at 50°C for 30 minutes.
-
Stop the reaction by adding 1 mL of DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
A standard curve is generated using mannose solutions of known concentrations to determine the amount of reducing sugar released.
-
One unit (U) of this compound activity is defined as the amount of enzyme that liberates 1 µmol of mannose per minute under the specified assay conditions.
Enzyme Purification Protocol
Purification of this compound is essential for its biochemical characterization. A typical purification protocol involves several steps to isolate the enzyme from the crude extract.[11][12][13]
1. Ammonium (B1175870) Sulfate Precipitation:
-
The crude enzyme extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing the highest this compound activity (commonly precipitating between 60-80% saturation) is collected by centrifugation.
2. Dialysis:
-
The collected precipitate is redissolved in a minimal amount of buffer (e.g., 20 mM sodium citrate (B86180) buffer, pH 6.0) and dialyzed against the same buffer to remove excess salt.
3. Ion Exchange Chromatography:
-
The dialyzed sample is loaded onto an anion-exchange column (e.g., DEAE-cellulose).
-
The column is washed with the starting buffer to remove unbound proteins.
-
The bound proteins are eluted with a linear gradient of NaCl. Fractions are collected and assayed for this compound activity.
4. Gel Filtration Chromatography:
-
Active fractions from the ion-exchange step are pooled, concentrated, and applied to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on their molecular size.
-
Fractions are collected and assayed for this compound activity. The fractions with the highest specific activity are pooled as the purified enzyme.
Visualizing Mannan Degradation
The enzymatic breakdown of mannan is a multi-step process involving several enzymes that act synergistically. The following diagrams illustrate the key pathways and experimental workflows.
Mannan Degradation Pathway
Mannans, the primary components of hemicellulose, are complex polysaccharides. Their degradation into simple sugars is a critical process in various biological and industrial applications. The pathway involves the concerted action of several enzymes.[14][15][16]
Caption: Enzymatic cascade for the complete hydrolysis of mannan polysaccharides.
Experimental Workflow for this compound Benchmarking
A systematic workflow is essential for the comparative analysis of different this compound enzymes. This involves a series of steps from enzyme preparation to data analysis.
Caption: A structured workflow for comprehensive this compound enzyme characterization.
Discussion and Conclusion
The data presented indicate that recombinant mannanases can offer a wide range of optimal activities and stabilities. For instance, the recombinant β-mannanase from Bacillus clausii S10 exhibits high activity at an alkaline pH and high temperature, making it a strong candidate for applications in the detergent industry.[2] In contrast, the recombinant this compound from Aspergillus niger shows optimal activity at an acidic pH, which could be advantageous in food processing applications.[3]
Commercial mannanases are often formulated as part of enzyme cocktails to achieve synergistic effects, particularly in the animal feed industry to improve nutrient digestibility.[17][18][19][20] While specific kinetic data for many commercial products are not always publicly available, their widespread use and proven efficacy in various industrial processes underscore their performance.
The choice between a recombinant and a commercial this compound will ultimately depend on the specific requirements of the application, including the desired pH and temperature optima, substrate specificity, and cost-effectiveness. The protocols and data provided in this guide offer a framework for conducting in-house benchmarking to identify the most suitable enzyme for your research or product development needs.
References
- 1. Comparison of expression systems for the extracellular production of this compound Man23 originated from Bacillus subtilis B23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and high-efficiency secreted expression in Bacillus subtilis of a thermo-alkaline β-mannanase from an alkaliphilic Bacillus clausii strain S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. endo-1,4 β-Mannanase (Aspergillus niger) [neogen.com]
- 7. Assay of the enzymatic activity. [bio-protocol.org]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. biogot.com [biogot.com]
- 10. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 11. Purification and characterization of β-mannanase from Bacillus pumilus (M27) and its applications in some fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tarjomefa.com [tarjomefa.com]
- 13. academic.oup.com [academic.oup.com]
- 14. An overview of mannan structure and mannan-degrading enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-(1,4)-mannan degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. Significance of single β-mannanase supplementation on performance and energy utilization in broiler chickens, laying hens, turkeys, sows, and nursery-finish pigs: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. β-Mannanase Derived from Bacillus Subtilis WL-7 Improves the Performance of Commercial Laying Hens Fed Low or High Mannan-Based Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the prebiotic potential of mannooligosaccharides from mannanase hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prebiotic potential of mannooligosaccharides (MOS) derived from mannanase hydrolysis against other common prebiotics: fructooligosaccharides (FOS), galactooligosaccharides (GOS), and inulin (B196767). The information is based on experimental data from in vitro and in vivo studies, with a focus on gut microbiota modulation and short-chain fatty acid (SCFA) production.
Comparative Analysis of Prebiotic Performance
The prebiotic efficacy of MOS and its alternatives is typically evaluated based on their ability to selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, and the subsequent production of SCFAs, which play a crucial role in gut health and host metabolism.
Modulation of Gut Microbiota
The following table summarizes the comparative effects of MOS, FOS, GOS, and inulin on the proliferation of key beneficial gut bacteria from various in vitro studies.
| Prebiotic | Target Bacteria | Observed Effect | Source |
| Mannooligosaccharides (MOS) | Bifidobacterium spp. | Moderate Increase | [1] |
| Lactobacillus spp. | Moderate Increase | [2] | |
| Fructooligosaccharides (FOS) | Bifidobacterium spp. | Significant Increase | [1][3][4] |
| Lactobacillus spp. | Moderate to Significant Increase | [2][3] | |
| Galactooligosaccharides (GOS) | Bifidobacterium spp. | Significant Increase | [2][3] |
| Lactobacillus spp. | Moderate Increase | [3] | |
| Inulin | Bifidobacterium spp. | Significant Increase | [3][4] |
| Lactobacillus spp. | Variable Increase | [3][4] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436). These metabolites contribute to a lower colonic pH, serve as an energy source for colonocytes, and have systemic health effects.
| Prebiotic | Acetate Production | Propionate Production | Butyrate Production | Source |
| Mannooligosaccharides (MOS) | Moderate | Low to Moderate | Moderate | [1] |
| Fructooligosaccharides (FOS) | High | Low | Low to Moderate | [1][4] |
| Galactooligosaccharides (GOS) | High | Moderate | Low | [5] |
| Inulin | Moderate to High | Low to Moderate | High | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the assessment of prebiotic potential.
Production of Mannooligosaccharides via Enzymatic Hydrolysis
Objective: To produce MOS from a mannan-rich substrate using this compound.
Materials:
-
Substrate: Locust Bean Gum (LBG)
-
Enzyme: Endo-1,4-β-mannanase (e.g., from Aspergillus niger)
-
Buffer: 50 mM Sodium Citrate (B86180) Buffer (pH 5.0)
-
Incubator shaker
-
Centrifuge
-
Freeze-dryer
Protocol:
-
Prepare a 2% (w/v) solution of Locust Bean Gum in 50 mM sodium citrate buffer (pH 5.0).
-
Heat the solution at 80°C for 30 minutes to fully dissolve the gum, then cool to 50°C.
-
Add endo-1,4-β-mannanase to the substrate solution at a concentration of 10 U/g of LBG.
-
Incubate the mixture at 50°C in a shaking water bath at 150 rpm for 12 hours.
-
Terminate the enzymatic reaction by boiling the mixture for 10 minutes.
-
Centrifuge the hydrolysate at 10,000 x g for 15 minutes to remove any insoluble particles.
-
Collect the supernatant containing the MOS and freeze-dry for storage and future use.
In Vitro Fecal Fermentation Model
Objective: To assess the fermentability of prebiotics by the human gut microbiota.
Materials:
-
Fresh fecal samples from healthy human donors (who have not taken antibiotics for at least 3 months).
-
Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl).
-
Prebiotic substrates (MOS, FOS, GOS, Inulin).
-
Anaerobic chamber or jars with gas packs.
-
pH meter.
-
Incubator.
Protocol:
-
Within 2 hours of collection, prepare a 10% (w/v) fecal slurry by homogenizing fresh feces in anaerobic phosphate-buffered saline (PBS).
-
In an anaerobic chamber, add the prebiotic substrate to the anaerobic basal medium to a final concentration of 1% (w/v).
-
Inoculate the medium with the 10% fecal slurry at a 1:10 ratio (v/v).
-
A control fermentation with no added prebiotic should be run in parallel.
-
Measure the initial pH of the culture.
-
Incubate the cultures anaerobically at 37°C for 48 hours.
-
At specific time points (e.g., 0, 12, 24, 48 hours), collect aliquots for bacterial quantification and SCFA analysis.
-
For bacterial analysis, extract DNA for 16S rRNA gene sequencing or perform fluorescence in situ hybridization (FISH).
-
For SCFA analysis, centrifuge the samples and store the supernatant at -20°C.
Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)
Objective: To measure the concentrations of acetate, propionate, and butyrate in fermentation samples.
Materials:
-
Fermentation supernatant.
-
Internal standard (e.g., 2-ethylbutyric acid).
-
Hydrochloric acid (HCl).
-
Diethyl ether.
-
Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
Appropriate GC column (e.g., a fused-silica capillary column).
Protocol:
-
Thaw the fermentation supernatant samples.
-
To 1 mL of supernatant, add 0.1 mL of the internal standard solution.
-
Acidify the sample by adding 0.2 mL of 2M HCl.
-
Extract the SCFAs by adding 1 mL of diethyl ether and vortexing vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a new vial for GC analysis.
-
Inject 1 µL of the ether extract into the GC-FID.
-
Run the GC with an appropriate temperature program to separate the SCFAs.
-
Quantify the concentrations of acetate, propionate, and butyrate by comparing their peak areas to a standard curve of known concentrations.
Visualizations: Workflows and Pathways
Experimental Workflow for Assessing Prebiotic Potential
Caption: A typical workflow for producing and evaluating the prebiotic potential of MOS.
Putative Immunomodulatory Signaling Pathway of Mannooligosaccharides
References
- 1. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Mannanase Gene Expression: A Transcriptomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mannanase gene expression, drawing on transcriptomic data from various microbial sources. Mannanases, enzymes that degrade mannan (B1593421), a major component of hemicellulose, are of significant interest for various industrial applications, including biofuel production, food and feed processing, and pharmaceuticals. Understanding the regulation and expression of this compound genes is crucial for optimizing their production and engineering novel enzymatic solutions.
Data Presentation: Comparative Transcriptomic Analysis of this compound Gene Expression
The following tables summarize quantitative data on this compound gene expression from different microorganisms under various conditions. The data has been compiled from multiple studies to provide a comparative perspective.
Table 1: Comparison of this compound Gene Expression in Fungi on Different Carbon Sources
| Organism | Gene ID | Putative Function | Carbon Source | Fold Change (vs. Glucose) | Reference |
| Aspergillus niger | An05g01320 | Endo-β-mannanase | Wheat Straw | >2 (qualitative upregulation) | [1] |
| Trichoderma reesei | Not specified | Mannanases (GH5) | Wheat Straw | Induced | [2] |
| Aspergillus nidulans | tp-man5 | Thermophilic this compound | Inducible promoter | Low expression | [3][4] |
| Aspergillus oryzae | Not specified | Mannan-degrading enzymes | Acetate | Upregulated | [5] |
| Irpex lacteus | Not specified | Hemicellulases | Wheat Straw | Upregulated | [6] |
Table 2: this compound-Related Gene Expression in Bacteria in Response to Mannan Oligosaccharides (MOS)
| Organism | Gene ID | Putative Function | Condition | Fold Change (log2) vs. Glucose | Reference |
| Roseburia hominis | RHOM_RS11135 | β-mannoside phosphorylase | MOS/GMOS | ~4.5 | [7] |
| Roseburia hominis | RHOM_RS11140 | Mannosylglucose phosphorylase | MOS/GMOS | ~4.0 | [7] |
| Roseburia hominis | RHOM_RS11160 | ABC substrate-binding protein | MOS/GMOS | ~5.0 | [7] |
| Roseburia hominis | RHOM_RS14610 | β-mannoside hydrolase | MOS/GMOS | ~3.5 | [7] |
Experimental Protocols
This section details generalized methodologies for key experiments cited in transcriptomic analyses of this compound gene expression.
Fungal Culture and Induction of this compound Expression
Objective: To prepare fungal cultures for RNA extraction under conditions that induce this compound gene expression.
Materials:
-
Fungal strain of interest (e.g., Aspergillus niger, Trichoderma reesei)
-
Minimal medium (e.g., containing KH₂PO₄, (NH₄)₂SO₄, CaCl₂, MgSO₄, and trace elements)[5]
-
Carbon sources: Glucose (for non-inducing/repressing conditions), Mannan, Lignocellulosic biomass (e.g., wheat straw, willow) (for inducing conditions)[2][8]
-
Shaker incubator
Protocol:
-
Inoculate fungal spores into a liquid minimal medium containing a non-inducing carbon source like glucose.
-
Incubate the culture in a shaker at the optimal temperature and agitation for the specific fungal strain until a desired mycelial mass is reached (e.g., 24-48 hours).
-
Harvest the mycelia by filtration (e.g., using Miracloth).
-
Wash the mycelia with a carbon-free minimal medium to remove any residual glucose.
-
Transfer the washed mycelia to a fresh minimal medium containing the inducing carbon source (e.g., mannan or lignocellulosic biomass).
-
Incubate the culture for a specific period (e.g., 4, 8, 24 hours) to allow for the induction of this compound gene expression.[2][8]
-
Harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
Bacterial Culture and Induction
Objective: To prepare bacterial cultures for RNA extraction under this compound-inducing conditions.
Protocol:
-
Grow the bacterial strain (e.g., Bacillus subtilis, Roseburia hominis) in a suitable growth medium (e.g., Luria-Bertani broth or specific minimal medium) to the mid-logarithmic phase.[7][9]
-
To induce this compound expression, supplement the medium with mannan or manno-oligosaccharides (MOS).[7]
-
Continue incubation for a defined period to allow for gene induction.
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA using a commercial reagent or by flash-freezing the cell pellet in liquid nitrogen.
-
Store the samples at -80°C for subsequent RNA extraction.
RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from fungal or bacterial samples.
Protocol:
-
Disrupt the frozen fungal mycelia or bacterial cell pellets using a suitable method (e.g., grinding with a mortar and pestle in liquid nitrogen, bead beating).
-
Extract total RNA using a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, QIAGEN) or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/280 and A260/230 ratios.
-
Evaluate the integrity of the RNA using an Agilent Bioanalyzer or by agarose (B213101) gel electrophoresis. High-quality RNA will show distinct ribosomal RNA (rRNA) bands with minimal degradation.
RNA-Seq Library Preparation and Sequencing
Objective: To prepare cDNA libraries from the extracted RNA for next-generation sequencing.
Protocol:
-
Enrich for messenger RNA (mRNA) from the total RNA sample. For eukaryotes (fungi), this is typically done by oligo(dT) magnetic bead selection of polyadenylated transcripts. For bacteria, rRNA depletion is often necessary as bacterial mRNA is not polyadenylated.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
Perform quality control on the library, assessing its size distribution and concentration.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[5]
Transcriptomic Data Analysis
Objective: To analyze the RNA-seq data to identify differentially expressed this compound genes.
Protocol:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Alignment: Align the high-quality reads to a reference genome of the organism using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between different conditions (e.g., inducing vs. non-inducing).[10] The output is typically a list of genes with their corresponding log2 fold changes, p-values, and adjusted p-values (FDR).
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to understand their biological functions and the pathways they are involved in.
Mandatory Visualization
Signaling Pathway for Mannan Degradation in Fungi
This diagram illustrates a simplified signaling pathway for the induction of mannan-degrading enzymes in filamentous fungi, such as Aspergillus. The pathway is initiated by the presence of mannan in the environment, leading to the production of small manno-oligosaccharides that act as inducers.
Caption: Fungal this compound gene induction pathway.
Experimental Workflow for Comparative Transcriptomics
This diagram outlines the key steps in a comparative transcriptomics experiment to study this compound gene expression.
Caption: Workflow for comparative RNA-seq analysis.
References
- 1. DSpace [repository.upenn.edu]
- 2. Genome-wide transcriptional response of Trichoderma reesei to lignocellulose using RNA sequencing and comparison with Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. RNA-Seq Based Transcriptome Analysis of Aspergillus oryzae DSM 1863 Grown on Glucose, Acetate and an Aqueous Condensate from the Fast Pyrolysis of Wheat Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. RNA-sequencing reveals the complexities of the transcriptional response to lignocellulosic biofuel substrates in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Mannanase in Animal Feed
Introduction: The use of exogenous enzymes in animal feed has become a cornerstone of modern nutritional strategies, aimed at maximizing nutrient utilization, improving animal performance, and maintaining gut health. Among these, β-mannanase has garnered significant attention. Mannans, a type of non-starch polysaccharide (NSP) found in common feed ingredients like soybean meal and palm kernel meal, are considered anti-nutritional factors.[1][2] Monogastric animals, such as poultry and swine, lack the endogenous enzymes to break down these complex carbohydrates.[3] This can lead to increased intestinal viscosity, reduced nutrient absorption, and stimulation of the innate immune system, ultimately impairing growth and feed efficiency.[4][5]
This guide provides an objective comparison of β-mannanase efficacy, supported by in vivo experimental data. It details the methodologies used in validation studies and summarizes performance outcomes in key livestock species.
Mechanism of Action: How Mannanase Works
The primary function of β-mannanase is the hydrolysis of β-1,4-glycosidic bonds within the mannan (B1593421) polymer backbone.[6][7] This enzymatic breakdown has several beneficial downstream effects:
-
Reduction of Digesta Viscosity: Mannans are soluble fibers that can increase the viscosity of intestinal contents, which slows down the passage of feed and hinders the diffusion of digestive enzymes and the absorption of nutrients.[3][6] By breaking down mannans, this compound effectively reduces the viscosity of the digesta, improving nutrient digestibility.[6][7]
-
Improved Nutrient Utilization: The breakdown of the mannan matrix releases entrapped nutrients like protein and energy, making them available for the animal to digest and absorb.[8][9] Studies have consistently shown that this compound supplementation improves the digestibility of dry matter, crude protein, and gross energy.[1][8]
-
Modulation of Gut Microbiota: The hydrolysis of β-mannans produces manno-oligosaccharides (MOS), which can act as prebiotics.[6] These oligosaccharides can favor the growth of beneficial bacteria, such as Lactobacillus, and potentially inhibit the adhesion of pathogens.[3][7]
-
Alleviation of Immune System Stimulation: β-mannans can trigger an innate immune response, leading to intestinal inflammation.[10][11] This immune activation is an energy-intensive process that diverts resources away from growth. By degrading these mannans, this compound reduces the inflammatory response, sparing energy for productive purposes.[3][10]
Performance Data: A Comparative Summary
The efficacy of β-mannanase has been validated in numerous in vivo trials, primarily in broilers and pigs. The following tables summarize key performance indicators from various studies, comparing this compound-supplemented diets to control (unsupplemented) diets.
Table 1: Efficacy of β-Mannanase in Broiler Chickens
| Performance Metric | Control Group | This compound Group | Improvement (%) | Study Highlights & Citation |
| Weight Gain (g) | Varies | Increased | 3.9 - 4.8% | Supplementation at 80 or 110 MU/ton improved weight gain over the control.[12] |
| Feed Conversion Ratio (FCR) | Varies | Decreased | 3.5 - 3.8% | Inclusion at 80 or 110 MU/ton improved FCR.[12] A meta-analysis showed a 2-3 point FCR improvement.[13] |
| FCR (d 0-10) | ~1.31 | ~1.26 | ~3.8% | β-mannanase improved FCR by 5 points compared to the unsupplemented control.[14] |
| Weight Gain (d 0-10) | ~213 g | ~223 g | 4.7% | Dietary supplementation of β-mannanase increased weight gain significantly in the first 10 days.[14] |
| Apparent Metabolizable Energy (AME) | Varies | Increased | 47 kcal/kg | A meta-analysis reported a significant improvement in AME in broilers.[13] |
| Nutrient Digestibility | Varies | Increased | Varies | Promoted the digestibility of nutrients in broilers fed low-energy diets.[3] |
| Intestinal Morphology | Varies | Improved | Varies | Increased villus height and villus height to crypt depth ratio.[2] |
Table 2: Efficacy of β-Mannanase in Pigs
| Performance Metric | Control Group | This compound Group | Improvement (%) | Study Highlights & Citation |
| Gain to Feed Ratio (G:F) | 0.572 | 0.589 | 3.0% | Supplementation improved G:F ratio during the overall nursery to grower period.[6] |
| Apparent Ileal Digestibility (AID) of Dry Matter | 77.2% | 80.9% | 4.8% | Adding 400U/kg β-mannanase improved AID of dry matter in growing pigs.[15] |
| AID of Neutral Detergent Fiber | 31.3% | 41.1% | 31.3% | This compound supplementation significantly increased fiber digestibility.[6] |
| Weight Gain | Varies | Increased | Varies | Supplementation of 400 U/kg β-mannanase increased weight gain and feed efficiency.[8][16] |
| Jejunal Crypt Depth (µm) | 249 | 212 | -14.9% | This compound supplementation decreased crypt depth, indicating improved gut health.[6] |
| Ileal Villus Height (µm) | 377 | 432 | 14.6% | Increased villus height suggests enhanced absorptive surface area.[6] |
| Ether Extract Digestibility (ATTD) | Varies | Increased | Varies | Pigs fed a β-mannanase-supplemented diet had greater apparent total tract digestibility of ether extract.[17] |
Experimental Protocols
To ensure the validity and reproducibility of efficacy studies, a robust experimental design is crucial. The following outlines a typical methodology for an in vivo validation trial based on common practices reported in the literature.[14][16][17]
Animal Selection and Housing:
-
Species & Breed: A consistent breed and sex (e.g., Cobb 500 broilers, Duroc×Landrace×Yorkshire pigs) are used to minimize genetic variability.[8][14]
-
Health Status: Animals are clinically healthy and often sourced from the same hatchery or farm.
-
Acclimatization: A period of 5-7 days is provided for animals to adapt to the new environment and basal diet before the trial begins.
-
Housing: Animals are housed in pens under controlled environmental conditions (temperature, humidity, lighting). Feed and water are provided ad libitum.[17][18]
Dietary Treatments and Experimental Design:
-
Basal Diet: A standard diet (e.g., corn-soybean meal based) is formulated to meet or exceed the nutritional requirements for the specific growth phase of the animal, as per NRC guidelines.[17]
-
Treatment Groups:
-
Control: Animals receive the basal diet with no enzyme supplementation.
-
This compound: Animals receive the basal diet supplemented with a specified dose of β-mannanase (e.g., 400 U/kg).[8][15]
-
(Optional)Alternative/Combination: Other groups may receive diets with alternative enzymes (e.g., xylanase) or a combination of enzymes to assess synergistic effects.[14]
-
-
Design: A randomized complete block design is commonly used, where animals are allocated to treatment groups based on initial body weight to ensure even distribution.[16][18]
Data Collection and Analysis:
-
Growth Performance: Body weight (BW) and feed intake (FI) are recorded at the start, end, and intermediate phases of the trial. Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are calculated.[3][16]
-
Nutrient Digestibility: Apparent Total Tract Digestibility (ATTD) or Apparent Ileal Digestibility (AID) is measured. This involves a period of fecal or digesta collection. An indigestible marker (e.g., chromic oxide) is often added to the feed to facilitate calculations.[8][17]
-
Intestinal Morphology: At the end of the trial, a subset of animals is euthanized to collect intestinal tissue samples (e.g., from the duodenum, jejunum, and ileum). Villus height and crypt depth are measured via microscopy to assess gut integrity.[6][17]
-
Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA) to determine significant differences between treatment groups.[16]
Conclusion
The in vivo data strongly support the efficacy of β-mannanase as a valuable feed additive for both poultry and swine. Supplementation consistently leads to improvements in key production parameters, including weight gain, feed efficiency, and nutrient digestibility.[2][8][13] The mechanism of action is multifaceted, involving the reduction of digesta viscosity, enhancement of nutrient release, modulation of gut microbiota, and alleviation of immune stress.[3][6] The positive effects on intestinal morphology, such as increased villus height, further underscore its role in promoting a healthy and efficient digestive system.[6][17] For researchers and feed formulators, β-mannanase represents a reliable tool to mitigate the anti-nutritional effects of mannans, thereby optimizing animal performance and economic returns.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Effect of dietary β-mannanase supplementation on growth performance, intestinal morphology, digesta viscosity, and nutrient utilization in broiler chickens: Meta-analysis and meta-regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves the growth performance of broilers by alleviating inflammation of the intestinal epithelium and improving intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ß-Mannan and this compound in poultry nutrition | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of β-mannanase supplementation on intestinal health and growth of nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Significance of single β-mannanase supplementation on performance and energy utilization in broiler chickens, laying hens, turkeys, sows, and nursery-finish pigs: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategic use of β-mannanase and xylanase β-glucanase preparation in maize-based diets to improve broiler performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-mannanase Supplementation Effects on Nutrient Digestibility [soymeal.org]
- 16. Effects of Supplementation of β-Mannanase in Corn-soybean Meal Diets on Performance and Nutrient Digestibility in Growing Pigs [animbiosci.org]
- 17. mdpi.com [mdpi.com]
- 18. β-mannanase supplementation in diets reduced in 85 kcal metabolizable energy/kg containing xylanase-phytase improves gain to feed ratio, nutrient usage, and backfat thickness in finisher pigs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mannanase: A Guide for Laboratory Professionals
The safe and compliant disposal of mannanase, an enzyme utilized in various research and development applications, is paramount for ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols is essential to mitigate risks associated with enzyme handling. This guide provides detailed, step-by-step procedures for the correct management of this compound waste. It is crucial to consult your institution's specific Safety Data Sheet (SDS) and waste management policies in conjunction with these guidelines.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to observe the following safety measures to minimize exposure and potential sensitization.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves (latex or vinyl), and a protective lab coat.[1]
-
Respiratory Protection: this compound, particularly in powdered or aerosolized form, can cause respiratory sensitization, allergy, or asthma symptoms if inhaled.[2][3][4] It is recommended to handle this compound in a well-ventilated area.[1][3] In instances of inadequate ventilation or when generating vapors/aerosols, respiratory protection is required.[1][2]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1] In the event of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
Hygiene Practices: Thoroughly wash hands with soap and water after handling this compound, even when gloves have been worn.[5][6] Contaminated clothing should be removed and washed before reuse.[1]
Data Presentation: Personal Protective Equipment
| Protective Equipment | Specification | Rationale |
| Eye Protection | Goggles or safety glasses[1] | Protects against splashes and aerosols. |
| Hand Protection | Latex or vinyl gloves[1] | Prevents skin contact. |
| Body Protection | Lab coat or apron[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | Required when vapors/aerosols are generated[1][2] | Prevents inhalation and potential respiratory sensitization. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on its form (solid or liquid), concentration, and local regulations.
Liquid this compound Waste (Solutions and Spills)
-
Containment: For spills, absorb the liquid with an inert material (e.g., sand, earth, or vermiculite).[1] Do not let the product enter drains.[1]
-
Deactivation (Recommended): While specific deactivation protocols for this compound are not universally defined, a general principle for enzyme deactivation can be applied. Treat the this compound solution with a deactivating agent. A common method for other enzymes, like amylase, involves using a 5% bleach solution for 12-16 hours.[5] The efficacy of this method for this compound should be verified. Alternatively, adjusting the pH to an extreme (acidic or basic) and/or increasing the temperature can denature and inactivate the enzyme. Pasteurization temperatures (>90°C) have been shown to inactivate this compound in food processing.[7]
-
Neutralization: If an acid or base was used for deactivation, neutralize the solution to a pH between 5 and 9 before drain disposal.[8] Perform neutralization slowly in a well-ventilated area, as it can generate heat and vapors.[8]
-
Dilution and Disposal: For small quantities of dilute, deactivated, and neutralized solutions, flush down the sanitary sewer with a large volume of water (at least 20 parts water).[8] However, this is highly dependent on local regulations. Always confirm with your institution's Environmental Health and Safety (EHS) department.[9]
-
Waste Collection: For larger volumes or concentrated solutions, collect the waste in a clearly labeled, sealed chemical waste container.[1][5] Contact a professional waste disposal service for pickup and disposal.[1]
Solid this compound Waste (Powder, Contaminated Labware)
-
Avoid Dust Generation: Handle solid this compound with care to prevent the formation of dust.[10]
-
Waste Collection: Place solid this compound waste, including contaminated absorbent materials and single-use labware, into a sealed, clearly labeled chemical waste container.[1][5][10]
-
Professional Disposal: Arrange for the disposal of the sealed container through an approved waste management facility in accordance with local, regional, and national regulations.[1][3][4]
-
Reusable Labware: Clean reusable glassware and equipment promptly with water or a suitable solvent to prevent the drying of enzyme residues.[10]
Key Disposal Parameters to Verify
| Parameter | Information to Obtain from SDS or Institutional Guidelines |
| pH Range for Neutralization | The acceptable pH range for drain disposal. |
| Concentration Limits | Maximum concentration of this compound solution permissible for sewer disposal. |
| Deactivating Agents | Recommended chemical agents and their required concentrations and contact times for effective this compound inactivation. |
| Local Regulations | Specific municipal or state regulations regarding enzyme and chemical waste disposal. |
Experimental Protocol: General this compound Deactivation
The following is a general protocol for the deactivation of a small volume of this compound solution. This protocol is a general guideline and must be validated for your specific this compound product and local regulations.
-
Preparation: Work in a well-ventilated area or a fume hood. Ensure all necessary PPE is worn.
-
Deactivation: To the this compound solution, slowly add a 5% sodium hypochlorite (B82951) (bleach) solution to achieve a final bleach concentration of at least 0.5%.
-
Incubation: Allow the mixture to stand for a minimum of 30 minutes to ensure complete deactivation. For more concentrated solutions, a longer incubation time may be necessary.
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 5 and 9 using a suitable neutralizing agent (e.g., sodium bisulfite for excess bleach, followed by acid or base for pH adjustment).
-
Disposal: Following successful deactivation and neutralization, the solution may be eligible for drain disposal with copious amounts of water, pending institutional and local regulations.
This compound Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound waste.
References
- 1. creative-enzymes.com [creative-enzymes.com]
- 2. download.basf.com [download.basf.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. benchchem.com [benchchem.com]
- 6. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 7. fda.gov [fda.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. benchchem.com [benchchem.com]
- 10. aise.eu [aise.eu]
Safeguarding Your Research: A Comprehensive Guide to Handling Mannanase
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the enzyme Mannanase, offering procedural, step-by-step guidance to directly answer your operational questions. Adherence to these protocols will help you build a culture of safety and trust within your laboratory.
Personal Protective Equipment (PPE) for this compound Handling
When working with this compound, a robust defense is your first line of safety. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.
| Situation | Required PPE | Rationale |
| Handling Solid/Powder Form | - Safety glasses with side-shields or goggles- Lab coat or apron- Disposable nitrile or latex/vinyl gloves- Respiratory protection (dust mask or NIOSH-approved respirator) | - Protects eyes from irritating dust particles.[1][2]- Prevents skin and clothing contact.[1][2]- Avoids direct skin contact.[1][2]- Prevents inhalation of dust which can cause respiratory irritation or allergic reactions.[3][4][5][6] |
| Handling Liquid Solutions | - Safety glasses with side-shields or goggles- Lab coat or apron- Disposable nitrile or latex/vinyl gloves | - Protects eyes from splashes.[1][2]- Prevents skin and clothing contact.[1][2]- Avoids direct skin contact.[1][2] |
| Cleaning Spills | - Safety glasses with side-shields or goggles- Lab coat or apron- Disposable nitrile or latex/vinyl gloves- Respiratory protection (if dust or aerosols are generated) | - Protects eyes from splashes or airborne particles.[1][5]- Prevents skin and clothing contamination.[1][5]- Avoids direct skin contact with the spilled material.[1][5]- Prevents inhalation of potentially harmful airborne particles.[2][6] |
Operational and Disposal Plan: A Step-by-Step Protocol
A clear and concise plan for the entire lifecycle of this compound in your lab—from receiving to disposal—is critical for operational efficiency and safety.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store Securely: Store the container in a cool, dry, and well-ventilated area.[1][5][6] Keep the container tightly closed when not in use.[2]
Handling and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure.[1][5][6]
-
Avoid Dust and Aerosols: When working with the solid form, take care to avoid generating dust.[4][7] For liquid forms, minimize the creation of aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][5][6] Always wash your hands thoroughly with soap and water after handling the enzyme.[1][5][6]
-
Labeling: Ensure all containers of this compound are clearly labeled.
Accidental Release Measures
-
Ventilate the Area: In case of a spill, immediately ensure the area is well-ventilated.[1][5]
-
Contain the Spill:
-
Decontaminate: Clean the spill area thoroughly with water.
-
Dispose: Collect the spilled material and absorbent in a suitable, closed container for disposal.[2]
Disposal Plan
-
Follow Regulations: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][4][5]
-
Waste Containers: Use clearly labeled, sealed containers for waste.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for removal.[2]
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If they experience difficulty breathing or respiratory symptoms, seek medical attention.[1][2][5][6] |
| Skin Contact | Immediately flush the skin with plenty of water.[2] Remove contaminated clothing and wash before reuse.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[7] Seek medical attention.[1][2][5][6] |
Safe Handling Workflow
To visualize the procedural flow of safely handling this compound from initial preparation to final disposal, the following diagram outlines the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. creative-enzymes.com [creative-enzymes.com]
- 3. amano-enzyme.com [amano-enzyme.com]
- 4. download.basf.com [download.basf.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
